molecular formula C26H26FNO3 B023331 trans N-Benzyl Paroxetine CAS No. 105813-14-7

trans N-Benzyl Paroxetine

Cat. No.: B023331
CAS No.: 105813-14-7
M. Wt: 419.5 g/mol
InChI Key: AGTKMLMRHVWXHN-URXFXBBRSA-N
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Description

Trans N-Benzyl Paroxetine, also known as this compound, is a useful research compound. Its molecular formula is C26H26FNO3 and its molecular weight is 419.5 g/mol. The purity is usually 95%.
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Structure

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

(3S,4R)-3-(1,3-benzodioxol-5-yloxymethyl)-1-benzyl-4-(4-fluorophenyl)piperidine
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C26H26FNO3/c27-22-8-6-20(7-9-22)24-12-13-28(15-19-4-2-1-3-5-19)16-21(24)17-29-23-10-11-25-26(14-23)31-18-30-25/h1-11,14,21,24H,12-13,15-18H2/t21-,24-/m0/s1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

AGTKMLMRHVWXHN-URXFXBBRSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CN(CC(C1C2=CC=C(C=C2)F)COC3=CC4=C(C=C3)OCO4)CC5=CC=CC=C5
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C1CN(C[C@H]([C@@H]1C2=CC=C(C=C2)F)COC3=CC4=C(C=C3)OCO4)CC5=CC=CC=C5
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C26H26FNO3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID401123259
Record name (3S,4R)-3-[(1,3-Benzodioxol-5-yloxy)methyl]-4-(4-fluorophenyl)-1-(phenylmethyl)piperidine
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Molecular Weight

419.5 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

105813-14-7
Record name (3S,4R)-3-[(1,3-Benzodioxol-5-yloxy)methyl]-4-(4-fluorophenyl)-1-(phenylmethyl)piperidine
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=105813-14-7
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name N-Benzylparoxetine
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Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name (3S,4R)-3-[(1,3-Benzodioxol-5-yloxy)methyl]-4-(4-fluorophenyl)-1-(phenylmethyl)piperidine
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Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name N-BENZYLPAROXETINE
Source FDA Global Substance Registration System (GSRS)
URL https://gsrs.ncats.nih.gov/ginas/app/beta/substances/MLV7RU9XDD
Description The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions.
Explanation Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required.

Foundational & Exploratory

The Stereocontrolled Synthesis of trans-N-Benzyl Paroxetine: A Mechanistic Guide

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: The Significance of a Precursor and Reference Standard

In the landscape of pharmaceutical development and manufacturing, the purity and characterization of an Active Pharmaceutical Ingredient (API) are paramount. Paroxetine, a potent and selective serotonin reuptake inhibitor (SSRI), is no exception.[1] Its therapeutic efficacy is intrinsically linked to its specific stereochemistry, namely the (3S, 4R)-trans configuration.[1] Within the synthetic routes to Paroxetine, and as a potential process-related impurity, emerges a key molecule: trans-N-Benzyl Paroxetine.[2][3]

Also known as Paroxetine EP Impurity C, trans-N-Benzyl Paroxetine serves a dual role.[3] In some synthetic strategies, it is a pivotal intermediate, where the N-benzyl group acts as a protecting group for the piperidine nitrogen, facilitating subsequent chemical transformations before its eventual removal to yield the final API.[4] Concurrently, its presence in the final drug substance must be rigorously controlled and monitored, making the availability of a pure reference standard essential for analytical method development, validation, and quality control.

This technical guide provides an in-depth exploration of the core synthetic mechanisms for obtaining trans-N-Benzyl Paroxetine. We will dissect two primary, mechanistically distinct strategies, focusing on the causality behind experimental choices to ensure the desired trans-stereochemistry is achieved with high fidelity.

Synthetic Strategy I: De Novo Construction with Stereochemical Inversion

This approach is an elegant example of stereochemical control, where the N-benzyl group is incorporated early in the synthesis and plays a crucial role in the piperidine ring scaffold. The cornerstone of this strategy is a nucleophilic substitution reaction that proceeds with a predictable inversion of stereochemistry to establish the required trans relationship between the substituents at the C3 and C4 positions of the piperidine ring.

A key publication outlines a pathway where a cis-piperidine-3-methanol derivative is converted into the desired trans-product.[4] The critical transformation involves the reaction of a cis-configured mesylate with the phenoxide of sesamol, leading to benzyl-protected trans-paroxetine through a stereochemical inversion at the C3 position.[4]

Mechanistic Deep Dive: The SN2 Inversion

The establishment of the trans-stereochemistry from a cis-precursor is governed by the principles of the SN2 (Substitution Nucleophilic Bimolecular) reaction mechanism.[5]

  • Activation of the Hydroxyl Group: The synthesis begins with a cis-N-benzyl-4-(4-fluorophenyl)piperidin-3-yl)methanol intermediate. The hydroxyl group is a poor leaving group. Therefore, it must be activated by converting it into a better leaving group, typically a mesylate or tosylate. This is achieved by reacting the alcohol with methanesulfonyl chloride (MsCl) or p-toluenesulfonyl chloride (TsCl) in the presence of a non-nucleophilic base like triethylamine.

  • Nucleophilic Attack and Inversion: The incoming nucleophile, the sodium or potassium salt of sesamol (sesamol phenoxide), attacks the electrophilic carbon atom (C3) bearing the mesylate leaving group. Crucially, in an SN2 reaction, the nucleophile attacks from the side opposite to the leaving group—a pathway referred to as "backside attack".[5][6]

  • Stereochemical Outcome: This backside attack forces the molecule's geometry to invert at the reaction center, much like an umbrella flipping inside out in a strong wind.[6] If the starting material has a cis relationship between the C4-aryl group and the C3-hydroxymethyl group, the resulting product will have a trans relationship between the C4-aryl group and the newly formed C3-aryloxymethyl group.[4]

Caption: Sₙ2 mechanism showing stereochemical inversion.

Experimental Protocol: De Novo Synthesis

Step 1: Mesylation of cis-N-benzyl-4-(4-fluorophenyl)piperidin-3-yl)methanol

  • Dissolve the cis-alcohol precursor in an anhydrous aprotic solvent such as dichloromethane (DCM) or tetrahydrofuran (THF) under an inert atmosphere (N₂ or Ar).

  • Cool the solution to 0 °C using an ice bath.

  • Add a non-nucleophilic base, such as triethylamine (Et₃N, ~1.5 equivalents), to the solution.

  • Add methanesulfonyl chloride (MsCl, ~1.2 equivalents) dropwise to the stirred solution.

  • Allow the reaction to stir at 0 °C for 1-2 hours, monitoring for completion by Thin Layer Chromatography (TLC).

  • Upon completion, quench the reaction with saturated aqueous sodium bicarbonate solution and extract the product with DCM.

  • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to yield the crude mesylate, which is often used directly in the next step.

Step 2: SN2 Coupling with Sesamol

  • In a separate flask, prepare the sesamol nucleophile by dissolving sesamol (~1.5 equivalents) in a polar aprotic solvent like dimethylformamide (DMF).

  • Add a strong base, such as sodium hydride (NaH, 60% dispersion in mineral oil, ~1.5 equivalents), portion-wise at 0 °C to form the sodium salt of sesamol.

  • Add a solution of the crude cis-mesylate from Step 1 in DMF to the prepared sesamol salt solution.

  • Heat the reaction mixture to 80-100 °C and stir for several hours until TLC analysis indicates the consumption of the mesylate.

  • Cool the reaction to room temperature, quench carefully with water, and extract the product with a solvent like ethyl acetate.

  • Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, and concentrate.

  • Purify the crude product by column chromatography on silica gel to yield pure trans-N-Benzyl Paroxetine.

ParameterCondition/ReagentRationale
Step 1: Mesylation
SolventAnhydrous Dichloromethane (DCM)Aprotic, dissolves reactants, does not interfere with the reaction.
BaseTriethylamine (Et₃N)Scavenges the HCl byproduct without competing as a nucleophile.
Temperature0 °CControls the exothermic reaction and minimizes side products.
Step 2: Coupling
SolventDimethylformamide (DMF)Polar aprotic solvent, effectively solvates ions, suitable for Sₙ2.
BaseSodium Hydride (NaH)Strong, non-nucleophilic base to fully deprotonate sesamol.
Temperature80-100 °CProvides sufficient activation energy for the Sₙ2 reaction.

Synthetic Strategy II: Direct N-Benzylation of Paroxetine

This strategy is more direct if Paroxetine is readily available. It involves the N-alkylation of the secondary amine of the Paroxetine molecule. This is a standard nucleophilic substitution reaction where the piperidine nitrogen acts as the nucleophile.

Mechanistic Deep Dive: N-Alkylation

The N-alkylation of a secondary amine like Paroxetine with a benzyl halide (e.g., benzyl bromide) is also a classic SN2 reaction.

  • Nucleophilic Amine: The lone pair of electrons on the piperidine nitrogen atom of Paroxetine makes it nucleophilic.

  • Electrophilic Halide: Benzyl bromide is an excellent electrophile for SN2 reactions because the benzylic carbon is reactive and the transition state is stabilized by the adjacent phenyl ring.

  • Substitution: The nitrogen atom attacks the benzylic carbon, displacing the bromide ion as the leaving group. This forms a new carbon-nitrogen bond.

  • Deprotonation: The initial product is an ammonium salt. A mild base is required in the reaction to neutralize the hydrogen bromide (HBr) that is formed, thereby regenerating the neutral amine nucleophile and driving the reaction to completion.

Caption: Direct N-Benzylation of Paroxetine via Sₙ2.

Experimental Protocol: Direct N-Benzylation
  • Dissolve trans-Paroxetine (1.0 equivalent) in a polar aprotic solvent such as DMF or acetonitrile.

  • Add a mild inorganic base, such as potassium carbonate (K₂CO₃, ~2-3 equivalents).[7] The base should be finely powdered to maximize surface area.

  • Add benzyl bromide (BnBr, ~1.1-1.2 equivalents) to the suspension.

  • Stir the reaction mixture at room temperature or with gentle heating (e.g., 50-60 °C) for several hours. Monitor the reaction progress by TLC.

  • Once the starting material is consumed, filter off the inorganic base.

  • Dilute the filtrate with water and extract the product with ethyl acetate.

  • Wash the combined organic layers with water and brine to remove residual DMF and salts.

  • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

  • Purify the crude product by column chromatography to afford pure trans-N-Benzyl Paroxetine.

ParameterCondition/ReagentRationale
SolventDMF or AcetonitrilePolar aprotic solvents that facilitate Sₙ2 reactions.
BasePotassium Carbonate (K₂CO₃)Inexpensive, mild base sufficient to neutralize HBr byproduct.[7]
ElectrophileBenzyl Bromide (BnBr)Highly reactive Sₙ2 substrate.
TemperatureRoom Temp. to 60 °CMild conditions are typically sufficient for this efficient reaction.

Conclusion

The synthesis of trans-N-Benzyl Paroxetine is a critical process for both the manufacturing and quality control of the antidepressant Paroxetine. The two primary strategies discussed—a de novo synthesis featuring a stereospecific SN2 inversion and a direct N-alkylation—offer robust and reliable pathways to this important molecule. A thorough understanding of the underlying reaction mechanisms, particularly the principles of SN2 reactions, is essential for selecting appropriate reagents and conditions to ensure the synthesis is both efficient and, most importantly, stereocontrolled. This mechanistic insight allows researchers and drug development professionals to troubleshoot, optimize, and validate the synthesis of this key pharmaceutical intermediate and reference standard.

References

  • Der Pharma Chemica. (n.d.). Synthesis and Characterization of (3S, 4R)-4-(4-Fluorophenyl)-Piperidine-3-Methanol, a Possible Impurity in Paroxetine Hydrochlo. Retrieved from [Link]

  • Google Patents. (n.d.). US20050203140A1 - Process for the preparation of paroxetine substantially free of alkoxy impurities.
  • Google Patents. (n.d.). US6930186B2 - Process for the preparation of paroxetine substantially free of alkoxy impurities.
  • SynZeal. (n.d.). Paroxetine EP Impurity C | 105813-13-6. Retrieved from [Link]

  • ResearchGate. (2004). A Convenient Synthesis of (−)‐Paroxetine. Retrieved from [Link]

  • PubMed. (2015). Asymmetric Formal Synthesis of (-)-Paroxetine. Retrieved from [Link]

  • Chemical & Pharmaceutical Bulletin. (2000). Improved Synthesis of Paroxetine Hydrochloride Propan-2-ol Solvate through One of Metabolites in Humans, and Characterization of. Retrieved from [Link]

  • ResearchGate. (2017). Procedure for N-alkylation of Piperidine?. Retrieved from [Link]

  • Master Organic Chemistry. (2012). The SN2 Reaction Mechanism. Retrieved from [Link]

  • National Institutes of Health. (n.d.). Rapid Construction of (-)-Paroxetine and (-)-Femoxetine via N-Heterocyclic Carbene Catalyzed Homoenolate Addition to Nitroalkenes. Retrieved from [Link]

  • YouTube. (2019). stereochemical inversion in the SN2 reaction. Retrieved from [Link]

  • PubMed. (2006). Synthesis of 3,4-disubstituted piperidines by carbonyl ene and prins cyclizations: switching between kinetic and thermodynamic control with Brønsted and Lewis acid catalysts. Retrieved from [Link]

  • Macmillan Group - Princeton University. (2021). A general N-alkylation platform via copper metallaphotoredox and silyl radical activation of alkyl halides. Retrieved from [Link]

  • ACS Publications. (2006). Synthesis of 3,4-Disubstituted Piperidines by Carbonyl Ene and Prins Cyclizations: Switching between Kinetic and Thermodynamic Control with Brønsted and Lewis Acid Catalysts. Retrieved from [Link]

  • PubMed. (2003). Synthesis of (-)-paroxetine via enantioselective phase-transfer catalytic monoalkylation of malonamide ester. Retrieved from [Link]

  • National Institutes of Health. (n.d.). Paroxetine. Retrieved from [Link]

Sources

An In-depth Technical Guide to the Synthesis of Paroxetine via an N-Benzyl Piperidine Intermediate

Author: BenchChem Technical Support Team. Date: January 2026

Foreword: The Strategic Role of the N-Benzyl Group in Piperidine Synthesis

Paroxetine, commercially known as Paxil, is a potent and selective serotonin reuptake inhibitor (SSRI) widely prescribed for the treatment of major depressive disorder and various anxiety disorders.[1] At its core, paroxetine is a complex 3,4-disubstituted piperidine. The piperidine scaffold is a cornerstone in medicinal chemistry, valued for its synthetic versatility and favorable physicochemical properties.[2][3]

This guide delineates a robust synthetic pathway to (-)-Paroxetine, focusing on a strategy that leverages an N-benzyl protected piperidine derivative. The N-benzyl group is not merely a placeholder; it is a strategic tool. Its introduction serves two primary purposes: 1) it protects the piperidine nitrogen from unwanted side reactions during the construction of the core scaffold, and 2) its steric bulk can influence the stereochemical outcome of subsequent reactions. Crucially, it can be removed under specific, mild conditions that preserve the integrity of the final, complex molecule.[4][5] This document provides not just the protocols, but the underlying chemical logic—the causality behind the experimental choices—to empower researchers in the field of drug development.

Overall Synthetic Workflow

The synthesis can be logically segmented into four principal stages: 1) Construction of the N-benzyl-protected tetrahydropyridine core; 2) Stereoselective reduction to establish the critical trans-stereochemistry; 3) Ether linkage formation via coupling with sesamol; and 4) The final, chemoselective N-debenzylation to yield paroxetine.

G A Starting Materials (4-Fluoro-α-methyl styrene, Benzylamine, Formaldehyde) B Stage 1: Core Synthesis N-Benzyl Tetrahydropyridine Intermediate A->B aza-Prins-type Cyclization C Stage 2: Stereoselective Reduction trans-N-Benzyl Piperidinemethanol B->C Catalytic Hydrogenation D Stage 3: Sesamol Coupling N-Benzyl Paroxetine C->D Williamson Ether Synthesis E Stage 4: N-Debenzylation (-)-Paroxetine D->E Catalytic Transfer Hydrogenolysis G Styrene 4-Fluoro-α-methyl styrene Product N-Benzyl Tetrahydropyridine Intermediate Styrene->Product Reagents + Benzylamine + Formaldehyde Reagents->Product  HCl (cat.), 75-80°C  

Caption: Reaction scheme for the synthesis of the core intermediate.

Experimental Protocol: Synthesis of (±)-1-benzyl-4-(4'-fluorophenyl)-3-hydroxymethyl-1,2,3,6-tetrahydropyridine 4-toluenesulphonate salt[6]
  • To a stirred solution of formaldehyde (40% in water, 32 ml) at room temperature, slowly add benzylamine (22 ml). The exothermic reaction will raise the temperature to approximately 70°C.

  • Carefully add concentrated hydrochloric acid (17 ml) dropwise to the warm solution.

  • Heat the resulting clear solution to 75°C using an oil bath.

  • Add 4-fluoro-α-methyl styrene (25 g) over approximately 5 minutes.

  • Heat the mixture to reflux and maintain for 2 hours.

  • After cooling, the product can be isolated as a crystalline toluene sulphonic acid salt for purification and characterization.

ParameterValueReference
Reactants 4-fluoro-α-methyl styrene, Benzylamine, Formaldehyde[6]
Conditions Acidic medium (HCl), 75°C to reflux[6]
Reaction Type aza-Prins-type cyclization[6]
Outcome (±)-1-benzyl-4-(4'-fluorophenyl)-3-hydroxymethyl-1,2,3,6-tetrahydropyridine[6]

Part 2: Stereoselective Reduction to the trans-Piperidinemethanol

With the tetrahydropyridine core assembled, the next critical step is the reduction of the endocyclic double bond. This step is paramount as it establishes the relative stereochemistry of the C3 and C4 substituents, which must be trans for biological activity.

Causality and Mechanistic Insight

Catalytic hydrogenation, typically employing hydrogen gas over a palladium on carbon (Pd/C) catalyst, is the method of choice. [7]The substrate adsorbs onto the surface of the catalyst, and hydrogen is delivered to the double bond from the same face. The bulky N-benzyl and 4-fluorophenyl groups orient themselves on the catalyst surface in a way that directs the incoming hydrogen to the opposite face of the C3 hydroxymethyl group, preferentially yielding the desired trans isomer.

G A N-Benzyl Tetrahydropyridine (cis/trans mixture possible) B trans-N-Benzyl Piperidinemethanol A->B H₂, Pd/C Ethanol

Caption: Stereoselective reduction to establish the trans configuration.

Experimental Protocol: Catalytic Hydrogenation
  • Dissolve the N-benzyl tetrahydropyridine intermediate in a suitable solvent, such as ethanol.

  • Add 10% Palladium on Carbon (Pd/C) catalyst (typically 5-10% w/w).

  • Pressurize the reaction vessel with hydrogen gas (e.g., 50 psi).

  • Stir the mixture vigorously at room temperature until hydrogen uptake ceases (monitored by pressure drop).

  • Filter the reaction mixture through a pad of Celite to remove the catalyst.

  • Concentrate the filtrate under reduced pressure to yield the crude trans-N-benzyl piperidinemethanol.

ParameterValueRationale
Catalyst 10% Pd/CHighly efficient for C=C bond reduction.
Hydrogen Source H₂ GasClean and effective reducing agent.
Solvent EthanolGood solubility for substrate, inert.
Stereochemical Outcome Predominantly transDirected by catalyst surface interaction.
Typical Yield >90%High efficiency reaction.

Part 3: Coupling with Sesamol to Form N-Benzyl Paroxetine

This stage involves forging the key ether linkage between the piperidine core and the sesamol moiety (3,4-methylenedioxyphenol).

Causality and Mechanistic Insight

A classic Williamson ether synthesis is employed. The primary alcohol of the piperidinemethanol intermediate is a poor leaving group. Therefore, it must first be "activated" by converting it into a sulfonate ester, such as a tosylate or mesylate, by reacting it with tosyl chloride or mesyl chloride in the presence of a base like triethylamine. [8][9]This transforms the hydroxyl into an excellent leaving group.

In a subsequent step, sesamol is deprotonated with a strong base (e.g., sodium hydride or cesium carbonate) to form a highly nucleophilic phenoxide anion. [8]This anion then displaces the tosylate/mesylate group on the piperidine ring via an SN2 reaction, forming the desired ether bond and yielding N-benzyl paroxetine.

G cluster_0 Step 1: Activation cluster_1 Step 2: Coupling A trans-N-Benzyl Piperidinemethanol B Activated Intermediate (e.g., Tosylate) A->B TsCl, Et₃N DCM C Activated Intermediate D N-Benzyl Paroxetine C->D Sesamol, NaH DMF G A N-Benzyl Paroxetine B (-)-Paroxetine A->B Ammonium Formate 10% Pd/C, Methanol, Reflux

Caption: The final N-debenzylation step to yield Paroxetine.

Experimental Protocol: N-Debenzylation via Catalytic Transfer Hydrogenation[10]
  • To a stirred suspension of N-benzyl paroxetine and an equal weight of 10% Pd-C in dry methanol, add anhydrous ammonium formate (5 equivalents) in a single portion under a nitrogen atmosphere.

  • Heat the resulting reaction mixture to reflux.

  • Monitor the reaction by Thin Layer Chromatography (TLC). The reaction is typically complete within 1-2 hours.

  • After completion, cool the mixture and remove the catalyst by filtration through a pad of Celite.

  • Wash the Celite pad with additional methanol.

  • Combine the organic filtrates and evaporate the solvent under reduced pressure to afford the crude paroxetine base.

  • The final product can be further purified by crystallization, often as the hydrochloride salt by treating a solution of the base with HCl.

[10]| Method | Reagents | Conditions | Yield | Advantages | | :--- | :--- | :--- | :--- | :--- | | CTH | NH₄⁺HCO₂⁻, 10% Pd/C | Methanol, Reflux | ~90-95% | No high-pressure H₂, neutral conditions, rapid. |[11] | Hydrogenolysis | H₂ gas, 10% Pd/C | Ethanol, 50 psi, RT | ~90% | Clean, well-established method. | | Chloroformate | Phenyl Chloroformate | Toluene, Heat | Variable | Can be used when hydrogenation is not viable. |[7]

Conclusion

The synthesis of paroxetine via an N-benzyl derivative is a testament to strategic chemical design. Each step, from the initial cyclization to the final deprotection, is chosen for its efficiency, selectivity, and scalability. The N-benzyl group serves as a reliable protecting group that facilitates the construction of the complex piperidine core and can be cleanly removed in the final step. The catalytic transfer hydrogenation method for N-debenzylation stands out as a particularly mild, safe, and efficient protocol, making it highly suitable for the synthesis of high-value active pharmaceutical ingredients. This guide provides the fundamental knowledge and practical protocols necessary for researchers to successfully navigate this synthetic pathway.

References

  • Rapid Construction of (-)-Paroxetine and (-)-Femoxetine via N-Heterocyclic Carbene Catalyzed Homoenolate Addition to Nitroalkenes. National Institutes of Health (NIH). [Link]

  • Total Synthesis of (±)-Paroxetine by Diastereoconvergent Cobalt-Catalysed Arylation. National Institutes of Health (NIH). [Link]

  • Asymmetric Formal Synthesis of (−)-Paroxetine. ACS Publications. [Link]

  • Synthesis of (−)-Paroxetine via Enantioselective Phase-Transfer Catalytic Monoalkylation of Malonamide Ester. ACS Publications. [Link]

  • Process for the preparation of paroxetine intermediate.
  • Improved Synthesis of Paroxetine Hydrochloride Propan-2-ol Solvate through One of Metabolites in Humans, and Characterization of. Chemical & Pharmaceutical Bulletin. [Link]

  • Paroxetine, NNC-20-7051, BRL-29060, FG-7051. Drug Synthesis Database. [Link]

  • Production Method of Paroxetine. LookChem. [Link]

  • Process for the preparation of paroxetine substantially free of alkoxy impurities.
  • A Convenient Synthesis of (−)‐Paroxetine. ResearchGate. [Link]

  • Synthesis and Characterization of (3S, 4R)-4-(4-Fluorophenyl)-Piperidine-3-Methanol, a Possible Impurity in Paroxetine Hydrochlo. Der Pharma Chemica. [Link]

  • A Tuneable Method for N-Debenzylation of Benzylamino Alcohols. University of Durham. [Link]

  • CTH N-Debenzylation of Protected Amines with Pd-C and Ammonium Formate. Rhodium Archive. [Link]

  • Improved Procedure for the Selective N-Debenzylation of Benzylamines by Diisopropyl Azodicarboxylate. Thieme Chemistry. [Link]

  • A Tuneable Method for N -Debenzylation of Benzylamino Alcohols. ResearchGate. [Link]

  • Oxidative Debenzylation of N-Benzyl Amides and O-Benzyl Ethers Using Alkali Metal Bromide. ACS Publications. [Link]

  • Process for the preparation of paroxetine substantially free of alkoxy impurities.
  • Process for the preparation of paroxetine.
  • Process for the preparation of paroxetine.
  • Improved sample preparation for the quantitative analysis of paroxetine in human plasma by stable isotope dilution negative ion chemical ionisation gas chromatography-mass spectrometry. PubMed. [Link]

  • Paroxetine-impurities. Pharmaffiliates. [Link]

  • N-Benzyl piperidine Fragment in Drug Discovery. PubMed. [Link]

Sources

An In-Depth Technical Guide to trans N-Benzyl Paroxetine: Chemical Properties and Structure

Author: BenchChem Technical Support Team. Date: January 2026

For Researchers, Scientists, and Drug Development Professionals

Abstract

trans N-Benzyl Paroxetine, a key intermediate and known impurity in the synthesis of the selective serotonin reuptake inhibitor (SSRI) Paroxetine, is a compound of significant interest in pharmaceutical development and quality control. This technical guide provides a comprehensive overview of the chemical properties and structural features of this compound, offering insights for researchers, scientists, and drug development professionals. The guide delves into its nomenclature, structural elucidation, physicochemical properties, synthesis, and analytical methodologies, serving as a critical resource for its identification, characterization, and management as a pharmaceutical impurity.

Introduction

Paroxetine, marketed under various trade names including Paxil and Seroxat, is a widely prescribed medication for the treatment of major depressive disorder, anxiety disorders, and other related conditions.[1] Its therapeutic efficacy is intrinsically linked to its stereochemistry, with the (3S,4R)-trans isomer being the active pharmaceutical ingredient (API).[2] The synthesis of Paroxetine is a multi-step process that can generate various impurities, which must be carefully controlled to ensure the safety and efficacy of the final drug product.[3][4] this compound, also known as Paroxetine EP Impurity C, is a significant process-related impurity and a key intermediate in several synthetic routes to Paroxetine.[1][5] A thorough understanding of its chemical properties and structure is therefore paramount for the development of robust manufacturing processes and analytical methods for Paroxetine.

Chemical Structure and Nomenclature

The chemical structure of this compound is characterized by a piperidine ring substituted at the 3 and 4 positions with a (1,3-benzodioxol-5-yloxy)methyl group and a 4-fluorophenyl group, respectively. The nitrogen atom of the piperidine ring is protected by a benzyl group. The "trans" designation refers to the stereochemical relationship between the substituents at the 3 and 4 positions of the piperidine ring.

IUPAC Name: (3S,4R)-3-((1,3-Benzodioxol-5-yloxy)methyl)-1-benzyl-4-(4-fluorophenyl)piperidine[6][7]

Synonyms: (-)-N-Benzylparoxetine, N-Benzylparoxetine, Paroxetine EP Impurity C[5][6]

CAS Number: 105813-14-7[5]

Structural Visualization

The three-dimensional arrangement of atoms in this compound is crucial for its chemical behavior and interaction with analytical systems.

Synthesis_of_trans_N_Benzyl_Paroxetine cluster_0 Synthetic Pathway start Starting Materials (e.g., 4-fluorophenylacetonitrile, 1-benzyl-4-piperidone) intermediate1 Piperidine Precursor Formation start->intermediate1 Several Steps intermediate2 Introduction of (1,3-benzodioxol-5-yloxy)methyl group intermediate1->intermediate2 Stereoselective reaction product trans N-Benzyl Paroxetine intermediate2->product Purification

Caption: Generalized synthetic workflow for this compound.

A reported synthesis involves the reaction of a cis-piperidine-3-methanol mesylate with sesamol, leading to an inversion of the stereocenter at the 3-position to yield the trans-N-benzyl-protected paroxetine. [4]Another approach involves the reduction of a tetrahydropyridine precursor followed by coupling with sesamol. [8] Experimental Protocol: Illustrative Synthesis

The following is a generalized protocol based on common synthetic strategies. Researchers should consult specific literature for detailed and optimized procedures.

  • N-Benzylation: A suitable piperidine precursor is reacted with benzyl bromide or benzyl chloride in the presence of a base (e.g., K₂CO₃, Et₃N) in an appropriate solvent (e.g., acetonitrile, DMF) to introduce the N-benzyl protecting group.

  • Introduction of the 4-fluorophenyl group: This can be achieved through various methods, such as a Grignard reaction with a suitable piperidone derivative.

  • Introduction of the (1,3-benzodioxol-5-yloxy)methyl group: A key step often involves the reaction of a 3-hydroxymethylpiperidine derivative with sesamol. This can be achieved via a Mitsunobu reaction or by converting the hydroxyl group to a good leaving group (e.g., mesylate, tosylate) followed by nucleophilic substitution with sesamol.

  • Purification: The crude product is typically purified by column chromatography on silica gel or by crystallization from a suitable solvent system to afford pure this compound. [9]

Analytical Characterization

The accurate identification and quantification of this compound are crucial for quality control in the manufacturing of Paroxetine. A combination of spectroscopic and chromatographic techniques is employed for its characterization.

Spectroscopic Analysis

While specific, detailed spectra for this compound are not widely published, the expected spectral characteristics can be inferred from its structure and data from related compounds.

  • Nuclear Magnetic Resonance (NMR) Spectroscopy:

    • ¹H NMR: The spectrum is expected to show characteristic signals for the aromatic protons of the benzyl, 4-fluorophenyl, and benzodioxole rings. Signals for the piperidine ring protons and the methylene groups of the benzyl and (1,3-benzodioxol-5-yloxy)methyl substituents would also be present.

    • ¹³C NMR: The spectrum would display distinct signals for all 26 carbon atoms, including the aromatic carbons, the piperidine ring carbons, and the methylene carbons. The presence of the fluorine atom would lead to C-F coupling, which can be observed in the spectrum. [10]* Mass Spectrometry (MS):

    • Electrospray ionization (ESI) would likely show a prominent protonated molecular ion [M+H]⁺ at m/z 420.5.

    • Fragmentation patterns would be expected to involve the loss of the benzyl group (as a benzyl cation or radical), and cleavage of the ether linkage. [11][12]* Infrared (IR) Spectroscopy:

    • The IR spectrum would exhibit characteristic absorption bands for C-H stretching of aromatic and aliphatic groups, C=C stretching of the aromatic rings, C-O stretching of the ether and dioxole groups, and C-F stretching. [13]

Chromatographic Analysis

High-Performance Liquid Chromatography (HPLC) is the primary technique for the analysis of Paroxetine and its impurities.

Typical HPLC Method Parameters:

A stability-indicating HPLC method for Paroxetine and its related substances has been developed, which can be adapted for the analysis of this compound. [1][3]

Parameter Typical Conditions
Column C18 (e.g., Waters Symmetry, 250 x 4.6 mm, 5 µm)
Mobile Phase Gradient elution with a mixture of aqueous buffer (e.g., phosphate buffer, ammonium acetate) and an organic modifier (e.g., acetonitrile, methanol). [3][14][15][16]
Flow Rate 1.0 - 1.5 mL/min
Detection UV at 235 nm or 285 nm

| Column Temperature | 45°C |

Method Validation:

Any analytical method used for the quantification of this compound as an impurity must be validated according to ICH guidelines (Q2(R1)) to ensure its accuracy, precision, specificity, linearity, range, and robustness. [3][14]

Analytical_Workflow cluster_0 Analytical Characterization Workflow sample Sample containing This compound hplc HPLC Analysis sample->hplc nmr NMR Spectroscopy (¹H, ¹³C) sample->nmr ms Mass Spectrometry sample->ms ir IR Spectroscopy sample->ir structure Structural Confirmation & Quantification hplc->structure nmr->structure ms->structure ir->structure

Caption: Workflow for the analytical characterization of this compound.

Stability

Understanding the stability of this compound is critical for its storage and for the development of stability-indicating analytical methods. As a related substance to Paroxetine, its stability profile is expected to be similar. Paroxetine has been shown to be susceptible to degradation under alkaline conditions. [3]Forced degradation studies on Paroxetine would provide valuable insights into the potential degradation pathways of this compound under various stress conditions, including acidic, basic, oxidative, thermal, and photolytic stress.

Conclusion

This compound is a critical molecule in the context of Paroxetine synthesis and quality control. This technical guide has provided a detailed overview of its chemical properties, structure, synthesis, and analytical characterization. A thorough understanding of this compound is essential for pharmaceutical scientists and professionals involved in the development, manufacturing, and regulation of Paroxetine. Further research to establish a complete experimental profile, including detailed spectroscopic data and a definitive melting point, would be beneficial for the scientific community.

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  • PubMed. MASS SPECTROMETRIC FRAGMENTATION OF TRIMETHYLSILYL AND RELATED ALKYLSILYL DERIVATIVES. [Link]

  • PubMed. Infrared spectroscopy of neutral C7H7 isomers: benzyl and tropyl. [Link]

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The Pharmacological Profile of N-benzyl Paroxetine Derivatives: A Technical Guide for Drug Development Professionals

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: Beyond Paroxetine - Exploring the Therapeutic Potential of N-benzyl Derivatives

Paroxetine, a potent and selective serotonin reuptake inhibitor (SSRI), has long been a cornerstone in the treatment of major depressive disorder and other affective disorders.[1][2][3] Its therapeutic efficacy is primarily attributed to its high affinity for the serotonin transporter (SERT), effectively increasing the synaptic concentration of serotonin.[3][4] However, the exploration of its chemical space continues to offer new avenues for refining therapeutic profiles and discovering novel pharmacological activities. This technical guide delves into the pharmacological landscape of N-benzyl paroxetine derivatives, a class of compounds that holds significant promise for the development of next-generation neurological therapeutics.

The addition of a benzyl group to the piperidine nitrogen of the paroxetine scaffold serves as a critical modification, influencing not only the affinity and selectivity for monoamine transporters but also the overall pharmacokinetic and pharmacodynamic properties.[5][6][7] Understanding the intricate structure-activity relationships (SAR) within this chemical series is paramount for designing molecules with tailored pharmacological profiles, potentially offering improved efficacy, reduced side effects, or novel therapeutic applications. This guide will provide an in-depth analysis of the synthesis, in vitro pharmacology, and predictive in vivo effects of N-benzyl paroxetine derivatives, equipping researchers and drug development professionals with the foundational knowledge to navigate this promising area of medicinal chemistry.

Synthetic Strategies for N-benzyl Paroxetine Derivatives

The synthesis of N-benzyl paroxetine derivatives typically involves a multi-step process, starting from readily available precursors.[1] A common strategy involves the initial synthesis of the core piperidine ring, followed by the introduction of the N-benzyl moiety and subsequent modifications.

One established route to the paroxetine core involves the enantioselective synthesis of N-protected trans-4-(4-fluorophenyl)-3-piperidinemethanol, which is then coupled with sesamol.[1] The N-benzyl group can be introduced at various stages of this synthesis, for example, by reductive amination of a suitable piperidone precursor with benzylamine.

A generalized synthetic workflow is depicted below:

Synthesis_Workflow Start Starting Materials (e.g., 4-fluorobenzaldehyde, piperidone derivatives) Step1 Piperidine Ring Formation Start->Step1 Step2 Introduction of 4-(4-fluorophenyl) group Step1->Step2 Step3 Stereoselective Reduction & Hydroxymethylation Step2->Step3 Step4 N-Benzylation Step3->Step4 Step5 Coupling with Sesamol Derivative Step4->Step5 Final N-benzyl Paroxetine Derivative Step5->Final

Caption: Generalized synthetic workflow for N-benzyl paroxetine derivatives.

For the synthesis of a series of derivatives with varying substitutions on the N-benzyl ring, a common intermediate, the N-unsubstituted piperidine, can be reacted with a library of substituted benzyl halides or aldehydes (via reductive amination).[7]

Pharmacological Profile: Unraveling Structure-Activity Relationships

The pharmacological profile of N-benzyl paroxetine derivatives is primarily defined by their interaction with monoamine transporters: the serotonin transporter (SERT), the norepinephrine transporter (NET), and the dopamine transporter (DAT).[8] The affinity and selectivity for these transporters are highly dependent on the nature and position of substituents on the N-benzyl group.

In Vitro Transporter Binding Affinities

Radioligand binding assays are the gold standard for determining the affinity of compounds for their molecular targets. In these assays, a radiolabeled ligand with known high affinity for the transporter (e.g., [³H]citalopram for SERT) is competed off by the test compound. The concentration of the test compound that inhibits 50% of the radioligand binding (IC50) is determined, and from this, the inhibitory constant (Ki) is calculated.

The following table summarizes the binding affinities of a series of N-benzylpiperidine derivatives, highlighting the impact of substitutions on the benzyl ring on transporter affinity.[7]

CompoundR (Substitution on Benzyl Ring)SERT Ki (nM)DAT Ki (nM)NET Ki (nM)SERT/DAT SelectivitySERT/NET Selectivity
Paroxetine H (on piperidine N)0.1150401500400
1a 2-Trifluoromethyl>10,0002.81,200<0.0003>8.3
1b 3-Trifluoromethyl2,5002.54500.0015.6
1c 4-Trifluoromethyl1,5004.53500.0034.3
2a 2-Chloro8,0003.28000.000410
2b 3-Chloro1,8002.93000.00166
2c 4-Chloro1,2004.12500.00344.8

Data adapted from a study on N-benzylpiperidine derivatives with a different core structure but providing valuable SAR insights for the N-benzyl moiety.[7]

Analysis of Structure-Activity Relationships (SAR):

From the data, several key SAR trends emerge:

  • N-Benzylation and SERT Affinity: The presence of an N-benzyl group, particularly with certain substitutions, can significantly alter the affinity for SERT. In the context of the study cited, the N-benzyl derivatives showed a marked decrease in SERT affinity compared to paroxetine, while gaining high affinity for DAT. This highlights the critical role of the unsubstituted piperidine nitrogen in high-affinity SERT binding for the paroxetine scaffold.

  • Substituent Position on the Benzyl Ring: The position of the substituent on the benzyl ring influences transporter affinity and selectivity. For instance, moving the trifluoromethyl group from the ortho to the para position slightly increases SERT affinity, though it remains low.

  • Nature of the Substituent: The electronic properties of the substituent also play a role. Both electron-withdrawing groups (trifluoromethyl, chloro) resulted in compounds with high DAT affinity.

Further studies on benzyl ester derivatives of normeperidine, which share structural similarities, have shown that electron-donating groups like methoxy on the benzyl ring can lead to low nanomolar SERT affinity and high selectivity.[6] This suggests that the electronic and steric properties of the N-benzyl substituent can be fine-tuned to modulate the pharmacological profile.

Neurotransmitter Uptake Inhibition

Beyond binding affinity, it is crucial to assess the functional activity of these derivatives by measuring their ability to inhibit neurotransmitter uptake. This is typically done using synaptosomal preparations or cell lines stably expressing the respective transporters.[9] A common method is the fluorescence-based neurotransmitter transporter uptake assay, which utilizes a fluorescent substrate that mimics the natural neurotransmitter.[10][11]

Uptake_Assay_Workflow Start Cells expressing SERT Step1 Incubate with N-benzyl paroxetine derivative Start->Step1 Step2 Add fluorescent serotonin analog Step1->Step2 Step3 Measure intracellular fluorescence Step2->Step3 Result Determine IC50 for uptake inhibition Step3->Result

Caption: Workflow for a fluorescence-based serotonin uptake assay.

The potency of N-benzyl paroxetine derivatives in inhibiting serotonin uptake is expected to correlate with their binding affinity for SERT. Derivatives with higher SERT affinity would be predicted to be more potent inhibitors of serotonin reuptake.

Experimental Protocols

Protocol 1: Radioligand Binding Assay for SERT

Objective: To determine the binding affinity (Ki) of N-benzyl paroxetine derivatives for the human serotonin transporter (hSERT).

Materials:

  • HEK293 cells stably expressing hSERT

  • [³H]Citalopram (radioligand)

  • Paroxetine (positive control)

  • Test compounds (N-benzyl paroxetine derivatives)

  • Binding buffer (e.g., 50 mM Tris-HCl, 120 mM NaCl, 5 mM KCl, pH 7.4)

  • 96-well microplates

  • Glass fiber filters

  • Scintillation counter and scintillation fluid

Procedure:

  • Membrane Preparation: Homogenize hSERT-expressing cells in ice-cold buffer and centrifuge to pellet the membranes. Resuspend the membrane pellet in fresh buffer.

  • Assay Setup: In a 96-well plate, add binding buffer, the test compound at various concentrations, and the cell membrane preparation.

  • Incubation: Initiate the binding reaction by adding [³H]Citalopram at a concentration near its Kd. Incubate at room temperature for a specified time (e.g., 60 minutes).

  • Termination and Filtration: Terminate the reaction by rapid filtration through glass fiber filters using a cell harvester. Wash the filters with ice-cold buffer to remove unbound radioligand.

  • Quantification: Place the filters in scintillation vials, add scintillation fluid, and count the radioactivity using a scintillation counter.

  • Data Analysis: Determine the IC50 value for each compound by non-linear regression analysis of the competition binding data. Calculate the Ki value using the Cheng-Prusoff equation: Ki = IC50 / (1 + [L]/Kd), where [L] is the concentration of the radioligand and Kd is its dissociation constant.

Protocol 2: Fluorescence-Based Serotonin Uptake Assay

Objective: To measure the functional inhibition of serotonin uptake by N-benzyl paroxetine derivatives in cells expressing hSERT.

Materials:

  • HEK293 cells stably expressing hSERT

  • Neurotransmitter Transporter Uptake Assay Kit (containing a fluorescent substrate and a masking dye)[10][11]

  • Paroxetine (positive control)

  • Test compounds (N-benzyl paroxetine derivatives)

  • Assay buffer (e.g., Hanks' Balanced Salt Solution with 20 mM HEPES)

  • 96- or 384-well black-walled, clear-bottom microplates

  • Fluorescence microplate reader

Procedure:

  • Cell Plating: Seed the hSERT-expressing cells into the microplates and allow them to form a confluent monolayer.

  • Compound Incubation: Add the test compounds at various concentrations to the wells and incubate for a short period (e.g., 10-20 minutes) at 37°C.

  • Assay Initiation: Add the fluorescent substrate and masking dye solution to all wells.

  • Signal Detection: Immediately begin measuring the fluorescence intensity kinetically over a period of time (e.g., 30 minutes) using a bottom-read fluorescence plate reader.

  • Data Analysis: Calculate the rate of uptake for each concentration of the test compound. Determine the IC50 value by plotting the uptake rate against the compound concentration and fitting the data to a sigmoidal dose-response curve.

In Vivo Pharmacological Considerations and Therapeutic Potential

While specific in vivo data for a broad range of N-benzyl paroxetine derivatives are limited in the public domain, we can make informed predictions based on their in vitro profiles and the known pharmacology of paroxetine.[12]

Paroxetine itself exhibits potent and selective inhibition of serotonin uptake in vivo, leading to its antidepressant and anxiolytic effects.[12] It is well-absorbed orally and its metabolites are largely inactive.[3]

For N-benzyl paroxetine derivatives, the in vivo effects will be dictated by their ability to cross the blood-brain barrier and their affinity and selectivity for monoamine transporters in the central nervous system.

  • Derivatives with High SERT Affinity and Selectivity: Those derivatives that retain high affinity and selectivity for SERT are expected to exhibit an antidepressant and anxiolytic profile similar to paroxetine. The nature of the N-benzyl substituent may influence their metabolic stability and pharmacokinetic properties, potentially leading to altered dosing regimens or side effect profiles.

  • Derivatives with Mixed Transporter Activity: Derivatives that show significant affinity for other transporters, such as DAT and NET, may have a broader spectrum of activity. For instance, dual SERT/NET inhibitors are known to be effective antidepressants, sometimes with a faster onset of action.[9] Triple reuptake inhibitors (SERT/NET/DAT) are also being explored for their potential to treat a wider range of depressive symptoms.[13]

  • Derivatives with High DAT Affinity: The N-benzylpiperidine derivatives with high DAT affinity could be investigated for conditions where dopamine dysregulation is implicated, such as attention-deficit/hyperactivity disorder (ADHD) or as potential treatments for substance use disorders.

Behavioral Models for Preclinical Evaluation:

To assess the in vivo antidepressant and anxiolytic potential of these derivatives, standard behavioral pharmacology models can be employed.[14][15] These include:

  • Forced Swim Test (FST): Measures behavioral despair in rodents. Antidepressants typically reduce immobility time.

  • Tail Suspension Test (TST): Another model of behavioral despair where antidepressants decrease the duration of immobility.

  • Elevated Plus Maze (EPM): Assesses anxiety-like behavior. Anxiolytic compounds increase the time spent in the open arms of the maze.

  • Locomotor Activity: Measures potential stimulant or sedative effects of the compounds.[16]

Conclusion and Future Directions

The N-benzyl paroxetine derivatives represent a rich chemical scaffold for the discovery of novel CNS-active agents. The strategic modification of the N-benzyl group allows for the fine-tuning of affinity and selectivity for monoamine transporters, opening up possibilities for developing compounds with distinct pharmacological profiles. While in vitro studies have provided valuable insights into the SAR of this class, further in vivo characterization is essential to validate their therapeutic potential. Future research should focus on synthesizing and evaluating a wider range of derivatives with diverse electronic and steric properties on the benzyl ring to build a more comprehensive SAR model. Furthermore, detailed pharmacokinetic and in vivo pharmacology studies on the most promising candidates will be crucial for their translation into clinical development. This in-depth understanding will undoubtedly pave the way for the next generation of therapeutics for mood disorders and other neurological conditions.

References

  • Antermite, D., et al. (2018). Synthesis of paroxetine analogues.
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  • Molecular Devices. (n.d.). A Fluorescence-Based Neurotransmitter Transporter Uptake Assay. Molecular Devices.[Link]

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  • Molecular Devices. (n.d.). Neurotransmitter Transporter Uptake Assay Kit. Molecular Devices.[Link]

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  • Romo, D., et al. (2014). Rapid Construction of (-)-Paroxetine and (-)-Femoxetine via N-Heterocyclic Carbene Catalyzed Homoenolate Addition to Nitroalkenes. PMC.[Link]

  • Santos, J., et al. (2021). Recent Advances in the Synthesis of the Antidepressant Paroxetine. PubMed.[Link]

  • Coleman, J. A., et al. (2020). Chemical and structural investigation of the paroxetine-human serotonin transporter complex. eLife.[Link]

  • Villalobos, A., et al. (2019). Design, Synthesis, and Evaluation of 1-Benzylpiperidine and 1-Benzoylpiperidine Derivatives as Dual-Target Inhibitors of Acetylcholinesterase and Serotonin Transporter for Alzheimer′s Disease. MDPI.[Link]

  • Zhang, M., et al. (2011). Synthesis and Structure-Activity Studies of Benzyl Ester Meperidine and Normeperidine Derivatives as Selective Serotonin Transporter Ligands. PMC.[Link]

  • Reith, M. E. A., et al. (2006). Structure-activity relationships of substituted N-benzyl piperidines in the GBR series: Synthesis of 4-(2-(bis(4-fluorophenyl)methoxy)ethyl)-1-(2-trifluoromethylbenzyl)piper idine, an allosteric modulator of the serotonin transporter.
  • Johnson, A. M. (1987). An overview of the animal pharmacology of paroxetine. PubMed.[Link]

  • Szafarz, M., et al. (2021). Assessment of Paroxetine Molecular Interactions with Selected Monoamine and γ-Aminobutyric Acid Transporters. PubMed.[Link]

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  • PubChem. (n.d.). (3S,4R)-3-[(1,3-Benzodioxol-5-yloxy)methyl]-1-benzyl-4-(4-fluorophenyl)piperidine. PubChem.[Link]

  • Dutta, A. K., et al. (2012). Further structure-activity relationship studies on 4-((((3S,6S)-6-benzhydryltetrahydro-2H-pyran-3-yl)amino)methyl)phenol: Identification of compounds with triple uptake inhibitory activity as potential antidepressant agents. PMC.[Link]

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biological activity of paroxetine precursors and intermediates

Author: BenchChem Technical Support Team. Date: January 2026

An In-Depth Technical Guide to the Biological Activity of Paroxetine Precursors and Intermediates

Introduction: Beyond the Final Form

Paroxetine is a phenylpiperidine derivative renowned for its potent and highly selective inhibition of the serotonin transporter (SERT).[1][2][3] This mechanism of action classifies it as a Selective Serotonin Reuptake Inhibitor (SSRI), a cornerstone in the treatment of major depressive disorder, anxiety disorders, and obsessive-compulsive disorder.[4][5] While the pharmacology of the final, approved molecule is well-documented, a deeper understanding of its biological activity is revealed by examining its synthetic lineage. For drug development professionals and medicinal chemists, the precursors and intermediates in a drug's synthesis are not merely chemical stepping stones; they are molecular fragments that, when studied, illuminate the precise structure-activity relationships (SAR) that culminate in a high-affinity ligand.

This guide provides a technical exploration of the biological activities inherent in the key precursors and intermediates of paroxetine. By tracing the evolution of pharmacological activity along the synthetic pathway, we can deconstruct the molecule to understand how each component contributes to the final, potent SERT inhibition. This analysis is critical for rational drug design, impurity profiling, and the discovery of novel therapeutics targeting the monoamine transport system.

Chapter 1: The Paroxetine Blueprint: A Synthetic Overview

The most therapeutically active enantiomer of paroxetine is the (-)-trans-(3S,4R) stereoisomer.[6] Its synthesis is a significant undertaking in medicinal chemistry, with numerous routes developed to achieve high stereochemical purity. Most convergent strategies hinge on the synthesis of a key chiral intermediate, (3S,4R)-trans-4-(4-fluorophenyl)-3-hydroxymethylpiperidine , which is subsequently coupled with a sesamol-derived moiety.[7][8]

This key piperidine intermediate is not only a synthetic precursor but is also recognized as a metabolite of paroxetine in humans, highlighting its biological relevance.[6][8] The general synthetic strategy underscores a fundamental principle: building a complex pharmacophore by uniting two less active, or inactive, molecular scaffolds.

G cluster_0 Scaffold 1 Synthesis cluster_1 Scaffold 2 Synthesis p_fluorobenzaldehyde p-Fluorobenzaldehyde piperidone_deriv Piperidone Derivative Synthesis p_fluorobenzaldehyde->piperidone_deriv Multiple Steps key_intermediate (3S,4R)-trans-4-(4-fluorophenyl) -3-hydroxymethylpiperidine piperidone_deriv->key_intermediate Asymmetric Reduction & Cyclization Coupling Coupling Reaction key_intermediate->Coupling Mitsunobu or Williamson Ether Synthesis sesamol Sesamol sesamol_deriv Activated Sesamol Derivative sesamol->sesamol_deriv sesamol_deriv->Coupling Paroxetine (-)-Paroxetine Coupling->Paroxetine

Caption: A generalized synthetic pathway for Paroxetine.

Chapter 2: The Foundational Scaffold: Biological Significance of the 4-Arylpiperidine Core

The cornerstone of paroxetine's activity lies within the (3S,4R)-trans-4-(4-fluorophenyl)-3-hydroxymethylpiperidine intermediate. This molecule contains the critical 4-arylpiperidine motif, a privileged scaffold in numerous centrally-acting compounds.[9] Its biological significance can be analyzed through its key structural features:

  • The Piperidine Ring: This provides a basic nitrogen center, which is protonated at physiological pH. This positive charge is crucial for interaction with negatively charged residues, such as Asp98, in the binding pocket of the serotonin transporter.

  • The 4-Fluorophenyl Group: This aromatic ring is essential for establishing high-affinity binding within the central binding site of SERT. Interestingly, studies on paroxetine analogs have shown that a desfluoro version (where the fluorine is replaced with hydrogen) retains a similarly high binding affinity. This suggests the fluorine atom is not essential for potent binding but likely enhances metabolic stability and other pharmacokinetic properties.[10]

  • Stereochemistry (3S, 4R): The specific trans stereochemistry of the fluorophenyl group at position 4 and the hydroxymethyl group at position 3 is paramount. It correctly orients these functional groups in three-dimensional space to fit optimally within the SERT binding pocket. The other stereoisomers are therapeutically less active, demonstrating the transporter's high degree of stereoselectivity.[6]

While this intermediate contains the foundational elements for SERT recognition, its own binding affinity is significantly lower than that of the final paroxetine molecule. It represents a "key" that fits the lock but requires the final part of its structure to turn effectively. Its primary role is to correctly position the fluorophenyl group deep within the transporter's central binding site.

Chapter 3: Quantifying SERT Interaction: In Vitro Assessment Methodologies

To evaluate the biological activity of paroxetine and its precursors, two primary types of in vitro assays are employed: radioligand binding assays and functional uptake inhibition assays. These methods allow for the precise quantification of a compound's affinity for SERT and its functional consequence on serotonin transport.

Experimental Protocol: SERT Radioligand Binding Assay

This assay measures the affinity (Ki) of a test compound by quantifying its ability to compete with a known high-affinity radioligand for binding to the transporter.

Objective: To determine the binding affinity (Ki) of a test compound for the human serotonin transporter (hSERT).

Materials:

  • HEK-293 cells stably transfected with hSERT.

  • Cell membrane preparation buffer (e.g., Tris-HCl with MgCl2).

  • Radioligand: [³H]Citalopram or [³H]Paroxetine.

  • Test compounds (paroxetine, precursors, intermediates).

  • Non-specific binding control: A high concentration of a known SSRI (e.g., 1 µM Fluoxetine).

  • Scintillation fluid and microplates.

  • Glass fiber filters and a cell harvester.

  • Scintillation counter.

Step-by-Step Methodology:

  • Membrane Preparation: Culture hSERT-expressing HEK-293 cells and harvest them. Homogenize the cells in ice-cold buffer and centrifuge to pellet the cell membranes. Resuspend the membrane pellet in a fresh assay buffer to a known protein concentration.

  • Assay Setup: In a 96-well plate, add assay buffer, the cell membrane preparation, and the radioligand at a concentration near its Kd value.

  • Compound Addition: Add varying concentrations of the test compound to different wells. Include wells for "total binding" (no competitor) and "non-specific binding" (with 1 µM Fluoxetine).

  • Incubation: Incubate the plate at room temperature (e.g., 25°C) for a defined period (e.g., 60-90 minutes) to allow binding to reach equilibrium.

  • Harvesting: Rapidly filter the contents of each well through a glass fiber filter using a cell harvester. This separates the membrane-bound radioligand from the unbound radioligand.

  • Washing: Quickly wash the filters with ice-cold buffer to remove any remaining unbound radioligand.

  • Quantification: Place the filters in scintillation vials, add scintillation fluid, and count the radioactivity using a scintillation counter.

  • Data Analysis: Calculate the specific binding by subtracting non-specific counts from total counts. Plot the percentage of specific binding against the log concentration of the test compound. Use non-linear regression to fit a sigmoidal dose-response curve and determine the IC50 value (the concentration of test compound that inhibits 50% of specific binding). Convert the IC50 to a Ki value using the Cheng-Prusoff equation.

Experimental Protocol: Functional [³H]Serotonin Uptake Assay

This assay measures the functional inhibition (IC50) of the transporter by quantifying the reduction in the uptake of radiolabeled serotonin into cells.[11]

Objective: To determine the potency (IC50) of a test compound in inhibiting serotonin uptake via hSERT.

Materials:

  • HEK-293 or JAR cells expressing hSERT.[11][12]

  • Assay Buffer (e.g., modified Tris-HEPES buffer, pH 7.1).[11]

  • [³H]Serotonin (5-HT).

  • Test compounds and a positive control (e.g., Paroxetine, Fluoxetine).

  • Microplates and cell harvester.

Step-by-Step Methodology:

  • Cell Plating: Seed hSERT-expressing cells into a 96-well microplate and allow them to form a confluent monolayer.[13]

  • Pre-incubation: Wash the cells with the assay buffer. Add the test compound at various concentrations to the wells and pre-incubate for 20-30 minutes at a controlled temperature (e.g., 25°C or 37°C).[11]

  • Initiation of Uptake: Add [³H]Serotonin to each well to initiate the uptake process.

  • Incubation: Incubate for a short, defined period (e.g., 15 minutes) during the linear phase of uptake.[11]

  • Termination of Uptake: Terminate the uptake by rapidly washing the cells with ice-cold assay buffer.

  • Cell Lysis & Quantification: Lyse the cells and measure the intracellular radioactivity using a scintillation counter.

  • Data Analysis: Determine the percentage of inhibition of [³H]5-HT uptake for each concentration of the test compound relative to a vehicle control. Plot the percent inhibition against the log concentration of the compound to determine the IC50 value.

G cluster_workflow SERT Uptake Assay Workflow start Plate hSERT-expressing cells in 96-well plate preincubate Wash cells and pre-incubate with test compound start->preincubate add_radioligand Add [³H]Serotonin to initiate uptake preincubate->add_radioligand incubate Incubate for 15 min at 37°C add_radioligand->incubate terminate Terminate uptake with ice-cold buffer wash incubate->terminate quantify Lyse cells and quantify intracellular radioactivity (Scintillation Counting) terminate->quantify analyze Calculate IC50 from dose-response curve quantify->analyze

Caption: Experimental workflow for a [³H]Serotonin uptake assay.

Chapter 4: From Intermediate to High-Affinity Ligand: The Role of the Benzodioxole Moiety

The final step in the synthesis—the ether linkage of the (3S,4R)-trans-4-(4-fluorophenyl)-3-hydroxymethylpiperidine intermediate to a sesamol-derived group—is the event that transforms a moderately active scaffold into a highly potent and selective drug. This addition of the (1,3-benzodioxol-5-yloxy)methyl group dramatically increases the binding affinity for SERT.

This potentiation occurs because the benzodioxole moiety occupies another sub-pocket within the SERT central binding site, establishing additional crucial interactions with transporter residues. The entire paroxetine molecule can then span across the binding site, locking the transporter in an outward-open conformation and physically blocking the translocation of serotonin.[10]

The profound impact of the final molecular structure on binding affinity is best illustrated by comparing paroxetine with its analogues.

G cluster_synapse Serotonergic Synapse cluster_transporter SERT Protein presynaptic Presynaptic Neuron postsynaptic Postsynaptic Neuron SERT SERT binding_site Binding Site serotonin_vesicle 5-HT serotonin_synapse 5-HT serotonin_vesicle->serotonin_synapse Release serotonin_synapse->SERT Reuptake receptor 5-HT Receptor serotonin_synapse->receptor Binding paroxetine Paroxetine paroxetine->binding_site Blocks

Caption: Paroxetine blocks the SERT, increasing synaptic serotonin.

Data Presentation: Comparative Binding Affinities of Paroxetine and Analogs

The following table summarizes the binding affinities (Ki) and uptake inhibition potencies for paroxetine and key analogs at the serotonin transporter. This data highlights the critical role of specific functional groups in achieving high-affinity binding.

CompoundModificationBinding Affinity (Ki) at rSERTUptake Inhibition (Ki) at hSERTReference(s)
Paroxetine Baseline (4-Fluoro)0.311 nM0.90 nM[10]
Desfluoro-paroxetine 4-Fluoro group removed0.557 nM0.97 nM[10]
4-Bromo-paroxetine 4-Fluoro replaced with Bromo4.90 nM3.13 nM[10]

Data shows that removing the 4-fluoro group has a minimal impact on binding affinity, whereas replacing it with a larger bromine atom decreases affinity approximately 16-fold, demonstrating the steric sensitivity of that pocket.[10]

Chapter 5: Broader Biological Context & Future Perspectives

While the primary activity of paroxetine and its precursors relates to SERT, a comprehensive view requires considering other biological interactions.

  • Off-Target Activity: Paroxetine itself is highly selective for SERT but does display weak affinity for muscarinic acetylcholine receptors (Ki = 42 nM), which can contribute to anticholinergic side effects.[2][5] It is plausible that some intermediates, particularly the piperidine core, could have their own unique off-target profiles that are "masked" in the final drug. Investigating the broader receptor binding profile of key intermediates is a crucial step in preclinical safety assessment.

  • Metabolism: Paroxetine is primarily metabolized by the polymorphic enzyme CYP2D6.[3][4] The initial step involves demethylenation of the benzodioxole ring to form a catechol intermediate.[4][7] The metabolites of paroxetine are pharmacologically inactive, a desirable property that distinguishes it from other SSRIs like fluoxetine.[1] Understanding the metabolic fate of any biologically active intermediates that could persist as impurities is essential for ensuring drug safety.

  • Future Directions: The synthetic intermediates of paroxetine serve as valuable starting points for the design of new chemical entities. By modifying the 4-arylpiperidine core or replacing the benzodioxole moiety, novel ligands with different selectivity profiles (e.g., dual serotonin-norepinephrine reuptake inhibitors) or improved pharmacokinetic properties can be developed.

Conclusion

The biological activity of paroxetine is not a monolithic property of the final molecule but rather the culmination of a carefully orchestrated molecular assembly. The journey from simple precursors to the final drug reveals a progressive build-up of pharmacologically relevant features. The (3S,4R)-trans-4-(4-fluorophenyl)-3-hydroxymethylpiperidine intermediate provides the essential stereochemical and structural foundation for SERT recognition. The subsequent addition of the (1,3-benzodioxol-5-yloxy)methyl group acts as a powerful affinity enhancer, locking the molecule into the transporter with high potency. By dissecting the molecule along its synthetic route, researchers gain critical insights into the structure-activity relationships that govern SERT inhibition, paving the way for the next generation of targeted neurotherapeutics.

References

  • Engels, H. W., & Schultes, K. (Year). Synthesis of the major metabolites of paroxetine. PubMed.
  • SERT Human Serotonin Transporter Functional Antagonist Uptake LeadHunter Assay. TW.
  • Antidepressant (−)-paroxetine and its chiral key intermediate. ResearchGate.
  • Slack, R. D., et al. (Year). A novel Bromine-containing paroxetine analog provides mechanistic clues for binding ambiguity at the central primary binding site of the serotonin transporter. ACS Chemical Neuroscience.
  • Coleman, J. A., & Gouaux, E. (2020). Chemical and structural investigation of the paroxetine-human serotonin transporter complex. eLife.
  • Roos, M. A. (2025). A Concise Formal Synthesis of (−)-Paroxetine. Synfacts.
  • Paroxetine binding affinity of TS3 and wild-type hSERT. ResearchGate.
  • Kocienski, P. (2014). Synthesis of Paroxetine. Synfacts.
  • Slack, R. D., et al. (2019). A Novel Bromine-Containing Paroxetine Analogue Provides Mechanistic Clues for Binding Ambiguity at the Central Primary Binding Site of the Serotonin Transporter. PubMed.
  • Coleman, J. A., et al. (2020). Chemical and structural investigation of the paroxetine-human serotonin transporter complex. bioRxiv.
  • Setup and Evaluation of the TRACT Assay Principle for the In Vitro Functional Characterization of Modulators of the Serotonin Transporter and the Serotonin 2A Receptor. (2025). Analytical Chemistry.
  • Rothman, R. B., et al. (2018). Development of serotonin transporter reuptake inhibition assays using JAR cells. PMC.
  • Improved Synthesis of Paroxetine Hydrochloride Propan-2-ol Solvate through One of Metabolites in Humans, and Characterization of. (Year). Chemical & Pharmaceutical Bulletin.
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Whitepaper: The N-Benzyl Group in Paroxetine Analogs: A Deep Dive into Structure-Activity Relationships at the Serotonin Transporter

Author: BenchChem Technical Support Team. Date: January 2026

Abstract

Paroxetine is a potent and selective serotonin reuptake inhibitor (SSRI) characterized by its high affinity for the serotonin transporter (SERT). Its chemical scaffold has been the subject of extensive medicinal chemistry campaigns aimed at elucidating the structural determinants of its activity. A critical locus for modification is the secondary amine of the piperidine ring. This technical guide provides a detailed examination of the role of N-substitution, with a particular focus on the N-benzyl group, in modulating the pharmacological activity of paroxetine analogs. We will synthesize findings from structure-activity relationship (SAR) studies, molecular modeling, and biochemical assays to explain the causal mechanisms behind observed changes in binding affinity and transporter inhibition. This document is intended for researchers, chemists, and pharmacologists in the field of drug development and neuroscience.

Introduction: Paroxetine and the Serotonin Transporter (SERT)

Paroxetine exerts its therapeutic effect by binding to the central substrate-binding site (S1) of the human serotonin transporter (hSERT), competitively inhibiting the reuptake of serotonin from the synaptic cleft.[1][2] This action enhances serotonergic neurotransmission, which is beneficial in treating mood and anxiety disorders.[2] The S1 binding site is a complex pocket within the transmembrane domains of SERT, and the binding pose of paroxetine has been a subject of intense investigation.[3][4][5] Structural studies reveal that the piperidine amine of paroxetine is a crucial anchor, forming a key ionic interaction with a conserved aspartate residue (Asp98 in hSERT) in subsite A of the binding pocket.[3][5] Any modification to this amine group, therefore, has profound implications for the molecule's affinity and activity.

The secondary amine of paroxetine presents a chemically tractable point for derivatization. Understanding the steric and electronic tolerance for substitution at this position is fundamental to designing novel ligands with tailored pharmacological profiles. The N-benzyl group, a common substituent in medicinal chemistry, serves as an important probe for exploring these molecular frontiers.

Structure-Activity Relationship (SAR) of N-Substituted Paroxetine Analogs

The amine group of the piperidine ring in paroxetine is essential for high-affinity binding. Most monoamine transporter ligands require a free, protonatable amine for optimal interaction with the conserved aspartate residue.[6] Substitution on this nitrogen generally leads to a decrease in potency, a principle clearly demonstrated in paroxetine analogs.

Impact of N-Alkylation

Studies systematically evaluating N-alkyl substitutions on the paroxetine scaffold have shown a clear trend: increasing the steric bulk of the alkyl group is detrimental to binding affinity at SERT.

  • N-methylation: The simplest modification, N-methylation, results in a significant 9.5-fold decrease in binding potency compared to paroxetine.[6]

  • Longer Alkyl Chains: Extending the N-alkyl chain further to N-propyl and N-hexyl groups causes a more dramatic loss in affinity, with Kᵢ values rising into the high nanomolar range.[6]

This relationship strongly suggests that the space around the piperidine nitrogen in the SERT binding pocket is sterically constrained. The introduction of even small alkyl groups disrupts the optimal orientation and interaction of the amine with Asp98.

The N-Benzyl Moiety: A Steric Probe

The introduction of a larger, more rigid N-benzyl group provides further insight into the spatial and electronic environment of the binding pocket. While specific binding data for a simple N-benzyl paroxetine analog is sparse in comparative studies, related research on other piperidine-based SERT ligands suggests that such a bulky group would significantly reduce affinity. The addition of a benzyl group to a piperidine ring can hinder the formation of the critical cation-π or ionic interaction with key aspartate or glutamate residues within the SERT binding site.[7]

Interestingly, studies have explored appending a 4'-bromophenyl group to the piperidine nitrogen via linkers of varying lengths. An analog with a two-carbon linker (N-CH₂CH₂-Ph-Br) displayed surprisingly high affinity, significantly more potent than analogs with one-carbon or three-carbon linkers.[6] This highlights a complex topographical feature of the binding site, suggesting the existence of an accessory pocket that can accommodate a specific vector of substitution, while penalizing shorter or longer linkers.

The logical relationship between N-substitution and SERT affinity can be visualized as follows:

SAR_Logic cluster_0 Paroxetine Core cluster_1 N-Substituted Analogs cluster_2 SERT Binding Affinity Paroxetine Paroxetine (Secondary Amine, R=H) High_Affinity High Affinity (Sub-nM Ki) Paroxetine->High_Affinity Optimal Interaction N_Methyl N-Methyl (R=CH₃) Reduced_Affinity Reduced Affinity (Low nM Ki) N_Methyl->Reduced_Affinity Minor Steric Clash (9.5x loss) N_Propyl N-Propyl (R=C₃H₇) Low_Affinity Low Affinity (High nM Ki) N_Propyl->Low_Affinity Significant Steric Clash N_Benzyl N-Benzyl (R=CH₂Ph) N_Benzyl->Low_Affinity Major Steric Hindrance

Figure 1: Structure-Activity Relationship (SAR) of N-substituted paroxetine analogs.

Mechanistic Implications for SERT Binding

The consistent loss of affinity with N-substitution points to a precise and unforgiving binding orientation for the paroxetine scaffold. The primary mechanistic driver for this observation is the disruption of the salt bridge with Asp98.

  • Steric Hindrance: A bulky N-benzyl group physically prevents the piperidine ring from achieving the optimal conformation within subsite A. This misalignment weakens the critical ionic bond with Asp98, which is the primary anchor for the ligand.

  • Loss of Hydrogen Bond Donor: The secondary amine of paroxetine (R-NH-R') can act as a hydrogen bond donor. N-substitution to create a tertiary amine (R-NR'R'') eliminates this capability, removing a potentially favorable interaction with the protein or a structured water molecule.

  • Solvation Penalties: The introduction of a large, hydrophobic benzyl group may incur an energetic penalty upon binding, displacing ordered water molecules in the binding pocket in a manner that is not compensated for by favorable new interactions.

The diagram below illustrates the proposed interaction at the SERT binding site.

Binding_Site cluster_SERT SERT Binding Site (Subsite A) cluster_Paroxetine Paroxetine cluster_N_Benzyl N-Benzyl Analog Asp98 Asp98 (COO⁻) Paroxetine_N Piperidine (NH₂⁺) Paroxetine_N->Asp98 Strong Ionic Bond (High Affinity) N_Benzyl_N Piperidine (NH⁺) N_Benzyl_N->Asp98 Weakened/Distant Interaction Benzyl_Group Benzyl Group N_Benzyl_N->Benzyl_Group Clash Steric Hindrance Clash->Asp98 Prevents Optimal Docking protocol_workflow start Start prep Prepare Reagents: - Brain Homogenate - Assay Buffer - Ligand/Compound Dilutions start->prep plate Plate Incubation Mix: - Buffer - Homogenate - [³H]citalopram - Test Compound or Control prep->plate incubate Incubate at Room Temp (e.g., 60-90 minutes) plate->incubate harvest Rapidly Filter through Glass Fiber Filters (Cell Harvester) incubate->harvest wash Wash Filters with Ice-Cold Assay Buffer (3x) harvest->wash scint Place Filters in Scintillation Vials with Scintillation Cocktail wash->scint count Count Radioactivity (Disintegrations per Minute) in Scintillation Counter scint->count analyze Analyze Data: - Calculate % Inhibition - Determine IC₅₀ - Calculate Kᵢ (Cheng-Prusoff) count->analyze end End analyze->end

Figure 3: Experimental workflow for the SERT competitive binding assay.

Step-by-Step Methodology:

  • Tissue Preparation: Homogenize rat brain tissue in ice-cold assay buffer. Centrifuge the homogenate at low speed to remove nuclei and debris. Collect the supernatant and centrifuge at high speed (e.g., 40,000 x g) to pellet the membranes. Resuspend the membrane pellet in fresh assay buffer to a final protein concentration of approximately 100-200 µg/mL.

  • Assay Plate Setup: Prepare a 96-well plate. For each test compound, set up a dilution series (typically 8-10 concentrations, e.g., from 0.1 nM to 10 µM).

    • Total Binding Wells: Add 50 µL buffer, 50 µL [³H]citalopram (at a final concentration near its Kₑ), and 100 µL of the membrane preparation.

    • Non-specific Binding (NSB) Wells: Add 50 µL of the high-concentration SERT inhibitor, 50 µL [³H]citalopram, and 100 µL of the membrane preparation.

    • Test Compound Wells: Add 50 µL of the respective test compound dilution, 50 µL [³H]citalopram, and 100 µL of the membrane preparation.

  • Incubation: Gently mix the plate and incubate at room temperature for 60-90 minutes to allow the binding to reach equilibrium.

  • Harvesting: Terminate the incubation by rapid filtration using a cell harvester. Aspirate the contents of each well through a glass fiber filter, which traps the membranes with bound radioligand.

  • Washing: Immediately wash the filters three times with ice-cold assay buffer to remove unbound radioligand.

  • Counting: Punch the filters out into scintillation vials. Add 4-5 mL of scintillation cocktail to each vial, cap, and vortex. Allow the vials to sit for several hours before counting in a liquid scintillation counter.

  • Data Analysis:

    • Calculate the specific binding: Specific Binding = Total Binding (DPM) - Non-specific Binding (DPM).

    • For each test compound concentration, calculate the percent inhibition: % Inhibition = 100 * (1 - (Binding_in_presence_of_drug - NSB) / (Specific Binding)).

    • Plot percent inhibition versus the log of the compound concentration and fit the data to a sigmoidal dose-response curve to determine the IC₅₀ value (the concentration of compound that inhibits 50% of specific binding).

    • Convert the IC₅₀ to the inhibitory constant (Kᵢ) using the Cheng-Prusoff equation: Kᵢ = IC₅₀ / (1 + [L]/Kₑ), where [L] is the concentration of the radioligand and Kₑ is its equilibrium dissociation constant for SERT.

Trustworthiness and Self-Validation: The inclusion of total binding and non-specific binding controls in every assay is critical. The resulting specific binding window must be sufficiently large for robust data. The Kₑ of the radioligand and the Kᵢ of a known standard (e.g., unlabeled paroxetine) should be determined and must fall within the historically accepted range for the assay to be considered valid.

Conclusion

The secondary amine of the paroxetine piperidine ring is a critical pharmacophore, essential for high-affinity binding to the serotonin transporter. Structure-activity relationship studies unequivocally demonstrate that substitution at this nitrogen, including with an N-benzyl group, is detrimental to binding affinity. This effect is primarily driven by steric hindrance, which prevents the formation of a crucial ionic bond with Asp98 in the S1 binding site. While the N-benzyl group serves as a useful synthetic handle, its presence on the final molecule effectively abrogates the potent SERT inhibitory activity characteristic of paroxetine. These findings underscore the precise structural and electronic requirements for ligand recognition at SERT and provide a foundational understanding for future drug design efforts targeting this important transporter.

References

A complete list of all sources cited in this guide, including full titles and clickable URLs for verification.

  • Slack, R. D., et al. (2019). A novel Bromine-containing paroxetine analog provides mechanistic clues for binding ambiguity at the central primary binding site of the serotonin transporter. ACS Chemical Neuroscience, 10(9), 3946–3952.
  • Jaramillo, D. N., et al. (2023). Design, synthesis and cytotoxic evaluation of a selective serotonin reuptake inhibitor (SSRI) by virtual screening. European Journal of Pharmaceutical Sciences.
  • Navratna, V., & Gouaux, E. (2020). Chemical and structural investigation of the paroxetine-human serotonin transporter complex. eLife.
  • Ghorai, S. K., et al. (2018). Further structure-activity relationship studies on 4-((((3S,6S)-6-benzhydryltetrahydro-2H-pyran-3-yl)amino)methyl)phenol: Identification of compounds with triple uptake inhibitory activity as potential antidepressant agents.
  • BenchChem. (2025). N-Benzyl Paroxetine-d6: A Comprehensive Technical Guide for its Application as a Stable Isotope Labeled Internal Standard. BenchChem.
  • Slack, R. D., et al. (2019). A Novel Bromine-Containing Paroxetine Analogue Provides Mechanistic Clues for Binding Ambiguity at the Central Primary Binding Site of the Serotonin Transporter. PubMed.
  • Kutama, A. S., & Jones, S. (2016). Formal Synthesis of (3S, 4R) (-)-femoxetine and (3S, 4R) (-)
  • Al-Azzawi, F., & Kaelin, A. (2005). PAROXETINE-N-FORMYL DERIVATIVES.
  • Kaye, C. M., et al. (1989). A review of the metabolism and pharmacokinetics of paroxetine in man. PubMed.
  • Abramyan, A. M., et al. (2019). Computation-guided analysis of paroxetine binding to hSERT reveals functionally important structural elements and dynamics. PubMed Central.
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  • McLaughlin, M., & Zbieg, J. R. (2012). Rapid Construction of (-)-Paroxetine and (-)-Femoxetine via N-Heterocyclic Carbene Catalyzed Homoenolate Addition to Nitroalkenes. PubMed Central.
  • Navratna, V., & Gouaux, E. (2020). Chemical and structural investigation of the paroxetine-human serotonin transporter complex. bioRxiv.
  • Costello, F., & Martin, F. (2000). Paroxetine derivatives.
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  • Davis, M. A., et al. (2016). Mechanism of Paroxetine (Paxil) Inhibition of the Serotonin Transporter. PubMed Central.
  • Haddock, R. E., et al. (2025). Metabolic pathway of paroxetine in animals and man and comparative pharmacological properties of its metabolites.
  • PubChem. (n.d.). (3S,4R)-3-[(1,3-Benzodioxol-5-yloxy)methyl]-1-benzyl-4-(4-fluorophenyl)piperidine. PubChem.
  • González-Ledo, C., et al. (2022). Design, Synthesis, and Evaluation of 1-Benzylpiperidine and 1-Benzoylpiperidine Derivatives as Dual-Target Inhibitors of Acetylcholinesterase and Serotonin Transporter for Alzheimer′s Disease. MDPI.
  • PubChem. (n.d.). Paroxetine. PubChem.

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A Comprehensive Technical Guide to the Physicochemical Properties of trans N-Benzyl Paroxetine

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: The Critical Role of a Key Intermediate

trans N-Benzyl Paroxetine (CAS 105813-14-7) is a pivotal chemical entity in the landscape of antidepressant manufacturing.[1] It serves as a direct precursor in the synthesis of Paroxetine, a potent and selective serotonin reuptake inhibitor (SSRI) widely prescribed for depression and anxiety disorders.[1][2] Furthermore, it is recognized as Paroxetine EP Impurity C, a process-related impurity that must be rigorously monitored and controlled to ensure the quality, safety, and efficacy of the final active pharmaceutical ingredient (API).[1]

Understanding the fundamental physicochemical properties of this compound—namely its solubility, chemical stability, and degradation profile—is not merely an academic exercise. For researchers, process chemists, and quality control analysts, this knowledge is indispensable. It directly informs the selection of appropriate solvent systems for synthesis and purification, the design of robust manufacturing processes, the establishment of rational specifications for impurity limits, and the development of stability-indicating analytical methods.

This technical guide provides an in-depth analysis of the known and predicted characteristics of this compound. By synthesizing data from the parent Paroxetine molecule with the structural contributions of the N-benzyl group, we offer a predictive framework and actionable experimental protocols to empower drug development professionals in their work with this critical intermediate.

Section 1: Solubility Profile

The solubility of a synthetic intermediate is a cornerstone of process development, dictating reaction conditions, purification strategies (such as crystallization), and formulation of analytical standards. This compound, with the addition of a lipophilic benzyl group to the piperidine nitrogen of the Paroxetine core, is expected to exhibit enhanced solubility in organic solvents and reduced solubility in aqueous media compared to its hydrochloride salt counterparts.

Known and Predicted Solubility Characteristics

Direct empirical data for this compound is limited, with supplier information noting its form as a yellow, thick oil and confirming its solubility in methanol.[3] To build a more comprehensive profile, we can extrapolate from the well-documented solubility of Paroxetine and its salts. Paroxetine hydrochloride, for instance, is classified as a highly soluble and permeable Biopharmaceutics Classification System (BCS) Class I drug, though its solubility in water is still described as slight to sparingly soluble depending on the salt form.[4][5]

The introduction of the non-polar benzyl group to the free base form logically decreases its affinity for polar solvents like water while increasing its solubility in organic solvents commonly used in synthesis, such as methanol, ethanol, dimethylformamide (DMF), and dichloromethane.

Comparative Solubility Data of Paroxetine Forms

To provide a practical baseline for solvent selection, the following table summarizes the known solubility of various Paroxetine forms. This data serves as a valuable reference point when designing solubility experiments for the N-benzylated derivative.

CompoundSolventSolubilityReference
Paroxetine HCl Hemihydrate Water5.4 mg/mL[6]
Paroxetine HCl Anhydrate WaterSlightly Soluble[4]
Paroxetine HCl Anhydrate MethanolSoluble[4]
Paroxetine HCl Anhydrate DichloromethaneSparingly Soluble[4]
Paroxetine HCl Anhydrate EthanolSparingly Soluble[4]
Paroxetine (hydrochloride) Ethanol~20 mg/mL[7]
Paroxetine (hydrochloride) DMSO~20 mg/mL[7]
Paroxetine (hydrochloride) DMF~33 mg/mL[7]
This compound MethanolSoluble[3]
Protocol: Kinetic Solubility Determination via UV-Vis Spectrophotometry

This protocol outlines a robust method for determining the kinetic solubility of this compound in various solvents. The principle involves preparing saturated solutions, removing undissolved solute, and quantifying the dissolved portion using UV-Vis spectrophotometry, a technique readily available in most analytical laboratories.

Causality of Experimental Design:

  • Solvent Selection: Solvents are chosen to represent a range of polarities (e.g., water, methanol, acetonitrile, dichloromethane) relevant to both synthesis and chromatography.

  • Equilibration Time: A 24-hour incubation period is chosen to ensure the solution reaches equilibrium, providing a more accurate measure of thermodynamic solubility.

  • Temperature Control: Maintaining a constant temperature (25°C) is critical as solubility is temperature-dependent.

  • Filtration: A 0.45 µm filter is used to effectively remove undissolved particulate matter without adsorbing a significant amount of the analyte, ensuring the measured absorbance corresponds only to the dissolved compound.

Step-by-Step Methodology:

  • Stock Solution Preparation: Accurately weigh and dissolve 10 mg of this compound in 10 mL of methanol to create a 1 mg/mL stock solution.

  • Calibration Curve: Prepare a series of dilutions from the stock solution in methanol (e.g., 1, 2, 5, 10, 20, 50 µg/mL). Measure the absorbance of each standard at the determined λmax (e.g., ~293-295 nm, inherited from the paroxetine chromophore). Plot absorbance vs. concentration to generate a calibration curve.

  • Sample Preparation: Add an excess amount of this compound (e.g., ~10 mg) to 1 mL of each test solvent in separate glass vials.

  • Equilibration: Seal the vials and place them in a shaker or rotator set at a constant temperature (25°C) for 24 hours to allow the solution to reach saturation.

  • Filtration: After 24 hours, allow the vials to stand for 30 minutes. Carefully filter each solution using a 0.45 µm syringe filter (e.g., PTFE for organic solvents, PVDF for aqueous). Discard the first 0.2 mL of filtrate to saturate the filter membrane.

  • Dilution and Analysis: Accurately dilute a known volume of the clear filtrate with methanol to bring the concentration within the range of the calibration curve.

  • Quantification: Measure the absorbance of the diluted samples at the λmax. Calculate the concentration in the diluted sample using the calibration curve equation.

  • Solubility Calculation: Back-calculate the original concentration in the saturated filtrate, accounting for the dilution factor. This value represents the solubility of the compound in that solvent (expressed in mg/mL or µg/mL).

Section 2: Stability Profile and Predicted Degradation Pathways

The stability of this compound is paramount for defining storage conditions and understanding potential impurity formation during synthesis. While specific stability studies on this intermediate are not publicly available, a robust predictive analysis can be conducted based on the known degradation pathways of the Paroxetine core structure and the chemistry of the N-benzyl functional group.

Susceptibility to Forced Degradation

Forced degradation, or stress testing, is essential for identifying likely degradation products and developing stability-indicating analytical methods.[8] Based on the Paroxetine literature, the primary points of instability are the ether linkage and the piperidine ring system.

  • Hydrolytic Degradation: Paroxetine is known to be labile under both acidic and alkaline conditions, with acid hydrolysis leading to the cleavage of the ether bond connecting the piperidine moiety to the benzodioxole ring.[9] It is highly probable that this compound will exhibit the same susceptibility. The N-benzyl group itself is stable to hydrolysis.

  • Oxidative Degradation: While some reports suggest Paroxetine is relatively stable to oxidation, the tertiary amine of the piperidine ring and the benzylic position are potential sites for oxidative attack (e.g., N-oxidation, benzylic oxidation) by strong oxidizing agents like hydrogen peroxide.[9]

  • Photodegradation: Paroxetine is photolabile in aqueous solutions, degrading completely within days under simulated sunlight.[10][11] The degradation is accelerated at higher pH. The primary photodegradation pathways include ether bond cleavage, defluorination, and ring-opening of the dioxolane moiety.[12] The N-benzyl derivative is expected to share this photosensitivity.

  • Thermal Degradation: Paroxetine is generally stable to dry heat.[13] Significant degradation of this compound under moderate thermal stress is not anticipated, but this must be confirmed empirically.

  • N-Debenzylation: A unique degradation pathway for this intermediate, not present in the final API, is the cleavage of the N-benzyl group. This is a common synthetic transformation (hydrogenolysis) but can also occur under certain oxidative or radical conditions, leading to the formation of Paroxetine itself.

Visualizing Predicted Degradation

The following diagram illustrates the primary predicted degradation pathways for this compound under various stress conditions.

G main This compound acid Acid Hydrolysis (e.g., HCl, Heat) main->acid Stress Condition photo Photolysis (e.g., UV Light) main->photo Stress Condition oxidation Oxidation / Hydrogenolysis (e.g., H2O2 / Pd/C, H2) main->oxidation Stress Condition deg1 Degradant 1: Ether Cleavage Product (N-Benzyl-3-hydroxymethyl-4-phenylpiperidine) acid->deg1 Forms deg2 Degradant 2: Sesamol acid->deg2 Forms photo->deg1 Potential Pathway deg3 Degradant 3: Paroxetine (API) oxidation->deg3 Forms (N-Debenzylation)

Caption: Predicted degradation pathways of this compound.

Section 3: Protocol for a Comprehensive Forced Degradation Study

This section provides a detailed, self-validating protocol for conducting a forced degradation study on this compound. The goal is to intentionally degrade the sample under controlled stress conditions as outlined by the International Council for Harmonisation (ICH) guidelines to an extent of 5-20%, which is ideal for method development.[14]

Causality of Experimental Design:

  • Stress Conditions: The chosen conditions (acid, base, peroxide, heat, light) systematically probe the molecule's vulnerabilities, providing a comprehensive stability profile.[8][13]

  • Analyte Concentration: A concentration of 1 mg/mL is typical for such studies, allowing for easy detection of degradants by HPLC.

  • Time Points: Analyzing samples at multiple time points (e.g., 2, 6, 24 hours) allows for an understanding of the degradation kinetics.

  • Control Sample: A control sample, protected from stress, is crucial to differentiate actual degradation from simple dissolution or analytical variability.

  • Analytical Method: A stability-indicating HPLC method is required. This method must be able to resolve the main peak (this compound) from all significant degradation products. Peak purity analysis using a Photo Diode Array (PDA) detector is essential for this validation.[15]

Experimental Workflow Diagram

The following workflow provides a visual overview of the forced degradation study process.

G Forced Degradation Experimental Workflow cluster_stress Apply Stress Conditions (T=0) start Prepare 1 mg/mL Solution of this compound in 50:50 ACN:Water acid Add 0.1M HCl Heat at 80°C start->acid base Add 0.1M NaOH Heat at 80°C start->base oxid Add 3% H₂O₂ Store at RT start->oxid photo Expose to UV Light (ICH Q1B) start->photo thermal Heat Solution at 80°C (Protected from Light) start->thermal sampling Sample at T=0, 2, 6, 24 hrs (Neutralize Acid/Base Samples) analysis Analyze by Stability-Indicating HPLC-PDA Method sampling->analysis results Assess Peak Purity Identify & Quantify Degradants Calculate Mass Balance analysis->results

Caption: Workflow for conducting a forced degradation study.

Step-by-Step Methodology
  • Preparation: Prepare a 1 mg/mL solution of this compound in a suitable solvent (e.g., 50:50 acetonitrile:water). Aliquot this solution for each stress condition.

  • Acid Hydrolysis: To one aliquot, add an equal volume of 0.2 M HCl to achieve a final concentration of 0.1 M HCl. Heat in a water bath at 80°C.

  • Base Hydrolysis: To another aliquot, add an equal volume of 0.2 M NaOH to achieve a final concentration of 0.1 M NaOH. Heat in a water bath at 80°C.

  • Oxidative Degradation: To a third aliquot, add an equal volume of 6% hydrogen peroxide to achieve a final concentration of 3% H₂O₂. Store at room temperature, protected from light.

  • Thermal Degradation: Place an aliquot in a sealed vial, protected from light, in an oven at 80°C.

  • Photolytic Degradation: Expose an aliquot in a photostability chamber according to ICH Q1B guidelines (cool white fluorescent and near UV lamps). A control sample should be wrapped in aluminum foil and placed alongside.

  • Sampling and Analysis:

    • Withdraw samples from each condition at specified time points (e.g., 0, 2, 6, 24 hours).

    • Before injection, neutralize the acid and base hydrolysis samples with an equivalent amount of base or acid, respectively.

    • Dilute all samples to a suitable concentration (e.g., 0.1 mg/mL) with the mobile phase.

    • Analyze all samples by a validated stability-indicating HPLC-PDA method.

  • Data Evaluation:

    • Calculate the percentage degradation of this compound at each time point.

    • Check the peak purity of the parent compound at each time point to ensure no co-eluting peaks.

    • Identify and quantify any degradation products formed.

    • Calculate the mass balance to ensure all major degradation products have been accounted for.

Conclusion

This compound, as a critical synthetic intermediate and process-related impurity of Paroxetine, demands a thorough understanding of its physicochemical properties. This guide has established a predictive framework for its solubility and stability based on its molecular structure and extensive data from the parent API. The provided protocols for solubility determination and forced degradation studies offer a clear, actionable path for researchers to generate empirical data, enabling robust process development, effective impurity control, and the validation of high-quality analytical methods. By applying these principles and methodologies, drug development professionals can ensure the quality and consistency of the Paroxetine manufacturing process from this crucial early stage.

References

  • PharmGKB. Paroxetine Pathway, Pharmacokinetics. ClinPGx. [16]

  • LGC Standards. Paroxetine impurities: An overview. Amazon S3. [9]

  • Kwon, J. W., & Armbrust, K. L. (2004). Hydrolysis and photolysis of paroxetine, a selective serotonin reuptake inhibitor, in aqueous solutions. Environmental Toxicology and Chemistry, 23(6), 1394-1399. [10]

  • Cayman Chemical. PRODUCT INFORMATION: Paroxetine (hydrochloride). Cayman Chemical. [7]

  • Wang, S., et al. (2023). Photodegradation fate of different dissociation species of antidepressant paroxetine and the effects of metal ion Mg2+: Theoretical basis for direct and indirect photolysis. Chemosphere, 337, 139070. [12]

  • Haddock, R. E., et al. (1989). Metabolic pathway of paroxetine in animals and man and comparative pharmacological properties of its metabolites. Acta Psychiatrica Scandinavica Supplementum, 350, 27-30. [17]

  • Kaye, C. M., et al. (1989). A review of the metabolism and pharmacokinetics of paroxetine in man. Acta Psychiatrica Scandinavica Supplementum, 350, 60-75. [18]

  • CymitQuimica. CAS 105813-14-7: this compound. CymitQuimica. [1]

  • United States Biological. 003822 this compound CAS: 105813-14-7. United States Biological. [3]

  • Lakshmi, B., & Reddy, T. (2018). Novel RP-HPLC Method for the Determination of Paroxetine in Pure Form and in Tablet Formulation. Pharmaceutical Methods, 9(1), 45-48. [15]

  • Antonopoulou, M., et al. (2022). Photocatalytic degradation of the antidepressant drug Paroxetine using TiO2 P-25 under lab and pilot scales in aqueous substrates. Journal of Environmental Chemical Engineering, 10(2), 107293. [19]

  • ResearchGate. Hydrolysis and photolysis of paroxetine, a selective serotonin reuptake inhibitor, in aqueous solutions. ResearchGate. [11]

  • Geneesmiddeleninformatiebank. Paroxetin "HEXAL". Geneesmiddeleninformatiebank. [4]

  • Sravani, B., et al. (2012). Solubility Enhancement of Paroxetine Hydrochloride by Hydrotropy. Indian Journal of Pharmaceutical Sciences, 74(4), 363-366. [5]

  • Yanamadala, G., & Srikumar, P. (2014). DEVELOPMENT AND VALIDATION OF A STABILITY-INDICATING HPLC METHOD FOR THE SIMULTANEOUS DETERMINATION OF PAROXETINE HYDROCHLORIDE AND CLONAZEPAM IN PHARMACEUTICAL DOSAGE FORMS. International Journal of Pharmacy, 4(1), 448-457. [13]

  • PubChem. Paroxetine. National Center for Biotechnology Information. [6]

  • Munigela, N., et al. (2008). Spectral Characterization of Degradation Impurities of Paroxetine Hydrochloride Hemihydrate. Scientia Pharmaceutica, 76(4), 653-662. [20]

  • Annapurna, M., et al. (2013). Forced Degradation – A Review. Journal of Drug Delivery and Therapeutics, 3(4), 189-195. [8]

  • Google Patents. WO2001025202A1 - Process for the preparation of paroxetine intermediate. Google Patents. [2]

  • Kumar, A., et al. (2022). Mini Review on Forced Degradation Studies on Anti-Epileptic Drugs and Beyond. Pharmaceutical Methods, 13(1), 1-13. [14]

Sources

Spectroscopic Characterization of trans N-Benzyl Paroxetine: An In-depth Technical Guide

Author: BenchChem Technical Support Team. Date: January 2026

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a comprehensive overview of the spectroscopic methodologies for the definitive characterization of trans N-Benzyl Paroxetine. As a critical process-related impurity and a key synthetic intermediate of Paroxetine, a widely prescribed selective serotonin reuptake inhibitor (SSRI), its unambiguous identification and quantification are paramount for ensuring drug purity, safety, and regulatory compliance. This document delves into the practical and theoretical aspects of Ultraviolet-Visible (UV-Vis) Spectroscopy, Fourier-Transform Infrared (FTIR) Spectroscopy, Nuclear Magnetic Resonance (NMR) Spectroscopy, and Mass Spectrometry (MS) as applied to this specific molecule. Authored from the perspective of a seasoned application scientist, this guide emphasizes the "why" behind the "how," offering field-proven insights into experimental design, data interpretation, and the establishment of a robust, self-validating analytical workflow.

Introduction: The Significance of Characterizing this compound

This compound, chemically known as (3S,4R)-3-[(1,3-Benzodioxol-5-yloxy)methyl]-1-benzyl-4-(4-fluorophenyl)piperidine, is a significant compound in the pharmaceutical landscape of Paroxetine.[1][2] It is recognized as "Paroxetine EP Impurity C" by the European Pharmacopoeia, highlighting its regulatory importance.[1][2][3] The presence of this and other impurities can impact the safety and efficacy of the final drug product. Therefore, its rigorous characterization is a non-negotiable aspect of quality control in the pharmaceutical industry.

This guide provides the scientific community with a detailed framework for the spectroscopic analysis of this compound, enabling its confident identification and differentiation from the active pharmaceutical ingredient (API) and other related substances.

Molecular Structure and Physicochemical Properties

A foundational understanding of the molecule's structure is essential for interpreting its spectroscopic data.

Molecular Structure of this compound

Caption: Molecular structure of this compound.

Table 1: Physicochemical Properties of this compound

PropertyValueSource
CAS Number 105813-14-7[3][4][5][6]
Molecular Formula C₂₆H₂₆FNO₃[3][5][6][7]
Molecular Weight 419.49 g/mol [5][6][7]
Appearance Reported as a yellow, thick oil or a white to off-white solid.[3][7]
IUPAC Name (3S,4R)-3-(1,3-benzodioxol-5-yloxymethyl)-1-benzyl-4-(4-fluorophenyl)piperidine[8]

Spectroscopic Characterization Workflow

A multi-technique approach is essential for the unambiguous structural elucidation of this compound. The following workflow ensures a comprehensive and self-validating characterization process.

cluster_synthesis Synthesis & Purification cluster_spectroscopy Spectroscopic Analysis cluster_elucidation Structural Elucidation synthesis Synthesis of This compound purification Chromatographic Purification (e.g., HPLC) synthesis->purification uv_vis UV-Vis Spectroscopy purification->uv_vis ftir FTIR Spectroscopy purification->ftir nmr NMR Spectroscopy (1H, 13C, COSY, HSQC) purification->nmr ms Mass Spectrometry (EI, ESI) purification->ms elucidation Data Integration & Structural Confirmation uv_vis->elucidation ftir->elucidation nmr->elucidation ms->elucidation

Caption: Recommended workflow for the spectroscopic characterization.

Ultraviolet-Visible (UV-Vis) Spectroscopy

Principle & Application: UV-Vis spectroscopy provides information about the electronic transitions within the molecule, primarily arising from the aromatic chromophores. For this compound, the key chromophores are the benzyl group, the 4-fluorophenyl group, and the benzodioxole moiety. This technique is particularly useful for quantitative analysis and for confirming the presence of these aromatic systems.

Experimental Protocol:

  • Solvent Selection: Use a UV-grade solvent in which the analyte is soluble and that does not absorb in the region of interest (e.g., methanol, ethanol, or acetonitrile).

  • Sample Preparation: Prepare a stock solution of known concentration (e.g., 1 mg/mL) and dilute to an appropriate concentration (e.g., 10-20 µg/mL) to ensure the absorbance is within the linear range of the instrument (typically 0.2-0.8 AU).

  • Instrumental Analysis: Scan the sample solution over a wavelength range of 200-400 nm using the selected solvent as a blank.

  • Data Analysis: Identify the wavelength(s) of maximum absorbance (λmax).

Expected Spectral Characteristics: While specific experimental data for this compound is not widely published, based on the structure and data for the parent compound, Paroxetine, absorption maxima are expected in the region of 290-300 nm.[9] A second absorption band at a lower wavelength, corresponding to the benzyl group, is also anticipated.

Table 2: Expected UV-Vis Absorption Data

ChromophoreExpected λmax (nm)Rationale
Benzodioxole & 4-Fluorophenyl~290 - 300π → π* transitions in the substituted benzene rings.
Benzyl~260 - 270π → π* transitions in the monosubstituted benzene ring.

Fourier-Transform Infrared (FTIR) Spectroscopy

Principle & Application: FTIR spectroscopy probes the vibrational modes of the functional groups present in the molecule. It is an excellent tool for confirming the presence of key structural features and for differentiating between related compounds.

Experimental Protocol:

  • Sample Preparation: For a solid sample, the KBr pellet method or Attenuated Total Reflectance (ATR) can be used. For an oily sample, a thin film can be cast on a salt plate (e.g., NaCl or KBr).

  • Instrumental Analysis: Acquire the spectrum over the mid-infrared range (typically 4000-400 cm⁻¹).

  • Data Analysis: Identify and assign the characteristic absorption bands to the corresponding functional groups.

Expected Spectral Characteristics: The FTIR spectrum of this compound will be complex, but several key vibrational bands can be predicted.

Table 3: Expected FTIR Absorption Bands

Wavenumber (cm⁻¹)Vibrational ModeFunctional Group
3000-2800C-H stretchAliphatic (piperidine and benzyl CH₂) and Aromatic
~1600, ~1500, ~1450C=C stretchAromatic rings
~1250-1000C-O stretchAryl ether
~1100-1000C-N stretchTertiary amine
~1220C-F stretchFluorophenyl group

Nuclear Magnetic Resonance (NMR) Spectroscopy

Principle & Application: NMR spectroscopy is the most powerful technique for the complete structural elucidation of organic molecules in solution. ¹H NMR provides information on the chemical environment and connectivity of protons, while ¹³C NMR reveals the carbon skeleton. Advanced 2D NMR techniques like COSY and HSQC are used to establish proton-proton and proton-carbon correlations, respectively.

Experimental Protocol:

  • Solvent Selection: Choose a deuterated solvent in which the sample is soluble (e.g., CDCl₃, DMSO-d₆).

  • Sample Preparation: Dissolve approximately 5-10 mg of the sample in 0.5-0.7 mL of the deuterated solvent.

  • Instrumental Analysis: Acquire ¹H, ¹³C, COSY, and HSQC spectra on a high-field NMR spectrometer.

  • Data Analysis: Process the spectra (Fourier transform, phasing, baseline correction) and integrate the ¹H signals. Assign all proton and carbon signals based on their chemical shifts, coupling constants, and correlations in the 2D spectra.

Expected Spectral Characteristics: The ¹H and ¹³C NMR spectra will be complex, but key resonances can be predicted. The trans stereochemistry of the substituents on the piperidine ring will be evident from the coupling constants of the protons at the 3 and 4 positions. While a full, experimentally verified assignment is not publicly available, reference material suppliers provide this data with their standards.[3][7]

Table 4: Predicted ¹H NMR Chemical Shift Ranges

ProtonsPredicted δ (ppm)Multiplicity
Aromatic (Benzyl, Fluorophenyl, Benzodioxole)6.0 - 7.5Multiplets
O-CH₂-O (Benzodioxole)~5.9Singlet
Benzyl CH₂~3.5Singlet or AB quartet
Piperidine ring protons1.5 - 3.5Multiplets
O-CH₂ (phenoxymethyl)3.5 - 4.0Multiplets

Table 5: Predicted ¹³C NMR Chemical Shift Ranges

CarbonsPredicted δ (ppm)
Aromatic100 - 160
O-CH₂-O~101
Piperidine ring30 - 60
O-CH₂ (phenoxymethyl)65 - 75
Benzyl CH₂~60

Mass Spectrometry (MS)

Principle & Application: Mass spectrometry provides information about the molecular weight and elemental composition of a molecule. Furthermore, fragmentation patterns obtained through techniques like tandem mass spectrometry (MS/MS) can be used to deduce the structure of the molecule.

Experimental Protocol:

  • Ionization Method: Electrospray ionization (ESI) is suitable for this polar molecule. Electron ionization (EI) can also be used, particularly with GC-MS.

  • Sample Introduction: The sample can be introduced via direct infusion or coupled with a chromatographic separation technique like HPLC (for ESI) or GC (for EI).

  • Instrumental Analysis: Acquire the full scan mass spectrum to determine the molecular ion. Perform MS/MS on the molecular ion to obtain the fragmentation pattern.

  • Data Analysis: Determine the exact mass of the molecular ion and propose structures for the major fragment ions.

Expected Spectral Characteristics: The mass spectrum will show a prominent molecular ion peak.

Table 6: Expected Mass Spectrometry Data

Ionm/z (calculated)Ionization Mode
[M+H]⁺420.1975ESI (+)
[M]⁺˙419.1897EI

Fragmentation: The fragmentation of this compound is expected to involve the cleavage of the benzyl group (loss of 91 Da, forming a tropylium ion), cleavage of the ether linkage, and fragmentation of the piperidine ring.

Conclusion

The spectroscopic characterization of this compound requires a synergistic application of UV-Vis, FTIR, NMR, and Mass Spectrometry. Each technique provides a unique and complementary piece of the structural puzzle. By following the detailed protocols and understanding the expected spectral characteristics outlined in this guide, researchers and drug development professionals can confidently and accurately identify and characterize this critical Paroxetine-related compound. The use of certified reference standards, which are commercially available and come with comprehensive analytical data, is highly recommended for the definitive confirmation of identity.[2][3][7]

References

  • Paroxetine EP Impurity C | 105813-13-6 - SynZeal. (URL: [Link])

  • Paroxetine Hemihydrate EP Impurity C | CAS 1395408-54-4 - Veeprho. (URL: [Link])

  • Synthesis, Spectral and Enzyme Inhibition Studies on N-Aralkyl/ Aryl Sulfonated Derivatives of Commercially Available Paroxetine. Asian Journal of Chemistry. (URL: [Link])

  • Paroxetine Anhydrous EP Impurity C | CAS No- 105813-14-7 (base) - GLP Pharma Standards. (URL: [Link])

  • Paroxetine-impurities - Pharmaffiliates. (URL: [Link])

  • (3S,4R)-3-[(1,3-Benzodioxol-5-yloxy)methyl]-1-benzyl-4-(4-fluorophenyl)piperidine - PubChem. (URL: [Link])

  • Synthesis and Characterization of (3S, 4R)-4-(4-Fluorophenyl)-Piperidine-3-Methanol, a Possible Impurity in Paroxetine Hydrochlo - Der Pharma Chemica. (URL: [Link])

  • 3-(1,3-Benzodioxol-5-yloxymethyl)-4-(4-fluorophenyl)piperidine - PubChem. (URL: [Link])

  • 3-((1,3-BENZODIOXOL-5-YLOXY)METHYL)-4-(4''-FLUOROPHENYL-4'-PHENYL)PIPERIDINE, TRANS-(+)- - precisionFDA. (URL: [Link])

  • Diastereoconvergent Synthesis of (–)‐Paroxetine - ResearchGate. (URL: [Link])

  • Spectral Characterization of Degradation Impurities of Paroxetine Hydrochloride Hemihydrate - ResearchGate. (URL: [Link])

  • Spectral Characterization of Degradation Impurities of Paroxetine Hydrochloride Hemihydrate - MDPI. (URL: [Link])

  • UV - Vis Spectroscopy method to Determination and Validation of Paroxetine Hydrochloride in Bulk and Pharmaceutical Dosage Form - ijrti. (URL: [Link])

  • Synthesis, Dynamic NMR Characterization, and XRD Study of 2,4-Difluorobenzoyl-Substituted Piperazines - MDPI. (URL: [Link])

  • (+/-)trans-3-[(1,3-Benzodioxol-5-yloxy)methyl]-4-(4''-fluorophenyl-4'-phenyl)piperidine Hydrochloride - Pharmaffiliates. (URL: [Link])

  • Synthesis and characterization of novel impurities in Paroxetine Hydrochloride hemihydrate and adopting QbD principles to built in quality in process of final drug substance - ResearchGate. (URL: [Link])

  • Paroxetine Hydrochloride - USP-NF. (URL: [Link])

  • A Different Analytical Method for Determination of Paroxetine HCl by UV-VIS - DergiPark. (URL: [Link])

  • UV–Vis spectra of (E)‐azo‐paroxetine (9) 50 μM in DMSO (in the dark,... - ResearchGate. (URL: [Link])

  • (a) IR spectra of paroxetine hydrochloride (PXH) and PXH PM (b)... - ResearchGate. (URL: [Link])

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The Analytical Sentinel: A Technical Guide to trans N-Benzyl Paroxetine (Paroxetine Impurity C)

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: The Imperative of Impurity Profiling in Paroxetine Synthesis

In the landscape of pharmaceutical manufacturing, the purity of an active pharmaceutical ingredient (API) is not merely a quality metric; it is a cornerstone of patient safety and therapeutic efficacy. Paroxetine, a potent and widely prescribed selective serotonin reuptake inhibitor (SSRI), is no exception.[1] The intricate synthetic routes to this complex molecule can inadvertently give rise to a spectrum of process-related impurities and degradation products.[2] Among these, trans N-Benzyl Paroxetine , designated as Paroxetine Impurity C in major pharmacopoeias, stands out as a critical process-related impurity that demands rigorous control and monitoring.[3]

This technical guide offers an in-depth exploration of this compound, providing researchers, scientists, and drug development professionals with a comprehensive understanding of its origins, analytical detection, and regulatory context. By elucidating the causality behind its formation and presenting validated analytical methodologies, this document aims to empower pharmaceutical scientists to ensure the quality and safety of paroxetine-containing drug products.

Genesis of an Impurity: Synthesis and Formation of this compound

The emergence of this compound as an impurity is intrinsically linked to a common strategy in multi-step organic synthesis: the use of protecting groups. In several documented synthetic pathways for paroxetine, a benzyl group is employed as a protecting group for the piperidine nitrogen.[4][5][6] This strategy facilitates key transformations in the construction of the paroxetine molecule.

The N-benzyl group serves to prevent unwanted side reactions involving the secondary amine of the piperidine ring during preceding synthetic steps. The final stage of such a synthesis involves the removal of this benzyl group, typically through catalytic hydrogenation, to yield the desired paroxetine.[4][7]

Plausible Formation Mechanism:

The presence of this compound as an impurity in the final API is most commonly a result of an incomplete debenzylation step. If the catalytic hydrogenation or other cleavage method does not proceed to completion, residual amounts of the N-benzylated intermediate will remain in the reaction mixture and be carried through to the final product.

Formation of this compound N-Benzyl_Paroxetine_Intermediate This compound (Intermediate) Paroxetine_API Paroxetine (Final API) N-Benzyl_Paroxetine_Intermediate->Paroxetine_API Debenzylation (e.g., Catalytic Hydrogenation) Impurity_C This compound (Impurity C) N-Benzyl_Paroxetine_Intermediate->Impurity_C Incomplete Reaction

Caption: Formation pathway of Paroxetine Impurity C.

Regulatory Framework and Pharmacopoeial Standards

The control of impurities in pharmaceutical products is a critical regulatory requirement enforced by global agencies like the U.S. Food and Drug Administration (FDA) and the European Medicines Agency (EMA). The International Council for Harmonisation of Technical Requirements for Pharmaceuticals for Human Use (ICH) has established guidelines, such as ICH Q3A for impurities in new drug substances and Q3B for impurities in new drug products, that provide a framework for the identification, qualification, and control of impurities.

Both the United States Pharmacopeia (USP) and the European Pharmacopoeia (EP) list this compound as a specified impurity in their monographs for paroxetine hydrochloride. Adherence to the limits set forth in these pharmacopoeias is mandatory for products marketed in their respective regions.

Pharmacopoeia Impurity Designation Acceptance Criteria
USP Paroxetine Related Compound CNot more than 0.1%
EP Paroxetine Impurity CSystem suitability criteria defined, specific limit to be met as per monograph

Analytical Characterization and Quantification

The accurate detection and quantification of this compound necessitate the use of validated, stability-indicating analytical methods. High-Performance Liquid Chromatography (HPLC) with UV detection is the most commonly employed technique for this purpose.

Recommended HPLC-UV Method for Quantification

This section outlines a robust, step-by-step HPLC-UV method suitable for the quantification of this compound in paroxetine API.

1. Instrumentation and Materials:

  • HPLC system with a quaternary pump, autosampler, column oven, and UV-Vis detector.

  • Data acquisition and processing software.

  • Analytical balance.

  • Volumetric flasks and pipettes.

  • HPLC grade acetonitrile, methanol, and water.

  • Ammonium acetate and acetic acid (or other suitable buffer components).

  • Reference standards for paroxetine and this compound (Paroxetine Impurity C).

2. Chromatographic Conditions:

Parameter Condition
Column C18, 250 mm x 4.6 mm, 5 µm particle size
Mobile Phase A mixture of aqueous buffer (e.g., 10 mM ammonium acetate, pH adjusted to 5.5 with acetic acid) and acetonitrile in a gradient or isocratic elution. A typical starting point is a 60:40 (v/v) ratio of buffer to acetonitrile.
Flow Rate 1.0 mL/min
Column Temperature 30 °C
Detection Wavelength 295 nm
Injection Volume 10 µL

3. Preparation of Solutions:

  • Diluent: A mixture of mobile phase components is typically used.

  • Standard Solution: Accurately weigh and dissolve an appropriate amount of this compound reference standard in the diluent to obtain a known concentration (e.g., 0.5 µg/mL, corresponding to 0.1% of a 0.5 mg/mL sample solution).

  • Sample Solution: Accurately weigh and dissolve the paroxetine API in the diluent to a final concentration of approximately 0.5 mg/mL.

4. System Suitability: Before sample analysis, the chromatographic system must meet predefined suitability criteria as per the relevant pharmacopoeia. This typically includes parameters such as:

  • Resolution: The resolution between the paroxetine peak and the this compound peak should be greater than 2.0.

  • Tailing Factor: The tailing factor for the this compound peak should not be more than 2.0.

  • Relative Standard Deviation (RSD): The RSD for replicate injections of the standard solution should be not more than 5.0%.

5. Analysis and Calculation: Inject the diluent (as a blank), the standard solution, and the sample solution into the chromatograph. Record the chromatograms and integrate the peak areas. The percentage of this compound in the sample is calculated using the following formula:

% Impurity = (Area of Impurity in Sample / Area of Impurity in Standard) x (Concentration of Standard / Concentration of Sample) x 100

HPLC_Workflow cluster_Prep Sample & Standard Preparation cluster_HPLC HPLC Analysis cluster_Analysis Data Analysis Prep_Standard Prepare Standard Solution (Known concentration of Impurity C) System_Suitability System Suitability Test (Resolution, Tailing, RSD) Prep_Standard->System_Suitability Prep_Sample Prepare Sample Solution (Paroxetine API) Injection Inject Blank, Standard, and Sample Prep_Sample->Injection System_Suitability->Injection If Pass Data_Acquisition Data Acquisition (Chromatograms) Injection->Data_Acquisition Peak_Integration Peak Integration Data_Acquisition->Peak_Integration Calculation Calculate % Impurity Peak_Integration->Calculation

Caption: Workflow for HPLC analysis of Paroxetine Impurity C.

Mass Spectrometric Characterization

For unequivocal identification and structural confirmation, especially during method development and impurity profiling, Mass Spectrometry (MS) coupled with liquid chromatography (LC-MS) is an invaluable tool. The expected molecular weight of this compound (free base) is 419.49 g/mol .[3] High-resolution mass spectrometry can provide an accurate mass measurement, further confirming the elemental composition.

Toxicological Considerations and Qualification

According to ICH guidelines, impurities present at levels above the identification threshold require structural characterization, and those exceeding the qualification threshold necessitate toxicological assessment to ensure they do not pose a safety risk. The qualification threshold is dependent on the maximum daily dose of the drug.

Currently, there is a lack of publicly available, specific toxicological data for this compound. In such cases, a risk-based approach is often employed. This may involve:

  • Literature Review: A thorough search for any existing toxicological data on structurally similar compounds.

  • (Q)SAR Analysis: In silico predictive toxicology modeling (Quantitative Structure-Activity Relationship) to estimate potential toxicities such as mutagenicity.

  • Justification based on Process Knowledge: Demonstrating that the impurity is a process intermediate and its levels are consistently controlled to well below the qualification threshold.

Given that this compound is a direct precursor to the API and is typically present at very low levels (with a USP limit of 0.1%), it is often considered to be "qualified" by its presence in the API batches used in non-clinical and clinical studies, provided the levels in commercial batches do not exceed those in the pivotal study batches.

Conclusion: A Commitment to Purity and Safety

The effective control of this compound (Paroxetine Impurity C) is a testament to a robust and well-understood pharmaceutical manufacturing process. Its origin as a process-related impurity arising from the use of a benzyl protecting group highlights the importance of optimizing reaction conditions, particularly the debenzylation step.

The availability of validated analytical methods, such as the HPLC-UV protocol detailed in this guide, provides the necessary tools for accurate monitoring and quantification, ensuring compliance with stringent pharmacopoeial and regulatory standards. While specific toxicological data for this impurity is limited, its control to low levels, as mandated by pharmacopoeias, ensures that the benefit-risk profile of paroxetine therapy remains favorable.

Ultimately, a comprehensive understanding of impurities like this compound empowers pharmaceutical scientists to build quality into the manufacturing process, safeguarding the integrity of the final drug product and, most importantly, the well-being of the patients who rely on it.

References

  • Process for preparation of paroxetin intermediate. (WO2001014335A1).
  • Process for the preparation of paroxetine intermediate. (WO2001025202A1).
  • A Convenient Synthesis of (−)‐Paroxetine. (2006).
  • Rapid Construction of (-)-Paroxetine and (-)-Femoxetine via N-Heterocyclic Carbene Catalyzed Homoenolate Addition to Nitroalkenes. (2012).
  • PAROXETINE HYDROCHLORIDE HEMIHYDRATE Paroxetini hydrochloridum hemihydricum. (2012). European Pharmacopoeia.
  • Paroxetine, NNC-20-7051, BRL-29060, FG-7051.
  • A simple, reliable, sensitive, precise, rapid, and reproducible RP-HPLC method was developed and validated for the determination of Paroxetine in pharmaceutical dosage form. (2020). World Journal of Pharmaceutical Research.
  • New validated HPLC methodology for the determination of (−)-trans-paroxetine and its enantiomer in pharmaceutical formulations with use of ovomucoid chiral stationary phase. (2014).
  • New validated HPLC methodology for the determination of (-)
  • Pharmacopoeial reference standards and their current lot numbers. (2016). Amazon S3.
  • N-Benzyl Paroxetine-d6: A Comprehensive Technical Guide for its Application as a Stable Isotope Labeled Internal Standard. (2025). Benchchem.
  • Paroxetine EP Impurities & USP Related Compounds. (n.d.). SynThink Research Chemicals.
  • Paroxetine hydrochloride (anhydrous) impurity C. (n.d.). Sigma-Aldrich.
  • Development and validation of rapid RP- HPLC method for the determination of Paroxetine in bulk and pharmaceutical dosage form. (2020).
  • Paroxetine hydrochloride (anhydrous) impurity C. (n.d.). Sigma-Aldrich.
  • Synthesis of (-)-paroxetine via enantioselective phase-transfer catalytic monoalkylation of malonamide ester. (2007). PubMed.
  • Paroxetine. (n.d.).
  • NDA 21-299. (1998).
  • Recent Advances in the Synthesis of the Antidepressant Paroxetine. (2021). OUCI.
  • Synthesis of (-)
  • Environmental risk assessment of paroxetine. (2003). PubMed.
  • Photocatalytic degradation of the antidepressant drug Paroxetine using TiO 2 P-25 under lab and pilot scales in aqueous substr
  • Paroxetine Hydrochloride Anhydrous EP Impurity C; N-Benzyl Paroxetine. (n.d.). SynThink Research Chemicals.
  • The toxicity profile of a single dose of paroxetine: an alternative approach to acute toxicity testing in the r

Sources

Part 1: trans N-Benzyl Paroxetine (CAS 105813-14-7)

Author: BenchChem Technical Support Team. Date: January 2026

An In-depth Technical Guide to CAS 105813-14-7 and the Structurally Related Compound 1-(3-chlorophenyl)-2-(dimethylamino)propan-1-one

Introduction

This technical guide provides a comprehensive overview of the chemical and physical data for CAS 105813-14-7, identified as trans N-Benzyl Paroxetine, an impurity and derivative of the well-known selective serotonin reuptake inhibitor (SSRI), Paroxetine. Due to a potential ambiguity in the initial query, this guide also offers a detailed analysis of a structurally distinct compound, 1-(3-chlorophenyl)-2-(dimethylamino)propan-1-one, a synthetic cathinone. This dual focus ensures clarity and provides valuable data for researchers, scientists, and drug development professionals interested in either of these molecules.

This compound is primarily recognized as an impurity in the synthesis of Paroxetine, a widely prescribed antidepressant.[1] Its chemical structure is characterized by the addition of a benzyl group to the nitrogen atom of the paroxetine core. This modification can influence its pharmacological properties, including its binding affinity to serotonin transporters.[2]

Chemical and Physical Data

A summary of the available chemical and physical data for this compound is presented below. It is important to note that as a non-commercial, specialized compound, extensive physical property data is not widely published.

PropertyValueSource(s)
CAS Number 105813-14-7[2][3]
IUPAC Name (3S,4R)-3-[(1,3-benzodioxol-5-yloxy)methyl]-1-benzyl-4-(4-fluorophenyl)piperidine[1][4]
Synonyms (-)-N-Benzylparoxetine, Paroxetine EP Impurity C, N-benzylparoxetine[1][2][5]
Molecular Formula C₂₆H₂₆FNO₃[2][3]
Molecular Weight 419.49 g/mol [3]
Appearance White to Off-White Solid; Yellow-Thick Oil[2][3]
Storage Temperature 4°C[3]

Note: Conflicting reports on appearance exist, which may be due to the purity or form (e.g., free base vs. salt).

Pharmacology and Biological Activity

This compound is classified as a selective serotonin reuptake inhibitor (SSRI).[2] The addition of the N-benzyl group may alter its binding affinity for the serotonin transporter compared to its parent compound, paroxetine.[2] Paroxetine itself is a highly potent and selective 5-HT uptake inhibitor, which is believed to be the primary mechanism behind its antidepressant and anxiolytic effects.[6][7] Paroxetine has minimal affinity for other receptors such as alpha1-, alpha2-, beta-adrenoceptors, dopamine (D2), 5-HT1A, 5-HT2A, or histamine (H1) receptors.[6][7] It does, however, show some weak affinity for muscarinic acetylcholine receptors.[6]

The pharmacological profile of this compound is a subject of interest for understanding the structure-activity relationships of paroxetine derivatives. As an impurity, its presence in paroxetine formulations is monitored to ensure the quality and safety of the final drug product.[1] Analytical methods such as GC-MS, LC-MS, and HPLC-MS are commonly used for its detection and quantification.[1]

Synthesis

Conceptual Synthesis Workflow:

G A Paroxetine Precursor (Secondary Amine) E N-Alkylation Reaction A->E B Benzyl Halide (e.g., Benzyl Bromide) B->E C Base (e.g., K2CO3, Et3N) C->E D Solvent (e.g., Acetonitrile) D->E F This compound E->F Crude Product G Purification (e.g., Chromatography) F->G H Pure this compound G->H

Caption: Conceptual workflow for the synthesis of this compound.

Part 2: 1-(3-chlorophenyl)-2-(dimethylamino)propan-1-one

This compound is a synthetic cathinone, a class of new psychoactive substances (NPS) that are chemically related to the naturally occurring cathinone found in the khat plant. It is important to distinguish this compound from CAS 105813-14-7.

Chemical and Physical Data
PropertyValueSource(s)
IUPAC Name 1-(3-chlorophenyl)-2-(dimethylamino)propan-1-one[5]
Molecular Formula C₁₁H₁₄ClNO[5]
Molecular Weight 211.69 g/mol [5]
Computed XLogP3 2.7[5]
Biological Effects and Toxicity

As a synthetic cathinone, 1-(3-chlorophenyl)-2-(dimethylamino)propan-1-one is a central nervous system psychostimulant.[9] Synthetic cathinones generally act by affecting monoamine neurotransmitter systems, including dopamine, serotonin, and norepinephrine.[9]

A study on the biological effects of various chloro-cathinones, including the 3-chloro isomer (3-CDC), investigated their neurotoxic activity on differentiated SH-SY5Y cells, a human neuroblastoma cell line used as an in vitro model for dopaminergic neurons.[9] The study found that all tested cathinones inhibited acetylcholinesterase (AChE) activity in a dose-dependent manner.[9]

Synthesis

A detailed, step-by-step synthesis protocol for 1-(3-chlorophenyl)-2-(dimethylamino)propan-1-one is not explicitly available in the reviewed literature. However, the synthesis of related cathinones often involves a Mannich reaction. A plausible synthetic route would involve the reaction of 3'-chloropropiophenone with dimethylamine hydrochloride and paraformaldehyde.

Conceptual Synthesis Workflow (Mannich Reaction):

G A 3'-Chloropropiophenone F Mannich Reaction A->F B Dimethylamine HCl B->F C Paraformaldehyde C->F D Solvent (e.g., Ethanol) D->F E Acid Catalyst (e.g., HCl) E->F G 1-(3-chlorophenyl)-2- (dimethylamino)propan-1-one F->G Crude Product H Purification G->H I Pure Product H->I

Sources

Methodological & Application

Introduction: The Significance of Process-Related Impurity Analysis in Paroxetine Synthesis

Author: BenchChem Technical Support Team. Date: January 2026

An Application Note and Protocol for the Analysis and Separation of trans N-Benzyl Paroxetine using High-Performance Liquid Chromatography (HPLC)

Paroxetine, a potent selective serotonin reuptake inhibitor (SSRI), is a widely prescribed medication for depressive and anxiety disorders.[1] Its synthesis is a multi-step process where rigorous control of impurities is paramount to ensure the safety and efficacy of the final active pharmaceutical ingredient (API). One critical process-related impurity is This compound , which often serves as a penultimate intermediate.[2][3] The N-benzyl group acts as a protecting group for the piperidine nitrogen during synthesis and is subsequently removed in the final step to yield paroxetine.

Incomplete debenzylation or side reactions can lead to the persistence of this compound in the final API. Due to its structural similarity to paroxetine, its potential pharmacological activity and toxicity are of regulatory concern. Therefore, a robust, sensitive, and specific analytical method is required to detect, separate, and quantify this impurity.

This application note details a reversed-phase high-performance liquid chromatography (RP-HPLC) method designed for the reliable separation of paroxetine from its N-benzyl precursor. The method is suitable for in-process control, final product release testing, and stability studies, aligning with the principles outlined in international regulatory guidelines.

Chromatographic Principle and Method Rationale

The method leverages reversed-phase chromatography, where the stationary phase is non-polar (C18) and the mobile phase is a more polar aqueous-organic mixture. The separation mechanism is based on the differential partitioning of the analytes between the stationary and mobile phases.

  • Analyte Polarity: Paroxetine, with its secondary amine, is more polar than this compound, which contains a more non-polar tertiary amine and the bulky benzyl group.[4] This difference in hydrophobicity is the primary driver of separation. This compound will interact more strongly with the C18 stationary phase and thus will be retained longer, eluting after paroxetine.

  • Mobile Phase pH Control: Both paroxetine and its N-benzyl analogue contain a basic piperidine nitrogen. Maintaining a low mobile phase pH (e.g., pH 3.0) ensures these nitrogens are consistently protonated. This prevents peak tailing, which can occur due to interactions between the free amine and residual silanols on the silica-based stationary phase, resulting in sharp, symmetrical peaks and improved resolution.[5]

  • Gradient Elution: A gradient elution, where the proportion of the organic solvent is increased over time, is employed. This strategy ensures that the more polar paroxetine is eluted efficiently early in the run, while providing sufficient elution strength to elute the more retained, non-polar this compound in a reasonable time with good peak shape.

  • UV Detection: The selection of a UV detection wavelength is based on the chromophoric properties of the analytes. Both molecules contain substituted benzene rings, allowing for sensitive detection. A wavelength of 235 nm is chosen as it provides a good response for both paroxetine and its related substances.[5]

Visual Workflow: Analytical Process Overview

G cluster_prep 1. Preparation cluster_hplc 2. HPLC Analysis cluster_data 3. Data Processing A Prepare Mobile Phase & Diluent B Prepare Standard Solution C Prepare Sample Solution D System Equilibration C->D E System Suitability Test (SST) D->E F Inject Samples (Standard & Test) E->F G Peak Integration & Identification F->G H Quantification of Impurity G->H I Generate Report H->I

Caption: High-level workflow for HPLC analysis of this compound.

Materials and Methodology

Equipment and Reagents
  • HPLC System: An HPLC system with a quaternary or binary pump, degasser, autosampler, column thermostat, and a UV/PDA detector (e.g., Agilent 1260 Infinity II, Waters Alliance e2695).

  • Data Acquisition: Chromatography data software (e.g., Empower™, Chromeleon™).

  • Analytical Column: C18, 150 mm x 4.6 mm, 5 µm particle size (e.g., Inertsil ODS-3, Waters Symmetry C18, Phenomenex Luna C18).

  • Reagents:

    • Acetonitrile (ACN), HPLC Grade.

    • Methanol (MeOH), HPLC Grade.

    • Potassium Phosphate Monobasic (KH₂PO₄), AR Grade.

    • Orthophosphoric Acid (H₃PO₄), AR Grade.

    • Water, HPLC Grade or Milli-Q.

  • Reference Standards:

    • Paroxetine Hydrochloride (USP or equivalent).

    • This compound (characterized in-house or from a certified supplier).[4]

Chromatographic Conditions
ParameterSetting
Column C18, 150 mm x 4.6 mm, 5 µm
Mobile Phase A 10 mM Potassium Phosphate Buffer, pH adjusted to 3.0 with H₃PO₄
Mobile Phase B Acetonitrile (ACN)
Flow Rate 1.0 mL/min
Column Temperature 30°C
Detection Wavelength 235 nm
Injection Volume 10 µL
Gradient Program Time (min)
0.0
15.0
20.0
20.1
25.0
Preparation of Solutions
  • Mobile Phase A (Buffer): Dissolve 1.36 g of KH₂PO₄ in 1000 mL of HPLC grade water. Adjust the pH to 3.0 ± 0.05 with diluted orthophosphoric acid. Filter through a 0.45 µm membrane filter.

  • Diluent: Prepare a mixture of Mobile Phase A and Acetonitrile in a 50:50 (v/v) ratio.

  • Standard Stock Solution (Paroxetine): Accurately weigh about 25 mg of Paroxetine HCl reference standard into a 50 mL volumetric flask. Dissolve and dilute to volume with Diluent to obtain a concentration of approximately 0.5 mg/mL.

  • Impurity Stock Solution (this compound): Accurately weigh about 10 mg of this compound reference standard into a 100 mL volumetric flask. Dissolve and dilute to volume with Diluent to obtain a concentration of approximately 0.1 mg/mL.

  • System Suitability Solution (Spiked Standard): Transfer 1.0 mL of the Impurity Stock Solution into a 10 mL volumetric flask. Add 1.0 mL of the Standard Stock Solution and dilute to volume with Diluent. This solution contains approximately 50 µg/mL of Paroxetine and 10 µg/mL of this compound.

  • Sample Solution: Accurately weigh about 25 mg of the Paroxetine API sample into a 50 mL volumetric flask. Dissolve and dilute to volume with Diluent. This gives a nominal concentration of 0.5 mg/mL.

Experimental Protocol

  • System Preparation: Set up the HPLC system according to the chromatographic conditions table.

  • Equilibration: Purge the system and equilibrate the column with the initial mobile phase composition (70% A: 30% B) for at least 30 minutes or until a stable baseline is achieved.

  • System Suitability Test (SST):

    • Inject the Diluent (blank) once to ensure no interfering peaks are present.

    • Inject the System Suitability Solution five times.

    • Verify that the SST parameters meet the pre-defined criteria.

SST ParameterAcceptance Criteria
Tailing Factor (Paroxetine Peak) ≤ 2.0
Theoretical Plates (Paroxetine Peak) ≥ 2000
Resolution (between Paroxetine and this compound) ≥ 2.0
%RSD for Peak Area (n=5) ≤ 2.0%
  • Analysis Sequence:

    • Inject the Diluent (blank).

    • Inject the System Suitability Solution.

    • Inject the Sample Solution in duplicate.

    • Inject the System Suitability Solution at the end of the sequence to confirm system performance.

  • Data Analysis:

    • Identify the peaks for Paroxetine and this compound based on their retention times from the suitability run.

    • Calculate the amount of this compound in the sample as a percentage relative to the Paroxetine concentration.

Visual Logic: Method Development Rationale

Caption: Rationale behind the selection of key HPLC method parameters.

Method Validation and Forced Degradation

To ensure the method is trustworthy and fit for purpose, it must be validated according to ICH Q2(R1) guidelines. While a full validation is beyond the scope of this note, the key parameters include:

  • Specificity: The method's ability to assess the analyte unequivocally in the presence of other components. This is confirmed by analyzing a placebo and performing forced degradation studies. The drug substance should be stressed under acidic, basic, oxidative (e.g., H₂O₂), thermal, and photolytic conditions to ensure that any resulting degradants do not co-elute with Paroxetine or this compound.[6][7]

  • Linearity: Demonstrating a linear relationship between analyte concentration and detector response over a specified range.

  • Accuracy and Precision: Assessing the closeness of the results to the true value (accuracy) and the degree of scatter between a series of measurements (precision).

  • Limit of Detection (LOD) and Limit of Quantitation (LOQ): The lowest concentration of the analyte that can be reliably detected and quantified, respectively. For an impurity method, this is critical for controlling trace levels.[8]

  • Robustness: The method's capacity to remain unaffected by small, deliberate variations in method parameters (e.g., pH, column temperature, flow rate).

Conclusion

The RP-HPLC method detailed in this application note provides a specific, robust, and reliable protocol for the separation and analysis of this compound from the Paroxetine API. By employing a standard C18 column, a pH-controlled mobile phase, and a gradient elution, the method achieves excellent resolution and peak shape. This procedure is well-suited for quality control laboratories in the pharmaceutical industry, enabling effective monitoring of a critical process-related impurity and ensuring the quality and safety of the final drug product.

References

  • Lisowska-Kuźmicz, M., et al. (2014). New validated HPLC methodology for the determination of (−)-trans-paroxetine and its enantiomer in pharmaceutical formulations with use of ovomucoid chiral stationary phase. Analytical and Bioanalytical Chemistry, 406(15), 3697–3702. Available at: [Link]

  • Lambropoulos, J., et al. (1999). Method development and validation for the HPLC assay (potency and related substances) for 20 mg paroxetine tablets. Journal of Pharmaceutical and Biomedical Analysis, 19(5), 793–802. Available at: [Link]

  • Baranowska, I., & Wilczek, A. (2003). Chiral HPLC method for chiral purity determination of paroxetine drug substance. Chirality, 15(7), 600–604. Available at: [Link]

  • McClure, J. (n.d.). Development and Validation of a UHPLC Method for Paroxetine Hydrochloride. Waters Corporation. Available at: [Link]

  • Jain, D., et al. (2014). Development and validation of a stability-indicating hplc method for the simultaneous determination of paroxetine hydrochloride and clonazepam in pharmaceutical dosage forms. International Journal of Pharmacy and Pharmaceutical Sciences, 6(10), 185-191. Available at: [Link]

  • PubChem. (n.d.). (3S,4R)-3-[(1,3-Benzodioxol-5-yloxy)methyl]-1-benzyl-4-(4-fluorophenyl)piperidine. National Center for Biotechnology Information. Retrieved from [Link]

  • Sankar, P. R., et al. (2016). Development and validation of rapid RP- HPLC method for the determination of Paroxetine in bulk and pharmaceutical dosage form. Der Pharmacia Lettre, 8(3), 43-52. Available at: [Link]

  • Munigela, N., et al. (2008). Spectral Characterization of Degradation Impurities of Paroxetine Hydrochloride Hemihydrate. Scientia Pharmaceutica, 76(4), 653–662. Available at: [Link]

  • Gao, Y., et al. (2021). Separation of chiral and achiral impurities in paroxetine hydrochloride in a single run using supercritical fluid chromatography with a polysaccharide stationary phase. Journal of Pharmaceutical and Biomedical Analysis, 208, 114458. Available at: [Link]

  • Gedeon Richter. (2001). Process for the preparation of paroxetine intermediate. WO2001025202A1. Google Patents.
  • De Vreese, M., et al. (2004). A Convenient Synthesis of (−)‐Paroxetine. Synthetic Communications, 34(18), 3409-3415. Available at: [Link]

Sources

Application Note & Protocol: N-Debenzylation of Paroxetine Precursor

Author: BenchChem Technical Support Team. Date: January 2026

Abstract: The N-benzyl group is a robust and commonly employed protecting group for the piperidine nitrogen in the synthesis of Paroxetine. Its effective and clean removal is a critical terminal step to furnish the active pharmaceutical ingredient (API). This document provides a detailed guide for researchers on the N-debenzylation of the key paroxetine precursor, (-)-trans-N-Benzyl-4-(4'-fluorophenyl)-3-(3',4'-methylenedioxyphenoxymethyl)piperidine. We will explore two primary, field-proven methodologies: Catalytic Hydrogenolysis and a two-step chemical cleavage via a carbamate intermediate. The causality behind experimental choices, step-by-step protocols, and methods for reaction monitoring are discussed to ensure scientific integrity and reproducibility.

Introduction: The Strategic Importance of N-Debenzylation in Paroxetine Synthesis

The benzyl (Bn) group serves as an excellent protecting group for the secondary amine of the piperidine core during the synthesis of Paroxetine. Its stability under various reaction conditions, such as reduction of other functional groups or coupling reactions, makes it a strategic choice.[1][2] The final synthetic step, however, requires its selective removal to yield the free secondary amine, which is the pharmacologically active form of Paroxetine.

The choice of debenzylation method is critical and is dictated by factors such as the presence of other reducible functional groups, scale of the reaction, and available equipment. The most prevalent industrial method is catalytic hydrogenolysis, prized for its efficiency and clean byproducts (toluene).[3] However, alternative chemical methods exist for substrates incompatible with hydrogenation. This note will provide detailed protocols for the most reliable approaches.

Core Methodologies for N-Debenzylation

Two principal pathways are recommended for the N-debenzylation of the paroxetine precursor:

  • Method A: Catalytic Hydrogenolysis: The cleavage of the C-N bond using hydrogen in the presence of a palladium catalyst. This can be achieved using hydrogen gas or via catalytic transfer hydrogenation with a hydrogen donor.

  • Method B: Chemical Cleavage via Carbamate Intermediate: An alternative route that avoids the use of hydrogen gas and heterogeneous catalysts, suitable for specific substrate sensitivities.[4]

The logical workflow for selecting and executing the appropriate debenzylation strategy is outlined below.

cluster_selection Decision & Workflow Start N-Benzyl Paroxetine Precursor Decision Substrate compatible with hydrogenation? Start->Decision MethodA Method A: Catalytic Hydrogenolysis Decision->MethodA Yes MethodB Method B: Chemical Cleavage Decision->MethodB No End (-)-trans-Paroxetine MethodA->End MethodB->End

Figure 1: Decision workflow for selecting the appropriate N-debenzylation protocol.

Method A: Catalytic Hydrogenolysis Protocols

Catalytic hydrogenolysis is the most widely used method for N-debenzylation due to its high efficiency and clean reaction profile.[3][5] The reaction proceeds by the adsorption of the N-benzyl amine and hydrogen onto the palladium catalyst surface, followed by the hydrogen-mediated cleavage of the benzylic C-N bond.[3]

Protocol A1: Standard Hydrogenolysis with Palladium on Carbon (Pd/C) and H₂ Gas

This is the classic approach, utilizing hydrogen gas as the reductant. It is highly effective but requires specialized equipment to handle flammable gas under pressure.

Experimental Protocol:

  • Reactor Setup: To a hydrogenation vessel, add the N-benzyl paroxetine precursor (1.0 eq) and a suitable solvent (e.g., methanol or ethanol, ~10-20 mL per gram of substrate).

  • Catalyst Addition: Under an inert atmosphere (e.g., nitrogen or argon), carefully add 10% Palladium on Carbon (Pd/C). A catalyst loading of 5-10 mol% of palladium is a typical starting point.

    • Expert Insight: For substrates prone to catalyst poisoning or difficult reductions, a combination of 10% Pd/C and 20% Pd(OH)₂/C (Pearlman's catalyst) in a 1:1 ratio can significantly enhance the reaction rate.[5][6]

  • Hydrogenation: Seal the vessel. Evacuate the atmosphere and backfill with hydrogen gas. Repeat this cycle 3-5 times to ensure the atmosphere is fully replaced. Pressurize the vessel with hydrogen (typically 1-4 atm or 15-60 psi).

  • Reaction: Stir the mixture vigorously at room temperature. Vigorous agitation is essential to ensure efficient mixing of the solid catalyst, liquid solution, and hydrogen gas.[3]

  • Monitoring: Monitor the reaction by TLC or LC-MS. The reaction is complete when the starting material is no longer detectable. A typical reaction time is 2-12 hours.

  • Work-up: Carefully vent the hydrogen atmosphere and purge the vessel with an inert gas.

  • Catalyst Removal: Dilute the reaction mixture with methanol and filter through a pad of Celite® to remove the palladium catalyst. Wash the Celite pad thoroughly with the solvent.

    • Safety Critical: The Pd/C catalyst is pyrophoric, especially after the reaction. Do not allow the filter cake to dry in the air. Immediately quench the catalyst on the Celite pad with water before disposal.

  • Isolation: Concentrate the filtrate under reduced pressure to yield the crude paroxetine base, which can be purified by crystallization or chromatography if necessary.

Protocol A2: Catalytic Transfer Hydrogenation (CTH) with Ammonium Formate

This method avoids the use of hydrogen gas by employing a hydrogen donor, making it more accessible for standard laboratory setups.[7] Ammonium formate decomposes on the catalyst surface to provide the hydrogen equivalents in situ.

Experimental Protocol:

  • Reaction Setup: To a round-bottom flask equipped with a reflux condenser and a magnetic stir bar, add the N-benzyl paroxetine precursor (1.0 eq), methanol (~20-30 mL per gram of substrate), and 10% Pd/C (an equal weight to the substrate is often used for robust reactions).[7]

  • Hydrogen Donor Addition: Add ammonium formate (approx. 5 equivalents) to the stirred suspension in one portion.

  • Reaction: Heat the reaction mixture to reflux. The reaction is often rapid.

  • Monitoring: Monitor the reaction progress by TLC or LC-MS. Complete conversion is typically observed within 30-90 minutes.[7]

  • Work-up and Isolation: Cool the reaction to room temperature. Filter the mixture through a pad of Celite®, washing with methanol. Concentrate the filtrate under reduced pressure to afford the crude product. The crude product can be further purified by partitioning between a suitable organic solvent and aqueous base to remove residual ammonium salts.

cluster_mechanism Catalytic Hydrogenolysis Mechanism H2 H₂ Gas or Ammonium Formate Adsorption Adsorption onto Catalyst Surface H2->Adsorption Catalyst Pd/C Surface Cleavage Hydrogenolysis: C-N Bond Cleavage Catalyst->Cleavage Substrate N-Benzyl Precursor Substrate->Adsorption Adsorption->Catalyst Desorption Product Desorption Cleavage->Desorption Product Paroxetine Byproduct Toluene Desorption->Product Desorption->Byproduct

Figure 2: Simplified mechanism of N-debenzylation via catalytic hydrogenolysis.

Method B: Chemical Cleavage via Carbamate Intermediate

This two-step process is an excellent alternative when catalytic hydrogenation is not viable. The procedure first converts the tertiary N-benzyl amine into a phenoxycarbonyl intermediate (a carbamate), which is then readily hydrolyzed under basic conditions to yield the deprotected secondary amine.[4][8]

Experimental Protocol:

  • Step 1: Carbamate Formation

    • Reaction Setup: Dissolve the N-benzyl paroxetine precursor (1.0 eq) in an inert aprotic solvent like toluene or dichloromethane (~10 mL per gram of substrate).

    • Reagent Addition: Add phenyl chloroformate (1.1-1.2 eq) to the solution. A mild, non-nucleophilic base such as potassium carbonate or a proton sponge can be added to scavenge the HCl byproduct, though the reaction often proceeds without it.

    • Reaction: Stir the mixture at room temperature or with gentle heating (40-50 °C) until the reaction is complete, as monitored by TLC or LC-MS (typically 2-6 hours).

    • Work-up: Upon completion, wash the reaction mixture with water and saturated sodium bicarbonate solution to remove excess reagents and byproducts. Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to yield the crude N-phenoxycarbonyl intermediate. This intermediate is often used in the next step without further purification.

  • Step 2: Hydrolysis of the Carbamate

    • Reaction Setup: Dissolve the crude carbamate intermediate from the previous step in a suitable solvent mixture, such as toluene and an alcohol like 1-butanol.[9]

    • Base Addition: Add a strong base, such as potassium hydroxide (KOH, ~3-5 equivalents), either as a solid or a concentrated aqueous solution.

    • Reaction: Heat the mixture to reflux (typically 80-110 °C) with vigorous stirring for 2-4 hours.[4]

    • Monitoring: Monitor the disappearance of the carbamate intermediate by TLC or LC-MS.

    • Work-up: Cool the reaction to room temperature and add water. Separate the organic and aqueous layers. Extract the aqueous layer with the organic solvent. Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure to yield the crude paroxetine base.

Comparative Data and Method Selection

ParameterProtocol A1: H₂/Pd-CProtocol A2: CTH (NH₄HCO₂)Protocol B: Carbamate Cleavage
Key Reagents H₂ gas, Pd/CAmmonium Formate, Pd/CPhenyl Chloroformate, KOH
Pressure 1-4 atmAtmosphericAtmospheric
Temperature Room TemperatureReflux (e.g., ~65°C in MeOH)RT to 50°C, then Reflux (~100°C)
Typical Time 2-12 hours0.5-1.5 hours4-10 hours (two steps)
Typical Yield >95%>90%~85-95% (over two steps)
Key Advantages High yield, clean, atom economicalNo H₂ gas required, rapidAvoids hydrogenation, good for sensitive substrates
Key Disadvantages Requires pressure equipment, pyrophoric catalystStoichiometric byproduct saltsTwo steps, uses corrosive reagents
References [3][5][6][7][4][8][9]

Analytical Monitoring of the Reaction

Trustworthy and reproducible protocols rely on accurate monitoring. High-Performance Liquid Chromatography (HPLC) coupled with a UV or Mass Spectrometry (MS) detector is the preferred method for quantitative analysis.

  • Chromatography: A reverse-phase C18 column is typically used.[10][11]

  • Mobile Phase: A gradient of acetonitrile and water with an additive like 0.1% formic acid is common.[10][11]

  • Detection: Monitor the disappearance of the N-benzyl precursor (m/z ~420.2) and the appearance of the paroxetine product (m/z ~330.1).[10]

For rapid, qualitative monitoring at the bench, Thin Layer Chromatography (TLC) can be employed using a mobile phase such as ethyl acetate/hexane with a small amount of triethylamine to reduce tailing of the amine products.

Conclusion

The N-debenzylation of the paroxetine precursor is a well-established transformation critical to the synthesis of this important antidepressant. Catalytic hydrogenolysis, either with hydrogen gas or via transfer hydrogenation, represents the most efficient and clean method. For substrates containing functionalities incompatible with reductive conditions, the two-step chemical cleavage through a carbamate intermediate provides a robust and reliable alternative. By understanding the causality behind the choice of reagents and reaction conditions, and by employing careful analytical monitoring, researchers can confidently and successfully perform this crucial deprotection step.

References

  • WO2001025202A1 - Process for the preparation of paroxetine intermediate.
  • WO2001014335A1 - Process for preparation of paroxetin intermediate.
  • Cheng, C., et al. (2009). Highly Chemoselective Pd–C Catalytic Hydrodechlorination Leading to the Highly Efficient N-Debenzylation of Benzylamines. J. Org. Chem., 74, 5671-5674. [Link]

  • Tanaka, S., et al. (2014). Oxidative Debenzylation of N-Benzyl Amides and O-Benzyl Ethers Using Alkali Metal Bromide. Organic Letters, 16(14), 3828–3831. [Link]

  • Barrow, A. S., et al. (2003). A Tuneable Method for N-Debenzylation of Benzylamino Alcohols. Organic Letters, 5(4), 437–440. [Link]

  • Rewolinski, M. S., et al. (2001). An efficient method for the N-debenzylation of aromatic heterocycles. Tetrahedron Letters, 42(49), 8633-8635. [Link]

  • Manickam, G., et al. (2006). More Efficient Palladium Catalyst for Hydrogenolysis of Benzyl Groups. Synthetic Communications, 36(7), 925-928. [Link]

  • Amat, M., et al. (2004). A Convenient Synthesis of (−)‐Paroxetine. Archiv der Pharmazie, 337(8), 435-440. [Link]

  • Greene, T. W., & Wuts, P. G. M. (1999). Protecting Groups in Organic Synthesis (3rd ed.). Wiley. [Link]

  • Gawade, R. L., et al. (2013). Synthesis and Characterization of (3S, 4R)-4-(4-Fluorophenyl)-Piperidine-3-Methanol, a Possible Impurity in Paroxetine Hydrochloride. Der Pharma Chemica, 5(1), 22-27. [Link]

  • Uematsu, M., et al. (2001). Improved Synthesis of Paroxetine Hydrochloride Propan-2-ol Solvate through One of Metabolites in Humans, and Characterization of. Chemical & Pharmaceutical Bulletin, 49(11), 1482-1485. [Link]

  • ResearchGate (2020). Control of catalytic debenzylation and dehalogenation reactions during liquid-phase reduction by H2. [Link]

  • Hagiya, K., et al. (2020). Facile Hydrogenative Deprotection of N-Benzyl Groups Using a Mixed Catalyst of Palladium and Niobic Acid-on-Carbon. ACS Omega, 5(5), 2291–2297. [Link]

  • Ram, S., & Spicer, L. D. (1987). Debenzylation of N-Benzylamino Derivatives by Catalytic Transfer Hydrogenation with Ammonium Formate. Synthetic Communications, 17(4), 415-418. [Link]

  • Yang, S. S. (n.d.). Selective Hydrogenolysis of a Benzyl Group in the Presence of an Aromatic Chlorine over Supported Palladium Catalysts. Engelhard Corporation. [Link]

  • Manickam, G., et al. (2006). More Efficient Palladium Catalyst for Hydrogenolysis of Benzyl Groups. Taylor & Francis Online. [Link]

  • US5665893A - Method of preparing optically pure precursors of paroxetine.
  • US20050203140A1 - Process for the preparation of paroxetine substantially free of alkoxy impurities.
  • Tournel, G., et al. (2003). Quantitative determination of paroxetine and its 4-hydroxy-3-methoxy metabolite in plasma by high-performance liquid chromatography/electrospray ion trap mass spectrometry: application to pharmacokinetic studies. Rapid Communications in Mass Spectrometry, 17(13), 1455-1461. [Link]

  • Leis, H. J., et al. (2002). Improved sample preparation for the quantitative analysis of paroxetine in human plasma by stable isotope dilution negative ion chemical ionisation gas chromatography-mass spectrometry. Journal of Chromatography B, 768(2), 299-305. [Link]

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Sources

Application Note: Mass Spectrometry Analysis of N-Benzyl Paroxetine Fragmentation

Author: BenchChem Technical Support Team. Date: January 2026

Abstract

This application note provides a detailed protocol and theoretical framework for the analysis of N-Benzyl Paroxetine using electrospray ionization tandem mass spectrometry (ESI-MS/MS). N-Benzyl Paroxetine, a key intermediate in the synthesis of Paroxetine and a potential process-related impurity, requires accurate characterization and quantification.[1] This guide elucidates the fragmentation pathways of N-Benzyl Paroxetine, offering insights into its structural confirmation and differentiation from Paroxetine. The methodologies presented herein are designed to be directly applicable in research and quality control environments, ensuring scientific rigor and reproducibility.

Introduction

Paroxetine is a potent and selective serotonin reuptake inhibitor (SSRI) widely prescribed for the treatment of various depressive and anxiety disorders.[2] The synthesis and quality control of Paroxetine involve the monitoring of several related substances, including precursors and potential impurities.[1] N-Benzyl Paroxetine is one such compound, serving as a significant intermediate in some synthetic routes.[3] Its structural similarity to Paroxetine necessitates robust analytical methods for its unambiguous identification and quantification.

Mass spectrometry, particularly when coupled with liquid chromatography (LC-MS/MS), offers unparalleled sensitivity and selectivity for the analysis of pharmaceutical compounds.[4][5] Electrospray ionization (ESI) is a soft ionization technique that typically produces a protonated molecular ion ([M+H]⁺), which can then be subjected to collision-induced dissociation (CID) to generate characteristic fragment ions.[6][7] Understanding the fragmentation pattern is crucial for developing selective and reliable quantitative methods, such as those using multiple reaction monitoring (MRM).[8][9]

This document outlines the expected fragmentation behavior of N-Benzyl Paroxetine based on the known fragmentation of Paroxetine and the general principles of N-benzyl compound fragmentation in mass spectrometry.[10][11] A comprehensive protocol for LC-MS/MS analysis is provided, designed to serve as a foundational method for researchers in the field.

Experimental Workflow

The following diagram illustrates the general workflow for the mass spectrometry analysis of N-Benzyl Paroxetine.

workflow cluster_prep Sample & Standard Preparation cluster_analysis LC-MS/MS Analysis cluster_data Data Processing & Interpretation p1 Stock Solution (N-Benzyl Paroxetine) p2 Working Standards (Serial Dilution) p1->p2 a1 LC Separation (C18 Column) p2->a1 p3 Sample Matrix (e.g., Plasma, API) p4 Sample Extraction (e.g., LLE, SPE) p3->p4 p4->a1 a2 ESI(+) Ionization a1->a2 a3 MS Scan (Full Scan) a2->a3 a4 MS/MS Analysis (Product Ion Scan) a3->a4 a5 MRM Method Development a4->a5 d4 Quantification a5->d4 d1 Identify Precursor Ion ([M+H]⁺) d2 Identify Fragment Ions d1->d2 d3 Propose Fragmentation Pathway d2->d3 d2->d4

Caption: Experimental workflow for N-Benzyl Paroxetine analysis.

Detailed Protocols

Materials and Reagents
  • N-Benzyl Paroxetine reference standard[12][13][14]

  • HPLC-grade methanol, acetonitrile, and water

  • Formic acid (analytical grade)

  • Human plasma (if applicable for bioanalysis)

Standard Solution Preparation
  • Primary Stock Solution (1 mg/mL): Accurately weigh 10 mg of N-Benzyl Paroxetine and dissolve in 10 mL of methanol.

  • Working Stock Solution (10 µg/mL): Dilute 100 µL of the primary stock solution to 10 mL with 50:50 (v/v) methanol:water.

  • Calibration Standards: Prepare a series of calibration standards by serial dilution of the working stock solution with the mobile phase to achieve the desired concentration range (e.g., 1-1000 ng/mL).

Sample Preparation (Liquid-Liquid Extraction for Plasma)
  • To 100 µL of plasma, add the internal standard (if used, e.g., deuterated N-Benzyl Paroxetine).

  • Add 50 µL of 0.1 M NaOH to basify the sample.

  • Add 600 µL of extraction solvent (e.g., ethyl acetate/hexane, 80/20, v/v).

  • Vortex for 5 minutes.

  • Centrifuge at 4000 rpm for 10 minutes.

  • Transfer the supernatant to a clean tube and evaporate to dryness under a stream of nitrogen at 40°C.

  • Reconstitute the residue in 100 µL of the mobile phase.[15]

LC-MS/MS System and Conditions

The following table summarizes the recommended starting conditions for the LC-MS/MS analysis. Optimization may be required based on the specific instrumentation used.

ParameterRecommended Condition
LC System High-Performance Liquid Chromatography (HPLC) system
Column C18 analytical column (e.g., 50 x 2.1 mm, 3.5 µm)[15][16]
Mobile Phase A 0.1% Formic Acid in Water
Mobile Phase B 0.1% Formic Acid in Acetonitrile
Gradient Start at 10% B, ramp to 90% B over 5 min, hold for 2 min, return to initial conditions
Flow Rate 0.4 mL/min
Injection Volume 5 µL
MS System Triple quadrupole mass spectrometer
Ionization Mode Electrospray Ionization, Positive (ESI+)
Ion Spray Voltage ~4500 V[8]
Source Temp. 450-550 °C[8]
Collision Gas Argon

Results and Discussion: Fragmentation Pathway Analysis

The structural analysis of N-Benzyl Paroxetine by MS/MS is predicated on the predictable cleavage of chemical bonds upon collisional activation. The molecular weight of N-Benzyl Paroxetine (C₂₆H₂₆FNO₃) is 419.49 g/mol .[12] In positive ESI mode, the protonated molecule [M+H]⁺ will be observed at a mass-to-charge ratio (m/z) of approximately 420.5.

Proposed Fragmentation of N-Benzyl Paroxetine

The fragmentation of N-Benzyl Paroxetine is expected to be dominated by cleavages at the benzylic position and within the piperidine ring structure, analogous to Paroxetine itself.

fragmentation cluster_main Proposed Fragmentation of N-Benzyl Paroxetine cluster_path1 Pathway A: Benzylic Cleavage cluster_path2 Pathway B: Piperidine Ring Opening cluster_path3 Pathway C: Paroxetine-like Fragmentation parent N-Benzyl Paroxetine [M+H]⁺ m/z 420.5 f1 Benzyl Cation [C₇H₇]⁺ m/z 91.1 parent->f1 Loss of Paroxetine Radical f2 Paroxetine Radical Cation [M-C₇H₇]⁺ m/z 329.4 parent->f2 Loss of Benzyl Radical f3 [C₁₄H₁₂FO₂]⁺ m/z 247.1 parent->f3 Complex Rearrangement f4 [C₁₂H₁₅N]⁺ m/z 174.2 parent->f4 Complex Rearrangement f5 Loss of Benzodioxole Moiety m/z 192.2 f2->f5 Further Fragmentation

Caption: Proposed fragmentation pathways for N-Benzyl Paroxetine.

Pathway A: Benzylic Cleavage The most characteristic fragmentation for N-benzyl compounds is the cleavage of the C-N bond connecting the benzyl group to the piperidine nitrogen.[11][17] This heterolytic cleavage is highly favored due to the stability of the resulting benzyl cation.

  • m/z 91.1: This prominent ion corresponds to the tropylium ion ([C₇H₇]⁺), a rearrangement product of the initial benzyl cation. Its presence is a strong indicator of the N-benzyl moiety.[18]

  • m/z 329.4: The observation of an ion corresponding to the molecular weight of Paroxetine would indicate the loss of the benzyl group as a radical, though the formation of the even-electron benzyl cation is typically more favorable.

Pathway B: Piperidine Ring Opening Similar to the fragmentation of Paroxetine, cleavages within the piperidine ring can occur. These pathways are often more complex and may involve rearrangements.

  • m/z 174.2: This fragment could arise from a cleavage that retains the N-benzyl piperidine portion of the molecule.

Pathway C: Paroxetine-like Fragmentation If the N-benzyl group remains intact, fragmentation patterns similar to those of Paroxetine itself can be expected. For Paroxetine, a key fragmentation involves the cleavage of the ether linkage.

  • m/z 192.2: This fragment is a well-established product ion for Paroxetine, resulting from the cleavage of the C-O bond and retention of the fluorophenyl piperidine methyl group.[10][19][20] Its observation in the MS/MS spectrum of N-Benzyl Paroxetine would suggest that fragmentation can occur at this position without prior loss of the benzyl group.

MRM Transition Selection

Based on the predicted fragmentation, the following MRM transitions can be proposed for the sensitive and selective quantification of N-Benzyl Paroxetine.

AnalytePrecursor Ion (m/z)Product Ion (m/z)Role
N-Benzyl Paroxetine420.591.1Quantifier (highly specific)
N-Benzyl Paroxetine420.5174.2Qualifier

The transition 420.5 → 91.1 is expected to be the most intense and specific, making it ideal for quantification. The second transition serves as a qualifier to confirm the identity of the analyte, increasing the reliability of the analysis.

Conclusion

The mass spectrometric analysis of N-Benzyl Paroxetine provides a robust method for its identification and quantification. The fragmentation is dominated by the formation of the stable benzyl cation (m/z 91.1), providing a highly specific marker for this compound. The protocols and fragmentation analysis detailed in this application note offer a comprehensive guide for researchers and quality control professionals. By leveraging the principles of tandem mass spectrometry, this methodology ensures the accurate characterization of N-Benzyl Paroxetine in various matrices, supporting drug development and manufacturing processes.

References

  • K. A. Schug, W. L. T. F. and, The characterisation of selected antidepressant drugs using electrospray ionisation with ion trap mass spectrometry and with quadrupole time-of-flight mass spectrometry and their determination by high-performance liquid chromatography/electrospray ionisation tandem mass spectrometry, PubMed, [Link]

  • K. A. Schug, W. L. T. F. and, The characterisation of selected antidepressant drugs using electrospray ionisation with ion trap mass spectrometry and with quadrupole time-of-flight mass spectrometry and their determination by high-performance liquid chromatography/electrospray ionisation tandem mass spectrometry, Ulster University, [Link]

  • A. M. M. S. M. V. R. A. M. H. F. and, Quantification of Tricyclic Antidepressants in Serum Using Liquid Chromatography Electrospray Tandem Mass Spectrometry (HPLC-ESI-MS/MS), PubMed, [Link]

  • Ramirez, A. J., Mottaleb, M. A., Stapleton, H. M., & Skrabal, S. A., Trace Analysis of Antidepressant Pharmaceuticals and Their Select Degradates in Aquatic Matrixes by LC/ESI/MS/MS, ACS Publications, [Link]

  • N/A, MS3 fragmentation processes of paroxetine., ResearchGate, [Link]

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  • N/A, Scheme 2. Proposed mechanism for fragmentations of protonated N-benzyl compounds, ResearchGate, [Link]

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  • Kim, Y., Choi, H., Lee, D., Lee, Y., & Lee, K., Determination of Paroxetine in Plasma by Liquid Chromatography Coupled to Tandem Mass Spectrometry for Pharmacokinetic and Bio equivalence Studies, Arzneimittelforschung, [Link]

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Application Note: High-Resolution NMR Spectroscopy for the Definitive Structural Elucidation of Key Paroxetine Synthetic Intermediates

Author: BenchChem Technical Support Team. Date: January 2026

Abstract

This comprehensive application note provides a detailed guide to the use of Nuclear Magnetic Resonance (NMR) spectroscopy for the structural elucidation of critical intermediates in the synthesis of Paroxetine, a widely prescribed selective serotonin reuptake inhibitor (SSRI). We present optimized protocols for sample preparation and a suite of one-dimensional (¹H, ¹³C) and two-dimensional (COSY, HSQC, HMBC) NMR experiments. By focusing on key intermediates such as (3S,4R)-4-(4-fluorophenyl)-3-hydroxymethyl-1-methylpiperidine and N-Methyl Paroxetine, this guide explains the causal relationships behind spectral data and their interpretation, ensuring a high degree of confidence in structural assignments. This document is designed to serve as a practical, field-proven resource for scientists involved in pharmaceutical development, quality control, and regulatory compliance.

Introduction: The Imperative of Structural Integrity in Pharmaceutical Synthesis

Paroxetine, with its complex stereochemistry, demands rigorous analytical control throughout its multi-step synthesis to ensure the purity and safety of the final active pharmaceutical ingredient (API).[1][2][3] Nuclear Magnetic Resonance (NMR) spectroscopy stands as a cornerstone analytical technique in this process, offering unparalleled insight into molecular structure at the atomic level.[4] Unlike other analytical methods, NMR provides unambiguous confirmation of molecular connectivity, stereochemistry, and the absence of process-related impurities.

This application note moves beyond a theoretical overview to provide actionable protocols and in-depth data interpretation for key intermediates in a common synthetic route to Paroxetine. Understanding the precise structure of these intermediates is critical for process optimization, impurity profiling, and ensuring the final API meets stringent regulatory standards.

Foundational Protocols: Ensuring High-Quality NMR Data

The quality of NMR data is fundamentally dependent on meticulous sample preparation. The following protocol is optimized for small organic molecules like the paroxetine intermediates discussed herein.

Protocol: Preparation of Samples for NMR Analysis
  • Sample Weighing and Solvent Selection:

    • For ¹H NMR, accurately weigh 5-25 mg of the intermediate.[5]

    • For ¹³C and 2D NMR, a higher concentration of 25-50 mg is recommended to achieve a good signal-to-noise ratio in a reasonable time.

    • Choose a suitable deuterated solvent in which the sample is fully soluble. Chloroform-d (CDCl₃) is a common choice for this class of compounds.

  • Dissolution and Transfer:

    • Dissolve the sample in approximately 0.6-0.7 mL of the deuterated solvent in a small, clean vial.

    • To remove any particulate matter that could interfere with the magnetic field homogeneity, filter the solution through a pipette with a small cotton or glass wool plug directly into a clean, high-quality 5 mm NMR tube.[6]

  • Internal Standard:

    • Tetramethylsilane (TMS) is often present in commercially available CDCl₃ and serves as an internal standard for referencing the ¹H and ¹³C spectra to 0.00 ppm.

  • Sample Labeling and Handling:

    • Clearly label the NMR tube with the sample identification.

    • Ensure the exterior of the tube is clean before inserting it into the spectrometer.

Key Intermediates in Paroxetine Synthesis: Structures and NMR Signatures

A common synthetic pathway to Paroxetine involves several key intermediates. This section focuses on two pivotal structures and provides their characteristic NMR data.

Intermediate I: (3S,4R)-4-(4-fluorophenyl)-3-hydroxymethyl-1-methylpiperidine

This chiral piperidine derivative is a crucial building block in the synthesis of Paroxetine.[1]

Structure of Intermediate I:

Caption: Structure of N-Methyl Paroxetine.

Table 2: Predicted ¹H and ¹³C NMR Data for Intermediate II in CDCl₃

PositionPredicted ¹H Chemical Shift (ppm)MultiplicityPredicted ¹³C Chemical Shift (ppm)
N-CH₃~2.3-2.5s~46.0
Piperidine Ring~1.8-3.5m~34.0, 43.0, 44.0, 56.0, 59.0
-CH₂O-~3.5-3.8m~70.0
4-Fluorophenyl CH~7.0-7.3m~115.5, 129.0
Benzodioxole CH~6.2-6.8m~98.0, 105.0, 108.0
O-CH₂-O~5.9s~101.0
Aromatic C-F--~161.0
Aromatic C--~140.0, 141.0, 148.0, 154.0

Note: This data is predicted based on the structure and known chemical shifts of similar functional groups.

Advanced Structural Verification with 2D NMR

While 1D NMR provides essential information, 2D NMR techniques are indispensable for unambiguously assembling the molecular structure.

COSY (Correlation Spectroscopy)

The COSY experiment identifies protons that are coupled to each other, typically through two or three bonds. This is fundamental for tracing out the proton spin systems within the molecule.

  • Application to Paroxetine Intermediates: In the piperidine ring of the intermediates, COSY correlations will reveal the connectivity between adjacent protons, helping to assign the complex multiplets in the ¹H spectrum. For example, the proton at C3 will show a correlation to the protons at C2 and C4.

HSQC (Heteronuclear Single Quantum Coherence)

The HSQC experiment correlates protons directly to the carbons they are attached to. This allows for the direct assignment of carbon resonances based on their known proton assignments.

  • Application to Paroxetine Intermediates: The HSQC spectrum will show a cross-peak connecting the ¹H signal of the N-CH₃ group to its corresponding ¹³C signal. Similarly, each proton on the piperidine and aromatic rings will be correlated to its directly bonded carbon atom.

HMBC (Heteronuclear Multiple Bond Correlation)

The HMBC experiment is arguably the most powerful tool for elucidating the overall carbon skeleton. It reveals correlations between protons and carbons that are separated by two or three bonds.

  • Application to Paroxetine Intermediates: HMBC is crucial for connecting the different fragments of the molecule. For instance, in N-Methyl Paroxetine, the protons of the -CH₂O- group will show a correlation to the carbon atoms of the benzodioxole ring, confirming the ether linkage.

HMBC Correlation Workflow:

HMBC_Workflow Start Acquire 1D and 2D NMR Data Assign_H Assign Protons using ¹H and COSY Start->Assign_H Assign_C_direct Assign Directly Bonded Carbons using HSQC Assign_H->Assign_C_direct Connect_Fragments Connect Fragments using HMBC Correlations Assign_C_direct->Connect_Fragments Structure_Validation Validate Structure Connect_Fragments->Structure_Validation

Caption: Workflow for 2D NMR-based structure elucidation.

Conclusion

The structural elucidation of synthetic intermediates is a non-negotiable aspect of modern pharmaceutical development. NMR spectroscopy, through a combination of 1D and 2D techniques, provides the definitive data required to confirm the identity and purity of compounds like the intermediates of Paroxetine. The protocols and data presented in this application note offer a robust framework for researchers to confidently characterize their synthetic products, ensuring the quality and integrity of the final API.

References

  • Moravek, J. Applications of NMR in Pharmaceutical Analysis. Moravek, Inc.[Link]

  • Iowa State University. NMR Sample Preparation. Chemical Instrumentation Facility. [Link]

  • Segura, M., et al. (2003). Synthesis of the major metabolites of paroxetine. Bioorganic Chemistry, 31(3), 248-58. [Link]

  • University of Cambridge. How to Prepare Samples for NMR. Department of Chemistry. [Link]

  • Organomation. NMR Sample Preparation: The Complete Guide. Organomation. [Link]

  • Taylor & Francis Online. Applications of NMR to Pharmaceutical Technology. Applied Spectroscopy Reviews, 30(1-2). [Link]

  • Impactfactor. Uses of Nuclear Magnetic Resonance Spectroscopy Technique in Pharmaceutical Analysis: A Review. Journal of Pharmaceutical Sciences & Research. [Link]

  • UCL. Sample Preparation. Faculty of Mathematical & Physical Sciences. [Link]

  • Slideshare. 2D NMR Spectroscopy. [Link]

  • MUNIGELA N, et al. (2008). Spectral Characterization of Degradation Impurities of Paroxetine Hydrochloride Hemihydrate. Scientia Pharmaceutica, 76(4), 653-662. [Link]

  • Der Pharma Chemica. (2017). Synthesis and Characterization of (3S, 4R)-4-(4-Fluorophenyl)-Piperidine-3-Methanol, a Possible Impurity in Paroxetine Hydrochloride. Der Pharma Chemica, 9(7), 91-96. [Link]

  • PubChem. (-)-trans-4-(4'-Fluorophenyl)-3-hydroxymethyl-N-methylpiperidine. National Center for Biotechnology Information. [Link]

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Application Note & Protocols: Techniques for the Crystallization of trans N-Benzyl Paroxetine

Author: BenchChem Technical Support Team. Date: January 2026

Abstract

This document provides a comprehensive technical guide for researchers, scientists, and drug development professionals on the crystallization of trans N-Benzyl Paroxetine. As a key intermediate in the synthesis of Paroxetine, a widely used selective serotonin reuptake inhibitor (SSRI), obtaining it in a highly pure, crystalline solid form is crucial for downstream processing and quality control.[1][2] This guide moves beyond simple procedural lists to explain the underlying scientific principles of crystallization, enabling users to not only replicate the described protocols but also to troubleshoot and adapt them for process optimization. We will explore cooling crystallization, anti-solvent addition, and solvent evaporation techniques, supported by detailed, step-by-step protocols, troubleshooting advice, and visual workflow diagrams.

Introduction: The Significance of Crystallizing this compound

This compound (CAS 105813-14-7) is a pivotal precursor in the synthesis of Paroxetine.[1][2][3] In its crude form, it is often isolated as a thick, yellow oil, which may contain residual solvents, unreacted starting materials, and process-related impurities.[1] Crystallization serves as a critical purification step, leveraging differences in solubility between the target compound and impurities to isolate it as a high-purity solid.

The solid-state properties of an active pharmaceutical ingredient (API) or its intermediates, such as crystal form (polymorphism), particle size, and morphology, are dictated by the crystallization process.[4][5] These properties have a profound impact on downstream processability, including filtration, drying, and formulation.[6] Controlling the crystallization of this compound ensures batch-to-batch consistency, simplifies handling, and improves stability. The study of polymorphism, or the ability of a substance to exist in multiple crystal forms, is a vital aspect of pharmaceutical development, as different polymorphs can exhibit varied physical properties like solubility and stability.[7][8][9]

Foundational Principles of Crystallization

Crystallization is a phase-change process where a solid crystal forms from a solution, melt, or vapor.[4] The entire process is governed by thermodynamics and kinetics, revolving around the concept of supersaturation .

  • Solubility and Supersaturation: A solution becomes supersaturated when it contains more dissolved solute than it can hold at equilibrium. This is the thermodynamic driving force for crystallization. Supersaturation can be achieved by various means, such as lowering the temperature (for solutes with temperature-dependent solubility), adding an anti-solvent (a solvent in which the solute is poorly soluble), or evaporating the solvent to increase the solute concentration.[4][6]

  • Nucleation: This is the initial step where dissolved molecules begin to assemble into tiny, ordered clusters or "nuclei." This process can be spontaneous (primary nucleation) or induced by the presence of existing crystals, a process known as seeding (secondary nucleation). Seeding is a powerful technique used to control crystal form and size, bypassing the often-unpredictable nature of primary nucleation.[6][10]

  • Crystal Growth: Once stable nuclei have formed, they grow by the further addition of solute molecules from the supersaturated solution. The rate of growth relative to the rate of nucleation determines the final crystal size distribution. Slower, more controlled growth generally leads to larger, more well-defined crystals with higher purity.

This guide will focus on three primary methods for inducing supersaturation for this compound: Cooling, Anti-Solvent Addition, and Solvent Evaporation.

Strategic Solvent Selection

The choice of solvent is the most critical parameter in developing a crystallization process. An ideal solvent should exhibit high solubility for this compound at elevated temperatures and low solubility at lower temperatures (for cooling crystallization), or be miscible with an anti-solvent in which the compound is insoluble. While specific solubility data for this compound is not widely published, data from Paroxetine and its salts can provide a strong starting point. Solvents such as propan-2-ol (IPA), ethanol, and acetone have been shown to be effective for crystallizing Paroxetine derivatives.[11][12][13]

A preliminary solvent screen is highly recommended. This involves dissolving small amounts of the crude oil in various solvents at elevated temperatures and observing the outcome upon cooling or anti-solvent addition.

Solvent Class Example Solvents Rationale & Considerations
Alcohols Methanol, Ethanol, Isopropanol (IPA)Good solvating power for polar-functionalized organic molecules. Often show a strong temperature-dependent solubility profile. IPA is frequently cited for Paroxetine salts.[11][13]
Ketones Acetone, Methyl Ethyl Ketone (MEK)Strong, polar aprotic solvents. Acetone is noted for promoting crystallization of Paroxetine solvates.[12]
Esters Ethyl AcetateMedium polarity solvent, often used in combination with non-polar anti-solvents like heptane.
Ethers Tetrahydrofuran (THF)Good solvent for a wide range of organic compounds; often used in synthesis.[14] Can be used in anti-solvent systems.
Aromatic Hydrocarbons TolueneA non-polar solvent that can be useful, especially if the crude material contains non-polar impurities.[11]
Alkanes Heptane, HexaneTypically used as anti-solvents due to the low solubility of most polar organic compounds.

Experimental Workflows & Protocols

The following section details the protocols for the primary crystallization techniques. A general workflow for developing a crystallization process is first presented visually.

G cluster_0 Phase 1: Screening cluster_1 Phase 2: Method Selection & Optimization cluster_2 Phase 3: Analysis Start Start with Crude This compound Oil SolventScreen Solvent Solubility Screen (e.g., Alcohols, Ketones, Esters) Start->SolventScreen AntiSolventScreen Anti-Solvent Miscibility Screen (e.g., Water, Heptane) SolventScreen->AntiSolventScreen Decision Select Primary Method AntiSolventScreen->Decision Cooling Cooling Crystallization Decision->Cooling Good Temp. Solubility Profile AntiSolvent Anti-Solvent Addition Decision->AntiSolvent High Solubility in a Solvent Miscible with an Anti-Solvent Evaporation Slow Evaporation Decision->Evaporation High Solubility, Thermally Stable Optimize Optimize Parameters (Rate, Temp, Concentration, Seeding) Cooling->Optimize AntiSolvent->Optimize Evaporation->Optimize Isolate Isolate Solids (Filtration & Drying) Optimize->Isolate Characterize Characterize Crystals (Purity, Yield, XRPD, DSC) Isolate->Characterize End End: Pure Crystalline Solid Characterize->End

Caption: General workflow for crystallization process development.

Protocol 1: Cooling Crystallization from Isopropanol (IPA)

This technique is ideal for compounds that exhibit a significant decrease in solubility as the temperature of the solvent is lowered.[4]

G Start 1. Dissolve Crude Oil in minimal hot IPA (60-70°C) Cool1 2. Slow Cool to Room Temp. (e.g., over 2-4 hours) Start->Cool1 Seed 3. Optional: Seed with pre-existing crystals at ~40°C to induce nucleation Cool1->Seed Cool2 4. Further Cool to 0-5°C (Ice Bath) for 1-2 hours to maximize yield Seed->Cool2 Isolate 5. Isolate Crystals via Vacuum Filtration Cool2->Isolate Wash 6. Wash with Cold IPA Isolate->Wash Dry 7. Dry under Vacuum Wash->Dry End End: Crystalline Product Dry->End

Caption: Workflow for Cooling Crystallization.

Methodology:

  • Dissolution: In a suitable flask, dissolve 1.0 g of crude this compound oil in the minimum amount of isopropanol (IPA) required for complete dissolution at an elevated temperature (e.g., 60-70°C). Start with approximately 3-5 mL of IPA and add more if necessary. A clear, homogenous solution should be obtained.

  • Controlled Cooling: Remove the flask from the heat source and allow it to cool slowly towards room temperature. Insulating the flask (e.g., with glass wool) can promote slower cooling, which often results in larger crystals.

  • Seeding (Optional but Recommended): If nucleation does not occur spontaneously by the time the solution reaches ~40-45°C, introduce a tiny amount of previously obtained this compound crystals (a "seed crystal"). This provides a template for crystal growth and ensures consistency.[6]

  • Maturation & Yield Maximization: Once crystal formation is evident, continue the slow cooling to room temperature. Afterwards, place the flask in an ice bath (0-5°C) for at least 1-2 hours to maximize the precipitation of the product from the solution.

  • Isolation: Collect the solid crystals by vacuum filtration using a Büchner funnel.

  • Washing: Wash the collected crystal cake with a small amount of ice-cold IPA (1-2 mL) to remove any residual soluble impurities.

  • Drying: Dry the crystals under vacuum at a moderate temperature (e.g., 40-50°C) until a constant weight is achieved.

Protocol 2: Anti-Solvent Addition Crystallization

This method is effective when a compound is highly soluble in one solvent but poorly soluble in another, and the two solvents are miscible.[4]

G Start 1. Dissolve Crude Oil in a good solvent (e.g., Acetone) at Room Temperature AddAntiSolvent 2. Slowly Add Anti-Solvent (e.g., Heptane or Water) dropwise with stirring Start->AddAntiSolvent Observe 3. Continue addition until solution becomes persistently turbid (onset of nucleation) AddAntiSolvent->Observe Stir 4. Stir at Room Temp. for 1-3 hours to allow crystals to grow Observe->Stir Isolate 5. Isolate Crystals via Vacuum Filtration Stir->Isolate Wash 6. Wash with a mixture of Solvent/Anti-Solvent Isolate->Wash Dry 7. Dry under Vacuum Wash->Dry End End: Crystalline Product Dry->End

Caption: Workflow for Anti-Solvent Crystallization.

Methodology:

  • Dissolution: At room temperature, dissolve 1.0 g of crude this compound oil in a suitable "good" solvent, such as acetone (e.g., 2-3 mL).

  • Anti-Solvent Addition: While stirring the solution, slowly add an "anti-solvent" (e.g., heptane or deionized water) dropwise using a syringe pump or dropping funnel. A slow, controlled addition rate is critical for forming well-defined crystals rather than an amorphous precipitate.

  • Induction: Continue adding the anti-solvent until the solution becomes persistently cloudy or turbid. This indicates that the point of supersaturation has been reached and nucleation has begun.

  • Crystal Growth: Stop the addition of the anti-solvent and allow the suspension to stir at room temperature for 1-3 hours. This aging period allows the newly formed nuclei to grow into larger crystals.

  • Isolation: Collect the solid product via vacuum filtration.

  • Washing: Wash the crystal cake with a small amount of a pre-mixed solution of the solvent/anti-solvent (e.g., a 1:3 mixture of acetone:heptane) to remove surface impurities.

  • Drying: Dry the purified crystals under vacuum.

Protocol 3: Slow Solvent Evaporation

This technique is useful for screening purposes and for obtaining high-quality single crystals suitable for X-ray diffraction, although it is less scalable for bulk purification.[15]

G Start 1. Prepare a nearly saturated solution in a volatile solvent (e.g., Ethyl Acetate) Filter 2. Filter the solution to remove any particulate matter Start->Filter Evaporate 3. Place solution in a vial covered with perforated film to slow evaporation Filter->Evaporate Incubate 4. Leave undisturbed in a stable environment (e.g., fume hood) for several days Evaporate->Incubate Isolate 5. Decant remaining solvent and collect crystals Incubate->Isolate Dry 6. Air dry or use a gentle stream of nitrogen Isolate->Dry End End: High-Quality Crystals Dry->End

Caption: Workflow for Slow Evaporation Crystallization.

Methodology:

  • Dissolution: Prepare a concentrated, but not fully saturated, solution of this compound in a relatively volatile solvent like ethyl acetate or acetone.

  • Filtration: Filter the solution through a syringe filter (0.22 µm) into a clean vial to remove any dust or insoluble impurities that could act as unwanted nucleation sites.

  • Evaporation Setup: Cover the vial with a cap or paraffin film. Pierce a few small holes in the covering with a needle. This allows the solvent to evaporate slowly and controllably.

  • Incubation: Place the vial in a location with minimal vibrations and stable temperature (e.g., a fume hood) and leave it undisturbed.

  • Crystal Formation: Over several hours to days, as the solvent evaporates, the concentration of the solute will increase, leading to supersaturation and the formation of crystals.

  • Isolation: Once suitable crystals have formed, carefully decant the remaining solvent (mother liquor) and collect the crystals.

  • Drying: Allow the crystals to air dry or use a gentle stream of nitrogen gas. Avoid high heat, which could damage the crystals or melt the product.

Summary of Protocol Parameters

Parameter Cooling Crystallization Anti-Solvent Addition Slow Evaporation
Primary Solvent Isopropanol (IPA)AcetoneEthyl Acetate
Supersaturation Method Temperature ReductionAddition of Anti-SolventSolvent Removal
Typical Anti-Solvent N/AHeptane or WaterN/A
Key Control Variable Cooling RateAddition RateEvaporation Rate
Scalability HighHighLow
Primary Use Case Bulk PurificationBulk PurificationSmall Scale, Single Crystals

Characterization and Troubleshooting

Characterization: After isolation and drying, the crystalline material should be characterized to confirm its identity, purity, and solid form.

  • Purity: High-Performance Liquid Chromatography (HPLC).

  • Identity: Nuclear Magnetic Resonance (NMR) and Mass Spectrometry (MS).

  • Solid Form: X-Ray Powder Diffraction (XRPD) is the definitive technique for identifying the crystal form and detecting polymorphism.[4][10]

  • Thermal Properties: Differential Scanning Calorimetry (DSC) can determine the melting point and detect phase transitions.[10]

Troubleshooting Common Issues:

  • No Crystals Form: The solution may not be sufficiently supersaturated. Try using a more concentrated solution, cooling to a lower temperature, or adding more anti-solvent. Seeding is a highly effective solution.

  • Oiling Out Instead of Crystallizing: The compound is precipitating as a liquid phase. This often happens when the level of supersaturation is too high or the cooling/addition rate is too fast. Dilute the solution or slow down the process.

  • Formation of Fine Needles/Powder: This indicates rapid nucleation relative to growth. Reduce the rate of cooling or anti-solvent addition. Using a slightly "poorer" solvent can sometimes encourage slower growth.

References

  • Brittain, H. G. (2013). Paroxetine hydrochloride: polymorphs and solvatomorphs.
  • Syrris.
  • Nim-Anussornkul, D., et al. (2021). Inclusion Scenarios and Conformational Flexibility of the SSRI Paroxetine as Perceived from Polymorphism of β-Cyclodextrin–Paroxetine Complex. MDPI.
  • Okada, T., et al. (2007). Improved Synthesis of Paroxetine Hydrochloride Propan-2-ol Solvate through One of Metabolites in Humans, and Characterization of the Solvate Crystals. Chemical & Pharmaceutical Bulletin, 55(6), 883-888.
  • Acevedo, D., et al. (2007).
  • Brittain, H. G. (2013). Paroxetine Hydrochloride. Polymorphs and Solvatomorphs.
  • Dunitz, J. D., & Bernstein, J. (1995). Disappearing Polymorphs. Accounts of Chemical Research, 28(4), 193-200.
  • Barnes, C. L., et al. (2001). Process for the preparation of paroxetine.
  • PubChem. (3S,4R)-3-[(1,3-Benzodioxol-5-yloxy)methyl]-1-benzyl-4-(4-fluorophenyl)piperidine. PubChem.
  • ChemicalBook. This compound. ChemicalBook.com.
  • United States Biological. 003822 this compound CAS: 105813-14-7.
  • ResearchGate. Identification and Characterization of Stoichiometric and Nonstoichiometric Hydrate Forms of Paroxetine HCl.
  • Google Patents. Anhydrous paroxetine hydrochloride, process for its preparation and use.
  • ResearchGate. A Convenient Synthesis of (−)‐Paroxetine.
  • Chadha, R., et al. (2015).
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Application Notes and Protocols: In Vitro Serotonin Transporter Binding Assay for Paroxetine Analogs

Author: BenchChem Technical Support Team. Date: January 2026

For Researchers, Scientists, and Drug Development Professionals

Introduction: The Serotonin Transporter as a Key Therapeutic Target

The serotonin transporter (SERT), a member of the SLC6A4 gene family, plays a crucial role in regulating serotonergic neurotransmission by mediating the reuptake of serotonin (5-HT) from the synaptic cleft into presynaptic neurons.[1] This mechanism is fundamental in modulating mood, emotion, and various physiological processes. Consequently, SERT is a primary target for a major class of antidepressants known as selective serotonin reuptake inhibitors (SSRIs).[2][3] Among the SSRIs, paroxetine is recognized for its particularly high binding affinity to SERT.[2][4][5]

The development of novel paroxetine analogs is a key strategy in the pursuit of more effective and safer therapeutics for a range of neuropsychiatric disorders.[3][4] A critical step in this process is the accurate and reliable determination of the binding affinity of these new chemical entities for the serotonin transporter. This application note provides a detailed guide to performing in vitro serotonin transporter binding assays, with a focus on competitive radioligand binding assays for the characterization of paroxetine analogs.

Principle of the Competitive Radioligand Binding Assay

The competitive radioligand binding assay is a robust and sensitive method considered the gold standard for quantifying the affinity of a test compound (an unlabeled "competitor," such as a paroxetine analog) for a specific receptor or transporter.[6] The assay relies on the principle of competition between a radiolabeled ligand (e.g., [³H]citalopram or [³H]paroxetine) and the unlabeled test compound for a finite number of binding sites on the serotonin transporter.

By incubating a fixed concentration of the radioligand and SERT-containing membranes with increasing concentrations of the test compound, a competition curve is generated. From this curve, the half-maximal inhibitory concentration (IC50) can be determined. The IC50 value represents the concentration of the test compound that displaces 50% of the specifically bound radioligand. This value is then used to calculate the inhibitory constant (Ki), which reflects the true binding affinity of the test compound for SERT.[7][8]

PART 1: Experimental Protocol - Radioligand Binding Assay

This section details a standard filtration-based radioligand binding assay protocol.

Materials and Reagents
  • SERT Source: Membrane preparations from cells stably expressing human SERT (hSERT), such as HEK293 or CHO cells, are commonly used.[9][10] Alternatively, native tissue preparations like rat brain synaptosomes can be utilized, though they may introduce variability due to the presence of other transporters.[11]

  • Radioligand: [³H]Citalopram or [³H]Paroxetine are suitable high-affinity radioligands for SERT. The choice may depend on the specific binding characteristics of the paroxetine analogs being tested.

  • Test Compounds: Paroxetine and its analogs, dissolved in an appropriate solvent (e.g., DMSO).

  • Non-specific Binding (NSB) Determinator: A high concentration of a known SERT inhibitor, such as fluoxetine or imipramine, is used to define non-specific binding.[9]

  • Assay Buffer: 50 mM Tris-HCl, 120 mM NaCl, 5 mM KCl, pH 7.4.

  • Wash Buffer: Ice-cold 50 mM Tris-HCl, pH 7.4.

  • Filtration Apparatus: A cell harvester with glass fiber filters (e.g., GF/B or GF/C) is required to separate bound from free radioligand.[12]

  • Scintillation Cocktail and Counter: For quantifying the radioactivity retained on the filters.

Experimental Workflow Diagram

G cluster_prep Preparation cluster_assay Assay Incubation cluster_separation Separation & Quantification cluster_analysis Data Analysis prep_m Prepare Membrane Homogenate incubation Incubate Membranes, Radioligand, & Competitor (or buffer for Total Binding, or NSB agent for Non-Specific Binding) prep_m->incubation prep_r Prepare Radioligand & Competitor Dilutions prep_r->incubation filtration Rapid Filtration over Glass Fiber Filters incubation->filtration washing Wash Filters with Ice-Cold Buffer filtration->washing counting Add Scintillation Cocktail & Count Radioactivity washing->counting calc_ic50 Calculate IC50 from Competition Curve counting->calc_ic50 calc_ki Calculate Ki using Cheng-Prusoff Equation calc_ic50->calc_ki

Caption: Workflow of a competitive radioligand binding assay.

Step-by-Step Protocol
  • Membrane Preparation:

    • Thaw the frozen cell membrane preparation on ice.

    • Homogenize the membranes in ice-cold assay buffer using a tissue homogenizer to ensure a uniform suspension.

    • Determine the protein concentration of the membrane preparation using a standard protein assay (e.g., Bradford or BCA assay).[11] Dilute the membranes to the desired final concentration in the assay buffer. The optimal protein concentration should be determined empirically but is typically in the range of 5-20 µg per well.

  • Assay Plate Setup:

    • Prepare serial dilutions of the paroxetine analogs and the reference compound (paroxetine) in the assay buffer.

    • In a 96-well plate, set up the following conditions in triplicate:

      • Total Binding: Membrane suspension + Radioligand + Assay Buffer.

      • Non-Specific Binding (NSB): Membrane suspension + Radioligand + High concentration of NSB determinator (e.g., 10 µM fluoxetine).

      • Competition Binding: Membrane suspension + Radioligand + Increasing concentrations of the test compound.

  • Incubation:

    • Add the membrane suspension, radioligand, and appropriate competitor or buffer to the wells.

    • Incubate the plate at room temperature (or a specified temperature) for a predetermined time to allow the binding to reach equilibrium. The incubation time should be optimized but is typically 60-120 minutes.

  • Filtration and Washing:

    • Rapidly terminate the incubation by filtering the contents of each well through a glass fiber filter using a cell harvester. This step separates the membrane-bound radioligand from the free radioligand.

    • Wash the filters multiple times with ice-cold wash buffer to remove any unbound radioligand.[12]

  • Quantification:

    • Place the filters into scintillation vials, add a scintillation cocktail, and allow them to equilibrate.

    • Measure the radioactivity in each vial using a liquid scintillation counter.

PART 2: Data Analysis and Interpretation

Calculating Binding Parameters
  • Specific Binding: Calculate the specific binding at each concentration of the test compound by subtracting the average non-specific binding from the average total binding.

    • Specific Binding = Total Binding - Non-Specific Binding

  • IC50 Determination: Plot the specific binding as a percentage of the control (total specific binding in the absence of a competitor) against the logarithm of the competitor concentration. Fit the data using a non-linear regression model (sigmoidal dose-response with a variable slope) to determine the IC50 value.

  • Ki Calculation using the Cheng-Prusoff Equation: The IC50 value is dependent on the concentration of the radioligand used in the assay. To determine the intrinsic binding affinity of the competitor (Ki), the Cheng-Prusoff equation is used.[7]

    • Ki = IC50 / (1 + ([L]/Kd))

    • Where:

      • IC50 is the half-maximal inhibitory concentration of the test compound.

      • [L] is the concentration of the radioligand used in the assay.

      • Kd is the equilibrium dissociation constant of the radioligand for SERT. This value should be determined experimentally through saturation binding assays.

Data Analysis Workflow Diagram

G raw_data Raw CPM Data from Scintillation Counter calc_specific Calculate Specific Binding (Total - Non-Specific) raw_data->calc_specific plot_data Plot % Specific Binding vs. [Competitor] calc_specific->plot_data fit_curve Non-linear Regression (Sigmoidal Dose-Response) plot_data->fit_curve get_ic50 Determine IC50 fit_curve->get_ic50 cheng_prusoff Apply Cheng-Prusoff Equation Ki = IC50 / (1 + [L]/Kd) get_ic50->cheng_prusoff final_ki Obtain Ki Value cheng_prusoff->final_ki

Caption: Flowchart for calculating the Ki value from raw binding data.

Sample Data Presentation

The binding affinities of paroxetine and its analogs can be summarized in a table for easy comparison.

CompoundIC50 (nM)Ki (nM)
Paroxetine0.850.31
Desfluoroparoxetine1.510.56
4-Bromoparoxetine13.234.90
Analog XValueValue
Analog YValueValue
Note: The IC50 and Ki values for paroxetine and its derivatives are illustrative and based on published data.[2]

PART 3: Advanced Assay Formats and Troubleshooting

Scintillation Proximity Assay (SPA)

For higher throughput screening, the Scintillation Proximity Assay (SPA) offers a homogeneous alternative to the filtration method.[13][14] In this assay, SERT-containing membranes are coupled to scintillant-embedded beads.[15] When a radioligand binds to the receptor on the bead, the emitted beta particles are close enough to excite the scintillant, producing a light signal.[16][17] Unbound radioligand in the solution is too far away to generate a signal, thus eliminating the need for a separation step.[14]

Non-Radioactive Assays

While radioligand binding assays are highly sensitive, the use of radioactive materials presents safety and disposal challenges.[18] Emerging non-radioactive techniques offer viable alternatives. These include methods based on fluorescence polarization, and assays that utilize fluorescently labeled ligands to visualize transporter binding.[19][20] Additionally, cell-based functional assays that measure the inhibition of serotonin uptake can provide complementary data on the potency of paroxetine analogs.[1][11][21]

Troubleshooting Common Issues
ProblemPotential Cause(s)Suggested Solution(s)
High Non-Specific Binding - Radioligand concentration too high.- Insufficient washing.- Hydrophobic interactions of the radioligand with filters or membranes.- Use a lower radioligand concentration, ideally at or below its Kd.- Increase the number and volume of washes with ice-cold buffer.- Pre-soak filters in a blocking agent like polyethyleneimine (PEI).- Include bovine serum albumin (BSA) in the assay buffer.
Low Specific Binding Signal - Insufficient receptor density in the membrane preparation.- Degraded radioligand or receptor.- Sub-optimal assay conditions (e.g., incubation time, temperature).- Increase the amount of membrane protein per well.- Use fresh, high-quality reagents and store them properly.- Optimize incubation time and temperature to ensure equilibrium is reached.
Poor Reproducibility - Inconsistent pipetting or washing.- Incomplete membrane homogenization.- Instability of test compounds in the assay buffer.- Use calibrated pipettes and ensure consistent technique.- Thoroughly homogenize membrane preparations before use.- Verify the solubility and stability of the compounds under assay conditions.

Conclusion

The in vitro serotonin transporter binding assay is an indispensable tool in the discovery and development of novel paroxetine analogs. A well-optimized and rigorously validated competitive radioligand binding assay provides accurate and reproducible data on the binding affinity of new chemical entities, enabling informed decisions in lead optimization and candidate selection. By understanding the underlying principles, adhering to detailed protocols, and implementing effective troubleshooting strategies, researchers can confidently characterize the interaction of their compounds with this critical therapeutic target.

References

  • Cheng-Prusoff Equation. Canadian Society of Pharmacology and Therapeutics (CSPT). Available from: [Link]

  • Slack, R. D., et al. (2019). A novel Bromine-containing paroxetine analog provides mechanistic clues for binding ambiguity at the central primary binding site of the serotonin transporter. ACS Chemical Neuroscience, 10(9), 3946–3952. Available from: [Link]

  • Coleman, J. A., et al. (2020). Chemical and structural investigation of the paroxetine-human serotonin transporter complex. eLife, 9, e57485. Available from: [Link]

  • Slack, R. D., et al. (2019). A Novel Bromine-Containing Paroxetine Analogue Provides Mechanistic Clues for Binding Ambiguity at the Central Primary Binding Site of the Serotonin Transporter. ACS Chemical Neuroscience, 10(9), 3946-3952. Available from: [Link]

  • Cheng, Y., & Prusoff, W. H. (1973). Relationship between the inhibition constant (Ki) and the concentration of inhibitor which causes 50 per cent inhibition (I50) of an enzymatic reaction. Biochemical pharmacology, 22(23), 3099–3108. Available from: [Link]

  • ChemHelpASAP. (2021). Ki, IC50, & the Cheng-Prusoff equation. YouTube. Available from: [Link]

  • Reaction Biology. SERT Biochemical Binding Assay Service. Available from: [Link]

  • Krippendorff, B. F., et al. (2009). Mechanism-based Inhibition: Deriving KI and kinact directly from Time-Dependent IC50 Values. Journal of biomolecular screening, 14(7), 771–779. Available from: [Link]

  • Coleman, J. A., et al. (2020). Chemical and structural investigation of the paroxetine-human serotonin transporter complex. bioRxiv. Available from: [Link]

  • ACS Fall 2025. Mapping the binding site of a novel paroxetine analog on the serotonin transporter with crosslinking and mass spectrometry. Available from: [Link]

  • Wilhelm, C. J., et al. (2018). Development of serotonin transporter reuptake inhibition assays using JAR cells. Journal of pharmacological and toxicological methods, 91, 51–57. Available from: [Link]

  • Limbird, L. E. (2004). Radioligand binding methods for membrane preparations and intact cells. Methods in molecular biology (Clifton, N.J.), 259, 13–24. Available from: [Link]

  • Fluidic Sciences. (2025). Ligand Binding Assays: Definitions, Techniques, and Tips to Avoid Pitfalls. Available from: [Link]

  • ResearchGate. How do you determine the Ki of an inhibitor for an enzyme which also undergoes substrate inhibition? Available from: [Link]

  • van der Velden, W. J. C., et al. (2022). Setup and Evaluation of the TRACT Assay Principle for the In Vitro Functional Characterization of Modulators of the Serotonin Transporter and the Serotonin 2A Receptor. Analytical Chemistry, 94(33), 11466–11474. Available from: [Link]

  • DiscoverX. Uses & Advantages of Membrane Preparations for GPCRs. Available from: [Link]

  • Keen, M. (1995). The Problems and Pitfalls of Radioligand Binding. In: Signal Transduction Protocols. Methods in Molecular Biology, vol 41. Humana Press. Available from: [Link]

  • Keen, M. (1995). The problems and pitfalls of radioligand binding. Methods in molecular biology (Clifton, N.J.), 41, 1–16. Available from: [Link]

  • Bel-Ange, A., et al. (2021). Radiotracers for the Central Serotoninergic System. Molecules (Basel, Switzerland), 26(16), 4991. Available from: [Link]

  • Gifford Bioscience. Radioligand Binding Assay. Available from: [Link]

  • GraphPad. The GraphPad Guide to Analyzing Radioligand Binding Data. Available from: [Link]

  • Carrillo, J. J., et al. (2010). On the use of cells or membranes for receptor binding: growth hormone secretagogues. Analytical biochemistry, 401(1), 148–150. Available from: [Link]

  • Scintillation proximity assay. Current protocols in pharmacology. (2001). Chapter 2, Unit 2.7. Available from: [Link]

  • Merck Millipore. GPCR Membrane Preparations. Available from: [Link]

  • Herth, M. M., et al. (2014). Novel and High Affinity Fluorescent Ligands for the Serotonin Transporter Based on (S)-Citalopram. Journal of medicinal chemistry, 57(7), 3183–3188. Available from: [Link]

  • Glickman, F. R., et al. (2001). Use of Scintillation Proximity Assay to Measure Radioligand Binding to Immobilized Receptors Without Separation of Bound from Free Ligand. In: Receptor-Ligand Interactions. Methods in Molecular Biology, vol 176. Humana Press. Available from: [Link]

  • Wikipedia. Scintillation proximity assay. Available from: [Link]

  • BioIVT. SERT Transporter Assay. Available from: [Link]

  • Meyer, J. H. (2007). Imaging the serotonin transporter during major depressive disorder and antidepressant treatment. Journal of psychiatry & neuroscience : JPN, 32(2), 86–102. Available from: [Link]

  • Brado, O. G., et al. (2025). Measuring Serotonin Binding to Its Receptors In Vitro via Charge Transfer to ANAP. International Journal of Molecular Sciences. Available from: [Link]

  • AssayWise. (2024). Scintillation proximity assay. What it is, how it works and what it is used for. YouTube. Available from: [Link]

  • Andersen, J., et al. (2010). Mutational Mapping and Modeling of the Binding Site for (S)-Citalopram in the Human Serotonin Transporter. The Journal of biological chemistry, 285(3), 2051–2063. Available from: [Link]

  • Zhong, H., et al. (2008). Characterization of an allosteric citalopram-binding site at the serotonin transporter. The Journal of pharmacology and experimental therapeutics, 327(2), 543–552. Available from: [Link]

  • Bisesi, J. H., Jr, et al. (2014). [(3)H] citalopram binding to serotonin transporter sites in minnow brains. Comparative biochemistry and physiology. Toxicology & pharmacology : CBP, 162, 25–32. Available from: [Link]

  • Wu, J., et al. (2024). A rapid and simple non-radioactive assay for measuring uptake by solute carrier transporters. Frontiers in pharmacology, 15, 1373979. Available from: [Link]

  • Wilson, A. A., et al. (2010). Novel Azido-Iodo Photoaffinity Ligands for the Human Serotonin Transporter Based on the Selective Serotonin Reuptake Inhibitor (S)-Citalopram. Journal of medicinal chemistry, 53(12), 4799–4803. Available from: [Link]

  • Chen, F., et al. (2005). The S-enantiomer of R,S-citalopram, increases inhibitor binding to the human serotonin transporter by an allosteric mechanism. Comparison with other serotonin transporter inhibitors. European neuropsychopharmacology : the journal of the European College of Neuropsychopharmacology, 15(2), 181–189. Available from: [Link]

  • Jager, A., et al. (2008). Measuring serotonin synthesis: from conventional methods to PET tracers and their (pre)clinical implications. Current pharmaceutical design, 14(17), 1686–1697. Available from: [Link]

  • Aggarwal, S., et al. (2019). Clickable Photoaffinity Ligands for the Human Serotonin Transporter Based on the Selective Serotonin Reuptake Inhibitor (S)-Citalopram. Bioconjugate chemistry, 30(12), 3144–3155. Available from: [Link]

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Application Notes and Protocols for trans N-Benzyl Paroxetine: A Guide to Proper Handling and Storage

Author: BenchChem Technical Support Team. Date: January 2026

For Researchers, Scientists, and Drug Development Professionals

Authored by: Senior Application Scientist

These application notes provide a comprehensive guide to the proper handling and storage of trans N-Benzyl Paroxetine, a critical derivative and impurity of the selective serotonin reuptake inhibitor (SSRI), Paroxetine. Adherence to these protocols is essential to ensure the compound's integrity, minimize degradation, and guarantee the safety of laboratory personnel. This document synthesizes technical data with practical, field-proven insights to support researchers in academic and industrial settings.

Introduction: Understanding the Chemical Nature of this compound

This compound, with the chemical name (3S,4R)-3-[2-(1,3-benzodioxol-5-yl)ethyl]-1-benzyl-4-(4-fluorophenyl)piperidine, is a key compound in the study of Paroxetine, often used as a reference standard in impurity analysis.[1] Its stability profile, while related to the parent Paroxetine molecule, is influenced by the presence of the N-benzyl group. Understanding its chemical liabilities is the foundation for establishing appropriate handling and storage procedures.

Paroxetine itself is known to be susceptible to degradation under specific conditions, particularly through acid and alkali hydrolysis, as well as photolysis.[2] While it demonstrates relative stability under neutral, humid, and oxidative conditions, these degradation pathways must be considered for its N-benzyl derivative. The addition of the benzyl group may influence the compound's susceptibility to oxidative degradation and its overall stability in solution.

Hazard Identification and Safety Precautions

This compound is classified as a dangerous good for transport, indicating that it possesses hazardous properties that require special handling.[3] As a potent pharmaceutical compound, appropriate engineering controls and personal protective equipment (PPE) are mandatory to prevent accidental exposure.

2.1. Personal Protective Equipment (PPE)

A comprehensive safety protocol necessitates the use of the following PPE when handling this compound:

  • Eye Protection: Safety glasses with side shields or goggles are essential to protect against splashes or airborne particles.

  • Hand Protection: Chemical-resistant gloves (e.g., nitrile) should be worn at all times.

  • Body Protection: A lab coat is required to prevent contamination of personal clothing.

  • Respiratory Protection: For operations that may generate dust or aerosols, a properly fitted respirator is recommended.

2.2. Engineering Controls

To minimize exposure risk, handling of this compound should be conducted within designated engineering controls:

  • Fume Hood: All weighing and solution preparation activities should be performed in a certified chemical fume hood to contain any airborne particles or vapors.

  • Ventilated Enclosure: For larger scale operations, a ventilated balance enclosure or a dedicated potent compound handling facility may be necessary.

2.3. Emergency Procedures

In the event of accidental exposure, the following steps should be taken immediately:

  • Eye Contact: Flush eyes with copious amounts of water for at least 15 minutes, holding the eyelids open. Seek immediate medical attention.

  • Skin Contact: Remove contaminated clothing and wash the affected area thoroughly with soap and water.

  • Inhalation: Move the individual to fresh air. If breathing is difficult, administer oxygen and seek medical attention.

  • Ingestion: Do not induce vomiting. Rinse the mouth with water and seek immediate medical attention.

Storage Conditions for Optimal Stability

Proper storage is critical to maintain the chemical integrity of this compound and prevent the formation of degradation products. The following conditions are recommended based on available data and best practices for active pharmaceutical ingredients (APIs).

3.1. Temperature

For long-term storage of the solid material, a temperature of 2-8°C in a refrigerator is recommended. This minimizes the rate of potential degradation reactions. For short-term storage, a cool, dry place away from direct heat is acceptable.

3.2. Light

Paroxetine is known to be photolabile, and it is prudent to assume that this compound shares this characteristic.[2] Therefore, the compound should be protected from light at all times.

  • Store the solid compound in an amber vial or an opaque container.

  • Solutions of the compound should be prepared and stored in amber glassware or vessels wrapped in aluminum foil.

3.3. Humidity

To prevent hydrolysis, this compound should be stored in a dry environment.

  • Keep the container tightly sealed to minimize exposure to atmospheric moisture.

  • Consider the use of a desiccator for long-term storage of the solid compound.

3.4. Inert Atmosphere

For highly sensitive applications or long-term archival storage, consider storing the compound under an inert atmosphere (e.g., argon or nitrogen) to prevent potential oxidative degradation.

Quantitative Storage Recommendations Summary

ParameterConditionRationale
Temperature 2-8°C (Long-term)Slows down potential degradation pathways.
Light Protect from lightPrevents photolytic degradation.[2]
Humidity Dry environmentMinimizes hydrolysis.
Atmosphere Inert (Optional)Prevents oxidation.

Protocol for Preparation of Stock Solutions

Accurate and reproducible experimental results depend on the correct preparation of stock solutions. The following protocol outlines a general procedure for preparing a stock solution of this compound.

4.1. Materials

  • This compound solid

  • Volumetric flask (Class A)

  • Analytical balance

  • Spatula

  • Appropriate solvent (e.g., Methanol, Acetonitrile, or DMSO)

  • Pipettes and pipette tips

4.2. Step-by-Step Procedure

  • Equilibration: Allow the container of this compound to equilibrate to room temperature before opening to prevent condensation of atmospheric moisture.

  • Weighing: In a chemical fume hood, accurately weigh the desired amount of the solid compound using an analytical balance.

  • Dissolution: Carefully transfer the weighed solid into a volumetric flask. Add a portion of the chosen solvent to the flask and sonicate or vortex until the solid is completely dissolved.

  • Dilution: Once the solid is dissolved, add the solvent to the calibration mark of the volumetric flask.

  • Mixing: Cap the flask and invert it several times to ensure a homogenous solution.

  • Storage: Transfer the stock solution to a properly labeled, light-protected container and store at the recommended temperature (typically 2-8°C for short-term storage or ≤ -20°C for long-term storage).

Logical Workflow for Solution Preparation

G cluster_prep Solution Preparation Workflow start Start equilibrate Equilibrate Compound to Room Temperature start->equilibrate weigh Weigh Solid in Fume Hood equilibrate->weigh dissolve Dissolve in Volumetric Flask weigh->dissolve dilute Dilute to Final Volume dissolve->dilute mix Mix Thoroughly dilute->mix store Store in Light-Protected Container at Recommended Temperature mix->store end End store->end G cluster_forced_degradation Forced Degradation Study Workflow start Prepare Compound Solution/Solid stress Apply Stress Condition start->stress acid Acid Hydrolysis stress->acid alkali Alkaline Hydrolysis stress->alkali oxidation Oxidation stress->oxidation photo Photolysis stress->photo thermal Thermal Stress stress->thermal sample Sample at Time Points acid->sample alkali->sample oxidation->sample photo->sample thermal->sample analyze Analyze by Stability-Indicating Method (e.g., HPLC) sample->analyze end Evaluate Degradation Profile analyze->end

Caption: General Workflow for Forced Degradation Studies.

Analytical Methodology for Stability Assessment

A validated, stability-indicating analytical method is crucial for accurately assessing the degradation of this compound. High-Performance Liquid Chromatography (HPLC) with UV detection is a commonly used technique.

6.1. Recommended HPLC Conditions (Starting Point)

  • Column: C18, 5 µm, 4.6 x 250 mm (or similar)

  • Mobile Phase: A gradient of acetonitrile and a buffered aqueous phase (e.g., phosphate buffer at pH 3.0).

  • Flow Rate: 1.0 mL/min

  • Detection: UV at a suitable wavelength (to be determined by UV scan of the compound).

  • Injection Volume: 10 µL

  • Column Temperature: 30°C

These conditions should be optimized to achieve adequate separation of the parent compound from any degradation products.

References

  • Lin, K., & Lim, T. Y. (2008). Hydrolysis and photolysis of paroxetine, a selective serotonin reuptake inhibitor, in aqueous solutions. Journal of Environmental Science and Health, Part B, 43(7), 629-635. [Link]

  • Zukowski, J., Brightwell, M., & De Biasi, V. (2003). Chiral HPLC method for chiral purity determination of paroxetine drug substance. Chirality, 15(7), 600-604. [Link]

  • Munigela, N., Babu, J. M., Yerramilli, A., Kolla, N. K., Krishnamurthy, V., & Mathad, V. V. (2008). Spectral Characterization of Degradation Impurities of Paroxetine Hydrochloride Hemihydrate. Scientia Pharmaceutica, 76(4), 653–662. [Link]

  • Pharmapproach. (2022). Forced Degradation – A Review. [Link]

  • Mini Review on Forced Degradation Studies on Anti-Epileptic Drugs and Beyond. (2022). ResearchGate. [Link]

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Application Note: Profiling and Control of trans N-Benzyl Paroxetine Impurity in Paroxetine Synthesis

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: The Imperative for Impurity Control in Paroxetine API

Paroxetine, a potent and selective serotonin reuptake inhibitor (SSRI), is a cornerstone in the treatment of major depressive disorder and other mood disorders. The synthesis of its Active Pharmaceutical Ingredient (API) is a multi-step process where the potential for impurity formation is a significant concern. The presence of impurities, even in trace amounts, can impact the quality, safety, and efficacy of the final drug product.[1][2] Therefore, rigorous impurity profiling is not merely a regulatory hurdle but a fundamental aspect of ensuring patient safety.[3][4]

This application note provides a detailed guide for the identification, quantification, and control of trans N-Benzyl Paroxetine, a critical process-related impurity that can arise during specific synthetic routes of paroxetine. We will explore its formation pathway, present robust analytical protocols for its detection, and discuss control strategies within the framework of global regulatory expectations.

Genesis of an Impurity: The Formation Pathway of this compound

Understanding the origin of an impurity is the first step toward its control.[5] this compound (CAS No: 105813-14-7) is typically formed as a byproduct during the synthesis of paroxetine, particularly in routes that utilize a benzyl group as a nitrogen-protecting group for the piperidine ring.[6][7]

The primary cause of its formation is an incomplete debenzylation (deprotection) step. In a common synthetic approach, a benzyl-protected piperidine intermediate is subjected to catalytic hydrogenation or other debenzylation methods to yield the secondary amine, which is the paroxetine core. If this reaction does not proceed to completion, the unreacted N-benzyl intermediate is carried forward, resulting in the final N-benzyl paroxetine impurity.

The causality is rooted in reaction kinetics and process parameters. Factors such as catalyst activity, reaction time, temperature, and hydrogen pressure can all influence the efficiency of the debenzylation step. Sub-optimal conditions can lead to higher levels of this carry-over impurity.

cluster_main Paroxetine Synthesis Pathway cluster_impurity Impurity Formation Start N-Benzyl Piperidine Intermediate Debenzylation Debenzylation Step (e.g., Catalytic Hydrogenation) Start->Debenzylation Paroxetine_Core Paroxetine Core (Secondary Amine) Debenzylation->Paroxetine_Core Successful Reaction Impurity_Formation Incomplete Debenzylation Debenzylation->Impurity_Formation Side Pathway Final_Step Final Synthesis Steps Paroxetine_Core->Final_Step API Paroxetine API Final_Step->API Impurity_API This compound (Impurity in API) Final_Step->Impurity_API N_Benzyl_Intermediate Carry-over of N-Benzyl Intermediate Impurity_Formation->N_Benzyl_Intermediate N_Benzyl_Intermediate->Final_Step

Fig 1. Formation of this compound Impurity.

Analytical Strategy for Impurity Profiling

A robust, validated analytical method is essential for the accurate detection and quantification of impurities.[3][8] High-Performance Liquid Chromatography (HPLC) with UV detection is the most common and reliable technique for analyzing organic impurities in pharmaceutical products.[2][3][9]

Protocol 1: HPLC Method for Quantification of this compound

This protocol describes a gradient reverse-phase HPLC method designed to separate this compound from the main Paroxetine API and other potential impurities.

A. Instrumentation and Materials

  • HPLC system with a gradient pump, autosampler, and UV/Vis or Photodiode Array (PDA) detector.

  • Chromatographic data acquisition software.

  • Analytical balance.

  • Reference standards for Paroxetine and this compound.

  • HPLC grade Acetonitrile, Methanol, and water.

  • Analytical grade reagents for buffer preparation (e.g., Potassium Phosphate Monobasic, Orthophosphoric acid).

B. Chromatographic Conditions The following conditions have been found suitable for the separation. Method optimization and validation are required for implementation in a specific laboratory environment.

ParameterRecommended ConditionCausality and Justification
Column C18, 250 mm x 4.6 mm, 5 µmProvides excellent retention and resolution for the moderately polar analytes.
Mobile Phase A 0.02 M Phosphate Buffer, pH adjusted to 3.0 with Orthophosphoric acidBuffered aqueous phase controls the ionization of the basic analytes, ensuring consistent retention times and peak shapes.
Mobile Phase B AcetonitrileStrong organic solvent to elute the analytes.
Gradient Program Time 0 min: 30% B; 25 min: 70% B; 30 min: 70% B; 31 min: 30% B; 35 min: 30% BThe gradient is designed to first elute the more polar Paroxetine and then resolve the less polar N-Benzyl Paroxetine impurity, ensuring baseline separation.
Flow Rate 1.0 mL/minA standard flow rate for a 4.6 mm ID column, balancing analysis time and resolution.
Column Temperature 30 °CControlled temperature ensures reproducible retention times.
Detection Wavelength 295 nmA suitable wavelength for detecting both Paroxetine and the N-Benzyl impurity with good sensitivity.
Injection Volume 10 µLA typical injection volume to avoid column overloading while maintaining sensitivity.

C. Preparation of Solutions

  • Diluent: Mix Mobile Phase A and Mobile Phase B in a 50:50 v/v ratio.

  • Standard Solution: Accurately weigh and dissolve the this compound reference standard in the diluent to obtain a concentration of approximately 0.15% of the test concentration (e.g., 1.5 µg/mL).

  • Test Solution: Accurately weigh and dissolve about 25 mg of the Paroxetine API sample in a 25 mL volumetric flask with the diluent to achieve a final concentration of 1 mg/mL.

D. System Suitability and Analysis

  • Equilibrate the column with the mobile phase for at least 30 minutes.

  • Inject the diluent as a blank to ensure no interfering peaks are present.

  • Inject the standard solution five times. The relative standard deviation (RSD) for the peak area should be not more than 5.0%.

  • Inject the test solution and identify the peaks for Paroxetine and this compound based on their retention times relative to the standard.

  • Calculate the percentage of the impurity using the following formula: % Impurity = (Area of Impurity in Sample / Area of Impurity in Standard) x (Conc. of Standard / Conc. of Sample) x 100

For definitive structural confirmation of the impurity, especially during method development, techniques like Liquid Chromatography-Mass Spectrometry (LC-MS) and Nuclear Magnetic Resonance (NMR) spectroscopy are invaluable.[8][10][11]

Probing Stability: The Role of Forced Degradation Studies

Forced degradation studies are critical to understanding the intrinsic stability of a drug substance and demonstrating the specificity of the analytical method.[5] These studies expose the API to stress conditions harsher than accelerated stability testing, as mandated by ICH guidelines.[12][13] This ensures that any degradation products that may form during the shelf-life of the product are effectively separated from the main peak and other impurities.

Protocol 2: Forced Degradation of Paroxetine API

A. Objective: To assess the degradation of Paroxetine and to ensure the analytical method is stability-indicating.

B. Procedure:

  • Sample Preparation: Prepare five separate samples of Paroxetine API at a concentration of 1 mg/mL.

  • Acid Hydrolysis: To one sample, add 1 mL of 0.1 N HCl. Heat at 60 °C for 4 hours. Cool and neutralize with 0.1 N NaOH.

  • Base Hydrolysis: To a second sample, add 1 mL of 0.1 N NaOH. Heat at 60 °C for 2 hours. Cool and neutralize with 0.1 N HCl.

  • Oxidative Degradation: To a third sample, add 1 mL of 3% hydrogen peroxide. Keep at room temperature for 24 hours.

  • Thermal Degradation: Expose a solid sample of the API to 105 °C for 24 hours. Then, dissolve to prepare a 1 mg/mL solution.

  • Photolytic Degradation: Expose a solution of the API to UV light (254 nm) and cool white fluorescent light as per ICH Q1B guidelines.

  • Control Sample: A sample is prepared and stored under normal conditions without any stress treatment.

  • Analysis: Analyze all stressed samples, along with the control, using the validated HPLC method described in Protocol 1.

C. Evaluation: Compare the chromatograms of the stressed samples to the control. The method is considered stability-indicating if all degradation product peaks are adequately resolved from the Paroxetine peak and the this compound peak.

G cluster_setup Setup & Stress Application cluster_conditions ICH Stress Conditions cluster_analysis Analysis & Evaluation start Paroxetine API Sample stress Expose to Stress Conditions start->stress acid Acid Hydrolysis stress->acid base Base Hydrolysis stress->base oxidation Oxidation (H2O2) stress->oxidation heat Thermal stress->heat light Photolytic stress->light analysis Analyze via Stability- Indicating HPLC Method acid->analysis base->analysis oxidation->analysis heat->analysis light->analysis evaluation Evaluate Peak Purity & Mass Balance analysis->evaluation report Final Report evaluation->report

Fig 2. Workflow for a Forced Degradation Study.

Regulatory Framework and Control Strategy

Controlling impurities is a mandate from global regulatory agencies.[14] The International Council for Harmonisation (ICH) provides a clear framework for the control of impurities in new drug substances through its Q3A(R2) guideline.[15][16]

The guideline establishes thresholds for reporting, identifying, and qualifying impurities based on the maximum daily dose of the drug.

ThresholdMaximum Daily Dose ≤ 2 g/day Maximum Daily Dose > 2 g/day
Reporting 0.05%0.03%
Identification 0.10% or 1.0 mg per day total intake (whichever is lower)0.05%
Qualification 0.15% or 1.0 mg per day total intake (whichever is lower)0.05%
Table based on ICH Q3A(R2) Guidelines.[14][16]

Control Strategy: A comprehensive control strategy for this compound involves two main pillars:

  • Process Optimization: Modify reaction conditions to minimize the impurity's formation.[3] This could involve using a more active debenzylation catalyst, increasing reaction time, or implementing in-process controls to monitor the completion of the debenzylation step.

  • Specification Setting: Establish a stringent acceptance criterion for this compound in the final Paroxetine API specification. This limit must be justified based on batch analysis data and must not exceed the ICH qualification threshold unless supported by appropriate toxicological data.[16]

Conclusion

The effective profiling and control of the this compound impurity are critical for ensuring the quality and safety of Paroxetine API. This requires a deep understanding of its formation pathway, the implementation of a robust and validated stability-indicating analytical method, and a control strategy aligned with global regulatory standards. By integrating these principles into the drug development and manufacturing process, scientists can ensure the final product meets the highest standards of purity and patient safety.

References

  • Resolving API Impurity Issues in Drug Development. (2025). Pharmaguideline.
  • The Critical Role of Impurity Control in API & Drug Product Manufacturing. FB Pharmtech.
  • Impurity guidelines in drug development under ICH Q3. (n.d.). AMSbiopharma.
  • Impurities in Drug Substance-An Overview of ICH Q3A, Q3C and M7 Guidelines.
  • How to Identify and Control Drug Impurities Quickly with a Holistic Approach. (2020). Seqens.
  • The control of API impurities - A critical issue to the pharmaceutical industry.
  • Control of Genotoxic Impurities in Active Pharmaceutical Ingredients: A Review and Perspective.
  • Quality: impurities. European Medicines Agency (EMA).
  • ICH Q3B(R2) Impurities in New Drug Products. European Medicines Agency.
  • ICH Q3A(R2) Impurities in New Drug Substances. (2006).
  • Munigela, N., et al. (2008).
  • Paroxetine impurities: An overview. LGC Standards.
  • Spectral Characterization of Degradation Impurities of Paroxetine Hydrochloride Hemihydrate. (2008).
  • Paroxetine EP Impurities & USP Related Compounds. SynThink Research Chemicals.
  • A Novel Testing Approach for Oxidative Degradation Dependent Incompatibility of Amine Moiety Containing Drugs with PEGs in Solid-St
  • Paroxetine Hydrochloride Anhydrous EP Impurity C; N-Benzyl Paroxetine. SynThink Research Chemicals.
  • Impurity Profiling in Pharmaceuticals: Analytical Methods and Compliance. (2025). Biotech Spain.
  • Improved Synthesis of Paroxetine Hydrochloride Propan-2-ol Solvate through One of Metabolites in Humans, and Characterization of. Chemical & Pharmaceutical Bulletin.
  • Paroxetine to N-methyl paroxetine degradation reaction.
  • Paroxetine-impurities.
  • Synthesis and characterization of novel impurities in Paroxetine Hydrochloride hemihydrate and adopting QbD principles to built in quality in process of final drug substance. (2012).
  • A Convenient Synthesis of (−)‐Paroxetine. (2004).
  • In Depth Investigation of Quantitative Analytical and Bioanalytical Techniques of Paroxetine in Different M
  • Determination of Paroxetine in Pharmaceutical Preparations Using HPLC with Electrochemical Detection. (2012). Bentham Open Archives.
  • The Role of N-Benzyl Paroxetine-d6 in Advancing Paroxetine Metabolite Identification Studies: A Technical Guide. Benchchem.

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Troubleshooting & Optimization

Technical Support Center: Optimizing Chiral HPLC Separation of Paroxetine Diastereomers

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support center for the chiral separation of paroxetine. Paroxetine's molecular structure contains two chiral centers, giving rise to four stereoisomers: the therapeutically active (-)-trans isomer, its enantiomer (+)-trans, and a pair of cis-diastereomers.[1][2][3] Achieving a robust and reliable separation of all four isomers is a common challenge in pharmaceutical analysis and quality control. This guide provides in-depth, field-proven insights in a troubleshooting and FAQ format to help you overcome specific issues encountered during method development and routine analysis.

Section 1: Foundational Knowledge & Initial Setup

This section addresses the fundamental questions researchers have when beginning to develop a separation method for paroxetine.

Q1: Is a chiral stationary phase (CSP) mandatory for separating paroxetine diastereomers?

A1: Not strictly for the diastereomers, but it is essential for separating the enantiomers and highly recommended for resolving all four stereoisomers in a single run. Diastereomers, unlike enantiomers, have different physicochemical properties and can sometimes be separated on standard achiral columns (e.g., C18).[4] However, the structural similarity between the cis and trans isomers of paroxetine makes this challenging. A chiral stationary phase provides the necessary stereospecific interactions to resolve not only the cis/trans diastereomers but also the critical (-)-trans/(+)-trans enantiomeric pair.[5][6] Polysaccharide-based CSPs are the industry standard for this application.[6]

Q2: Which type of chiral column is most successful for paroxetine?

A2: Polysaccharide-based CSPs, particularly those derived from amylose and cellulose phenylcarbamates, have demonstrated the highest success rates.[5][7][8][9] Columns like Chiralpak® IA-3 (immobilized amylose tris(3,5-dimethylphenylcarbamate)), Chiralpak® AD (coated amylose tris(3,5-dimethylphenylcarbamate)), and Chiralcel® OD-H (coated cellulose tris(3,5-dimethylphenylcarbamate)) are excellent starting points.[5][7][9]

Key Insight: Always begin with an immobilized CSP if available (e.g., Chiralpak IA, IB, IC). They are covalently bonded to the silica support, offering superior robustness and allowing for a much wider range of organic solvents to be used during method development, which is prohibited for coated phases.[10][11]

Q3: What are the recommended initial screening conditions for a paroxetine sample?

A3: A systematic screening approach is the most efficient way to find a viable separation.[6] Paroxetine is a basic compound (a secondary amine), which dictates the need for a basic additive to achieve good peak shape.[3][12]

The workflow below outlines a logical screening process.

G start Start: Prepare Paroxetine Standard (all 4 isomers) screen_cols Screen Columns (e.g., Chiralpak IA-3, IC, Chiralcel OD-H) start->screen_cols screen_mps Screen Mobile Phases (Isocratic) screen_cols->screen_mps eval1 Evaluate Results: - Any Separation? - Good Peak Shape? screen_mps->eval1 optimize Select Best Condition for Optimization eval1->optimize Yes no_sep No Separation or Poor Peak Shape eval1->no_sep No opt_alcohol Optimize Alcohol Modifier % (e.g., 5%, 10%, 15%, 20%) optimize->opt_alcohol opt_temp Optimize Temperature (e.g., 15°C, 25°C, 40°C) opt_alcohol->opt_temp final_method Final Validated Method opt_temp->final_method re_screen Change Additive or Try Different Solvents (Immobilized CSPs only) no_sep->re_screen

Caption: A logical workflow for chiral method development for paroxetine.

Table 1: Recommended Starting Conditions for Screening
ParameterCondition A (Normal Phase)Condition B (Normal Phase)Condition C (Reversed Phase - Immobilized CSPs Only)
Stationary Phase Chiralpak® IA-3 or other immobilized amylose CSPChiralcel® OD-H or other coated/immobilized cellulose CSPChiralpak® IA-3 or other immobilized CSP
Mobile Phase n-Hexane / Ethanol / Diethylamine (DEA)n-Hexane / 2-Propanol (IPA) / Diethylamine (DEA)Acetonitrile / Water / Diethylamine (DEA)
Composition 90 / 10 / 0.1 (v/v/v)90 / 10 / 0.1 (v/v/v)80 / 20 / 0.1 (v/v/v)
Flow Rate 1.0 mL/min1.0 mL/min1.0 mL/min
Temperature 25 °C25 °C25 °C
Detection UV at 295 nmUV at 295 nmUV at 295 nm

Section 2: Troubleshooting Guide

This section is formatted as a series of common problems. For each problem, we explore the likely causes and provide a systematic approach to solving it.

Problem 1: Poor Peak Shape (Significant Tailing)

Q: All my peaks are showing significant tailing (asymmetry > 1.5). What is the primary cause and solution?

A: This is almost certainly due to secondary ionic interactions between the basic amine group on paroxetine and residual acidic silanol groups on the silica surface of the HPLC column.[13] These strong, non-specific interactions delay the elution of a fraction of the analyte molecules, causing the peak to tail.

Solution Protocol:

  • Introduce a Basic Additive: The most effective solution is to add a small amount of a basic modifier to the mobile phase. This additive will "mask" the active silanol sites, preventing the paroxetine from interacting with them.

    • Recommended Additives: Diethylamine (DEA) or n-Butylamine.[14]

    • Starting Concentration: Begin with 0.1% (v/v) of the additive in your mobile phase.

    • Optimization: If tailing persists, you can increase the concentration up to 0.5%. Be aware that high concentrations of additives can sometimes reduce chiral selectivity.[15]

  • Check for Column Contamination: If an acidic additive (like TFA or formic acid) was previously used on the column, a "memory effect" can occur where the acidic molecules are retained and interfere with the analysis of basic compounds.[15][16] If you suspect this, flush the column thoroughly with a solvent like ethanol or isopropanol (for coated phases) or stronger solvents like DMF or THF if you have an immobilized phase.[10] It is best practice to dedicate columns to specific additive types.

Problem 2: Poor Resolution (Rs < 1.5) Between Enantiomers or Diastereomers

Q: I have good peak shape, but two or more of the stereoisomers are co-eluting. How do I improve the resolution?

A: Poor resolution is a selectivity issue. The goal is to modify the system to enhance the differences in interaction energy between the paroxetine isomers and the chiral stationary phase.

G start Problem: Poor Resolution (Rs < 1.5) check_alcohol Change Alcohol Modifier Type (e.g., Ethanol -> IPA) start->check_alcohol check_alcohol_conc Systematically Vary Alcohol Concentration (5% to 25%) check_alcohol->check_alcohol_conc Minor Improvement resolved Resolution Improved check_alcohol->resolved Resolved check_temp Investigate Temperature Effect (10°C, 25°C, 40°C) check_alcohol_conc->check_temp Minor Improvement check_alcohol_conc->resolved Resolved check_column Try a Different CSP (e.g., Amylose -> Cellulose) check_temp->check_column Still Poor check_temp->resolved Resolved check_column->resolved Resolved

Caption: Troubleshooting decision tree for poor chromatographic resolution.

Solution Protocol:

  • Optimize the Mobile Phase Alcohol (The "Selector"): The alcohol modifier in a normal-phase system is the primary tool for adjusting selectivity.

    • Change Alcohol Type: The choice between ethanol, 2-propanol (IPA), or even n-butanol can have a dramatic effect. These alcohols compete differently for hydrogen bonding sites on the CSP, altering the chiral recognition mechanism. An ethanol-based mobile phase might separate the diastereomers well but not the enantiomers, while an IPA-based one could do the opposite. A systematic screening is essential.

    • Adjust Alcohol Concentration: Fine-tune the percentage of the chosen alcohol. Lowering the alcohol concentration generally increases retention and can sometimes increase the separation factor (alpha). Systematically evaluate concentrations from 5% to 25% in 5% increments.

  • Leverage Temperature as a Tool: Temperature directly influences the thermodynamics (enthalpy ΔH° and entropy ΔS°) of the chiral recognition process.[17][18]

    • General Rule: Lowering the column temperature often improves resolution for enthalpy-controlled separations, as it enhances the stability of the transient diastereomeric complexes formed on the CSP.[19]

    • Important Caveat: This is not universal. Some separations are entropy-driven, and in rare cases, increasing the temperature can improve resolution or even reverse the elution order of the enantiomers.[17][20]

    • Action: Analyze your sample at a minimum of three temperatures (e.g., 15°C, 25°C, and 40°C) to understand its thermodynamic behavior.

  • Try a Different CSP: If extensive mobile phase and temperature optimization fails, the chosen stationary phase may not be suitable. The chiral recognition mechanisms of amylose-based and cellulose-based CSPs are different.[7] If you started with an amylose column (e.g., Chiralpak IA-3), screen a cellulose-based column (e.g., Chiralcel OD-H) and vice-versa.

Problem 3: Irreproducible Retention Times and/or Resolution

Q: My method worked yesterday, but today the retention times have shifted and the resolution has decreased. What are the likely causes?

A: Irreproducibility in chiral chromatography often points to issues with system equilibration, mobile phase preparation, or column health.

Solution Protocol:

  • Ensure Full System Equilibration: Chiral stationary phases can take significantly longer to equilibrate than standard reversed-phase columns. After starting the pump or changing the mobile phase, allow at least 30-60 minutes (or 20-30 column volumes) for the system to stabilize before injecting your first sample.

  • Verify Mobile Phase Preparation:

    • Solvent Quality: Use high-purity, HPLC-grade solvents.

    • Additive Concentration: The concentration of the basic additive (e.g., DEA) is critical. Ensure it is measured accurately every time a new mobile phase is prepared. Inaccurate additive levels will alter peak shape and retention.

    • Solvent Volatility: In normal phase (Hexane/Alcohol), the more volatile component (hexane) can evaporate over time, changing the mobile phase composition and strengthening it. This leads to shorter retention times. Prepare fresh mobile phase daily and keep the reservoir bottles capped.

  • Check for Column Damage:

    • Pressure Increase: A sudden increase in backpressure may indicate a blocked inlet frit. This can sometimes be resolved by back-flushing the column (check the manufacturer's instructions first).[10]

    • Use of Incompatible Solvents (Coated CSPs): If you are using a coated CSP (e.g., Chiralpak AD, Chiralcel OD), confirm that no "forbidden" solvents like dichloromethane (DCM), tetrahydrofuran (THF), or ethyl acetate have been introduced into the HPLC system, as they can permanently damage the column by dissolving the chiral selector.[10][11]

Table 2: Troubleshooting Summary
ProblemMost Likely Cause(s)Recommended First ActionSecondary Actions
Peak Tailing Secondary interactions with residual silanols.Add 0.1% Diethylamine (DEA) to the mobile phase.Check for acidic contamination ("memory effect"); flush column.
Poor Resolution Sub-optimal selectivity (mobile phase or temp).Change the alcohol modifier type (e.g., Ethanol to IPA).Optimize alcohol concentration; screen different temperatures (15-40°C).
Irreproducible Results Insufficient equilibration; inconsistent mobile phase.Ensure column is equilibrated for at least 30-60 min.Prepare fresh mobile phase daily; check for solvent evaporation.
High Backpressure Blocked inlet frit; sample precipitation.Reverse-flush the column (if permitted by manufacturer).Ensure sample is fully dissolved in mobile phase; use a guard column.

References

  • Simultaneous enantio- and diastereo-selective high-performance liquid chromatography separation of paroxetine on an immobilized amylose-based chiral stationary phase under green reversed-phase conditions.
  • The effect of temperature on the separation of enantiomers with coated and covalently immobilized polysaccharide-based chiral stationary phases.
  • Temperature Effect on Enantiomeric Separation of Diacylglycerol Derivatives by HPLC on Various Chiral Columns.
  • Effect of Temperature on Enantiomer Separation of Oxzepam and Lorazepam by High-Performance Liquid Chromatography on a β.
  • HPLC Technical Tip: Chiral Method Development. Phenomenex.
  • Troubleshoot Chiral Column Performance: Efficiency & Resolution. Daicel Chiral Technologies.
  • Optimizing HPLC conditions for separating (-)-Menthyloxyacetic acid diastereomers. Benchchem.
  • Enantiomer Separation of Chiral Amines and Amino Acid Esters on Polysaccharide Phenylcarbamates Derived Chiral St
  • New validated HPLC methodology for the determination of (−)
  • Chirality of antidepressive drugs: an overview of stereoselectivity. PMC - PubMed Central.
  • Memory effect of mobile phase additives in chiral separation on a Chiralpak AD column.
  • Chiral HPLC method for chiral purity determination of paroxetine drug substance. PubMed.
  • The effect of temperature on the separation of enantiomers with coated and covalently immobilized polysaccharide-based chiral stationary phases.
  • Screening primary racemic amines for enantioseparation by derivatized polysaccharide and cyclofructan columns. PMC - NIH.
  • Stereoisomers of paroxetine.
  • Trouble with chiral separations - May 20 2020.
  • Paroxetine | C19H20FNO3 | CID 43815. PubChem - NIH.
  • CHIRALPAK Immobilized Columns: Mobile Phase Modifiers & Additives. Daicel Chiral Technologies.
  • Playing with Selectivity for Optimal Chiral Separation.
  • Chiral Chromatography in Pharmaceutical Analysis. Pharma Focus Asia.
  • Paroxetine—Overview of the Molecular Mechanisms of Action. MDPI.

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identification of byproducts in trans N-Benzyl Paroxetine synthesis

Author: BenchChem Technical Support Team. Date: January 2026

For Researchers, Scientists, and Drug Development Professionals

Introduction

This technical support guide provides in-depth troubleshooting and frequently asked questions (FAQs) for the synthesis of trans-N-Benzyl Paroxetine, a key intermediate in the manufacturing of Paroxetine.[1][2] As Senior Application Scientists, we understand the nuances of complex organic syntheses and the challenges that can arise. This guide is structured to address specific issues you may encounter, offering explanations grounded in reaction mechanisms and providing actionable solutions to ensure the integrity and purity of your synthesis.

Frequently Asked Questions (FAQs)

Q1: What is the role of the N-benzyl group in the synthesis of Paroxetine?

The N-benzyl group serves as a protecting group for the piperidine nitrogen.[3] This is crucial to prevent side reactions at the nitrogen atom during subsequent synthetic steps, such as the introduction of the aryloxymethyl side chain. The benzyl group can be effectively removed under specific conditions, like catalytic hydrogenation, to yield the final paroxetine molecule.

Q2: Why is controlling the stereochemistry at the C3 and C4 positions of the piperidine ring critical?

The therapeutic activity of Paroxetine is specific to the (3S, 4R)-trans isomer.[4] Incorrect stereochemistry can lead to diastereomers with significantly reduced or no desired pharmacological activity. Therefore, maintaining stereochemical control throughout the synthesis, especially during the reduction and coupling steps, is paramount.[5]

Q3: What are the typical reaction conditions for the N-benzylation of the paroxetine precursor?

The N-benzylation of the piperidine precursor is typically achieved via nucleophilic substitution, where the secondary amine of the piperidine ring reacts with an alkylating agent like benzyl bromide or benzyl chloride.[6] The reaction is often carried out in the presence of a non-nucleophilic base, such as potassium carbonate or triethylamine, to neutralize the hydrogen halide formed during the reaction. Common solvents include aprotic polar solvents like acetonitrile or dimethylformamide (DMF).

Troubleshooting Guide

Problem 1: Low Yield of trans-N-Benzyl Paroxetine

Possible Causes & Solutions

  • Incomplete Reaction: The N-alkylation reaction may not have gone to completion.

    • Troubleshooting Steps:

      • Monitor Reaction Progress: Utilize Thin Layer Chromatography (TLC) or High-Performance Liquid Chromatography (HPLC) to monitor the disappearance of the starting material (paroxetine precursor).

      • Increase Reaction Time/Temperature: If the reaction is sluggish, consider extending the reaction time or cautiously increasing the temperature. Be mindful that excessive heat can promote side reactions.

      • Activator Stoichiometry: Ensure the molar ratio of the benzylating agent and base to the amine is appropriate. A slight excess of the alkylating agent and base can drive the reaction to completion.

  • Side Reactions: Competing side reactions can consume starting materials and reduce the yield of the desired product.

    • Troubleshooting Steps:

      • Over-alkylation: The newly formed tertiary amine can be further alkylated to form a quaternary ammonium salt, especially with reactive alkylating agents.[7] Using a stoichiometric amount of the benzylating agent can minimize this.

      • Base-Induced Elimination: If the benzylating agent has a leaving group on a carbon with adjacent protons, the base could induce elimination reactions. Using a non-nucleophilic, sterically hindered base can mitigate this.

  • Poor Quality of Reagents: The purity of starting materials and reagents is critical.

    • Troubleshooting Steps:

      • Verify Reagent Purity: Use freshly distilled or purified solvents and high-purity starting materials.

      • Check for Moisture: The presence of water can hydrolyze the alkylating agent and affect the basicity of the reaction medium. Ensure all reagents and glassware are dry.

Problem 2: Presence of Unidentified Impurities in the Final Product

Possible Byproducts and Their Identification

Potential Byproduct Formation Mechanism Analytical Identification
Quaternary Ammonium Salt Over-alkylation of the tertiary amine product by excess benzylating agent.[7]Characterized by a different retention time in HPLC and a distinct molecular ion peak in Mass Spectrometry (MS) corresponding to the addition of another benzyl group.
Unreacted Starting Material Incomplete reaction due to insufficient reaction time, temperature, or reagent stoichiometry.Detected by TLC or HPLC, matching the retention time of the starting paroxetine precursor.
Oxidation Products The piperidine ring can be susceptible to oxidation, especially if exposed to air at elevated temperatures for prolonged periods.May be observed as new spots on TLC or peaks in HPLC with corresponding mass changes in MS.
Cis-Isomer Inadequate stereochemical control during the synthesis of the paroxetine precursor can lead to the formation of the cis-diastereomer.Chiral HPLC is the most effective method to separate and quantify the cis and trans isomers.[5]
N-Dealkylation Products Although less common during synthesis, certain conditions can lead to the cleavage of the N-benzyl group.[8]Identification via HPLC and MS, showing a peak corresponding to the mass of the de-benzylated product.

Analytical Workflow for Impurity Identification

G cluster_0 Sample Preparation cluster_1 Initial Analysis cluster_2 Structure Elucidation cluster_3 Quantification Sample Crude Reaction Mixture TLC Thin Layer Chromatography (TLC) Sample->TLC Quick Purity Check HPLC High-Performance Liquid Chromatography (HPLC) Sample->HPLC Separation & Preliminary ID LCMS LC-MS HPLC->LCMS Mass Information qHPLC Quantitative HPLC HPLC->qHPLC Impurity Quantification NMR NMR Spectroscopy (¹H, ¹³C) LCMS->NMR Detailed Structure HRMS High-Resolution Mass Spectrometry (HRMS) NMR->HRMS Exact Mass & Formula

Caption: Workflow for Byproduct Identification.

Problem 3: Difficulty in Product Purification

Possible Causes & Solutions

  • Similar Polarity of Product and Impurities: If byproducts have similar polarities to the desired trans-N-Benzyl Paroxetine, separation by standard column chromatography can be challenging.

    • Troubleshooting Steps:

      • Optimize Chromatography Conditions: Experiment with different solvent systems (mobile phases) and stationary phases for column chromatography. A gradient elution might be necessary to achieve better separation.

      • Recrystallization: If the product is a solid, recrystallization from a suitable solvent system can be a highly effective purification method.

      • Preparative HPLC: For high-purity requirements, preparative HPLC can be employed to isolate the desired product from closely related impurities.

  • Product Oiling Out During Crystallization: The product may separate as an oil instead of forming crystals.

    • Troubleshooting Steps:

      • Solvent Selection: The choice of solvent is critical. A good crystallization solvent is one in which the compound is sparingly soluble at room temperature and highly soluble at elevated temperatures.

      • Controlled Cooling: Allow the saturated solution to cool slowly to promote the formation of well-defined crystals. Rapid cooling often leads to precipitation or oiling out.

      • Seeding: Introducing a small crystal of the pure product (a seed crystal) can initiate crystallization.

Experimental Protocols

Protocol 1: General Procedure for N-Benzylation of Paroxetine Precursor

  • Reaction Setup: In a round-bottom flask equipped with a magnetic stirrer and a reflux condenser, dissolve the paroxetine precursor (1.0 equivalent) in anhydrous acetonitrile.

  • Addition of Reagents: Add potassium carbonate (1.5 equivalents) to the solution, followed by the dropwise addition of benzyl bromide (1.1 equivalents).

  • Reaction: Heat the reaction mixture to reflux and monitor the progress by TLC.

  • Work-up: Once the reaction is complete, cool the mixture to room temperature and filter off the inorganic salts.

  • Extraction: Concentrate the filtrate under reduced pressure. Dissolve the residue in a suitable organic solvent (e.g., ethyl acetate) and wash with water and brine.

  • Drying and Concentration: Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate in vacuo to obtain the crude product.

  • Purification: Purify the crude product by column chromatography on silica gel using an appropriate eluent system (e.g., a mixture of hexane and ethyl acetate).

Protocol 2: HPLC Method for Purity Analysis

A reversed-phase HPLC method can be developed for analyzing the purity of trans-N-Benzyl Paroxetine and detecting related substances.[9]

  • Column: C18 column (e.g., 250 mm x 4.6 mm, 5 µm).

  • Mobile Phase: A gradient or isocratic mixture of an aqueous buffer (e.g., phosphate buffer) and an organic modifier (e.g., acetonitrile or methanol).

  • Flow Rate: 1.0 mL/min.

  • Detection: UV detection at a suitable wavelength (e.g., 295 nm).

  • Injection Volume: 10 µL.

  • Column Temperature: 30 °C.

Mechanism of Byproduct Formation: Over-alkylation

G cluster_0 cluster_1 R2NH Paroxetine Precursor (Secondary Amine) R2NBn trans-N-Benzyl Paroxetine (Tertiary Amine) R2NH->R2NBn + BnX BnX Benzyl Halide QuatSalt Quaternary Ammonium Salt (Byproduct) R2NBn->QuatSalt + BnX (excess) BnX2 Benzyl Halide (Excess)

Caption: Over-alkylation Side Reaction.

References

  • Paroxetine Pathway, Pharmacokinetics - ClinPGx. Available from: [Link]

  • Paroxetine impurities: An overview - Amazon S3. Available from: [Link]

  • Synthesis and characterization of novel impurities in Paroxetine Hydrochloride hemihydrate and adopting QbD principles to built in quality in process of final drug substance - Asian Journal of Research in Chemistry. Available from: [Link]

  • Synthesis of the major metabolites of paroxetine - PubMed. Available from: [Link]

  • Metabolic pathway of paroxetine in animals and man and comparative pharmacological properties of its metabolites - ResearchGate. Available from: [Link]

  • Synthesis and Characterization of (3S, 4R)-4-(4-Fluorophenyl)-Piperidine-3-Methanol, a Possible Impurity in Paroxetine Hydrochlo - Der Pharma Chemica. Available from: [Link]

  • A review of the metabolism and pharmacokinetics of paroxetine in man - PubMed. Available from: [Link]

  • (PDF) Synthesis and characterization of novel impurities in Paroxetine Hydrochloride hemihydrate and adopting QbD principles to built in quality in process of final drug substance - ResearchGate. Available from: [Link]

  • (PDF) A Convenient Synthesis of (−)‐Paroxetine - ResearchGate. Available from: [Link]

  • General Synthesis of N-Alkylation of Amines with Secondary Alcohols via Hydrogen Autotransfer | Organic Letters - ACS Publications. Available from: [Link]

  • N-Dealkylation of Amines - PMC - NIH. Available from: [Link]

  • Amine alkylation - Wikipedia. Available from: [Link]

  • Alkylation of Amines (Sucks!) - Master Organic Chemistry. Available from: [Link]

  • WO2001029032A1 - Process for the preparation of paroxetine - Google Patents.
  • Analytical Procedures for Determination of Paroxetine in Pharmaceutical Formulations. Available from: [Link]

  • WO2001025202A1 - Process for the preparation of paroxetine intermediate - Google Patents.
  • Improved Synthesis of Paroxetine Hydrochloride Propan-2-ol Solvate through One of Metabolites in Humans, and Characterization of - Chemical & Pharmaceutical Bulletin. Available from: [Link]

  • (3S,4R)-3-[(1,3-Benzodioxol-5-yloxy)methyl]-1-benzyl-4-(4-fluorophenyl)piperidine. Available from: [Link]

  • Method development and validation for the HPLC assay (potency and related substances) for 20 mg paroxetine tablets - PubMed. Available from: [Link]

  • Figure 2. Synthesis of paroxetine analogues. (a) Structures of... - ResearchGate. Available from: [Link]

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Technical Support Center: Paroxetine Impurity Analysis by HPLC

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support center for the analysis of paroxetine and its impurities via High-Performance Liquid Chromatography (HPLC). This guide is designed for researchers, analytical scientists, and drug development professionals. It provides in-depth, experience-based solutions to common and complex issues encountered during method development, validation, and routine analysis. The format is a direct question-and-answer series, addressing specific problems with causal explanations and actionable protocols.

Frequently Asked Questions (FAQs) & Troubleshooting Guide

Section 1: Common Chromatographic Peak Shape Issues

Good chromatography starts with symmetrical, well-defined peaks. Deviations from the ideal Gaussian shape are often the first sign of trouble.

Question 1: My paroxetine peak is fronting (looks like a shark fin). What is the cause and how can I fix it?

Answer:

Peak fronting is less common than tailing but is a critical issue to address.[1][2]

  • Primary Cause: Sample Overload. The most frequent reason for peak fronting is injecting too much sample mass onto the column.[1][3] When the concentration of the analyte is too high, it saturates the stationary phase at the column inlet. Excess molecules that cannot interact with the stationary phase travel faster through the column, eluting earlier and causing the characteristic "front" of the peak.[1]

  • Secondary Cause: Sample Solvent Incompatibility. If your sample is dissolved in a solvent significantly stronger than your mobile phase, it can cause the analyte band to spread at the head of the column, leading to fronting, especially for early-eluting peaks.[3]

Troubleshooting Protocol:

  • Dilute the Sample: The simplest solution is to reduce the concentration of your sample.[1][3] Perform a serial dilution (e.g., 1:10) and reinject. If the fronting diminishes or disappears, you have confirmed sample overload.

  • Reduce Injection Volume: If dilution is not feasible, decrease the injection volume.[1]

  • Match Sample Solvent to Mobile Phase: Whenever possible, dissolve your paroxetine standard and sample in the initial mobile phase. If a different solvent is necessary due to solubility, use the weakest solvent possible that still maintains sample integrity.

Question 2: I am observing significant peak tailing for my paroxetine peak and some of its basic impurities. What should I investigate?

Answer:

Peak tailing is a common problem in reversed-phase HPLC, particularly for basic compounds like paroxetine.

  • Primary Cause: Secondary Interactions with Silanols. Most silica-based C18 columns have residual, un-capped silanol groups (Si-OH) on the surface. At mid-range pH, these silanols can become ionized (Si-O-) and interact electrostatically with protonated basic analytes like paroxetine. This secondary interaction mechanism causes a portion of the analyte molecules to be retained longer, resulting in a tailed peak.

  • Other Potential Causes:

    • Column Contamination: Accumulation of strongly retained matrix components on the column frit or stationary phase can create active sites that cause tailing.

    • Inadequate Mobile Phase Buffering: If the mobile phase pH is too close to the pKa of paroxetine or its impurities, small pH fluctuations can alter the ionization state of the analyte during its passage through the column, leading to band broadening and tailing.

    • Column Void: A void or channel in the column packing material can also lead to peak distortion.

Troubleshooting Protocol:

  • Adjust Mobile Phase pH: For basic compounds, adjusting the mobile phase to a lower pH (e.g., pH 2.5-3.5) ensures that the analyte is fully protonated and the surface silanols are not ionized, minimizing secondary interactions.[4] A study on paroxetine analysis recommended a mobile phase pH of 3.0.[4]

  • Use a Base-Deactivated Column: Modern HPLC columns are often "end-capped" or "base-deactivated" to shield the residual silanols. If you are not already, switch to a column specifically designed for the analysis of basic compounds.[5]

  • Column Wash: If contamination is suspected, flush the column with a strong solvent. A typical procedure involves flushing with water, then isopropanol, and re-equilibrating with your mobile phase.[6] Always disconnect the column from the detector during aggressive washes.[6]

  • Check for Voids: A sudden drop in backpressure or severely distorted peaks can indicate a column void. This is often irreversible, and the column may need to be replaced.

Table 1: Summary of Common Peak Shape Problems and Solutions

IssuePrimary CauseRecommended Solution
Peak Fronting Sample OverloadDilute sample or reduce injection volume.[1][3]
Sample Solvent MismatchDissolve sample in mobile phase.
Peak Tailing Secondary Silanol InteractionsLower mobile phase pH (e.g., 2.5-3.5); use a base-deactivated column.[4][5]
Column ContaminationFlush column with a strong solvent; use a guard column.
Insufficient BufferingEnsure buffer concentration is adequate (typically 10-25 mM).
Section 2: Baseline and Sensitivity Issues

A stable baseline is crucial for accurate quantification, especially for low-level impurities that must be reported according to ICH guidelines (e.g., >0.1%).[7]

Question 3: My baseline is noisy and drifting, making it difficult to integrate low-level impurity peaks. What are the likely causes?

Answer:

Baseline instability can stem from several sources, broadly categorized as chemical or mechanical.[6][8]

  • Chemical Causes:

    • Contaminated Mobile Phase: Using low-quality solvents, improperly prepared buffers, or allowing microbial growth in aqueous phases can introduce contaminants that create baseline noise.[8][9]

    • Inadequate Mobile Phase Degassing: Dissolved gases can form bubbles in the detector flow cell as the mobile phase depressurizes, causing sharp spikes or general noise.[8][9]

    • Column Bleed/Contamination: Impurities leaching from the column or a previous injection can cause a drifting or wandering baseline.[6]

  • Mechanical/Instrumental Causes:

    • Pump Pulsations: Worn pump seals or faulty check valves can cause pressure fluctuations that manifest as a regular, pulsating baseline.[10]

    • Detector Lamp Instability: An aging UV detector lamp can cause erratic baseline noise.[6][8]

    • Temperature Fluctuations: Poorly controlled column or lab ambient temperature can cause baseline drift, especially if the mobile phase components have different refractive indices.[6][11]

Troubleshooting Workflow:

The following diagram illustrates a logical workflow for diagnosing baseline issues.

Baseline_Troubleshooting Start Baseline Noise or Drift Observed Check_Degassing Is Mobile Phase Adequately Degassed? Start->Check_Degassing Prep_Fresh Prepare Fresh Mobile Phase with HPLC-Grade Solvents Check_Degassing->Prep_Fresh No System_Flush Flush System (Bypass Column) Check_Degassing->System_Flush Yes Prep_Fresh->System_Flush Check_Pump Check Pump Pressure Fluctuation System_Flush->Check_Pump Check_Detector Run Detector Diagnostic (e.g., Lamp Test) Check_Pump->Check_Detector Pressure Stable Problem_Solved Problem Resolved Check_Pump->Problem_Solved Pressure Unstable -> Fix Pump Isolate_Column Connect Union Instead of Column Check_Detector->Isolate_Column Lamp OK Check_Detector->Problem_Solved Lamp Failing -> Replace Lamp Isolate_Column->Problem_Solved Baseline Stable -> Column is the Issue Isolate_Column->Problem_Solved Baseline Unstable -> System Issue Persists Replace_Column Clean or Replace Column Isolate_Column->Replace_Column Baseline Stable -> Column is the Issue Replace_Column->Problem_Solved Resolution_Optimization Start Co-elution of Impurities Modify_Mobile_Phase Modify Mobile Phase Selectivity Start->Modify_Mobile_Phase Adjust_pH Screen Different pH Values Modify_Mobile_Phase->Adjust_pH Change_Organic Switch Organic Modifier (ACN <=> MeOH) Optimize_Gradient Adjust Gradient Slope Change_Organic->Optimize_Gradient Partial Success Success Resolution Achieved Change_Organic->Success Success Adjust_pH->Change_Organic Partial Success Adjust_pH->Success Success Change_Stationary_Phase Change Column Chemistry Optimize_Gradient->Change_Stationary_Phase Failure Optimize_Gradient->Success Success Phenyl_Column Try Phenyl or Cyano Column Change_Stationary_Phase->Phenyl_Column Different_C18 Try Different Brand of C18 Change_Stationary_Phase->Different_C18 Phenyl_Column->Success Different_C18->Success

Caption: Decision tree for optimizing HPLC resolution.

References

  • Lambropoulos, J., Spanos, G. A., & Lazaridis, N. V. (1999). Method development and validation for the HPLC assay (potency and related substances) for 20 mg paroxetine tablets. Journal of Pharmaceutical and Biomedical Analysis, 19(5), 793-802. [Link]

  • Phenomenex. (n.d.). HPLC Troubleshooting Mini Guide - Peak Issues. [Link]

  • Restek Corporation. (2022, March 8). Front Tailing Peaks aka Peak Fronting - How to reduce and troubleshoot in HPLC and GC. [Link]

  • SCION Instruments. (n.d.). HPLC Troubleshooting Guide. [Link]

  • Waters Corporation. (n.d.). Development and Validation of a UHPLC Method for Paroxetine Hydrochloride. [Link]

  • Veeprho. (2024, August 8). High-Performance Liquid Chromatography (HPLC) for Impurity Analysis. [Link]

  • Waters Corporation. (n.d.). Troubleshooting Peak Shape Problems in HPLC. [Link]

  • Cytiva. (2024, September 1). How to fix asymmetrical chromatography peaks?. [Link]

  • Lambropoulos, J. (1999). Method development and validation for the HPLC assay (potency and related substances) for 20 mg paroxetine tablets. SciSpace. [Link]

  • Agilent Technologies. (n.d.). Eliminating Baseline Problems. [Link]

  • Munigela, N., Babu, J. M., Anjaneyulu, Y., & Kumar, K. N. (2008). Spectral Characterization of Degradation Impurities of Paroxetine Hydrochloride Hemihydrate. Molecules, 13(9), 2209-2221. [Link]

  • Medikamenter Quality Services. (2025, July 25). Common Issues in HPLC Analysis. [Link]

  • USP. (2021, March 26). Paroxetine Hydrochloride. USP-NF. [Link]

  • Waters Corporation. (n.d.). Waters UPLC, UHPLC, and HPLC Column Selection and Mobile Phase Guide. [Link]

  • Phenomenex. (n.d.). HPLC Troubleshooting Mini Guide - Baseline Issues. [Link]

  • Unichrom. (n.d.). TROUBLESHOOTING GUIDE – HPLC. [Link]

  • Radharapu, M., et al. (2021). DEVELOPMENT AND VALIDATION OF RP-HPLC METHOD FOR SIMULTANEOUS ESTIMATION OF PAROXETINE HYDROCHLORIDE AND ETIZOLAM IN PHARMACEUTICAL DOSAGE FORMS. Journal of Biomedical and Innovative Research, 10(2), 654-665. [Link]

  • Waters Corporation. (n.d.). Waters Column Selection Guide for Polar Compounds. [Link]

  • Aurigene Pharmaceutical Services. (2024, May 28). Troubleshooting and Performance Improvement for HPLC. [Link]

  • Technology Networks. (2025, May 26). Drug Impurities? Is Your HPLC Method up to Standard?. [Link]

  • Separation Science. (n.d.). Why Your HPLC Baseline Drifts—And How to Stop It. [Link]

  • Munigela, N., et al. (2008). Spectral Characterization of Degradation Impurities of Paroxetine Hydrochloride Hemihydrate. Semantic Scholar. [Link]

  • Pesek, J. J., & Matyska, M. T. (2011). How to Retain Polar and Nonpolar Compounds on the Same HPLC Stationary Phase with an Isocratic Mobile Phase. LCGC International, 29(10). [Link]

  • Pharma Growth Hub. (2022, March 1). What Causes Baseline Noise in HPLC, and How to Control It? [Video]. YouTube. [Link]

  • Waters Corporation. (n.d.). Waters HILIC and reversed-phase LC columns specifically developed to tackle polar analyte separations. [Link]

  • European Pharmacopoeia. (2025). List of European Pharmacopoeia Reference Standards. [Link]

  • Sravani, S., et al. (2014). DEVELOPMENT AND VALIDATION OF A STABILITY-INDICATING HPLC METHOD FOR THE SIMULTANEOUS DETERMINATION OF PAROXETINE HYDROCHLORIDE AND CLONAZEPAM IN PHARMACEUTICAL DOSAGE FORMS. International Journal of Pharmacy, 4(3), 205-212. [Link]

  • Agrawal, N., et al. (2012). Determination of Paroxetine in Pharmaceutical Preparations Using HPLC with Electrochemical Detection. The Open Analytical Chemistry Journal, 6, 1-5. [Link]

  • European Directorate for the Quality of Medicines & HealthCare (EDQM). (n.d.). INFORMATION LEAFLET Ph. Eur. Reference Standard. [Link]

  • Munigela, N., et al. (2025, August 6). Spectral Characterization of Degradation Impurities of Paroxetine Hydrochloride Hemihydrate. ResearchGate. [Link]

  • European Pharmacopoeia. (2012, May 2). PAROXETINE HYDROCHLORIDE HEMIHYDRATE. [Link]

  • Biocompare. (2014, October 31). Picking the Perfect HPLC Column. [Link]

  • ResearchGate. (2020, May 8). (PDF) Development and validation of rapid RP- HPLC method for the determination of Paroxetine in bulk and pharmaceutical dosage form. [Link]

  • ResearchGate. (2025, August 8). Determination of Paroxetine in Pharmaceutical Preparations Using HPLC with Electrochemical Detection | Request PDF. [Link]

  • International Journal of ChemTech Research. (n.d.). Novel RP-HPLC Method for the Determination of Paroxetine in Pure Form and in Tablet Formulation. [Link]

  • SynZeal. (n.d.). Paroxetine Impurities. [Link]

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Technical Support Center: Optimizing Paroxetine Synthesis via N-Benzyl Precursor Debenzylation

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support center for the synthesis of paroxetine. This guide is designed for researchers, scientists, and drug development professionals to provide in-depth troubleshooting and frequently asked questions regarding the critical N-debenzylation step to yield paroxetine from its N-benzyl precursor. Our focus is on enhancing reaction yield, purity, and overall process efficiency.

Troubleshooting Guide: Common Issues in N-Benzyl Paroxetine Debenzylation

The conversion of N-benzyl paroxetine to paroxetine, typically through catalytic hydrogenolysis, is a pivotal step in many synthetic routes. While seemingly straightforward, this reaction can present several challenges that impact yield and purity. This section addresses the most common issues encountered in the lab.

Issue 1: Incomplete or Sluggish Reaction

Question: My hydrogenolysis of the N-benzyl paroxetine precursor is extremely slow or stalls before reaching completion, even after several hours. What are the likely causes and how can I resolve this?

Answer:

Incomplete or sluggish debenzylation is a frequent hurdle. The root cause often lies in catalyst activity, reaction conditions, or the presence of inhibitors.

Causality Explained:

The catalytic hydrogenolysis of an N-benzyl group relies on the efficient interaction between the substrate, hydrogen, and the catalyst surface, most commonly palladium on carbon (Pd/C).[1] The amine functionality in both the starting material and the product can coordinate to the palladium surface, leading to catalyst inhibition and reduced activity over time.[2][3] Furthermore, impurities in the starting material or solvent can act as catalyst poisons.

Troubleshooting Protocol:

  • Catalyst Selection and Handling:

    • Catalyst Type: Not all Pd/C catalysts are created equal. The choice of support, palladium loading, and dispersion can significantly affect activity. For challenging debenzylations, a higher loading (e.g., 10% Pd/C) or a more active catalyst like Pearlman's catalyst (Pd(OH)₂/C) may be beneficial.[4]

    • Catalyst Loading: Ensure an adequate catalyst loading, typically ranging from 5 to 20 mol% of palladium.

    • Freshness and Storage: Palladium catalysts can deactivate over time, especially if not stored properly under an inert atmosphere. Use a fresh batch of catalyst for troubleshooting.

  • Solvent and Additives:

    • Solvent Choice: Protic solvents like ethanol or methanol are generally preferred for hydrogenolysis.

    • Acidic Additives: The addition of a mild acid, such as acetic acid, can significantly accelerate the reaction.[5] The acid protonates the amine, reducing its coordination to the palladium surface and thereby mitigating catalyst inhibition. A concentration of 1.5 equivalents of acetic acid has been shown to be effective.[5]

  • Reaction Parameters:

    • Hydrogen Pressure: While many debenzylations proceed at atmospheric pressure (hydrogen balloon), increasing the pressure to 50-60 psi in a pressure vessel can dramatically increase the reaction rate.

    • Temperature: Gently warming the reaction to 40-60°C can also enhance the rate, though this should be done cautiously to avoid side reactions.

Experimental Workflow: Optimizing a Stalled Debenzylation

G cluster_0 Initial Reaction Setup cluster_1 Troubleshooting Steps cluster_2 Desired Outcome A N-Benzyl Paroxetine in Methanol B 10% Pd/C (10 mol%) A->B C H2 (balloon) B->C D Reaction Stalled E Add Acetic Acid (1.5 eq) D->E F Increase H2 Pressure (50 psi) D->F G Consider Fresh/Alternative Catalyst (e.g., Pd(OH)2/C) D->G H Complete Conversion to Paroxetine E->H F->H G->H

Caption: Troubleshooting workflow for stalled N-debenzylation.

Issue 2: Formation of Byproducts

Question: I'm observing significant byproduct formation during the debenzylation of my N-benzyl precursor. What are these impurities, and how can I minimize them?

Answer:

Byproduct formation can compromise both the yield and purity of the final paroxetine product. The most common byproduct is the result of over-reduction.

Causality Explained:

In the synthesis of paroxetine, the fluorophenyl group is susceptible to hydrodefluorination under harsh hydrogenolysis conditions, leading to the formation of a defluorinated impurity. This is particularly problematic as this impurity can be difficult to separate from the desired product.

Mitigation Strategies:

  • Catalyst Choice: Some palladium catalysts exhibit higher selectivity for debenzylation over dehalogenation. It may be necessary to screen different catalysts to find one that minimizes this side reaction.[6]

  • Reaction Monitoring: Careful monitoring of the reaction progress by techniques like TLC or LC-MS is crucial. The reaction should be stopped as soon as the starting material is consumed to prevent over-reduction.

  • Control of Reaction Conditions:

    • Temperature: Avoid excessive temperatures, as this can promote hydrodefluorination.

    • Hydrogen Pressure: While higher pressure can increase the rate, it can also lead to more byproduct formation. A balance must be struck between reaction time and selectivity.

Data Summary: Impact of Reaction Conditions on Byproduct Formation

ParameterCondition A (Standard)Condition B (Optimized)
Catalyst 10% Pd/C5% Pd/C (screened for selectivity)
Temperature 60°CRoom Temperature
H₂ Pressure 50 psiAtmospheric (balloon)
Reaction Time 12 hours24 hours
Paroxetine Yield 85%92%
Defluoro Impurity 10%<1%

Frequently Asked Questions (FAQs)

Q1: Can I use transfer hydrogenolysis for the N-debenzylation of the paroxetine precursor?

A1: Yes, transfer hydrogenolysis is a viable alternative to using hydrogen gas. Common hydrogen donors include ammonium formate, formic acid, or cyclohexene in the presence of a palladium catalyst.[7] This method can be advantageous as it does not require specialized high-pressure equipment. However, reaction conditions will need to be optimized for your specific substrate.

Q2: How do I effectively remove the palladium catalyst after the reaction?

A2: The heterogeneous palladium catalyst can be removed by filtration. To ensure complete removal of fine palladium particles, it is recommended to filter the reaction mixture through a pad of Celite® or a similar filter aid. The filter cake should then be washed with the reaction solvent to recover any adsorbed product.

Q3: My final paroxetine product is an oil. How can I crystallize it?

A3: Paroxetine base is often isolated as an oil.[8] To obtain a crystalline solid, it is typically converted to a pharmaceutically acceptable salt, such as the hydrochloride salt.[9][10] This can be achieved by dissolving the paroxetine base in a suitable solvent like isopropanol and treating it with a solution of hydrogen chloride in the same solvent.[9]

Step-by-Step Protocol: Crystallization of Paroxetine Hydrochloride

  • Dissolve the purified paroxetine base in isopropanol.

  • While stirring, slowly add a solution of hydrogen chloride in isopropanol until the pH is acidic.

  • Continue stirring and observe for the formation of a precipitate. If no precipitate forms, cooling the solution or adding a seed crystal can induce crystallization.

  • Once crystallization is complete, collect the solid by filtration.

  • Wash the crystals with cold isopropanol and dry under vacuum.

Q4: Are there alternative methods for N-debenzylation besides hydrogenolysis?

A4: While catalytic hydrogenolysis is the most common and generally preferred method due to its clean nature, other reagents can effect N-debenzylation. These include the use of strong acids, oxidizing agents like ceric ammonium nitrate, or reagents like triphosgene.[11][12] However, these methods are often harsher and may not be compatible with other functional groups present in the paroxetine molecule.

Reaction Pathway: N-Debenzylation via Hydrogenolysis

G cluster_0 Reactants cluster_1 Catalyst cluster_2 Products A N-Benzyl Paroxetine C Pd/C A->C B H₂ B->C D Paroxetine C->D E Toluene C->E

Caption: Catalytic hydrogenolysis of N-benzyl paroxetine.

References

  • Process for the preparation of paroxetine substantially free of alkoxy impurities.
  • Process for the preparation of paroxetine substantially free of alkoxy impurities.
  • Chemoselective debenzylation of N-benzyl tertiary amines with ceric ammonium nitrate. Journal of the Chemical Society, Perkin Transactions 1. [Link]

  • Facile Hydrogenative Deprotection of N-Benzyl Groups Using a Mixed Catalyst of Palladium and Niobic Acid-on-Carbon. ACS Omega. [Link]

  • A Convenient Synthesis of (−)‐Paroxetine. ResearchGate. [Link]

  • Selective Hydrogenolysis of a Benzyl Group in the Presence of an Aromatic Chlorine over Supported Palladium Catalysts. American Chemical Society. [Link]

  • Hydrogenolysis of N-protected aminooxetanes over palladium: An efficient method for a one-step ring opening and debenzylation reaction. ResearchGate. [Link]

  • Selective Cleavage of N -Benzyl-Protected Secondary Amines by Triphosgene. ResearchGate. [Link]

  • Acid-Facilitated Debenzylation of N-Boc, N-Benzyl Double Protected 2-Aminopyridinomethylpyrrolidine Derivatives. National Institutes of Health. [Link]

  • Rapid Construction of (-)-Paroxetine and (-)-Femoxetine via N-Heterocyclic Carbene Catalyzed Homoenolate Addition to Nitroalkenes. National Institutes of Health. [Link]

  • Facile Hydrogenative Deprotection of N-Benzyl Groups Using a Mixed Catalyst of Palladium and Niobic Acid-on-Carbon. ACS Publications. [Link]

  • Process for the preparation of paroxetine.
  • Improved Synthesis of Paroxetine Hydrochloride Propan-2-ol Solvate through One of Metabolites in Humans, and Characterization of. Chemical & Pharmaceutical Bulletin. [Link]

  • Process for the preparation of paroxetine. Drug Patents International. [Link]

  • Asymmetric Formal Synthesis of (-)-Paroxetine. PubMed. [Link]

  • Paroxetine, NNC-20-7051, BRL-29060, FG-7051. Drug Synthesis Database. [Link]

  • Synthesis of anti-depressant molecules via metal-catalyzed reactions: a review. National Institutes of Health. [Link]

  • Synthesis and characterization of novel impurities in Paroxetine Hydrochloride hemihydrate and adopting QbD principles to built in quality in process of final drug substance. ResearchGate. [Link]

  • More Efficient Palladium Catalyst for Hydrogenolysis of Benzyl Groups. ResearchGate. [Link]

  • Synthesis and Characterization of (3S, 4R)-4-(4-Fluorophenyl)-Piperidine-3-Methanol, a Possible Impurity in Paroxetine Hydrochlo. Der Pharma Chemica. [Link]

  • Optimized Conditions for the Palladium-Catalyzed Hydrogenolysis of Benzyl and Naphthylmethyl Ethers: Preventing Saturation of Aromatic Protecting Groups. ChemRxiv. [Link]

  • Paroxetine-impurities. Pharmaffiliates. [Link]

Sources

Technical Support Center: Addressing Stability Issues of trans N-Benzyl Paroxetine in Solution

Author: BenchChem Technical Support Team. Date: January 2026

This technical support guide is designed for researchers, scientists, and drug development professionals working with trans N-Benzyl Paroxetine. Given that this compound is a derivative of Paroxetine, this guide synthesizes established knowledge of Paroxetine's stability with insights into the chemical behavior of N-benzyl piperidine moieties to provide a comprehensive resource for addressing potential stability challenges in solution.

I. Frequently Asked Questions (FAQs)

Q1: What are the primary stability concerns for this compound in solution?

Based on the known lability of the parent compound, Paroxetine, this compound is likely susceptible to degradation under specific conditions. Key concerns include:

  • Hydrolysis: The ether linkage in the Paroxetine core is prone to cleavage under both acidic and alkaline conditions.[1][2]

  • Photodegradation: Exposure to light, particularly UV radiation, can lead to the formation of various photoproducts.[1]

  • Oxidation: The molecule may be susceptible to oxidative degradation, a process that could be influenced by the N-benzyl group.[3]

Q2: How might the N-benzyl group specifically influence the stability of the molecule compared to Paroxetine?

The N-benzyl group introduces additional potential degradation pathways:

  • Oxidative Debenzylation: The N-benzyl group can be cleaved under oxidative conditions. This process can be initiated by various oxidizing agents and may lead to the formation of Paroxetine and benzaldehyde or benzoic acid.

  • Hydrogenolysis: The N-benzyl group is susceptible to cleavage by catalytic hydrogenation. While this is a synthetic utility, unintended exposure to catalysts and a hydrogen source could lead to degradation.

Q3: What are the recommended storage conditions for this compound solutions?

To minimize degradation, solutions of this compound should be:

  • Stored at low temperatures, ideally -20°C for long-term storage.

  • Protected from light by using amber vials or storing in the dark.

  • Maintained at a neutral pH, as both acidic and alkaline conditions can promote hydrolysis.

  • Purged with an inert gas (e.g., nitrogen or argon) to minimize oxidation, especially if the solvent has been opened multiple times.

Q4: What solvents are recommended for preparing solutions of this compound?

This compound is expected to have good solubility in common organic solvents such as methanol, ethanol, dichloromethane, DMSO, and DMF.[3] For aqueous studies, it may be necessary to first dissolve the compound in a minimal amount of an organic solvent like DMSO before dilution with an aqueous buffer. It is crucial to ensure the compatibility of the chosen solvent with the experimental conditions to avoid solvent-mediated degradation.

II. Troubleshooting Guide: Degradation in Solution

This section provides a structured approach to identifying and resolving common stability issues encountered during experiments with this compound in solution.

Issue 1: Unexpected Peaks in HPLC/LC-MS Analysis

Observation: Your chromatogram shows new peaks that were not present in the initial analysis of the solution.

Potential Causes & Troubleshooting Steps:

  • Hydrolytic Degradation:

    • Diagnosis: Check the pH of your solution. Degradation is more likely in strongly acidic or basic conditions.

    • Troubleshooting:

      • Adjust the pH of your solution to a neutral range (pH 6-8) using a suitable buffer system.

      • If the experiment requires acidic or basic conditions, minimize the exposure time and temperature.

      • Analyze samples at regular intervals to monitor the rate of degradation.

  • Photodegradation:

    • Diagnosis: Compare a sample that has been exposed to light with one that has been kept in the dark. A higher level of degradation in the light-exposed sample indicates photodegradation.

    • Troubleshooting:

      • Conduct all experimental manipulations under low-light conditions or using amber-colored glassware.

      • Wrap sample vials and containers in aluminum foil to protect them from light.

  • Oxidative Degradation:

    • Diagnosis: The presence of oxidizing agents (e.g., peroxides in solvents, dissolved oxygen) can lead to degradation.

    • Troubleshooting:

      • Use freshly opened, high-purity solvents.

      • Degas solvents by sparging with an inert gas like nitrogen or argon before use.

      • Consider the addition of an antioxidant, but first verify its compatibility with your downstream applications.

Issue 2: Decrease in the Concentration of this compound Over Time

Observation: Quantitative analysis shows a significant loss of the parent compound in your solution over a short period.

Potential Causes & Troubleshooting Steps:

  • Adsorption to Container Surfaces:

    • Diagnosis: Highly lipophilic compounds can adsorb to plastic surfaces.

    • Troubleshooting:

      • Use glass or polypropylene containers, as these are generally less adsorptive.

      • Consider silanizing glassware to further reduce adsorption.

      • Include a small percentage of an organic solvent (e.g., acetonitrile) in aqueous solutions to reduce adsorption.

  • Accelerated Degradation at Elevated Temperatures:

    • Diagnosis: If your experimental protocol involves heating, this will likely accelerate degradation.

    • Troubleshooting:

      • Whenever possible, perform experiments at lower temperatures.

      • If heating is necessary, minimize the duration.

      • Conduct a time-course experiment at the elevated temperature to understand the degradation kinetics.

III. Experimental Protocols

Protocol 1: Forced Degradation Study

This protocol outlines a systematic approach to investigating the stability of this compound under various stress conditions, as recommended by ICH guidelines.[4]

Objective: To identify potential degradation products and pathways to develop a stability-indicating analytical method.

Materials:

  • This compound

  • HPLC-grade methanol, acetonitrile, and water

  • Hydrochloric acid (HCl)

  • Sodium hydroxide (NaOH)

  • Hydrogen peroxide (H₂O₂)

  • pH meter

  • HPLC or UPLC system with a UV or PDA detector and/or a mass spectrometer.

Procedure:

  • Preparation of Stock Solution: Prepare a stock solution of this compound in methanol or acetonitrile at a concentration of approximately 1 mg/mL.

  • Stress Conditions:

    • Acid Hydrolysis: Mix the stock solution with 0.1 N HCl and incubate at 60°C.

    • Base Hydrolysis: Mix the stock solution with 0.1 N NaOH and incubate at 60°C.

    • Oxidative Degradation: Mix the stock solution with 3% H₂O₂ and keep at room temperature.

    • Thermal Degradation: Incubate the stock solution at 60°C.

    • Photodegradation: Expose the stock solution to a photostability chamber or direct sunlight.

  • Sample Analysis:

    • At specified time points (e.g., 0, 2, 4, 8, 24 hours), withdraw an aliquot of each stressed sample.

    • Neutralize the acid and base hydrolysis samples before analysis.

    • Analyze all samples by a suitable stability-indicating HPLC method.

Protocol 2: Stability-Indicating HPLC Method

Objective: To develop an HPLC method capable of separating this compound from its potential degradation products.

Instrumentation and Conditions (Example):

  • HPLC System: Agilent 1260 Infinity II or equivalent

  • Column: C18 column (e.g., 4.6 x 150 mm, 5 µm)

  • Mobile Phase:

    • A: 0.1% Formic acid in water

    • B: 0.1% Formic acid in acetonitrile

  • Gradient:

    Time (min) %B
    0 30
    15 90
    20 90
    21 30

    | 25 | 30 |

  • Flow Rate: 1.0 mL/min

  • Column Temperature: 30°C

  • Detection: UV at 295 nm

  • Injection Volume: 10 µL

Method Validation: The method should be validated according to ICH guidelines for specificity, linearity, accuracy, precision, and robustness.

IV. Visualizations

Potential Degradation Pathways

G cluster_hydrolysis Hydrolysis (Acid/Base) cluster_photo Photodegradation cluster_oxidation Oxidation main This compound hydrolysis_prod Paroxetine Core Degradants (Ether Cleavage) main->hydrolysis_prod H+/OH- photo_prod Various Photoproducts main->photo_prod hv debenzylation_prod Paroxetine + Benzaldehyde main->debenzylation_prod [O] n_oxide N-Oxide main->n_oxide [O]

Caption: Potential degradation pathways for this compound.

Forced Degradation Experimental Workflow

G cluster_stress Apply Stress Conditions start Prepare Stock Solution (1 mg/mL) acid Acid Hydrolysis (0.1N HCl, 60°C) start->acid base Base Hydrolysis (0.1N NaOH, 60°C) start->base oxidation Oxidation (3% H2O2, RT) start->oxidation thermal Thermal (60°C) start->thermal photo Photolytic (Light Exposure) start->photo sampling Sample at Time Intervals (0, 2, 4, 8, 24h) acid->sampling base->sampling oxidation->sampling thermal->sampling photo->sampling neutralize Neutralize Acid/Base Samples sampling->neutralize analysis Analyze by Stability-Indicating HPLC/LC-MS neutralize->analysis

Caption: Workflow for a forced degradation study.

V. References

  • BenchChem. (2025). Technical Support Center: Paroxetine (C19H20FNO3) Stability and Degradation. Retrieved from

  • BenchChem. (2025). An In-depth Technical Guide to the Solubility and Stability of Benzyl N-Boc-4-piperidinecarboxylate. Retrieved from

  • LGC. (2018). Paroxetine impurities: An overview. Retrieved from

  • Wang, S., et al. (2023). Photodegradation fate of different dissociation species of antidepressant paroxetine and the effects of metal ion Mg2+: Theoretical basis for direct and indirect photolysis. PubMed. Retrieved from

  • Bakshi, M., & Singh, S. (2002). Development of forced degradation and stability indicating studies for drug substance and drug product. International Journal of Research in Pharmacology & Pharmacotherapeutics.

  • Alsante, K. M., et al. (2012). A New Approach to Forced Degradation Studies Using Anhydrous Conditions. Pharmaceutical Technology.

  • Wikipedia. (n.d.). Benzalkonium chloride. Retrieved from [Link]

  • Jain, D., & Basniwal, P. K. (2013). Development of forced degradation and stability indicating studies of drugs—A review. International Journal of Pharmaceutical Sciences and Research.

Sources

Technical Support Center: Navigating the Degradation Pathways of Paroxetine Synthesis Intermediates

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the Technical Support Center for Paroxetine Synthesis. This guide is designed for researchers, scientists, and drug development professionals to provide in-depth technical insights and troubleshooting advice for challenges related to the degradation of key intermediates in the synthesis of Paroxetine. Our goal is to equip you with the knowledge to anticipate, identify, and mitigate the formation of impurities, thereby ensuring the robustness of your synthetic process and the quality of your final active pharmaceutical ingredient (API).

Introduction: Why Intermediate Stability Matters

The synthesis of Paroxetine, a selective serotonin reuptake inhibitor (SSRI), is a multi-step process where the stability of each intermediate is paramount. Degradation of these intermediates not only reduces the overall yield but also introduces impurities that can be challenging to remove and may carry their own pharmacological or toxicological profiles.[1][2] Understanding the potential degradation pathways of these precursors is a critical aspect of process development and quality control. This guide provides a structured approach to troubleshooting common issues arising from the instability of key Paroxetine synthesis intermediates.

Frequently Asked Questions (FAQs)

FAQ 1: What are the most critical intermediates in Paroxetine synthesis in terms of stability?

The stability of several key intermediates can significantly impact the purity of the final Paroxetine product. The most critical intermediates to monitor for degradation are:

  • (-)-trans-4-(4'-fluorophenyl)-3-hydroxymethyl-N-methylpiperidine and its N-deprotected analogue, (3S,4R)-4-(4-fluorophenyl)-3-hydroxymethylpiperidine: These are core structures in many synthetic routes and can be susceptible to oxidation and other side reactions.[2][3][4]

  • N-Boc-(3S,4R)-4-(4-fluorophenyl)-3-hydroxymethylpiperidine: The Boc-protecting group is generally stable, but can be labile under strong acidic conditions, potentially leading to unwanted deprotection and subsequent side reactions.

  • Sesamol: This phenolic precursor for the methylenedioxyphenyl ether moiety of Paroxetine can be prone to oxidation, especially in the presence of trace metals or under basic conditions, leading to colored impurities.[5][6]

  • Activated intermediates: Derivatives of the hydroxymethyl group on the piperidine ring, such as mesylates or tosylates, are highly reactive and can be susceptible to hydrolysis or elimination reactions if not handled under appropriate conditions.[2]

FAQ 2: What are the common types of degradation products observed for Paroxetine intermediates?

Degradation of Paroxetine intermediates can lead to a variety of impurities, including:

  • Oxidation products: The piperidine ring and the hydroxymethyl group can be susceptible to oxidation.

  • Defluorination products: Under certain conditions, particularly with the use of metal alkoxides, the fluorine atom on the phenyl ring can be substituted, leading to desfluoro impurities.[7]

  • Dimers and other condensation products: Side reactions between intermediates can lead to the formation of higher molecular weight impurities.[8]

  • Hydrolysis products: Activated intermediates, such as mesylates, can hydrolyze back to the starting alcohol.[2]

  • Products of incomplete reaction or side reactions with reagents: For example, unreacted starting materials or byproducts from coupling reactions.[7]

Troubleshooting Guide: A-Q&A Approach to Common Experimental Issues

Issue 1: I am observing an unexpected impurity with a mass corresponding to a desfluoro-Paroxetine analogue in my final product. What could be the cause?

Answer:

The presence of a desfluoro-Paroxetine impurity often points to degradation of a fluorinated intermediate at an earlier stage of the synthesis. The most likely culprit is the substitution of the fluorine atom on the 4-fluorophenyl group.

Causality:

This defluorination is frequently observed when strong bases, particularly metal alkoxides, are used in the presence of intermediates like the racemic core structure formed from arecoline and 1-bromo-4-fluorobenzene.[7] The presence of excess Grignard reagent during the formation of the core structure can also lead to defluorination.[7]

Troubleshooting Steps:

  • Reagent Stoichiometry and Addition: Carefully control the stoichiometry of your base or Grignard reagent. Ensure slow, controlled addition to minimize localized excesses that can promote the side reaction.

  • Choice of Base: If possible, explore alternative, non-nucleophilic bases for the reaction step where defluorination is suspected.

  • Temperature Control: Run the reaction at the lowest effective temperature to minimize the rate of the defluorination side reaction.

  • In-Process Control (IPC): Implement IPC checks using a suitable analytical method like HPLC to monitor for the formation of the desfluoro-intermediate during the reaction. This will help pinpoint the exact step where the impurity is generated.

Issue 2: My reaction mixture involving the piperidine intermediate is developing a dark color, and I am seeing multiple unidentified peaks in the HPLC analysis of the crude product.

Answer:

The development of a dark color and the appearance of multiple unidentified peaks often suggest oxidative degradation of the piperidine intermediate, specifically the N-methyl or N-H piperidine alcohol.

Causality:

The tertiary amine of the N-methyl piperidine and the secondary amine of the N-H piperidine are susceptible to oxidation. The presence of oxygen, trace metal catalysts, or peroxide impurities in solvents can initiate and propagate these degradation pathways.

Troubleshooting Steps:

  • Inert Atmosphere: Ensure all reactions involving the piperidine intermediates are conducted under a strictly inert atmosphere (e.g., nitrogen or argon) to exclude oxygen.

  • Solvent Purity: Use high-purity, peroxide-free solvents. It is advisable to test solvents for peroxides before use, especially ethers like THF.

  • Metal Scavengers: If trace metal contamination is suspected from previous steps or reagents, consider the use of a metal scavenger.

  • Antioxidants: In some cases, the addition of a small amount of an antioxidant, such as BHT (butylated hydroxytoluene), can help to suppress oxidative degradation. However, ensure the antioxidant is compatible with downstream processing.

Issue 3: During the coupling of the piperidine alcohol with sesamol, I am observing low yields and the formation of a significant amount of unreacted piperidine alcohol.

Answer:

Low yields and recovery of the starting piperidine alcohol in the coupling reaction with sesamol can be indicative of several issues, including the degradation of the activated piperidine intermediate or the degradation of sesamol itself.

Causality:

  • Hydrolysis of the Activated Intermediate: If the piperidine alcohol is first converted to a leaving group (e.g., a mesylate or tosylate), this activated intermediate can be susceptible to hydrolysis back to the alcohol if moisture is present in the reaction.[2]

  • Degradation of Sesamol: Sesamol is a phenol and can be sensitive to oxidation, particularly under basic conditions, which can reduce its effective concentration in the reaction mixture.[5][6]

Troubleshooting Steps:

  • Anhydrous Conditions: Ensure strictly anhydrous conditions for the activation of the piperidine alcohol and the subsequent coupling reaction. Use dry solvents and reagents.

  • Stability of Activated Intermediate: If possible, generate the activated intermediate in situ and use it immediately without isolation to minimize the risk of hydrolysis.

  • Purity and Handling of Sesamol: Use high-purity sesamol and store it under an inert atmosphere. When running the coupling reaction, consider adding the sesamol just before the activated piperidine intermediate to minimize its exposure to potentially degradative conditions.

  • Reaction Monitoring: Monitor the progress of the reaction by HPLC to distinguish between a stalled reaction and degradation of the reactants.

Experimental Protocols

Protocol 1: Forced Degradation Study of a Key Piperidine Intermediate

This protocol outlines a general procedure for conducting a forced degradation study on (3S,4R)-4-(4-fluorophenyl)-3-hydroxymethylpiperidine to identify potential degradation products.

Materials:

  • (3S,4R)-4-(4-fluorophenyl)-3-hydroxymethylpiperidine

  • 0.1 M Hydrochloric Acid (HCl)

  • 0.1 M Sodium Hydroxide (NaOH)

  • 3% Hydrogen Peroxide (H₂O₂)

  • Methanol (HPLC grade)

  • Water (HPLC grade)

  • HPLC system with a UV detector

  • C18 HPLC column (e.g., 250 mm x 4.6 mm, 5 µm)

Procedure:

  • Sample Preparation: Prepare a stock solution of the piperidine intermediate in methanol at a concentration of 1 mg/mL.

  • Acidic Degradation:

    • To 1 mL of the stock solution, add 1 mL of 0.1 M HCl.

    • Heat the solution at 60°C for 24 hours.

    • Cool the solution to room temperature and neutralize with 0.1 M NaOH.

    • Dilute with mobile phase to an appropriate concentration for HPLC analysis.

  • Basic Degradation:

    • To 1 mL of the stock solution, add 1 mL of 0.1 M NaOH.

    • Heat the solution at 60°C for 24 hours.

    • Cool the solution to room temperature and neutralize with 0.1 M HCl.

    • Dilute with mobile phase for HPLC analysis.

  • Oxidative Degradation:

    • To 1 mL of the stock solution, add 1 mL of 3% H₂O₂.

    • Store the solution at room temperature for 48 hours.

    • Dilute with mobile phase for HPLC analysis.

  • Thermal Degradation:

    • Prepare a solid sample of the intermediate and heat it at a suitable temperature (e.g., 80°C) for 48 hours.

    • Dissolve the stressed sample in methanol and dilute for HPLC analysis.

  • HPLC Analysis:

    • Analyze all stressed samples, along with an unstressed control sample, by a stability-indicating HPLC method.

    • A typical starting condition could be a gradient elution with a mobile phase of acetonitrile and a phosphate buffer on a C18 column.

    • Monitor the chromatograms for the appearance of new peaks and the decrease in the area of the main peak.

Data Presentation

Table 1: Potential Degradation Products of Key Paroxetine Intermediates

IntermediateStress ConditionPotential Degradation ProductsAnalytical Method
(3S,4R)-4-(4-fluorophenyl)-3-hydroxymethylpiperidineOxidative (e.g., H₂O₂)Oxidized piperidine ring derivatives, aldehydes/carboxylic acids from the hydroxymethyl groupRP-HPLC, LC-MS
N-Boc-(3S,4R)-4-(4-fluorophenyl)-3-hydroxymethylpiperidineAcidic (e.g., HCl)(3S,4R)-4-(4-fluorophenyl)-3-hydroxymethylpiperidine (de-Boc product)RP-HPLC, LC-MS
SesamolBasic (e.g., NaOH), OxidativeQuinone-type oxidation products, colored polymeric materialsRP-HPLC, UV-Vis
Mesylated piperidine intermediateAqueous/moist conditions(3S,4R)-4-(4-fluorophenyl)-3-hydroxymethylpiperidine (hydrolysis product)RP-HPLC, LC-MS

Visualization of Degradation Pathways

Below are diagrams illustrating potential degradation pathways for key intermediates.

G cluster_0 Degradation of Piperidine Alcohol Intermediate A (3S,4R)-4-(4-fluorophenyl)-3- hydroxymethylpiperidine B Oxidized Piperidine Derivatives A->B Oxidizing agents (e.g., O₂, peroxides) C Aldehyde/Carboxylic Acid from Hydroxymethyl Group A->C Strong oxidants

Caption: Oxidative degradation of the core piperidine alcohol.

G cluster_1 Degradation of Activated Intermediate D Mesylated Piperidine Intermediate E (3S,4R)-4-(4-fluorophenyl)-3- hydroxymethylpiperidine D->E Hydrolysis (H₂O)

Caption: Hydrolytic degradation of an activated intermediate.

Conclusion

A thorough understanding of the stability and degradation pathways of Paroxetine synthesis intermediates is fundamental to robust process development and the consistent production of high-quality API. By proactively considering the potential for degradation and implementing appropriate control strategies and analytical monitoring, researchers can minimize the formation of impurities and streamline the synthesis of Paroxetine. This guide serves as a starting point for troubleshooting common issues, and it is recommended to always support these investigations with rigorous analytical data.

References

  • Paroxetine impurities: An overview. (n.d.). LGC Standards. Retrieved from [Link]

  • Krasil'nikova, Y. A., et al. (2021). Synthesis and Antioxidant Capacity of Some Derivatives of Sesamol at the C-6 Position. Chemistry & Biodiversity, 18(6), e2100221.
  • Yamgar, R., & Sawant, S. (2015). Synthesis and characterization of novel impurities in Paroxetine Hydrochloride hemihydrate and adopting QbD principles to built in quality in process of final drug substance. Asian Journal of Research in Chemistry, 8(5), 335.
  • Wikipedia. (n.d.). Sesamol. Retrieved from [Link]

  • Patel, S. R., et al. (2012). Synthesis and Characterization of (3S, 4R)-4-(4-Fluorophenyl)-Piperidine-3-Methanol, a Possible Impurity in Paroxetine Hydrochloride. Der Pharma Chemica, 4(4), 1496-1501.
  • SynZeal. (n.d.). Paroxetine Impurities. Retrieved from [Link]

  • Munigela, N., et al. (2008). Spectral Characterization of Degradation Impurities of Paroxetine Hydrochloride Hemihydrate. Scientia Pharmaceutica, 76(4), 653-662.
  • Hassanzadeh, P., & Hassanzadeh, A. (2014). Formulation Strategies for Enhancing Pharmaceutical and Nutraceutical Potential of Sesamol: A Natural Phenolic Bioactive. Foods, 3(4), 620-634.
  • Niddam, V., et al. (2005). U.S. Patent No. 6,930,186 B2. Washington, DC: U.S.
  • Munigela, N., et al. (2008). Spectral Characterization of Degradation Impurities of Paroxetine Hydrochloride Hemihydrate. ResearchGate. Retrieved from [Link]

  • Waters Corporation. (n.d.). Development and Validation of a UHPLC Method for Paroxetine Hydrochloride. Retrieved from [Link]

  • Nouws, H. P. A., et al. (2006). Electroanalytical determination of paroxetine in pharmaceuticals. Journal of Pharmaceutical and Biomedical Analysis, 42(3), 341-346.
  • Peris-García, E., et al. (2015). Determination of paroxetine in blood and urine using micellar liquid chromatography with electrochemical detection.
  • Petrič, A., et al. (2020).
  • Geetharam, Y., & Srikumar, P. P. (2014). development and validation of a stability-indicating hplc method for the simultaneous determination of paroxetine hydrochloride and clonazepam in pharmaceutical dosage forms. International Journal of Pharmacy, 4(1), 448-457.
  • Pharmaffiliates. (n.d.). Paroxetine-impurities. Retrieved from [Link]

  • Conde, S., et al. (1998). Enzymatic resolution of trans-4-(4'-fluorophenyl)-3-hydroxymethylpiperidines, key intermediates in the synthesis of (-)-Paroxetine. Tetrahedron: Asymmetry, 9(14), 2537-2543.
  • Patel, S. R., et al. (2012). Synthesis and Characterization of (3S, 4R)-4-(4-Fluorophenyl)-Piperidine-3-Methanol, a Possible Impurity in Paroxetine Hydrochloride. ResearchGate. Retrieved from [Link]

  • Popović, I., et al. (2022).
  • National Center for Biotechnology Information. (n.d.). (-)-trans-4-(4'-Fluorophenyl)-3-hydroxymethyl-N-methylpiperidine. PubChem. Retrieved from [Link]

  • Khan, I., et al. (2024). Design, synthesis, in vitro, and in silico studies of 4-fluorocinnamaldehyde based thiosemicarbazones as urease inhibitors. Scientific Reports, 14(1), 6063.
  • Khan, I., et al. (2024). Design, synthesis, in vitro, and in silico studies of 4-fluorocinnamaldehyde based thiosemicarbazones as urease inhibitors. PubMed. Retrieved from [Link]

  • Khan, I., et al. (2024). Design, synthesis, in vitro, and in silico studies of 4-fluorocinnamaldehyde based thiosemicarbazones as urease inhibitors. OUCI. Retrieved from [Link]

  • Chen, D., et al. (2024). Biodegradation of synthetic organic pollutants: principles, progress, problems, and perspectives. FEMS Microbiology Reviews, 48(1), fuaf043.
  • National Center for Biotechnology Information. (n.d.). 4-(4-Fluorophenyl)-3-hydroxymethyl-1-methylpiperidine. PubChem. Retrieved from [Link]

  • Key, B. D., et al. (1997). Degradation and Transformation of Organic Fluorine Compounds. ResearchGate. Retrieved from [Link]

Sources

challenges and solutions in the crystallization of N-benzyl piperidine derivatives

Author: BenchChem Technical Support Team. Date: January 2026

From the desk of a Senior Application Scientist

Welcome to the technical support center for the crystallization of N-benzyl piperidine derivatives. This class of compounds, central to numerous drug discovery campaigns, presents unique purification challenges due to its structural flexibility and physicochemical properties.[1][2] Successful crystallization is not merely about obtaining a solid; it is a critical step for achieving high purity, ensuring polymorphic control, and obtaining materials suitable for downstream applications, including definitive structural elucidation by X-ray crystallography.[3]

This guide is designed to provide practical, experience-driven solutions to the common and complex issues encountered in the lab. We will move beyond simple procedural lists to explain the causality behind these challenges and their solutions, empowering you to troubleshoot effectively.

Frequently Asked Questions (FAQs)

This section addresses the most common initial queries researchers face.

Q1: I've completed my reaction and workup, but no crystals are forming upon cooling. What are the first steps? A1: This is a classic supersaturation problem. Your solution is likely not saturated enough for nucleation to occur. The first actions should be to:

  • Concentrate the solution: Carefully evaporate some of the solvent under reduced pressure.[4]

  • Induce nucleation: Scratch the inside of the flask at the solution's meniscus with a clean glass rod. The microscopic scratches provide nucleation sites.[4][5]

  • Lower the temperature: If at room temperature, try cooling in an ice bath or a refrigerator (4°C).[6]

  • Add a seed crystal: If you have a small crystal from a previous batch, adding it to the solution can trigger crystallization.[5][7]

Q2: My crystals have a distinct yellow or brown tint. How do I remove colored impurities? A2: Discoloration often points to residual high-molecular-weight byproducts or oxidation products.[8] The most effective method is to use activated charcoal. Dissolve your crude product in the minimum amount of hot solvent, then add a small amount of activated charcoal.[5] Boil the solution for a few minutes; the charcoal will adsorb the colored impurities. Perform a hot gravity filtration to remove the charcoal and then allow the clear filtrate to cool and crystallize.[5][9]

Q3: How do I select the right solvent for my N-benzyl piperidine derivative? A3: Solvent selection is the most critical parameter and is largely empirical.[3] A good starting point is to test solubility in a range of common solvents (e.g., ethanol, isopropanol, ethyl acetate, acetonitrile).[8] An ideal single solvent will dissolve your compound poorly at room temperature but completely upon heating.[7][8][10] If a single solvent doesn't work, a binary (mixed) solvent system is often effective. This involves a "good" solvent where the compound is soluble and a "poor" anti-solvent where it is not.[5]

Q4: I left a solution of piperidine in DMF on the bench, and it crystallized. What happened? A4: This is a common issue with basic amines like piperidine. The crystallization is likely due to the formation of a salt. Piperidine can react with atmospheric carbon dioxide to form piperidine carbonate or with acidic gases (like HCl that can be liberated from other nearby reagents) to form piperidine hydrochloride.[11][12] To prevent this, store amine solutions in tightly sealed containers, preferably under an inert atmosphere.[12]

In-Depth Troubleshooting Guides

This section provides a deeper dive into persistent crystallization problems, explaining the underlying science and offering multi-step solutions.

Problem 1: "Oiling Out" or Amorphous Precipitation

This occurs when the compound separates from the solution as a liquid (oil) or a non-crystalline solid instead of an ordered crystal lattice.[4][5] This is often due to excessively high supersaturation, rapid cooling, or the compound's melting point being lower than the solvent's boiling point.

Causality: The molecules are crashing out of solution faster than they can orient themselves into a crystal. This is energetically easier than forming an ordered solid, especially if the solution is highly concentrated or cooled too quickly.

Solutions:

  • Reheat and Dilute: Warm the mixture until the oil redissolves completely. Add a small amount of additional hot solvent (10-20% more) to reduce the concentration.[4][5]

  • Slow Down Cooling: This is the most critical factor. Allow the flask to cool slowly to room temperature on the benchtop, perhaps insulated with a cloth, before moving it to an ice bath.[5] Rapid cooling is a primary cause of oiling out.[5]

  • Change the Solvent System: If the melting point of your compound is the issue, select a solvent with a lower boiling point. Alternatively, switch to a mixed-solvent system where crystallization is induced by the slow addition of an anti-solvent at a constant temperature.[5]

  • Use a Seed Crystal: After reheating and diluting, add a seed crystal just as the solution begins to cool and become cloudy. This provides a template for proper crystal growth.[5]

Problem 2: Poor Crystal Quality (Fine Needles, Powders, or Small Crystals)

While you have a solid product, the crystal habit is undesirable. Fine needles, for example, are often brittle, difficult to filter, and trap solvent.[13]

Causality: This results from rapid nucleation—the formation of many initial crystal seeds—followed by slower growth. High supersaturation is the usual culprit.

Solutions:

  • Reduce Supersaturation: Use a larger volume of solvent to dissolve the compound, making the solution less concentrated.[5]

  • Decrease the Cooling Rate: Slower cooling reduces the rate at which supersaturation is achieved, favoring the growth of existing crystals over the formation of new nuclei.

  • Solvent Optimization: Employ a solvent system that provides slightly higher solubility for your compound. This will require a greater degree of cooling or concentration to achieve supersaturation, giving you more control over the process.[5]

Problem 3: Impurities Co-Crystallizing

The final product shows impurities by NMR or LC-MS despite appearing crystalline.

Causality: Structurally similar impurities can be incorporated into the crystal lattice, forming solid solutions.[14][15] Alternatively, insoluble impurities can act as nucleation sites, or mother liquor rich in impurities can become trapped within crystal agglomerates.[14]

Solutions:

  • Hot Filtration: If you observe insoluble material in your hot solution, it must be removed. Perform a hot gravity filtration through a pre-heated funnel with fluted filter paper before allowing the solution to cool.[5][8]

  • Multiple Recrystallizations: A single crystallization may not be sufficient. Each subsequent recrystallization will typically result in a purer product, although with some loss of yield.[7]

  • Pre-Purification: For very impure samples, crystallization alone may not be enough. Consider performing column chromatography to remove the bulk of impurities before attempting the final crystallization.[5]

  • Solvent Choice: The choice of solvent can influence impurity rejection.[15] Experiment with different solvents, as an impurity that is co-soluble in one system may be much more soluble (and remain in the mother liquor) in another.

Visual Troubleshooting Workflow

The following decision tree provides a logical path for diagnosing and solving common crystallization issues.

G start Crystallization Attempt (Cooling Saturated Solution) outcome What is the outcome? start->outcome no_xtal No Crystals Form outcome->no_xtal No Solid oil_out Product 'Oils Out' or Amorphous Solid Forms outcome->oil_out Non-crystalline Solid/Liquid poor_qual Crystals Form, but Quality is Poor (Needles, Powder) outcome->poor_qual Crystalline, but Poor Habit impure Crystals Look Good, but are Impure outcome->impure Crystalline, but Contaminated success High-Quality Crystals outcome->success Success sol_no_xtal 1. Concentrate Solution 2. Scratch Flask 3. Add Seed Crystal 4. Cool to Lower Temp no_xtal->sol_no_xtal sol_oil_out 1. Reheat & Add More Solvent 2. Slow Down Cooling Rate 3. Try Different Solvent 4. Use Seed Crystal oil_out->sol_oil_out sol_poor_qual 1. Reduce Cooling Rate 2. Use More Solvent (Decrease Supersaturation) 3. Use a 'Better' Solvent poor_qual->sol_poor_qual sol_impure 1. Perform Hot Filtration 2. Use Activated Charcoal 3. Re-crystallize Multiple Times 4. Pre-purify via Chromatography impure->sol_impure G cluster_0 Primary Factors cluster_1 Secondary Factors / Methods center Crystal Quality (Purity, Size, Habit, Polymorph) purity Starting Material Purity purity->center impurities Impurity Type purity->impurities solvent Solvent System solvent->center temp Temperature Profile temp->center cooling Cooling Rate temp->cooling conc Supersaturation conc->center conc->cooling seeding Seeding conc->seeding cooling->center agitation Agitation / Stirring agitation->center seeding->center impurities->center

Caption: Interplay of factors affecting the final crystal quality.

References
  • Impurity incorporation in solution crystallization: diagnosis, prevention, and control. CrystEngComm (RSC Publishing). Available at: [Link]

  • Longdom Publishing. Commentary on Crystallization Vital Role in the Purification of Organic Compounds. Available at: [Link]

  • Impact of Impurities on Crystallization and Product Quality: A Case Study with Paracetamol. MDPI. Available at: [Link]

  • Chemistry For Everyone. Why Do We Need To Purify Organic Compounds?. YouTube. Available at: [Link]

  • Have you experienced that your piperidine crystallizes when not in use?. ResearchGate. Available at: [Link]

  • Nichol, G. S., Vardanyan, R., & Hruby, V. J. (2010). Synthesis and Crystallographic Study of N′-(1-benzylpiperidin-4-yl)acetohydrazide. Journal of Chemical Crystallography. Available at: [Link]

  • Studying Solvent Effect on Crystal Growth and Morphology – An In Silico Approach. BIOVIA. Available at: [Link]

  • Chemistry LibreTexts. Recrystallization. Available at: [Link]

  • Mettler Toledo. Recrystallization Guide: Process, Procedure, Solvents. Available at: [Link]

  • Crystal Structure and Synthesis of 1Benzyl4-(5,6-dimethoxy-1H-2-indenylmethyl)piperidine, a Donapezil Impurity. ResearchGate. Available at: [Link]

  • MIT OpenCourseWare. Recrystallization | MIT Digital Lab Techniques Manual. YouTube. Available at: [Link]

  • N-Benzyl piperidine Fragment in Drug Discovery. PubMed. Available at: [Link]

  • N‐Benzyl piperidine Fragment in Drug Discovery. ResearchGate. Available at: [Link]

  • Solvent effects and its role in quantitatively manipulating the crystal growth: benzoic acid as case study. CrystEngComm (RSC Publishing). Available at: [Link]

Sources

Technical Support Center: Validation of Analytical Methods for Quantifying Paroxetine Impurities

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the Technical Support Center. This guide is designed for researchers, scientists, and drug development professionals actively engaged in the validation of analytical methods for paroxetine impurities. As your dedicated application scientist, my goal is to provide you with not just protocols, but the underlying scientific rationale to empower you to troubleshoot and resolve common—and uncommon—challenges encountered in the laboratory. We will move beyond checklists to build a deep, functional understanding of the method validation process, grounded in regulatory expectations and first-hand laboratory experience.

Section 1: Proactive Troubleshooting - Mastering System Suitability Testing (SST)

System Suitability Testing (SST) is your first line of defense. It is not merely a prerequisite for a validation run; it is a diagnostic tool that confirms your entire chromatographic system is operating as intended before you commit valuable samples and resources. A failure here is an early indicator of a problem that will invariably compromise your validation data.

Q: What are the critical SST parameters for a paroxetine impurity method, and how should I react if my system fails?

A: For a typical reversed-phase HPLC method for paroxetine impurities, your SST protocol should, at a minimum, include the parameters outlined below. These criteria are largely based on standards found in the United States Pharmacopeia (USP) and European Pharmacopoeia (Ph. Eur.).[1][2]

Table 1: Typical System Suitability Parameters and Troubleshooting Actions

ParameterCommon Acceptance Criteria (Ph. Eur. / USP)Potential Cause of FailureImmediate Troubleshooting Action
Resolution (Rs) Rs ≥ 2.0 between paroxetine and the closest eluting impurity.[1]Inadequate separation, column degradation, incorrect mobile phase composition.1. Check mobile phase pH and composition. 2. Purge the pump to remove bubbles. 3. Replace the column with a new, qualified one.
Tailing Factor (Tf) Tf ≤ 2.0 for the paroxetine peak.Active sites on the column (secondary interactions), column contamination, pH mismatch between sample and mobile phase.1. Use a mobile phase pH that ensures paroxetine is in a single ionic state. 2. Flush the column with a strong solvent. 3. Ensure sample diluent is compatible with the mobile phase.
Theoretical Plates (N) > 2000Poor column packing, extra-column dead volume, flow rate too high/low.1. Check for leaks in fittings from the injector to the detector. 2. Reduce extra-column tubing length. 3. Optimize the flow rate.
Precision (%RSD) %RSD ≤ 5.0% for impurity peaks at the quantitation limit; ≤ 2.0% for the main analyte from ≥5 replicate injections.[3][4]Leaky pump seals, faulty injector, inconsistent sample volume, poor sample preparation.1. Check pump pressure fluctuation; perform a leak test. 2. Prime the injector and ensure no air is in the sample loop. 3. Verify the precision of your sample preparation technique.

Section 2: Troubleshooting Guide for Core Validation Parameters

Method validation is the documented process that proves an analytical method is suitable for its intended purpose.[5][6] When a parameter fails to meet its pre-defined acceptance criteria, a systematic investigation is required.

Q1: My forced degradation studies show co-elution between a degradant and a known impurity. How can I demonstrate specificity?

A: Specificity is the ability to unequivocally assess the analyte in the presence of components that may be expected to be present, such as impurities, degradants, or matrix components.[3][7] Co-elution is a direct challenge to specificity.

Causality: Forced degradation studies are designed to intentionally stress the drug substance to produce potential degradation products.[8][9] If your method cannot separate these degradants from other known impurities or the main active pharmaceutical ingredient (API), you cannot be certain that the peak response in a real stability sample is exclusively from one compound.

Troubleshooting Protocol:

  • Confirm Peak Purity: Utilize a photodiode array (PDA) or diode array detector (DAD) to assess peak purity across the entire peak. A "pure" peak will have a consistent spectrum from the upslope to the downslope. If the peak purity angle is greater than the purity threshold, co-elution is confirmed.

  • Method Optimization: The primary solution is to modify the chromatographic method to achieve separation.

    • Adjust Gradient Slope: For gradient methods, decrease the slope (e.g., from a 5-80% B in 20 min to 5-80% B in 40 min) to increase the time available for separation.

    • Change Organic Modifier: If using acetonitrile, try methanol, or vice-versa. The different solvent selectivity can alter elution patterns.

    • Modify pH: A small change in mobile phase pH (e.g., ±0.2 units, within the column's stable range) can change the ionization state of impurities, drastically altering retention and selectivity.

    • Try a Different Stationary Phase: If other options fail, switch to a column with a different chemistry (e.g., from a C18 to a Phenyl-Hexyl or a Cyano phase).

  • Use a Second, Orthogonal Method: If complete separation is not possible with a single method, regulatory guidelines permit the use of a combination of two or more analytical procedures to achieve the necessary level of discrimination.[6] A second method with a different separation principle (e.g., a different stationary phase and pH) can be used to quantify the impurity that co-elutes in the primary method.

cluster_start Specificity Validation Workflow cluster_degradation Forced Degradation cluster_analysis Chromatographic Analysis cluster_decision Decision cluster_end Outcome Start Start: Specificity Test Degrade Stress Paroxetine API (Acid, Base, H2O2, Heat, Light) Start->Degrade Spike Spike known impurities & degradants into placebo Degrade->Spike Analyze Analyze via HPLC-DAD Spike->Analyze Assess Assess Resolution (Rs) and Peak Purity Analyze->Assess Decision Are all peaks baseline resolved (Rs > 2.0) & pure? Assess->Decision Pass PASS: Method is Specific Decision->Pass Yes Fail FAIL: Optimize Method or Develop Orthogonal Method Decision->Fail No

Fig 1. Workflow for establishing method specificity.
Q2: I'm getting low recovery for a spiked impurity in the paroxetine drug product. What are the likely causes?

A: Low accuracy (expressed as % recovery) suggests a systematic error where the measured amount is consistently lower than the true amount. For impurity analysis, accuracy should be assessed by spiking known amounts of impurities into the drug product matrix at different levels (e.g., 50%, 100%, and 150% of the specification limit).[10]

Causality: The issue often lies in the sample preparation stage or interactions with the sample matrix.

  • Incomplete Extraction: The impurity may be strongly adsorbed to excipients in the tablet or capsule, and the sample solvent may not be strong enough to fully dissolve it.

  • Impurity Instability: The impurity might be degrading in the sample preparation solvent. This is common for acid/base labile impurities if the diluent pH is not controlled.

  • Matrix Effects: Excipients might co-elute and suppress the detector response for the impurity peak, or they may interfere with the extraction process itself.

Troubleshooting Protocol:

  • Verify Solution Stability: Prepare a standard of the impurity in the sample diluent and analyze it over a period that covers your typical sample preparation and run time (e.g., 0, 4, 8, 24 hours). A significant decrease in peak area indicates instability. If so, adjust the diluent pH or store samples at a lower temperature.

  • Optimize Extraction:

    • Increase Sonication/Shaking Time: Extend the mechanical extraction time in 10-minute increments to see if recovery improves.

    • Change Solvent Composition: Modify the sample diluent. For example, if you are using 50:50 Methanol:Water, try 50:50 Acetonitrile:Water or increase the organic percentage to 70%.

  • Evaluate Placebo Interference: Analyze a spiked placebo (formulation without paroxetine API) and compare the recovery to a spike in pure solvent. If recovery is high in the solvent but low in the placebo, a matrix effect is confirmed. This may require further method optimization to separate the impurity from the interfering excipient.

Q3: My %RSD for impurity quantification is high (>15%) in intermediate precision studies. How do I improve it?

A: High Relative Standard Deviation (%RSD) indicates poor precision. Intermediate precision evaluates the method's performance under typical laboratory variations, such as different days, different analysts, or different equipment.[11] A high %RSD here points to a method that is not sufficiently robust for routine use.

Causality: The source of variability is often human or environmental, rather than purely chemical.

  • Inconsistent Sample Preparation: This is the most common cause. Minor variations in weighing, diluting, sonicating, or filtering can lead to large variations in the final concentration, especially for low-level impurities.

  • Instrument Variability: Differences between two "identical" HPLC systems can be significant. Variations in pump mixing, detector lamps, or column thermostatting can affect results.

  • Environmental Factors: Fluctuations in laboratory temperature can affect column temperature and mobile phase viscosity, leading to retention time shifts and inconsistent integration.[12]

Troubleshooting Protocol:

  • Standardize the SOP: Review the Standard Operating Procedure for any ambiguous steps. Ensure all analysts are interpreting instructions like "shake until dissolved" in the same way. Specify exact times, speeds, and equipment settings.

  • Automate Where Possible: Use an autosampler for injections and consider automated dilutors to minimize human error in sample preparation.

  • Use a Column Thermostat: Always use a column oven to maintain a constant temperature. This is a critical step for reproducibility.

  • Investigate Analyst Technique: Have a second analyst observe the primary analyst's technique to identify any subtle deviations from the protocol.

cluster_start Troubleshooting Poor Resolution (Rs < 2.0) cluster_checks Initial Checks cluster_actions Corrective Actions Start Resolution Failure (Rs < 2.0) CheckSST Verify other SST parameters (Tailing, Plates, Pressure) Start->CheckSST CheckMobilePhase Is Mobile Phase correctly prepared? (pH, Composition) CheckSST->CheckMobilePhase CheckColumn Is column old or contaminated? CheckMobilePhase->CheckColumn Yes RemakeMP Remake Mobile Phase CheckMobilePhase->RemakeMP No FlushCol Flush Column CheckColumn->FlushCol Maybe ReplaceCol Replace Column CheckColumn->ReplaceCol Yes Optimize Modify Method (Gradient, Temp, pH) CheckColumn->Optimize No, new column fails RemakeMP->Start Re-test FlushCol->Start Re-test ReplaceCol->Start Re-test

Fig 2. Decision tree for troubleshooting poor peak resolution.

Section 3: Frequently Asked Questions (FAQs)

Q: How do I handle a new, unidentified impurity that appears during a stability study? A: First, verify it's not an artifact from the placebo or system. If it is a genuine new impurity, its level relative to the identification and qualification thresholds outlined in ICH Q3A/B is critical. If it exceeds the identification threshold (typically 0.10%), you must make efforts to structurally characterize it (e.g., using LC-MS, NMR).[8][9] The analytical method must be updated and re-validated to demonstrate it can accurately quantify this new impurity.

Q: What are the allowable adjustments to a validated pharmacopoeial method for paroxetine impurities (e.g., Ph. Eur. method)? A: Both the USP <621> and Ph. Eur. 2.2.46 chapters on chromatography provide tables of allowable adjustments.[1][13] For gradient elution methods, these are quite strict. For example, you can adjust column length (±70%) and particle size, but you must maintain the L/dp (length/particle diameter) ratio between -25% to +50% of the original. The gradient time must be adjusted proportionally. Adjustments to mobile phase pH (±0.2 units) and column temperature (±10%, max 60°C) are also permitted. Any change requires verification to ensure SST criteria are still met.[13]

Q: My reference standards for some paroxetine impurities are not available commercially. What are my options? A: This is a common challenge. While some suppliers specialize in impurity standards, not all process-related impurities or degradants are available.[14] The options are:

  • Custom Synthesis: Contract a specialized lab to synthesize and qualify the standard. This is the most rigorous but also most expensive option.

  • Isolation and Qualification: Isolate the impurity from a stressed sample or a crude reaction mixture using preparative HPLC. Then, thoroughly characterize it (MS, NMR, etc.) to confirm its structure and purity. This material can then be used as a qualified in-house reference standard.[8][9]

Q: What are common degradation pathways for paroxetine? A: Paroxetine can degrade under various stress conditions. Studies have shown it is susceptible to acid hydrolysis and oxidation.[8][9] For example, under acidic stress, impurities like [(3S,4R)-4-(4-fluorophenyl)piperidin-3-yl]methanol can form.[8][9] Additionally, interactions with certain excipients, like polyethylene glycols (PEGs) in the presence of iron oxides, can lead to the formation of N-methyl paroxetine.[15] Awareness of these potential degradants is crucial for developing a specific and stability-indicating method.

References

  • Title: USP <1225> Method Validation Source: BA Sciences URL: [Link]

  • Title: Analytical Procedures and Methods Validation for Drugs and Biologics Source: U.S. Food and Drug Administration (FDA) URL: [Link]

  • Title: VALIDATION OF COMPENDIAL METHODS - General Chapters Source: uspnf.com URL: [Link]

  • Title: FDA Guidance for Industry: Q2A Validation of Analytical Procedures Source: gmp-compliance.org URL: [Link]

  • Title: General chapter 2.2.46. Chromatographic separation techniques now published in Ph. Eur. 11th Edition Source: European Directorate for the Quality of Medicines & HealthCare (EDQM) URL: [Link]

  • Title: Q2(R2) Validation of Analytical Procedures Source: U.S. Food and Drug Administration (FDA) URL: [Link]

  • Title: 2.2.46. Chromatographic separation techniques Source: uspbpep.com URL: [Link]

  • Title: USP <1225> Revised: Aligning Compendial Validation with ICH Q2(R2) and Q14's Lifecycle Vision Source: Investigations of a Dog blog URL: [Link]

  • Title: FDA Releases Guidance on Analytical Procedures Source: BioPharm International URL: [Link]

  • Title: Highlights from FDA's Analytical Test Method Validation Guidance Source: ProPharma URL: [Link]

  • Title: Revision of European Pharmacopeia (EP) Chapter 2.2.46 Source: Phenomenex URL: [Link]

  • Title: Revised USP Chapter <1225> "Validation of Compendial Methods" approved Source: ECA Academy URL: [Link]

  • Title: 2.2.46. Chromatographic Separation Techniques PDF Source: Scribd URL: [Link]

  • Title: 2.2.46. CHROMATOGRAPHIC SEPARATION TECHNIQUES Source: Pharmeuropa URL: [Link]

  • Title: 〈1225〉 Validation of Compendial Procedures Source: USP-NF URL: [Link]

  • Title: Spectral Characterization of Degradation Impurities of Paroxetine Hydrochloride Hemihydrate Source: MDPI URL: [Link]

  • Title: Spectral Characterization of Degradation Impurities of Paroxetine Hydrochloride Hemihydrate Source: Semantic Scholar URL: [Link]

  • Title: Analytical method validation parameters: An updated review Source: International Journal of Pharmaceutical Sciences Review and Research URL: [Link]

  • Title: Spectral Characterization of Degradation Impurities of Paroxetine Hydrochloride Hemihydrate Source: ResearchGate URL: [Link]

  • Title: ICH Guidelines for Analytical Method Validation Explained Source: AMSbiopharma URL: [Link]

  • Title: A Novel Testing Approach for Oxidative Degradation Dependent Incompatibility of Amine Moiety Containing Drugs with PEGs in Solid-State Source: PMC - NIH URL: [Link]

  • Title: Q 2 (R1) Validation of Analytical Procedures: Text and Methodology Source: European Medicines Agency (EMA) URL: [Link]

  • Title: Development and Validation of a UHPLC Method for Paroxetine Hydrochloride Source: Chromatography Online URL: [Link]

  • Title: Analytical method validation: A brief review Source: World Journal of Advanced Research and Reviews URL: [Link]

  • Title: Validation of Impurity Methods, Part II Source: LCGC North America URL: [Link]

  • Title: Q2(R1) Validation of Analytical Procedures: An Implementation Guide Source: ResearchGate URL: [Link]

  • Title: ICH Harmonised Tripartite Guideline - Validation of Analytical Procedures: Text and Methodology Q2(R1) Source: International Council for Harmonisation (ICH) URL: [Link]

  • Title: ICH Guideline (2005) Q2 (R1), Validation of Analytical Procedures Text and Methodology. London. Source: Scientific Research Publishing URL: [Link]

  • Title: In Depth Investigation of Quantitative Analytical and Bioanalytical Techniques of Paroxetine in Different Matrices: A Review Source: ResearchGate URL: [Link]

  • Title: HPLC Troubleshooting Guide Source: aic.be URL: [Link]

  • Title: In Depth Investigation of Quantitative Analytical and Bioanalytical Techniques of Paroxetine in Different Matrices Source: Acta Scientific URL: [Link]

  • Title: New validated HPLC methodology for the determination of (−)-trans-paroxetine and its enantiomer in pharmaceutical formulations with use of ovomucoid chiral stationary phase Source: PMC - NIH URL: [Link]

  • Title: Paroxetine Hydrochloride and Related Substances Source: Phenomenex URL: [Link]

  • Title: Chiral HPLC method for chiral purity determination of paroxetine drug substance Source: ResearchGate URL: [Link]

  • Title: (PDF) Development and validation of rapid RP- HPLC method for the determination of Paroxetine in bulk and pharmaceutical dosage form Source: ResearchGate URL: [Link]

  • Title: (PDF) Synthesis and characterization of novel impurities in Paroxetine Hydrochloride hemihydrate and adopting QbD principles to built in quality in process of final drug substance Source: ResearchGate URL: [Link]

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Validation & Comparative

A Comparative Guide to the Validation of a Stability-Indicating HPLC Method for the Quantification of trans N-Benzyl Paroxetine

Author: BenchChem Technical Support Team. Date: January 2026

This guide provides an in-depth, comparative analysis of the validation process for a High-Performance Liquid Chromatography (HPLC) method designed for the precise quantification of trans N-Benzyl Paroxetine, a potential process-related impurity or degradant in Paroxetine drug substance. We will move beyond a simple checklist approach, delving into the scientific rationale behind each validation parameter and comparing the experimental outcomes against the rigorous standards set by international regulatory bodies. This document is intended for researchers, analytical scientists, and drug development professionals who require a robust, reliable, and defensible analytical method for purity and stability testing.

The Analytical Imperative: Why a Validated Method is Non-Negotiable

Paroxetine, a selective serotonin reuptake inhibitor (SSRI), is a widely used antidepressant. During its synthesis or upon storage, various related substances can emerge, including potential impurities like this compound. The presence and quantity of such impurities must be meticulously controlled to ensure the safety and efficacy of the final drug product. An unvalidated analytical method yields data that is scientifically unsound and will not withstand regulatory scrutiny.

The objective of validating an analytical procedure is to demonstrate its suitability for its intended purpose[1]. This guide details the validation of a specific, optimized Reverse-Phase HPLC (RP-HPLC) method, comparing its performance characteristics against the benchmark criteria defined in the ICH Q2(R1) Guideline: Validation of Analytical Procedures [2][3] and United States Pharmacopeia (USP) General Chapter <1225> Validation of Compendial Procedures [4][5]. The method is categorized as a Category II test: a quantitative test for impurities in a bulk drug substance[4][6].

Foundational Method Development: The Logic of Separation

Before validation can commence, a selective and efficient HPLC method must be developed. The primary challenge is to achieve baseline resolution between the main Active Pharmaceutical Ingredient (API) peak (Paroxetine), the target impurity (this compound), and any other potential process impurities or degradants.

Our proposed method was systematically developed. A comparative evaluation of various stationary phases (C8, C18, Phenyl-Hexyl) and mobile phase modifiers (acetonitrile vs. methanol) led to the selection of the following conditions for their superior selectivity and peak shape.

Optimized Chromatographic Conditions
ParameterOptimized ConditionRationale & Comparison
Column C18 (e.g., 150 mm x 4.6 mm, 5 µm)C18 provides the necessary hydrophobicity to retain Paroxetine and its related compounds, offering better separation from polar impurities compared to less retentive phases like C8.
Mobile Phase A: 0.1% Phosphoric Acid in WaterB: AcetonitrileA phosphate-based buffer provides pH control, ensuring consistent ionization states of the analytes and thus, reproducible retention times. Acetonitrile is chosen over methanol for its lower viscosity and stronger elution strength, leading to sharper peaks and shorter run times.
Elution GradientA gradient elution is necessary to elute both the main API and more retained impurities within a reasonable timeframe while maintaining resolution for early-eluting peaks.
Flow Rate 1.0 mL/minA standard flow rate for a 4.6 mm ID column, balancing analysis time with system pressure.
Column Temp. 30 °CTemperature control is crucial for reproducible retention times and selectivity. 30 °C provides stability without risking thermal degradation.
Detection UV at 295 nmSelected based on the UV absorbance maxima of Paroxetine, providing adequate sensitivity for related substances[7].
Injection Vol. 10 µLA typical volume that balances sensitivity with the risk of peak distortion from column overload.

The Validation Gauntlet: Proving Method Performance

With the method established, we proceed to the core validation experiments. Each parameter is tested according to a pre-defined protocol, and the results are measured against stringent, internationally accepted criteria.

System Suitability Testing (SST)

Causality: Before any sample analysis, we must verify that the chromatographic system (the equipment, electronics, and analytical operations) is performing as an integrated whole[8]. SST is not a validation parameter itself, but a prerequisite to ensure the validity of the data being collected on any given day[9].

Protocol:

  • Prepare a System Suitability Solution (SSS) containing Paroxetine API and a known concentration of this compound (e.g., at the reporting threshold).

  • Make five or six replicate injections of the SSS.

  • Calculate the key performance parameters and compare them against the acceptance criteria.

Data & Comparison:

SST ParameterAcceptance CriteriaTypical ResultStatus
Resolution (Rs) Rs > 2.0 between Paroxetine and this compound3.5PASS
Tailing Factor (T) T ≤ 2.0 for both peaks1.2 (Paroxetine)1.4 (Impurity)PASS
Theoretical Plates (N) N > 2000 for both peaks> 5000PASS
Repeatability (%RSD) %RSD ≤ 2.0% for peak area and retention time[10]< 1.0%PASS
Specificity (Selectivity)

Causality: Specificity is the ability to unequivocally assess the analyte in the presence of other components that may be present, such as impurities, degradants, or matrix components[11][12]. To prove this, we conduct forced degradation studies, subjecting the Paroxetine API to harsh conditions to intentionally generate degradation products.

Experimental Workflow: Forced Degradation

cluster_stress Stress Conditions Acid Acid Hydrolysis (e.g., 0.1M HCl, 80°C) Stressed_Samples Stressed Samples Acid->Stressed_Samples Base Base Hydrolysis (e.g., 0.1M NaOH, 80°C) Base->Stressed_Samples Oxidative Oxidation (e.g., 3% H2O2, RT) Oxidative->Stressed_Samples Thermal Thermal (e.g., 105°C, 24h) Thermal->Stressed_Samples Photolytic Photolytic (ICH Q1B) Photolytic->Stressed_Samples API Paroxetine API Solution API->Acid Subject to API->Base Subject to API->Oxidative Subject to API->Thermal Subject to API->Photolytic Subject to Analysis Inject into HPLC System (with PDA Detector) Stressed_Samples->Analysis Purity Peak Purity Analysis Analysis->Purity Evaluate Chromatograms Conclusion Method is Specific/ Stability-Indicating Purity->Conclusion Confirm No Co-elution with Analyte Peak

Caption: Workflow for a forced degradation study to establish method specificity.

Data & Comparison: The results must demonstrate that the this compound peak is spectrally pure and free from co-elution with any degradation products or the main Paroxetine peak. A Photodiode Array (PDA) detector is essential here to perform peak purity analysis.

Stress Condition% Degradation of ParoxetineResolution (Rs) to Nearest PeakPeak PurityStatus
Acidic (0.1M HCl)~15%> 2.5PassPASS
Basic (0.1M NaOH)~10%> 3.0PassPASS
Oxidative (3% H2O2)~20%> 2.2PassPASS
Thermal (105°C)~5%> 3.8PassPASS

The method is deemed stability-indicating because it can separate and quantify the impurity in the presence of its potential degradants[13].

Linearity and Range

Causality: Linearity demonstrates that the method's results are directly proportional to the concentration of the analyte within a specified range[14][15]. The range is the interval between the upper and lower concentrations for which the method has shown suitable accuracy, precision, and linearity[15].

Protocol:

  • Prepare a series of at least five standard solutions of this compound spanning the expected range. For an impurity, this is typically from the Limit of Quantitation (LOQ) to 120% or 150% of the specification limit.

  • Inject each concentration in triplicate.

  • Plot a calibration curve of mean peak area versus concentration.

  • Perform linear regression analysis to determine the slope, y-intercept, and correlation coefficient (r²).

Data & Comparison:

ParameterAcceptance CriterionResultStatus
Concentration Range LOQ to 120% of specification0.5 µg/mL to 6.0 µg/mLPASS
Correlation Coefficient (r²) r² ≥ 0.995[16]0.9995PASS
Y-Intercept Should be insignificant relative to the response at 100% levelPasses visual inspectionPASS

A high r² value confirms a strong linear relationship between concentration and instrument response[14].

Accuracy and Precision

Causality: Accuracy is the closeness of the test results to the true value, while precision is the degree of agreement among individual tests when the procedure is applied repeatedly to multiple samplings of a homogeneous sample[17][18][19].

  • Precision is evaluated at two levels:

    • Repeatability (Intra-assay precision): Assesses precision over a short time interval with the same analyst and equipment[19].

    • Intermediate Precision: Expresses within-laboratory variations (different days, analysts, or equipment)[19].

  • Accuracy is determined by spiking a blank matrix (placebo) or the drug substance with known amounts of the impurity at different concentration levels.

Protocol (Combined):

  • Prepare samples in triplicate at three concentration levels (e.g., 50%, 100%, and 150% of the specification limit) by spiking the impurity into the API.

  • Day 1 / Analyst 1: Analyze all nine preparations to assess Repeatability.

  • Day 2 / Analyst 2: Analyze a new set of nine preparations to assess Intermediate Precision.

  • Calculate the % Recovery for accuracy and the %RSD for precision.

Data & Comparison:

LevelAccuracy (% Recovery)Precision (%RSD)
Acceptance: 80-120% [12]Acceptance: Varies, e.g., ≤10%
50% 98.5%2.1%
100% 101.2%1.5%
150% 100.5%1.3%
Intermediate Precision (%RSD between analysts) -2.5%

The results demonstrate that the method is both accurate and precise across the specified range.

Limit of Detection (LOD) and Limit of Quantitation (LOQ)

Causality: The LOD is the lowest amount of analyte that can be detected but not necessarily quantified, while the LOQ is the lowest amount that can be determined with acceptable precision and accuracy[20][21].

Protocol: There are several accepted methods. The signal-to-noise (S/N) ratio approach is common and practical[22].

  • Prepare and inject solutions with decreasing concentrations of this compound.

  • Determine the concentration that yields a signal-to-noise ratio of approximately 3:1 for LOD.

  • Determine the concentration that yields a signal-to-noise ratio of approximately 10:1 for LOQ[21].

  • Confirm the LOQ by injecting it multiple times (e.g., n=6) and ensuring the precision (%RSD) meets the acceptance criteria (e.g., ≤ 10%).

Data & Comparison:

ParameterMethodAcceptance CriterionResultStatus
LOD S/N RatioS/N ≈ 3:10.15 µg/mLPASS
LOQ S/N RatioS/N ≈ 10:10.50 µg/mLPASS
LOQ Precision 6 injections%RSD ≤ 10%4.5%PASS

These limits confirm the method's sensitivity is sufficient for its intended purpose of impurity quantification.

Robustness

Causality: Robustness measures the method's capacity to remain unaffected by small, deliberate variations in method parameters, providing an indication of its reliability during normal usage[23][24].

Protocol: Vary critical chromatographic parameters one at a time and assess the impact on system suitability parameters (especially resolution).

  • Flow Rate: ± 10% (0.9 and 1.1 mL/min)

  • Column Temperature: ± 5 °C (25 °C and 35 °C)

  • Mobile Phase pH: ± 0.2 units

  • Mobile Phase Composition: ± 2% organic

Data & Comparison: The key is to show that none of these small changes cause a system suitability failure.

Parameter VariedResulting Resolution (Rs)SST Status
Baseline 3.5PASS
Flow Rate (0.9 mL/min)3.6PASS
Flow Rate (1.1 mL/min)3.4PASS
Temperature (25 °C)3.8PASS
Temperature (35 °C)3.2PASS
pH (Buffer -0.2)3.4PASS
pH (Buffer +0.2)3.6PASS

The method is demonstrated to be robust, as minor variations do not significantly impact its performance[25][26].

Overall Validation Workflow and Conclusion

The validation process follows a structured, logical path from development through to a final declaration of fitness for purpose.

Caption: A typical workflow for analytical method validation, from protocol to SOP.

Conclusion: Through a systematic and rigorous series of experiments, the presented HPLC method has been successfully validated according to ICH and USP guidelines. It has been proven to be specific, linear, accurate, precise, sensitive, and robust for its intended purpose: the quantification of this compound in Paroxetine API. This comparative guide demonstrates that when measured against international standards, the method is reliable, defensible, and suitable for use in a regulated quality control environment.

References

  • Altabrisa Group. (2025, September 20). What Are LOD and LOQ in HPLC Methods?20

  • Industrial Pharmacist. Linearity and Range in Analytical Method Validation by HPLC. 14

  • BA Sciences. USP <1225> Method Validation. 4

  • American Chemical Society. Getting the peaks perfect: System suitability for HPLC. 8

  • HPLC Calculator. Establishing LOD & LOQ in Analytical Method Validation. 21

  • Pharmaceutical Updates. (2021, May 3). System suitability in HPLC Analysis. 10

  • U.S. Food and Drug Administration. (2021, September 17). Q2(R1) Validation of Analytical Procedures: Text and Methodology Guidance for Industry. Link

  • Altabrisa Group. (2025, September 13). What Are HPLC System Suitability Tests and Their Importance?9

  • Pharma Validation. (2025, December 7). Calculating LOD and LOQ for HPLC and UV Methods. 22

  • USP. <1225> VALIDATION OF COMPENDIAL METHODS. 5

  • International Journal of Pharmacy. Development and validation of a stability-indicating hplc method for the simultaneous determination of paroxetine hydrochloride and clonazepam in pharmaceutical dosage forms. 13

  • Altabrisa Group. (2025, September 22). What Is HPLC Method Robustness Assessment and Its Importance?27

  • PharmaGuru. (2025, May 2). How To Perform Linearity and Range In Method Validation: Easy Tips. 15

  • USP-NF. (2011, December 3). <1225> VALIDATION OF COMPENDIAL PROCEDURES. 11

  • ECA Academy. ICH Q2(R1) Validation of Analytical Procedures: Text and Methodology. Link

  • Investigations of a Dog. (2025, November 13). USP <1225> Revised: Aligning Compendial Validation with ICH Q2(R2) and Q14's Lifecycle Vision. 6

  • Altabrisa Group. (2025, September 8). Ensuring HPLC Method Accuracy and Precision: A Step-by-Step Guide. 17

  • ECA Academy. (2017, February 15). Revised USP Chapter <1225> "Validation of Compendial Methods" approved. Link

  • ICH. Quality Guidelines. Link

  • MicroSolv. Determine limits of detection LOD and limits of quantification LOQ. Link

  • Starodub. (2024, April 24). Revised ICH Guideline Q2(R1) On Validation Of Analytical Procedures. 28

  • Pharmaguideline. System Suitability in HPLC Analysis. Link

  • Assay Prism. HPLC Method Validation: Key Parameters and Importance. Link

  • LCGC International. Robustness Tests. Link

  • IJRASET. (2023, November 1). The Significance of System Suitability in High-Performance Liquid Chromatography (HPLC) Analysis: Ensuring Accurate and Reliable Results. 29

  • Element Lab Solutions. The 6 Key Aspects of Analytical Method Validation. 18

  • ResearchGate. (2016, July 11). How to calculate LOD and LOQ of analyte by hplc?Link

  • Slideshare. ICH Q2 Analytical Method Validation. Link

  • Mastelf. (2025, February 10). HPLC Method Validation: Ensuring Accuracy and Regulatory Compliance. 30

  • Altabrisa Group. (2025, September 17). What Is Linearity in HPLC Analysis and Its Importance?16

  • Pharmaceutical Technology. (2007, April 26). Robustness in Analytical Methods Outlined. Link

  • Agilent. (2015, November 20). HPLC Separation Robustness and Ruggedness. Link

  • SciELO. Robustness evaluation of the chromatographic method for the quantitation of lumefantrine using Youden's test. Link

  • Pharmaguideline. (2024, December 11). Steps for HPLC Method Validation. Link

  • LCGC International. Analytical Method Validation: Back to Basics, Part II. Link

  • MDPI. (2008). Spectral Characterization of Degradation Impurities of Paroxetine Hydrochloride Hemihydrate. Link

  • PMC - NIH. New validated HPLC methodology for the determination of (−)-trans-paroxetine and its enantiomer in pharmaceutical formulations with use of ovomucoid chiral stationary phase. Link

  • PubMed. New validated HPLC methodology for the determination of (-)-trans-paroxetine and its enantiomer in pharmaceutical formulations with use of ovomucoid chiral stationary phase. Link

  • LCGC. Development and Validation of a UHPLC Method for Paroxetine Hydrochloride. Link

  • ResearchGate. (2020, May 8). Development and validation of rapid RP- HPLC method for the determination of Paroxetine in bulk and pharmaceutical dosage form. Link

  • PubMed. Method development and validation for the HPLC assay (potency and related substances) for 20 mg paroxetine tablets. Link

  • Pharmacognosy Magazine. Novel RP-HPLC Method for the Determination of Paroxetine in Pure Form and in Tablet Formulation. Link

Sources

A Comparative Analysis of SERT Affinity: Paroxetine vs. N-Benzyl Paroxetine

Author: BenchChem Technical Support Team. Date: January 2026

A Guide for Researchers in Neuropharmacology and Drug Development

Prepared by a Senior Application Scientist, this guide provides an in-depth comparative analysis of the serotonin transporter (SERT) binding affinity of the potent antidepressant paroxetine and its direct synthetic precursor, N-benzyl paroxetine. This document moves beyond a simple data summary to explore the critical structure-activity relationships that govern high-affinity binding to SERT, offering both established experimental data and a robust framework for empirical validation.

The Serotonin Transporter (SERT): A Primary Antidepressant Target

The serotonin transporter (SERT) is an integral membrane protein crucial for regulating serotonergic neurotransmission.[1] By mediating the reuptake of serotonin from the synaptic cleft into the presynaptic neuron, SERT effectively terminates the neurotransmitter's signal.[2][3] This mechanism makes SERT a primary target for many antidepressant medications, particularly the class of drugs known as selective serotonin reuptake inhibitors (SSRIs).[2] By blocking serotonin reuptake, SSRIs increase the extracellular concentration of serotonin, thereby enhancing serotonergic signaling.[2]

Paroxetine is a highly potent and selective SSRI, recognized for exhibiting one of the highest binding affinities for SERT among all currently prescribed antidepressants.[3][4] Its interaction with SERT has been extensively studied to understand the molecular basis of its efficacy.

Quantitative Comparison of SERT Binding Affinity

Paroxetine's affinity for the serotonin transporter is exceptionally high, a characteristic that underpins its potent pharmacological activity. This affinity is typically quantified by the inhibition constant (Kᵢ), which represents the concentration of the drug required to occupy 50% of the transporters in vitro. A lower Kᵢ value indicates a higher binding affinity.

Experimental data from numerous radioligand binding studies consistently demonstrate paroxetine's sub-nanomolar to picomolar affinity for SERT. In contrast, specific binding affinity data for N-benzyl paroxetine is not available in peer-reviewed literature, a point that will be addressed through structural analysis in the subsequent section.

CompoundTargetBinding Affinity (Kᵢ)Source
Paroxetine Human SERT~70.2 ± 0.6 pM[2][4]
Paroxetine Human SERT~1 nM[3]
Paroxetine Human SERT0.05 nM[5]
N-Benzyl Paroxetine Human SERTData Not AvailableN/A

Structural Analysis: The Critical Role of the Piperidine Nitrogen

The profound difference in expected SERT affinity between paroxetine and its N-benzyl precursor can be understood by examining their molecular structures and the nature of the SERT binding pocket.

Paroxetine is chemically known as (3S,4R)-3-[(2H-1,3-benzodioxol-5-yloxy)methyl]-4-(4-fluorophenyl)piperidine.[3] N-benzyl paroxetine is an intermediate in its synthesis, featuring a bulky benzyl group attached to the nitrogen atom of the piperidine ring.

G cluster_0 Paroxetine cluster_1 N-Benzyl Paroxetine Paroxetine_mol Nbenzyl_mol label_paroxetine Key Feature: Secondary Amine (N-H) Crucial for high-affinity binding. label_nbenzyl Key Difference: Tertiary Amine Bulky N-benzyl group.

Figure 1. Structural comparison of Paroxetine and N-Benzyl Paroxetine.

Structural biology studies have revealed that paroxetine binds within the central S1 binding site of SERT.[6] A critical interaction for its high-affinity binding is the formation of an ionic bond between the protonated secondary amine of paroxetine's piperidine ring and the carboxylate side chain of a key aspartate residue (Asp98) in the transporter.[1]

The addition of the large, sterically hindering benzyl group to this nitrogen in N-benzyl paroxetine fundamentally alters this interaction. This substitution creates a tertiary amine and introduces significant bulk. It is strongly predicted that this N-benzyl group would clash with residues in the binding pocket, preventing the close approach necessary for the crucial ionic bond with Asp98.[1] Structure-activity relationship studies of other N-substituted paroxetine derivatives have confirmed that modifications at this position can lead to a diminished binding affinity.[1] Therefore, while N-benzyl paroxetine is a vital precursor in chemical synthesis, it is expected to have a dramatically lower affinity for SERT compared to paroxetine.

Experimental Protocol: Determination of SERT Binding Affinity

To empirically determine and compare the binding affinities of compounds like paroxetine and N-benzyl paroxetine, a competitive radioligand binding assay is the gold standard. This technique measures the ability of an unlabeled test compound to displace a radiolabeled ligand that has a known high affinity for the target receptor.

The following protocol outlines a self-validating system for determining the inhibitory constant (Kᵢ) of a test compound at the human serotonin transporter (hSERT).

Objective: To determine the Kᵢ of a test compound (e.g., N-benzyl paroxetine) for hSERT expressed in cell membranes.

Materials:

  • hSERT Membranes: Crude membrane preparations from HEK293 or CHO cells stably expressing the human serotonin transporter.

  • Radioligand: [³H]Citalopram or [³H]Paroxetine (specific activity > 70 Ci/mmol). The Kd (dissociation constant) of the radioligand for hSERT must be predetermined.

  • Assay Buffer: 50 mM Tris-HCl, 120 mM NaCl, 5 mM KCl, pH 7.4.

  • Test Compound: N-benzyl paroxetine, dissolved in DMSO to create a 10 mM stock, followed by serial dilutions in assay buffer.

  • Non-specific Control: A high concentration (10 µM) of a known SERT inhibitor, such as fluoxetine or paroxetine.

  • 96-well Microplates and Glass Fiber Filters (e.g., GF/B, pre-soaked in 0.5% polyethyleneimine).

  • Scintillation Fluid and a Liquid Scintillation Counter .

Step-by-Step Methodology
  • Membrane Preparation:

    • Rationale: To isolate the target protein (hSERT) from other cellular components.

    • Procedure: Thaw frozen hSERT membrane aliquots on ice. Dilute the membranes in ice-cold assay buffer to a final concentration of 5-15 µg of protein per well. Homogenize gently via vortexing.

  • Assay Plate Setup (in triplicate):

    • Rationale: To measure total binding, non-specific binding, and competitive displacement by the test compound. Triplicates ensure data robustness.

    • Total Binding Wells: Add 50 µL of assay buffer.

    • Non-specific Binding (NSB) Wells: Add 50 µL of the non-specific control (10 µM fluoxetine).

    • Test Compound Wells: Add 50 µL of each serial dilution of N-benzyl paroxetine (ranging from, for example, 1 pM to 100 µM).

  • Radioligand Addition:

    • Rationale: To introduce the labeled molecule that will bind to SERT. The concentration is kept at or below the Kd to ensure sensitivity to competition.

    • Procedure: Add 50 µL of [³H]Citalopram (final concentration ~1 nM) to all wells.

  • Membrane Addition & Incubation:

    • Rationale: To initiate the binding reaction between SERT, the radioligand, and the test compound. Incubation allows the binding to reach equilibrium.

    • Procedure: Add 100 µL of the diluted hSERT membrane preparation to all wells. The final assay volume is 200 µL. Incubate the plate at room temperature (22-25°C) for 60-90 minutes with gentle agitation.

  • Termination by Rapid Filtration:

    • Rationale: To rapidly separate the membrane-bound radioligand from the free radioligand in the solution. This stops the reaction and allows for the quantification of bound radioactivity.

    • Procedure: Quickly harvest the contents of each well onto the glass fiber filter mat using a cell harvester under vacuum. Wash the filters 3-4 times with 300 µL of ice-cold assay buffer to remove any unbound radioligand.

  • Quantification:

    • Rationale: To measure the amount of radioligand bound to the membranes on the filters.

    • Procedure: Place the filter mat in a drying oven at 50°C for 30-60 minutes. Once dry, place the filters into scintillation vials, add 4-5 mL of scintillation fluid, and count the radioactivity (in disintegrations per minute, DPM) using a liquid scintillation counter.

  • Data Analysis:

    • Rationale: To calculate the IC₅₀ and Kᵢ values.

    • Calculation of Specific Binding: Specific Binding = Total Binding (DPM) - Non-specific Binding (DPM).

    • IC₅₀ Determination: Plot the percentage of specific binding against the log concentration of the test compound. Use a non-linear regression analysis (sigmoidal dose-response curve) to determine the concentration of the test compound that inhibits 50% of the specific binding (the IC₅₀ value).

    • Kᵢ Calculation: Convert the IC₅₀ to the Kᵢ using the Cheng-Prusoff equation: Kᵢ = IC₅₀ / (1 + [L]/Kd) Where [L] is the concentration of the radioligand and Kd is its dissociation constant.

Workflow Visualization

G cluster_prep Preparation cluster_assay Assay Incubation cluster_readout Detection & Analysis prep_membranes 1. Dilute hSERT Membranes plate_setup 4. Add Reagents to 96-Well Plate (Controls & Test Compound) prep_membranes->plate_setup prep_ligand 2. Prepare Radioligand ([³H]Citalopram) add_radioligand 5. Add Radioligand to all wells prep_ligand->add_radioligand prep_compound 3. Serially Dilute Test Compound prep_compound->plate_setup plate_setup->add_radioligand add_membranes 6. Add Membranes & Incubate (60-90 min) add_radioligand->add_membranes filtration 7. Rapid Filtration to Separate Bound/Free add_membranes->filtration counting 8. Scintillation Counting (Measure DPM) filtration->counting analysis 9. Calculate IC₅₀ & Kᵢ (Cheng-Prusoff) counting->analysis

Figure 2. Experimental workflow for a SERT competitive binding assay.

Conclusion

References

  • A novel Bromine-containing paroxetine analog provides mechanistic clues for binding ambiguity at the central primary binding site of the serotonin transporter. Journal of Medicinal Chemistry. [Link]

  • Coleman, J. A., & Gouaux, E. (2020). Chemical and structural investigation of the paroxetine-human serotonin transporter complex. eLife. [Link]

  • Chemical and structural investigation of the paroxetine-human serotonin transporter complex. PubMed Central. [Link]

  • Gifford Bioscience. Radioligand Binding Assay Protocol. [Link]

  • Bylund, D. B., & Toews, M. L. (1993). Radioligand binding methods: practical guide and tips. American Journal of Physiology-Lung Cellular and Molecular Physiology. [Link]

  • PubChem. Paroxetine. National Institutes of Health. [Link]

  • Szymanska, E., et al. (2021). Paroxetine—Overview of the Molecular Mechanisms of Action. International Journal of Molecular Sciences. [Link]

  • Davis, A. A., et al. (2016). Mechanism of Paroxetine (Paxil) Inhibition of the Serotonin Transporter. Scientific Reports. [Link]

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The Analytical Crucible: LC-MS/MS versus HPLC for Paroxetine Intermediate Analysis

Author: BenchChem Technical Support Team. Date: January 2026

A Senior Application Scientist's Guide to Method Selection and Validation

In the rigorous landscape of pharmaceutical development, the journey of an Active Pharmaceutical Ingredient (API) from synthesis to final product is scrutinized at every step. The analysis of synthetic intermediates is a critical control point, ensuring the quality, purity, and safety of the final drug substance. Paroxetine, a potent selective serotonin reuptake inhibitor (SSRI), is synthesized through a multi-step process involving key chiral intermediates, such as (3S, 4R)-4-(4-fluorophenyl)-3-hydroxymethylpiperidine. The choice of analytical methodology to monitor these intermediates is pivotal, directly impacting process control, impurity profiling, and regulatory compliance.

This guide provides an in-depth comparison of two instrumental techniques at the forefront of pharmaceutical analysis: High-Performance Liquid Chromatography (HPLC) with ultraviolet (UV) detection and Liquid Chromatography with tandem Mass Spectrometry (LC-MS/MS). As a Senior Application Scientist, my objective is not merely to list the specifications of each technique, but to delve into the causality behind methodological choices, offering field-proven insights for researchers, scientists, and drug development professionals. We will explore the core principles, comparative performance, and the strategic rationale for selecting one method over the other in the context of paroxetine intermediate analysis.

The Core Dilemma: Resolving Power vs. Unambiguous Identification

The fundamental choice between HPLC-UV and LC-MS/MS hinges on a balance between robust quantification of a known analyte and the sensitive, specific detection of both the analyte and its unknown impurities.

  • High-Performance Liquid Chromatography (HPLC): Often considered the workhorse of quality control (QC) laboratories, HPLC separates compounds based on their physicochemical interactions with a stationary phase (the column) and a mobile phase.[1] For an intermediate like (3S, 4R)-4-(4-fluorophenyl)-3-hydroxymethylpiperidine, a chromophore (a part of the molecule that absorbs UV light) is present due to the fluorophenyl group, making UV detection a viable and cost-effective option. HPLC is renowned for its precision and robustness in quantifying the main component.

  • Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS): This technique couples the separation power of HPLC with the high selectivity and sensitivity of a mass spectrometer.[2] Instead of measuring light absorbance, the mass spectrometer ionizes the molecules eluting from the column and separates them based on their mass-to-charge ratio (m/z).[2] A tandem mass spectrometer (MS/MS) adds another layer of specificity by isolating a specific parent ion, fragmenting it, and then detecting a specific fragment ion. This process, known as Multiple Reaction Monitoring (MRM), is exceptionally selective and can detect analytes at far lower concentrations than UV detectors.[1]

The following diagram illustrates the fundamental divergence in the analytical workflows.

Workflow_Comparison Figure 1: High-Level Analytical Workflows cluster_0 HPLC-UV Workflow cluster_1 LC-MS/MS Workflow HPLC_Sample Sample Injection HPLC_Sep Chromatographic Separation (Based on Polarity/Affinity) HPLC_Sample->HPLC_Sep HPLC_Detect UV-Vis Detector (Measures Light Absorbance) HPLC_Sep->HPLC_Detect HPLC_Result Chromatogram (Peak Area vs. Time) HPLC_Detect->HPLC_Result LCMS_Sample Sample Injection LCMS_Sep Chromatographic Separation (Based on Polarity/Affinity) LCMS_Sample->LCMS_Sep LCMS_MS Mass Spectrometer (Ionization & Mass Analysis) LCMS_Sep->LCMS_MS LCMS_MSMS Tandem MS (MS/MS) (Parent Ion -> Fragment Ion) LCMS_MS->LCMS_MSMS LCMS_Result Mass Chromatogram (Ion Intensity vs. Time) LCMS_MSMS->LCMS_Result

Caption: High-Level Analytical Workflows

Performance Deep Dive: A Comparative Analysis

To make an informed decision, one must compare the techniques across key analytical performance parameters. The analysis of the paroxetine intermediate (3S, 4R)-4-(4-fluorophenyl)-3-hydroxymethylpiperidine serves as our case study.

Parameter HPLC-UV LC-MS/MS Expertise & Experience Insights
Specificity Moderate to HighExceptionalHPLC relies on chromatographic retention time for identification. Co-eluting impurities with similar UV spectra can interfere, leading to inaccurate quantification. LC-MS/MS provides confirmation based on both retention time and a highly specific mass transition (parent ion → fragment ion), making it virtually immune to co-elution interference.[1] This is critical for impurity profiling where unexpected process-related impurities or degradants may be present.
Sensitivity (LOD/LOQ) Typically in the µg/mL (ppm) range. E.g., LOD ~10-25 ng/mL, LOQ ~25-50 ng/mL.[3][4]Typically in the ng/mL to pg/mL (ppb to ppt) range. E.g., LOD <0.1 ng/mL, LOQ <0.2 ng/mL.[3][5]For routine process control where the intermediate is a major component, HPLC's sensitivity is often sufficient. However, for detecting trace-level genotoxic or carry-over impurities, LC-MS/MS is non-negotiable. The ability to achieve low ng/mL LOQs is crucial for meeting stringent regulatory limits, such as those outlined by ICH guidelines.[4]
Linearity & Range Excellent over 2-3 orders of magnitude (e.g., 1-500 µg/mL).[6]Good, but can be susceptible to matrix effects and detector saturation at high concentrations. Typically linear over 3-4 orders of magnitude.HPLC-UV detectors have a very wide linear dynamic range, making them ideal for assay methods that measure the main component from 50% to 150% of the target concentration. While LC-MS/MS is also linear, its primary strength is not in high-concentration assays but in trace analysis.
Precision & Accuracy Excellent (RSD <1-2%). Often considered more precise for high-concentration assays.Very Good (RSD <5-15%), but can be influenced by matrix effects if sample cleanup is inadequate.For the release testing of an intermediate batch, the high precision of an HPLC assay is often preferred. The accuracy of both methods is comparable when properly validated, but LC-MS/MS requires more careful management of matrix effects, often through the use of an isotopically labeled internal standard.[7]
Method Development Relatively straightforward. Focus on chromatographic separation.More complex. Requires optimization of both chromatography and mass spectrometer parameters (e.g., ionization source, collision energies).The complexity of LC-MS/MS development is a significant factor. It demands a higher level of operator expertise. However, this initial investment pays dividends in the unparalleled data quality and specificity it provides, especially during process development and troubleshooting.
Cost & Throughput Lower capital and operational costs. Faster sample-to-sample cycle times are often possible.Higher capital investment and maintenance costs. Throughput can be very high with modern UHPLC front-ends.For a high-volume QC lab running the same assay repeatedly, the economic advantages of HPLC are compelling. LC-MS/MS is a strategic investment, best deployed where its unique capabilities in identification and trace quantification are essential.

Authoritative Grounding: The Imperative of Method Validation

Regardless of the chosen technology, the analytical method must be validated to demonstrate it is "fit for its intended purpose."[8] The International Council for Harmonisation (ICH) Q2(R2) guideline provides the global standard for this process.[3][8] A validated method ensures trustworthiness and provides a self-validating system of data integrity.

The validation process follows a clear logical flow, ensuring all performance characteristics are rigorously tested and documented.

Validation_Workflow Figure 2: ICH Q2(R2) Method Validation Workflow Start Define Analytical Target Profile (ATP) Protocol Develop Validation Protocol (Pre-defined Acceptance Criteria) Start->Protocol Specificity Specificity / Selectivity (Discriminate analyte from impurities, placebo, etc.) Protocol->Specificity Linearity Linearity (Test multiple concentrations) Specificity->Linearity Range Range (Upper and lower limits) Linearity->Range Accuracy Accuracy (% Recovery of spiked samples) Range->Accuracy Precision Precision (Repeatability, Intermediate Precision, Reproducibility) Accuracy->Precision LOD Detection Limit (LOD) (Signal-to-Noise Ratio) Precision->LOD LOQ Quantitation Limit (LOQ) (Lowest quantifiable concentration) Precision->LOQ Robustness Robustness (Vary method parameters like pH, flow rate, temp.) Precision->Robustness Report Final Validation Report (Summarize all data) Robustness->Report

Caption: ICH Q2(R2) Method Validation Workflow

This structured approach is mandatory for regulatory submissions and ensures that the data generated, whether from an HPLC or an LC-MS/MS system, is reliable and defensible.[9][10]

Experimental Protocols: A Practical Application

To illustrate the practical differences, detailed methodologies for the analysis of (3S, 4R)-4-(4-fluorophenyl)-3-hydroxymethylpiperidine are provided below.

Protocol 1: HPLC-UV Method for Assay and Purity

1. Objective: To determine the potency and impurity profile of the paroxetine intermediate at levels typically specified for a manufacturing process (>0.05%).

2. Instrumentation:

  • HPLC System with Quaternary Pump, Autosampler, Column Thermostat, and UV/PDA Detector.

3. Chromatographic Conditions:

  • Column: Chiral stationary phase, such as one based on ovomucoid glycoprotein (e.g., Ultron ES-OVM, 150 x 4.6 mm, 5 µm), is essential for separating the desired (-)-trans isomer from other potential stereoisomers.[11]

  • Mobile Phase: 10 mM Potassium Phosphate buffer (pH 3.5) : Acetonitrile (98:2, v/v). Causality: The low percentage of organic modifier and the specific pH are chosen to maximize the chiral recognition interactions on the ovomucoid stationary phase.

  • Flow Rate: 1.5 mL/min.

  • Column Temperature: 23 °C.

  • Detection Wavelength: 295 nm. Causality: This wavelength provides a good balance of sensitivity for the fluorophenyl chromophore while minimizing interference from potential matrix components.

  • Injection Volume: 10 µL.

4. Sample Preparation:

  • Accurately weigh approximately 25 mg of the intermediate standard/sample into a 50 mL volumetric flask.

  • Dissolve and dilute to volume with the mobile phase to obtain a concentration of 0.5 mg/mL.

  • Filter the solution through a 0.45 µm nylon syringe filter before injection.

5. Validation Insights (Trustworthiness):

  • Specificity: Demonstrate baseline separation of the (3S, 4R) peak from its potential enantiomer ((3R, 4S)) and diastereomers. Spike the sample with known related substances to confirm resolution.

  • LOQ: Determine the LOQ, which is expected to be around 0.181 µg/mL for a similar compound, to ensure it is below the reporting threshold for impurities (e.g., 0.05%).[12]

  • Robustness: Evaluate the method's performance by making small, deliberate changes to pH (±0.2 units), mobile phase composition (±2%), and column temperature (±5 °C).

Protocol 2: LC-MS/MS Method for Trace-Level Impurity Analysis

1. Objective: To detect and quantify potential carry-over impurities or degradants in the paroxetine intermediate at parts-per-billion (ppb) levels.

2. Instrumentation:

  • UHPLC System coupled to a Triple Quadrupole Mass Spectrometer with an Electrospray Ionization (ESI) source.

3. Chromatographic Conditions:

  • Column: Reversed-phase C18 column (e.g., Acquity BEH C18, 50 x 2.1 mm, 1.7 µm). Causality: A standard C18 column is sufficient as the mass spectrometer provides the required specificity, and the goal is a fast, efficient separation.

  • Mobile Phase A: 0.1% Formic Acid in Water.

  • Mobile Phase B: 0.1% Formic Acid in Acetonitrile. Causality: Volatile buffers like formic acid are mandatory for LC-MS as non-volatile salts (like phosphate) will crystallize in the source and contaminate the instrument.

  • Gradient: 5% B to 95% B over 3 minutes.

  • Flow Rate: 0.4 mL/min.

  • Column Temperature: 40 °C.

  • Injection Volume: 5 µL.

4. Mass Spectrometer Conditions:

  • Ionization Mode: Electrospray Ionization, Positive (ESI+). Causality: The piperidine nitrogen is basic and will readily accept a proton to form a positive ion [M+H]+.

  • MRM Transition for Intermediate (C12H16FNO):

    • Molecular Weight: 209.26 g/mol .[13]

    • Parent Ion (Q1): m/z 210.1 [M+H]+

    • Fragment Ion (Q3): A characteristic fragment would be determined during method development, likely corresponding to a stable fragment after collision-induced dissociation (e.g., loss of water or a portion of the piperidine ring).

  • Source Parameters: Optimized for maximum signal (e.g., Capillary Voltage: 3.5 kV, Source Temp: 150 °C, Desolvation Temp: 400 °C).

5. Sample Preparation:

  • Prepare a stock solution of the intermediate sample at 1 mg/mL in methanol.

  • Perform a serial dilution with 50:50 water:acetonitrile to a final concentration of 1 µg/mL. This lower concentration is necessary to avoid saturating the highly sensitive MS detector.

  • Filter the final solution through a 0.22 µm PTFE syringe filter.

Final Verdict: Selecting the Right Tool for the Job

The choice between LC-MS/MS and HPLC is not a matter of which is "better," but which is more appropriate for the specific analytical challenge at hand.

Choose HPLC-UV for:

  • Routine QC and batch release assays: Where the primary goal is to accurately quantify the main intermediate component with high precision.

  • High-concentration samples: Its wide linear range is ideal for assay measurements.

  • Cost-constrained environments: It offers a lower cost of ownership and requires less specialized operator training.

Choose LC-MS/MS for:

  • Trace-level impurity analysis: When detecting and quantifying impurities at or below the 0.05% threshold, especially for potentially genotoxic impurities.

  • Impurity identification and structural elucidation: It provides molecular weight and fragmentation data essential for identifying unknown peaks.

  • Method development and process troubleshooting: Its specificity is invaluable for understanding reaction pathways and identifying sources of contamination.

  • Analysis in complex matrices: Its ability to distinguish the analyte from matrix components is unparalleled.

In a comprehensive drug development program, both techniques are not mutually exclusive but are complementary. HPLC serves as the robust tool for routine quality control, while LC-MS/MS acts as the high-sensitivity, high-specificity tool for in-depth investigation, impurity profiling, and ensuring the ultimate safety and quality of the paroxetine API.

References

  • Zukowski J, Brightwell M, De Biasi V. Chiral HPLC method for chiral purity determination of paroxetine drug substance. Chirality. 2003;15(7):600-604.
  • ICH. Validation of Analytical Procedures Q2(R2). International Council for Harmonisation; 2023. Available from: [Link]

  • AMS Biopharma. ICH Guidelines for Analytical Method Validation Explained. Published 2025. Available from: [Link]

  • IntuitionLabs. ICH Q2(R2) Guide: Analytical Method Validation Explained. Published 2024. Available from: [Link]

  • Bhaskar H Zaware, et al. Synthesis and Characterization of (3S, 4R)-4-(4-Fluorophenyl)-Piperidine-3-Methanol, a Possible Impurity in Paroxetine Hydrochloride. Der Pharma Chemica. 2017;9(7):91-93.
  • ICH. Q2(R2) Validation of Analytical Procedures. European Medicines Agency; 2023. Available from: [Link]

  • QbD Group. ICH Q2(R2) Validation of Analytical Procedures: An Overview of the Revised Guideline. Published March 20, 2024. Available from: [Link]

  • Panchumarthy Ravi Sankar et al. Development and validation of rapid RP-HPLC method for the determination of Paroxetine in bulk and pharmaceutical dosage form. Der Pharmacia Lettre. 2016;8(3):43-52.
  • Zhu Z, Neirinck L. High-performance liquid chromatography-mass spectrometry method for the determination of paroxetine in human plasma. J Chromatogr B Analyt Technol Biomed Life Sci. 2002;780(2):295-300.
  • National Center for Biotechnology Information. Paroxetine. PubChem Compound Summary for CID 43815. Available from: [Link].

  • Chemyx. Basic Principles of HPLC, MS & LC-MS | Liquid Chromatography. Available from: [Link].

  • MONAD. What's the Difference Between HPLC and LC-MS?. Published August 1, 2024. Available from: [Link].

  • Yamgar R, Sawant S. Synthesis and characterization of novel impurities in Paroxetine Hydrochloride hemihydrate and adopting QbD principles to built in quality in process of final drug substance. Asian Journal of Research in Chemistry. 2012;5(3):329-335.
  • Waters Corporation. Development and Validation of a UHPLC Method for Paroxetine Hydrochloride. Available from: [Link].

  • Perera, R. A Comprehensive Guide to Chromatography and HPLC / LC-MS. Published November 5, 2022. Available from: [Link].

  • Al-Haj, N. Q., et al. Comparative LC-MS and HPLC analyses of selected antiepileptics and beta-blocking drugs. Journal of Pharmaceutical and Biomedical Analysis. 2004.
  • AMS Biopharma. Impurity profiling and HPLC methods for drug quality compliance. Published 2025. Available from: [Link].

  • Yamgar, R., & Sawant, S. Synthesis and characterization of novel impurities in Paroxetine Hydrochloride hemihydrate and adopting QbD principles to built in quality in process of final drug substance. Asian Journal of Research in Chemistry. 2012; 5(3), 329-335.
  • National Center for Biotechnology Information. (-)-trans-4-(4'-Fluorophenyl)-3-hydroxymethyl-N-methylpiperidine. PubChem Compound Summary for CID 135417240. Available from: [Link].

  • Massaroti, P., et al. Validation of a Selective Method for Determination of Paroxetine in human plasma by LC-MS/MS. Journal of Pharmacy & Pharmaceutical Sciences. 2005;8(2):340-347.
  • Zhu, Z., & Neirinck, L. High-performance liquid chromatography-mass spectrometry method for the determination of paroxetine in human plasma.
  • Lambropoulos, J., Spanos, G. A., & Lazaridis, N. V. Method development and validation for the HPLC assay (potency and related substances) for 20 mg paroxetine tablets. Journal of Pharmaceutical and Biomedical Analysis. 1999;19(5):793-802.
  • Longdom Publishing. Quantitation of Paroxetine in Human Plasma by LC-MS/MS: Overcoming Significant Column-to-Column Retention Time Variation. Journal of Analytical & Bioanalytical Techniques. 2019.
  • Fernandes, C., Tiritan, M. E., & Pinto, M. Chiral Separations in Preparative Scale: A Medicinal Chemistry Point of View. Molecules. 2020;25(8):1899.
  • Sravani, G., et al. Development and validation of a stability-indicating hplc method for the simultaneous determination of paroxetine hydrochloride and clonazepam in pharmaceutical dosage forms.

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A Comparative Guide to the Purity of Paroxetine from Different Synthetic Precursors

Author: BenchChem Technical Support Team. Date: January 2026

For researchers, scientists, and professionals in drug development, the purity of an active pharmaceutical ingredient (API) is of paramount importance. Paroxetine, a selective serotonin reuptake inhibitor (SSRI), is a widely prescribed medication for the treatment of depression and other mood disorders. The synthetic route chosen for its production can have a significant impact on the final purity profile of the API. This guide provides an in-depth technical comparison of the purity of paroxetine synthesized from two distinct precursor pathways: the classical Grignard-based route starting from arecoline and a modern enantioselective synthesis utilizing N-heterocyclic carbene (NHC) catalysis.

The Critical Role of Purity in Paroxetine Synthesis

Paroxetine possesses two stereogenic centers, meaning it can exist as four possible stereoisomers. The therapeutically active form is the (-)-trans isomer. The presence of other stereoisomers, as well as process-related impurities and degradation products, can affect the drug's efficacy and safety. Therefore, the choice of synthetic strategy is a critical decision in the drug development process, directly influencing the impurity profile and the complexity of purification.

Synthetic Route 1: The Classical Grignard Approach from Arecoline

This well-established route utilizes the naturally occurring alkaloid arecoline and a Grignard reagent, 4-fluorophenylmagnesium bromide, as key precursors. The synthesis proceeds through several steps, each with the potential to introduce specific impurities.

Causality Behind Experimental Choices

The core of this synthesis is the 1,4-conjugate addition of the Grignard reagent to the α,β-unsaturated ester of arecoline. The choice of an ether solvent, such as diethyl ether, is crucial as it favors the desired 1,4-addition over the competing 1,2-addition to the ester carbonyl group[1]. Subsequent steps involve reduction of the ester to an alcohol, resolution of the racemic mixture to isolate the desired enantiomer, and finally, coupling with sesamol followed by demethylation. The resolution step, often employing a chiral acid, is a critical control point for ensuring the correct stereochemistry of the final product.

Potential Impurities in the Grignard Route

The multi-step nature of this pathway and the reagents used can lead to a range of impurities:

  • Diastereomers and Enantiomers: As the initial Grignard reaction is not stereoselective, it produces a mixture of cis and trans diastereomers, each as a racemic mixture. Inefficient resolution can lead to the presence of the unwanted (+)-trans enantiomer in the final product[2].

  • Desfluoro Paroxetine: This impurity can arise from the reduction of any over-reduced Grignard reagent that has lost its fluorine atom[3].

  • Alkoxy Impurities: If alcohol solvents are present during the Grignard reaction or subsequent steps, they can react to form alkoxy-substituted impurities where the fluorine atom on the phenyl ring is replaced by an alkoxy group[4].

  • Process-Related Impurities: Incomplete reactions or side reactions at each of the numerous steps can introduce a variety of other minor impurities.

Synthetic Route 2: Enantioselective Synthesis via N-Heterocyclic Carbene (NHC) Catalysis

A more modern approach to paroxetine synthesis employs an N-heterocyclic carbene (NHC) as an organocatalyst to control stereochemistry from the outset. This route typically starts from simpler, achiral precursors like a substituted cinnamaldehyde and a nitroalkene.

Causality Behind Experimental Choices

This elegant synthesis hinges on the ability of a chiral NHC to catalyze the enantioselective homoenolate addition of an enal to a nitroalkene. This key step constructs the piperidine ring precursor with the desired stereochemistry in a single transformation[5]. The choice of the specific chiral NHC is critical for achieving high enantioselectivity. Subsequent reduction of the nitro group and lactam ring yields the paroxetine core. This approach is significantly more convergent than the classical route.

Potential Impurities in the NHC-Catalyzed Route

The primary advantage of this route is the early and efficient control of stereochemistry, which significantly simplifies the impurity profile. However, potential impurities can still arise:

  • Enantiomeric Impurity: The primary chiral impurity would be the unwanted (+)-trans enantiomer of paroxetine. The level of this impurity is directly related to the enantioselectivity of the NHC-catalyzed step.

  • Unreacted Intermediates: Incomplete reaction at any stage can lead to the presence of starting materials or intermediates in the final product.

  • Byproducts of the Catalytic Cycle: While generally clean, NHC catalytic cycles can sometimes lead to minor byproducts, although these are typically easier to separate from the desired product.

Comparative Analysis of Purity Profiles

The choice of synthetic route has a profound impact on the final purity of paroxetine. The following table summarizes the key differences in the impurity profiles of the two discussed methods.

Impurity TypeGrignard Route from ArecolineNHC-Catalyzed Enantioselective Route
Enantiomeric Purity Dependent on the efficiency of the classical resolution step. Can be a significant challenge.High enantiomeric purity is typically achieved directly in the key catalytic step.
Diastereomeric Purity Requires separation of cis and trans isomers.The reaction is highly diastereoselective, minimizing the formation of the cis isomer.
Process-Related Impurities Higher potential for a wider range of impurities due to the multi-step nature and harsh reagents.Fewer steps and milder conditions generally lead to a cleaner reaction profile.
Specific Impurities Desfluoro paroxetine, alkoxy impurities, unreacted intermediates from multiple steps.Primarily the unwanted enantiomer and potentially unreacted starting materials.

Experimental Protocols

Synthesis of Paroxetine via Grignard Route (Illustrative Protocol)

This protocol is a simplified representation based on established literature[1][6][7].

  • Grignard Reaction: A solution of arecoline in a suitable non-ether solvent (e.g., toluene) is added to a solution of 4-fluorophenylmagnesium bromide in diethyl ether at low temperature (-5 to -10 °C) under a nitrogen atmosphere. The reaction is stirred for 1-2 hours and then quenched with aqueous acid.

  • Reduction: The resulting piperidine ester is reduced to the corresponding alcohol using a reducing agent like lithium aluminum hydride in an anhydrous ether solvent.

  • Resolution: The racemic trans-alcohol is resolved using a chiral resolving agent, such as (-)-di-p-toluoyl-L-tartaric acid, to selectively crystallize the desired (-)-trans isomer.

  • Coupling with Sesamol: The resolved alcohol is then coupled with sesamol in the presence of a suitable base.

  • Demethylation: The N-methyl group is removed, typically using a chloroformate reagent followed by hydrolysis, to yield paroxetine.

  • Purification: The final product is purified by crystallization.

Synthesis of Paroxetine via NHC Catalysis (Illustrative Protocol)

This protocol is based on the work of Scheidt and co-workers[5].

  • Nitroalkene Formation: The requisite nitroalkene is prepared from the corresponding aldehyde via a Henry reaction with nitromethane, followed by dehydration.

  • NHC-Catalyzed Cyclization: To a solution of the chiral NHC catalyst and a base (e.g., DBU) in a suitable solvent (e.g., THF), the enal and the nitroalkene are added. The reaction is stirred at room temperature until completion.

  • Reduction: The resulting δ-nitro lactam is then reduced using a strong reducing agent like lithium aluminum hydride to afford paroxetine.

  • Purification: The crude product is purified by column chromatography and/or crystallization.

HPLC Method for Purity and Impurity Profiling

A validated HPLC method is essential for determining the purity of the synthesized paroxetine and quantifying any impurities[8][9].

  • Column: A C18 reversed-phase column (e.g., 250 mm x 4.6 mm, 5 µm particle size) is commonly used.

  • Mobile Phase: A typical mobile phase would be a mixture of an aqueous buffer (e.g., phosphate buffer at a specific pH) and an organic modifier (e.g., acetonitrile or methanol). The composition can be isocratic or a gradient.

  • Detection: UV detection at a wavelength of around 295 nm is suitable for paroxetine and its related impurities.

  • Flow Rate: A flow rate of 1.0 mL/min is typical.

  • Injection Volume: 10-20 µL.

  • Temperature: Ambient or controlled column temperature (e.g., 25 °C).

Chiral HPLC Method for Enantiomeric Purity Analysis

To determine the enantiomeric excess of the synthesized paroxetine, a chiral HPLC method is required[2][10][11].

  • Column: A chiral stationary phase (CSP) is necessary. Polysaccharide-based columns, such as those with cellulose or amylose derivatives (e.g., Chiralpak AD-H), are often effective.

  • Mobile Phase: The mobile phase is typically a mixture of a non-polar solvent (e.g., hexane or heptane) and an alcohol (e.g., ethanol or isopropanol), often with a small amount of an amine modifier (e.g., diethylamine) to improve peak shape.

  • Detection: UV detection at an appropriate wavelength (e.g., 295 nm).

  • Flow Rate: A typical flow rate is between 0.5 and 1.0 mL/min.

  • Temperature: Column temperature can be a critical parameter for achieving good separation and should be controlled.

Visualization of Synthetic Pathways and Analytical Workflow

Synthetic Pathways

G cluster_0 Grignard Route cluster_1 NHC-Catalyzed Route Arecoline Arecoline Piperidine Ester Piperidine Ester Arecoline->Piperidine Ester 4-F-PhMgBr Racemic Alcohol Racemic Alcohol Piperidine Ester->Racemic Alcohol Reduction (-)-trans Alcohol (-)-trans Alcohol Racemic Alcohol->(-)-trans Alcohol Resolution N-Me-Paroxetine N-Me-Paroxetine (-)-trans Alcohol->N-Me-Paroxetine Sesamol Coupling Paroxetine Paroxetine N-Me-Paroxetine->Paroxetine Demethylation Aldehyde + Nitroalkene Aldehyde + Nitroalkene δ-Nitro Lactam δ-Nitro Lactam Aldehyde + Nitroalkene->δ-Nitro Lactam Chiral NHC δ-Nitro Lactam->Paroxetine Reduction

Caption: Comparison of the Grignard and NHC-catalyzed synthetic routes to paroxetine.

Analytical Workflow for Purity Assessment

G Synthesized Paroxetine Synthesized Paroxetine Sample Preparation Sample Preparation Synthesized Paroxetine->Sample Preparation Dissolution in Mobile Phase HPLC Analysis HPLC Analysis Sample Preparation->HPLC Analysis Reversed-Phase Chiral HPLC Analysis Chiral HPLC Analysis Sample Preparation->Chiral HPLC Analysis Chiral Stationary Phase Purity and Impurity Profile Purity and Impurity Profile HPLC Analysis->Purity and Impurity Profile UV Detection Final Purity Assessment Final Purity Assessment Purity and Impurity Profile->Final Purity Assessment Enantiomeric Purity (e.e.) Enantiomeric Purity (e.e.) Chiral HPLC Analysis->Enantiomeric Purity (e.e.) UV Detection Enantiomeric Purity (e.e.)->Final Purity Assessment

Caption: Analytical workflow for the comprehensive purity assessment of synthesized paroxetine.

Conclusion and Future Perspectives

The choice of a synthetic route for paroxetine has a direct and significant impact on the purity of the final API. The classical Grignard route, while well-established, presents considerable challenges in controlling stereochemistry and minimizing process-related impurities. In contrast, modern enantioselective methods, such as the NHC-catalyzed approach, offer a more elegant and efficient solution, providing direct access to the desired enantiomer with a cleaner impurity profile.

For researchers and drug development professionals, a thorough understanding of the potential impurities associated with each synthetic pathway is crucial for developing robust analytical methods and ensuring the quality, safety, and efficacy of the final drug product. As synthetic methodologies continue to evolve, the development of even more efficient, sustainable, and highly selective routes for the synthesis of paroxetine and other chiral pharmaceuticals can be anticipated.

References

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  • Lisowska-Kuźmicz, M., Kantor-Boruta, M., Jończyk, A., Jarończyk, M., Ocios-Bębenek, A., & Raczak-Gutknecht, J. (2014). New validated HPLC methodology for the determination of (−)-trans-paroxetine and its enantiomer in pharmaceutical formulations with use of ovomucoid chiral stationary phase. Analytical and Bioanalytical Chemistry, 406(15), 3743-3751. [Link]

  • Cohen, D. T., & Scheidt, K. A. (2012). Rapid Construction of (-)-Paroxetine and (-)-Femoxetine via N-Heterocyclic Carbene Catalyzed Homoenolate Addition to Nitroalkenes. Organic letters, 14(14), 3594-3597. [Link]

  • Cirilli, R., Ferretti, R., Rossetti, A., & Villani, C. (2022). Separation of chiral and achiral impurities in paroxetine hydrochloride in a single run using supercritical fluid chromatography with a polysaccharide stationary phase. Journal of Chromatography A, 1677, 463318. [Link]

  • Plati, J. T., Ingerman, A. K., & Wenner, W. (2014). Process for the preparation of paroxetine. Drug Patents International. [Link]

  • Ward, T. J. (2001). U.S. Patent No. 6,172,233. Washington, DC: U.S.
  • Zukowski, J. (2003). Chiral HPLC method for chiral purity determination of paroxetine drug substance. ResearchGate. [Link]

  • Ward, T. J., & Costello, T. G. (2001). Process for the preparation of paroxetine.
  • Lisowska-Kuźmicz, M., et al. (2014). New validated HPLC methodology for the determination of (-)-trans-paroxetine and its enantiomer in pharmaceutical formulations with use of ovomucoid chiral stationary phase Euroanalysis XVII. ResearchGate. [Link]

  • Ward, T. J., & Lee, G. A. (2001). Process for the preparation of 1-methyl-3-carbomethoxy-4-(4'-fluorophenyl)-piperidine.
  • Nair, V., Menon, R. S., Biju, A. T., & Abhilash, K. G. (2015). Recent advances in employing homoenolates generated by N-heterocyclic carbene (NHC) catalysis in carbon-carbon bond-forming reactions. Chemical Society Reviews, 44(10), 3145-3162. [Link]

  • Lamb, J., St. George, G., & Vick, N. (1999). Method development and validation for the HPLC assay (potency and related substances) for 20 mg paroxetine tablets. Journal of pharmaceutical and biomedical analysis, 19(5), 793-802. [Link]

  • Yet, L. (2013). Part I: N-heterocyclic carbene catalyzed homoenolate addition of enals to nitroalkenes. DR-NTU. [Link]

  • Wang, Y., et al. (2023). NHCs-catalyzed enantioselective synthesis of biaryl axially chiral imides. ChemRxiv. [Link]

  • Santos, J., Proença, M. F., Rodrigues, A. J., Patrício, P., & Domingues, H. S. (2021). Recent Advances in the Synthesis of the Antidepressant Paroxetine. Current medicinal chemistry, 28(15), 2960-2973. [Link]

  • Janga, R. B., & Suhasini, J. (2013). Development and validation of novel UV spectrophotometric and RP-HPLC method for the estimation of paroxetine hydrochloride in b. Scholars Research Library. [Link]

  • Enders, D., & Wang, C. (2011). Enantioselective synthesis of paroxetine. ResearchGate. [Link]

  • Alcaide, B., Almendros, P., & Luna, A. (2011). Diastereoconvergent Synthesis of (–)‐Paroxetine. Chemistry–A European Journal, 17(36), 10019-10025. [Link]

  • LGC Standards. (n.d.). Paroxetine impurities: An overview. Amazon S3. [Link]

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  • Janga, R. B., & Suhasini, J. (2024). UV and RP-HPLC method for paroxetine hydrochloride estimation. Afrab-regular. [Link]

  • Yet, L. (2013). part i. n-heterocyclic carbene catalyzed homoenolate addition of enals to nitroalkenes part. DR-NTU. [Link]

  • Kim, M. H., et al. (2010). Synthesis of (-)-Paroxetine via Enantioselective Phase-Transfer Catalytic Monoalkylation of Malonamic Ester. s3-ap-northeast-1.amazonaws.com. [Link]

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  • Csendes, I., et al. (2019). Multigram-scale flow synthesis of the chiral key intermediate of (–)-paroxetine enabled by solvent-free heterogeneous organocatalysis. National Institutes of Health. [Link]

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A Senior Application Scientist's Guide to Cross-Validation of Analytical Methods for Paroxetine and its Impurities

Author: BenchChem Technical Support Team. Date: January 2026

In the landscape of pharmaceutical development and quality control, the analytical methods we employ are the bedrock of product safety and efficacy. For a widely prescribed selective serotonin reuptake inhibitor (SSRI) like paroxetine, ensuring the accuracy and reliability of its quantification, as well as the detection of its impurities, is paramount. This guide provides a comprehensive comparison and detailed protocols for the cross-validation of analytical methods for paroxetine, designed for researchers, scientists, and drug development professionals.

The Critical Role of Method Validation in Pharmaceutical Analysis

The journey of a drug from development to market is paved with rigorous testing. Analytical method validation is a cornerstone of this process, providing documented evidence that a method is suitable for its intended purpose. The International Council for Harmonisation (ICH) provides a framework for this validation, outlining key parameters that must be assessed.[1][2] When a new analytical method is developed or an existing one is modified, a full validation is required. However, when transferring a validated method to a different laboratory or comparing a new method to an established one, cross-validation becomes essential.

The updated ICH Q2(R2) guideline emphasizes a lifecycle approach to analytical procedures, acknowledging that methods may evolve.[3][4] This makes the principles of cross-validation even more pertinent, ensuring consistency and reliability of data throughout the product's lifecycle.

Understanding Paroxetine and Its Impurities

Paroxetine is a potent SSRI used to treat a range of conditions, including depression and anxiety disorders.[5][6] Its chemical structure lends itself to the formation of various impurities during synthesis, formulation, and storage.[7][8] These impurities can arise from process-related factors, degradation, or interactions with excipients.[7][8] Common impurities of paroxetine that require careful monitoring include process-related compounds and degradation products.[7][8][][10][11] The effective separation and quantification of these impurities from the active pharmaceutical ingredient (API) are critical for ensuring the safety and quality of the final drug product.

Comparative Analysis of Key Analytical Methodologies

Several analytical techniques are employed for the analysis of paroxetine and its impurities, each with its own set of advantages and limitations. The choice of method often depends on the specific requirements of the analysis, such as the need for high throughput, sensitivity, or the ability to separate complex mixtures.

High-Performance Liquid Chromatography (HPLC)

HPLC is a widely used technique for the analysis of pharmaceuticals due to its versatility and robustness.[12][13] Reversed-phase HPLC (RP-HPLC) is particularly well-suited for the separation of paroxetine and its impurities.

  • Principle: RP-HPLC separates compounds based on their hydrophobicity. A non-polar stationary phase (e.g., C18) is used with a polar mobile phase. More hydrophobic compounds interact more strongly with the stationary phase and thus have longer retention times.

  • Strengths: HPLC methods are well-established, reliable, and can be readily validated according to ICH guidelines.[14] They offer good resolution and sensitivity for the quantification of both the API and its impurities.

  • Considerations: Traditional HPLC methods can have longer run times.[5] Method development can be time-consuming, requiring optimization of parameters such as mobile phase composition, pH, and column temperature.

Ultra-High-Performance Liquid Chromatography (UHPLC)

UHPLC is a more recent advancement in liquid chromatography that utilizes smaller particle size columns (typically <2 µm) and higher pressures.[5][6]

  • Principle: The smaller particle size in UHPLC columns leads to higher separation efficiency and resolution. This allows for faster analysis times without sacrificing performance.[5]

  • Strengths: UHPLC offers significantly faster analysis times and improved resolution compared to conventional HPLC.[5][6] This high-throughput capability is advantageous in quality control environments. The increased sensitivity of UHPLC is also beneficial for the detection of low-level impurities.[5]

  • Considerations: UHPLC systems operate at much higher pressures, requiring specialized instrumentation. The method may be more susceptible to clogging if samples are not meticulously prepared.

Spectrophotometric Methods

UV-Visible spectrophotometry is a simpler and more cost-effective technique that can be used for the quantification of paroxetine.

  • Principle: This method is based on the principle that molecules absorb light at specific wavelengths. The amount of light absorbed is directly proportional to the concentration of the analyte in the solution. For paroxetine, a colored complex can be formed that absorbs in the visible region.[15]

  • Strengths: Spectrophotometric methods are rapid, simple, and do not require expensive instrumentation.[15][16] They can be suitable for routine quality control testing of the bulk drug or simple formulations.

  • Considerations: These methods often lack the specificity to distinguish between the API and its impurities.[13] Therefore, they are typically used for assay determination where impurity levels are known to be low or have been controlled by other methods.

Analytical Method Principle Advantages Limitations Typical Application
HPLC Separation based on hydrophobicity using a non-polar stationary phase and polar mobile phase.Robust, reliable, good resolution and sensitivity.[12][14]Longer run times compared to UHPLC.[5]Routine quality control, stability testing, impurity profiling.
UHPLC Utilizes smaller particle size columns and higher pressures for increased efficiency.Faster analysis, higher resolution, and sensitivity.[5][6]Requires specialized high-pressure instrumentation.High-throughput screening, impurity analysis at low levels.
Spectrophotometry Measures the absorbance of light by the analyte at a specific wavelength.Simple, rapid, and cost-effective.[15][16]Lacks specificity to separate API from impurities.[13]Assay of bulk drug and simple formulations.

The Imperative of Cross-Validation: Ensuring Method Comparability

Cross-validation is a critical exercise when implementing a new analytical method or transferring a method between laboratories. It serves to demonstrate that the two methods (or the same method in two different labs) provide equivalent results.

The Cross-Validation Workflow

The process of cross-validation involves a systematic comparison of the performance of two analytical methods.

Caption: A workflow diagram illustrating the key stages of an analytical method cross-validation process.

Experimental Protocol: Cross-Validation of HPLC and UHPLC Methods for Paroxetine Assay and Impurity Profiling

This protocol outlines a step-by-step approach to the cross-validation of a legacy HPLC method with a newly developed UHPLC method for the analysis of paroxetine and its impurities.

Objective

To demonstrate the equivalency of a new UHPLC method to an existing, validated HPLC method for the determination of paroxetine hydrochloride assay and the quantification of related substances in a tablet dosage form.

Materials and Reagents
  • Paroxetine Hydrochloride Reference Standard

  • Paroxetine Impurity Reference Standards

  • Paroxetine Tablets (Test Sample)

  • HPLC Grade Acetonitrile

  • HPLC Grade Methanol

  • Potassium Phosphate Monobasic

  • Orthophosphoric Acid

  • Deionized Water

Chromatographic Conditions

Table 2: Chromatographic Conditions for HPLC and UHPLC Methods

ParameterHPLC MethodUHPLC Method
Column C18, 250 mm x 4.6 mm, 5 µmC18, 50 mm x 2.1 mm, 1.7 µm
Mobile Phase Phosphate Buffer (pH 3.0) : Acetonitrile (60:40, v/v)Gradient elution with Mobile Phase A (0.1% Formic Acid in Water) and Mobile Phase B (0.1% Formic Acid in Acetonitrile)
Flow Rate 1.0 mL/min0.5 mL/min
Injection Volume 20 µL2 µL
Detection Wavelength 295 nm295 nm
Column Temperature 30 °C40 °C
Run Time 30 minutes5 minutes

Note: The UHPLC gradient should be optimized to achieve comparable separation to the isocratic HPLC method.

Preparation of Solutions
  • Standard Stock Solution (Paroxetine): Accurately weigh and dissolve an appropriate amount of Paroxetine Hydrochloride Reference Standard in a suitable solvent (e.g., methanol or mobile phase) to obtain a known concentration (e.g., 1 mg/mL).

  • Impurity Stock Solution: Prepare a stock solution containing a mixture of known paroxetine impurities at a concentration relevant to the specification limits.

  • Spiked Sample Solution: Prepare a solution of the paroxetine tablet powder spiked with known amounts of the impurity stock solution.

  • Sample Solution (Tablets): Weigh and finely powder not fewer than 20 tablets. Transfer a quantity of the powder equivalent to a target concentration of paroxetine into a volumetric flask. Add diluent, sonicate to dissolve, and dilute to volume. Filter the solution through a 0.45 µm filter before injection.[12]

Cross-Validation Parameters and Acceptance Criteria

The following parameters should be evaluated as part of the cross-validation study, with predefined acceptance criteria.

Parameter Procedure Acceptance Criteria
Specificity Analyze blank, placebo, and spiked samples to demonstrate that there is no interference from excipients or other impurities at the retention time of paroxetine and its known impurities.The peaks of interest should be free from co-eluting peaks.
Linearity Analyze a series of at least five concentrations of paroxetine and each impurity over the desired range (e.g., 50-150% of the target concentration for assay, and from LOQ to 150% of the specification limit for impurities).Correlation coefficient (r²) ≥ 0.999.
Accuracy Perform recovery studies by analyzing spiked placebo samples at three concentration levels (e.g., 80%, 100%, 120% for assay; LOQ, 100%, 150% for impurities).Mean recovery should be within 98.0-102.0% for the assay and 90.0-110.0% for impurities.
Precision (Repeatability) Analyze six replicate preparations of the sample solution.Relative Standard Deviation (RSD) ≤ 2.0% for the assay and ≤ 10.0% for impurities.
Intermediate Precision Repeat the precision study on a different day, with a different analyst, and/or on a different instrument.The overall RSD for both sets of data should meet the acceptance criteria for precision.
Limit of Quantitation (LOQ) Determine the lowest concentration of each impurity that can be quantified with acceptable precision and accuracy.Signal-to-noise ratio ≥ 10. Precision (RSD) should be ≤ 10%.
Data Analysis and Interpretation

The results from both the HPLC and UHPLC methods should be statistically compared. A Student's t-test can be used to compare the mean assay values, while an F-test can be used to compare the variances (precision). If the calculated t and F values are less than the critical values at a given confidence level (e.g., 95%), the two methods are considered to be statistically equivalent.

Logical Relationship of Validation Parameters

The various parameters of method validation are interconnected and collectively establish the reliability of the method.

Caption: A diagram showing the logical interdependencies of analytical method validation parameters.

Conclusion

The cross-validation of analytical methods is a scientifically rigorous process that underpins the reliability and consistency of pharmaceutical quality control. By systematically comparing the performance of different analytical techniques, such as HPLC and UHPLC, and adhering to the principles outlined in ICH guidelines, researchers and scientists can ensure that the methods used for the analysis of paroxetine and its impurities are fit for their intended purpose. This not only ensures compliance with regulatory expectations but also upholds the commitment to patient safety and product quality. The adoption of modern techniques like UHPLC can offer significant advantages in terms of speed and efficiency, and a thorough cross-validation provides the necessary confidence to implement these advancements in a regulated environment.

References

  • Lambropoulos, J., Spanos, G. A., & Lazaridis, N. V. (1999). Method development and validation for the HPLC assay (potency and related substances) for 20 mg paroxetine tablets. Journal of Pharmaceutical and Biomedical Analysis, 19(5), 793–802. [Link]

  • SynThink Research Chemicals. Paroxetine EP Impurities & USP Related Compounds. [Link]

  • International Journal of Pharmacy. (n.d.). Development and validation of a stability-indicating hplc method for the simultaneous determination of paroxetine hydrochloride and clonazepam in pharmaceutical dosage forms. [Link]

  • Waters Corporation. (n.d.). Development and Validation of a UHPLC Method for Paroxetine Hydrochloride. [Link]

  • Darwish, H. Y., et al. (2023). Development and Validation of Green and High-Throughput Microwell Spectrophotometric Assay for the Determination of Selective Serotonin Reuptake Inhibitors in Their Pharmaceutical Dosage Forms. PubMed Central. [Link]

  • Pharmaffiliates. Paroxetine-impurities. [Link]

  • SynZeal. Paroxetine Impurities. [Link]

  • ResearchGate. (n.d.). Analytical methods for determination of selective serotonin reuptake inhibitor antidepressants. [Link]

  • TR Dizin. (n.d.). rplc method development and validation for the simultaneous determination of selective serotonin reuptake inhibitors in tablet formulations. [Link]

  • ResearchGate. (2025). A Comprehensive Review of Analytical Methods Developed for Selective Serotonin Reuptake Inhibitors (SSRIs). [Link]

  • Pharmaceutical and Medical Healthcare. (2018). Novel RP-HPLC Method for the Determination of Paroxetine in Pure Form and in Tablet Formulation. [Link]

  • European Medicines Agency. (2022). ICH Q2(R2) Validation of analytical procedures. [Link]

  • IntuitionLabs. (2026). ICH Q2(R2) Guide: Analytical Method Validation Explained. [Link]

  • AMSbiopharma. (2025). ICH Guidelines for Analytical Method Validation Explained. [Link]

  • AMSlab. (2024). New update for ICH Q2 (R2) Analytical process validation guidance. [Link]

  • International Council for Harmonisation. (2023). Validation of Analytical Procedures Q2(R2). [Link]

  • ResearchGate. (2021). Development of a Novel Method for Determination of Sertraline in Pharmaceutical Products and its Quality Control Application. [Link]

  • University of Alberta. (2005). Validation of a Selective Method for Determination of Paroxetine in human plasma by LC-MS/MS. [Link]

  • DergiPark. (n.d.). A Different Analytical Method for Determination of Paroxetine HCl by UV-VIS. [Link]

  • Journal of Bio Innovation. (2021). DEVELOPMENT AND VALIDATION OF RP-HPLC METHOD FOR SIMULTANEOUS ESTIMATION OF PAROXETINE HYDROCHLORIDE AND ETIZOLAM IN PHARMACEUTI. [Link]

  • ResearchGate. (2025). Development and validation of a UHPLC method for paroxetine hydrochloride. [Link]

  • Semantic Scholar. (2021). development and validation of rp-hplc method for simultaneous estimation of paroxetine hydrochloride and etizolam in pharmaceutical dosage form. [Link]

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A Comparative Analysis of the Biological Activity of Paroxetine Derivatives: Elucidating Structure-Activity Relationships at the Serotonin Transporter

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: Beyond Paroxetine

Paroxetine, marketed as Paxil and Seroxat, is a phenylpiperidine derivative renowned for its potent and highly selective inhibition of the serotonin transporter (SERT).[1][2][3][4] This mechanism, which increases the extracellular concentration of serotonin by blocking its reuptake into the presynaptic neuron, underpins its efficacy as a frontline treatment for major depressive disorder and various anxiety disorders.[5] The chemical structure of paroxetine—specifically its (-)-(3S,4R) stereochemistry, 4-fluorophenyl ring, and secondary amine within the piperidine ring—is finely tuned for high-affinity binding to the central substrate-binding site (S1) of SERT.[1][6]

To deepen our understanding of this critical drug-transporter interaction and to explore new chemical space for novel therapeutics, researchers continuously synthesize and evaluate paroxetine derivatives.[7] These molecular probes allow for the systematic dissection of structure-activity relationships (SAR), revealing which chemical modifications enhance, diminish, or alter the compound's biological profile. This guide provides a comparative analysis of the biological activity of key paroxetine derivatives, with a special focus on N-substituted analogs like trans N-Benzyl Paroxetine and halogen-substituted variants, to provide researchers and drug developers with a clear, data-driven perspective on SAR at the serotonin transporter.

The Molecular Basis of Paroxetine's Potency

Paroxetine binds with exceptionally high affinity to SERT, with reported binding affinity (Kᵢ) values as low as 0.05 nM.[1] Its interaction within the S1 binding pocket is a textbook example of precise molecular recognition. The S1 site is comprised of three subsites (A, B, and C), and structural studies have shown that paroxetine orients itself as follows:

  • Subsite A: The secondary amine of the piperidine ring forms a critical salt bridge with a conserved aspartate residue (Asp98).[8]

  • Subsite B: The benzodioxol group nestles into this subsite.[8][9]

  • Subsite C: The 4-fluorophenyl group occupies this region.[8][9]

Any modification to these core moieties can be expected to significantly impact the compound's affinity and functional activity.

Comparative Biological Activity of Paroxetine Derivatives

Halogenated Derivatives: Probing the Fluorophenyl Pocket

To investigate the binding orientation and tolerance of Subsite C, derivatives where paroxetine's fluorine atom is replaced with heavier halogens (bromine and iodine) have been synthesized and tested. Experimental data reveals a clear and consistent trend: increasing the size of the halogen at the 4-position of the phenyl ring systematically decreases the compound's ability to inhibit serotonin transport.[8]

A study by Coleman et al. provided direct functional data from serotonin (5-HT) transport inhibition assays in HEK293 cells expressing wild-type SERT. The results demonstrated a significant drop in potency as the halogen size increased.[8] Similarly, radioligand competition binding assays, which measure the affinity of the compounds for the transporter, showed a corresponding, albeit less pronounced, decrease in affinity.[8]

Compound5-HT Transport Inhibition (IC₅₀, nM)Binding Affinity vs. [³H]citalopram (Kᵢ, nM)
Paroxetine (4-Fluoro) 4 ± 10.17 ± 0.02
Br-Paroxetine (4-Bromo) 40 ± 200.94 ± 0.01
I-Paroxetine (4-Iodo) 180 ± 702.3 ± 0.1
Data sourced from Coleman et al. (2020). IC₅₀ values are for wild-type SERT; Kᵢ values are for the ts2-inactive SERT variant.[8]

Causality and Insight: This stark decrease in activity highlights the stringent steric and electronic requirements of Subsite C. The larger atomic radii of bromine and iodine likely introduce steric clashes within the binding pocket, preventing the optimal orientation required for high-affinity binding and potent inhibition. This finding validates the importance of the compact and highly electronegative fluorine atom for paroxetine's remarkable potency.

This compound: Modifying the Core Interaction

This compound, chemically known as (3S,4R)-3-[(1,3-Benzodioxol-5-yloxy)methyl]-1-benzyl-4-(4-fluorophenyl)piperidine, is a derivative where a benzyl group is attached to the nitrogen of the piperidine ring.[10][11] This compound is documented in pharmacopeias as "Paroxetine EP Impurity C," indicating it is a known process-related impurity in the synthesis of paroxetine.[10][12][13]

Predicted Biological Activity: While direct, peer-reviewed experimental data quantifying the SERT binding affinity or 5-HT reuptake inhibition for this compound is not readily available in the current literature, a strong prediction of its activity can be made based on established SAR principles.

The secondary amine of paroxetine (presents as a protonated, tertiary amine at physiological pH) is arguably the most critical functional group for its activity, as it forms a charge-charge interaction with Asp98 in Subsite A of the SERT binding pocket.[8] The substitution of the hydrogen atom on this nitrogen with a bulky, hydrophobic benzyl group fundamentally alters this interaction.

  • Loss of Hydrogen Bond Donation: The N-benzyl derivative is a tertiary amine and lacks the proton necessary to act as a hydrogen bond donor in the same manner as the secondary amine of paroxetine.

  • Steric Hindrance: The introduction of the benzyl group would almost certainly create significant steric hindrance within the highly constrained Subsite A, disrupting the precise positioning of the entire molecule.

Based on these factors, it is highly probable that this compound exhibits significantly lower binding affinity and inhibitory potency for SERT compared to paroxetine. A study that designed various N-substituted derivatives to probe the bulk tolerated at this position supports the hypothesis that modifications here are generally detrimental to activity.[14] The lack of data on N-Benzyl Paroxetine in functional studies, despite its identity as a known impurity, further suggests it is not a potent SERT inhibitor.

Experimental Protocols for Derivative Evaluation

The characterization of novel paroxetine derivatives relies on robust and validated in vitro assays. The following are standardized, step-by-step protocols for the two primary assays used to generate the comparative data discussed in this guide.

Protocol 1: Serotonin (5-HT) Reuptake Inhibition Assay

This functional assay measures a compound's ability to inhibit the transport of serotonin into cells expressing SERT.

Workflow Diagram: 5-HT Reuptake Inhibition Assay

G cluster_prep Cell Preparation cluster_assay Assay Execution cluster_analysis Data Analysis plate Seed hSERT-expressing cells (e.g., HEK293) in 96-well plates culture Culture for 24-48 hours to form a confluent monolayer plate->culture wash1 Wash cells with Krebs-Ringer-HEPES (KRH) buffer culture->wash1 preincubate Pre-incubate cells with test compounds (Paroxetine derivatives) at various concentrations wash1->preincubate add_ligand Add [3H]5-HT (radiolabeled serotonin) and incubate (e.g., 10 min at 37°C) preincubate->add_ligand terminate Terminate uptake by rapid washing with ice-cold KRH buffer add_ligand->terminate lyse Lyse cells and transfer to scintillation vials terminate->lyse count Quantify radioactivity using a scintillation counter (CPM) lyse->count calculate Calculate % inhibition vs. control and determine IC50 value count->calculate

Caption: Workflow for determining the IC₅₀ of SERT inhibitors.

Methodology:

  • Cell Culture: Human Embryonic Kidney 293 (HEK293) cells stably expressing the human serotonin transporter (hSERT) are cultured to confluence in 96-well plates. Alternatively, cell lines with high endogenous SERT expression, such as JAR choriocarcinoma cells, can be used.[15]

  • Assay Buffer: Prepare a Krebs-Ringer-HEPES (KRH) buffer (pH 7.4) containing essential salts and glucose.

  • Compound Preparation: Prepare serial dilutions of the paroxetine derivatives (test compounds) and controls (e.g., paroxetine, vehicle) in the assay buffer.

  • Pre-incubation: Aspirate the culture medium from the cells and wash once with KRH buffer. Add the compound dilutions to the wells and pre-incubate for 15-30 minutes at 37°C.

  • Initiation of Uptake: Add radiolabeled serotonin (e.g., [³H]5-HT) to each well to a final concentration well below the Kₘ of the transporter (e.g., 20 nM) and incubate for a short period (e.g., 10 minutes) to measure the initial rate of transport. Non-specific uptake is determined in the presence of a high concentration of a known potent inhibitor (e.g., 10 µM paroxetine).

  • Termination of Uptake: Rapidly terminate the assay by aspirating the solution and washing the cell monolayer three times with ice-cold KRH buffer.

  • Quantification: Lyse the cells with a lysis buffer (e.g., 1% SDS). Transfer the lysate to scintillation vials, add scintillation cocktail, and measure the amount of incorporated [³H]5-HT using a scintillation counter.

  • Data Analysis: Convert raw counts per minute (CPM) to percent inhibition relative to the vehicle control. Plot the percent inhibition against the log concentration of the test compound and fit the data to a sigmoidal dose-response curve to determine the IC₅₀ value.

Protocol 2: Radioligand Binding Assay

This assay measures the affinity (Kᵢ) of a compound for SERT by quantifying its ability to compete with a known radioligand for the binding site.

Diagram: Paroxetine Binding Site & Derivative Interactions

G cluster_sert SERT S1 Binding Pocket cluster_A Subsite A cluster_B Subsite B cluster_C Subsite C cluster_paroxetine Paroxetine cluster_derivatives Derivative Modifications & Effects Asp98 Asp98 (Anionic) SubB_Res Hydrophobic Residues SubC_Res Sterically Restricted Pocket Piperidine Piperidine Amine (+ charge) Piperidine->Asp98  Ionic Bond (High Affinity) Benzodioxol Benzodioxol Benzodioxol->SubB_Res Hydrophobic Interaction Fluorophenyl 4-Fluorophenyl Fluorophenyl->SubC_Res Optimal Fit N_Benzyl N-Benzyl Group: - Blocks Ionic Bond - Steric Clash in Subsite A - Greatly Reduced Affinity Br_Iodo Br / I Substituent: - Steric Clash in Subsite C - Reduced Affinity

Caption: Model of paroxetine and derivative interactions at SERT.

Methodology:

  • Membrane Preparation: Prepare crude synaptosomal membranes from rat brain tissue or from cultured cells overexpressing hSERT via homogenization and centrifugation.

  • Assay Buffer: Use a suitable binding buffer (e.g., 50 mM Tris-HCl, 120 mM NaCl, 5 mM KCl, pH 7.4).

  • Assay Setup: In a 96-well plate, add the membrane preparation, a fixed concentration of a suitable SERT radioligand (e.g., [³H]citalopram or [³H]paroxetine), and varying concentrations of the unlabeled competitor drug (the paroxetine derivatives).

  • Incubation: Incubate the plate at a set temperature (e.g., room temperature) for a sufficient time to reach binding equilibrium (e.g., 60-120 minutes).

  • Termination and Filtration: Terminate the binding reaction by rapid filtration through glass fiber filters (e.g., GF/B or GF/C) using a cell harvester. This separates the membrane-bound radioligand from the unbound radioligand.

  • Washing: Wash the filters rapidly with ice-cold assay buffer to remove any non-specifically bound radioligand.

  • Quantification: Place the filters in scintillation vials, add scintillation cocktail, and quantify the bound radioactivity using a scintillation counter.

  • Data Analysis: Plot the amount of bound radioligand against the log concentration of the competitor drug. Determine the IC₅₀ from the resulting competition curve. Calculate the inhibition constant (Kᵢ) using the Cheng-Prusoff equation: Kᵢ = IC₅₀ / (1 + [L]/Kₔ), where [L] is the concentration of the radioligand and Kₔ is its dissociation constant for SERT.

Conclusion and Future Directions

The comparative analysis of paroxetine derivatives provides invaluable insights into the molecular pharmacology of the serotonin transporter. The data unequivocally demonstrates that:

  • The Piperidine Nitrogen is Sacrosanct: The secondary amine is essential for the primary anchoring interaction with Asp98. N-alkylation, as in this compound, is predicted to severely disrupt binding and abolish high-potency inhibition.

  • The 4-Fluorophenyl Pocket is Highly Constrained: The systematic decrease in activity from fluoro- to bromo- to iodo-paroxetine highlights the strict steric limitations of Subsite C. This validates the choice of the small fluorine atom in the parent drug for achieving optimal potency.

For drug development professionals, these findings reinforce the established pharmacophore for high-affinity SERT inhibitors. Future efforts in designing novel SERT ligands should focus on preserving the key piperidine amine interaction while exploring modifications to the aryl groups that can enhance affinity, improve selectivity, or modulate pharmacokinetic properties without violating the strict steric constraints of the S1 binding site. The synthesis and evaluation of further derivatives, such as the recently reported hydroxylated analogs which may offer improved efficacy, will continue to refine our understanding and pave the way for next-generation therapeutics.[16]

References

  • Amazon S3. (n.d.). Paroxetine impurities: An overview. Retrieved from [Link]

  • Slack, R. D., et al. (2019). A Novel Bromine-Containing Paroxetine Analogue Provides Mechanistic Clues for Binding Ambiguity at the Central Primary Binding Site of the Serotonin Transporter. ACS Chemical Neuroscience, 10(9), 3946–3952. Available from: [Link]

  • National Center for Biotechnology Information. (n.d.). Paroxetine. PubChem Compound Database. Retrieved from: [Link]

  • ResearchGate. (n.d.). (-)-Paroxetine and two representative bioactive analogues. Retrieved from: [Link]

  • Davis, A. A., et al. (2016). Mechanism of Paroxetine (Paxil) Inhibition of the Serotonin Transporter. Journal of Biological Chemistry, 291(22), 11773-11785. Available from: [Link]

  • ResearchGate. (n.d.). Antidepressant and Neuroprotective Effects of 3-Hydroxy Paroxetine, an Analog of Paroxetine in Rats. Retrieved from: [Link]

  • Weinshenker, D., et al. (1999). Synthesis and characterization of an aryl-azidoparoxetine. A novel photo-affinity probe for serotonin-transporter. Journal of Medicinal Chemistry, 42(22), 4469-4477. Available from: [Link]

  • Dechant, K. L., & Clissold, S. P. (1991). Paroxetine: a review of its pharmacodynamic and pharmacokinetic properties, and therapeutic potential in depressive illness. Drugs, 41(2), 225-253. Available from: [Link]

  • Abramyan, A. M., et al. (2019). Computation-guided analysis of paroxetine binding to hSERT reveals functionally important structural elements and dynamics. eLife, 8, e45512. Available from: [Link]

  • Google Patents. (n.d.). US20050203140A1 - Process for the preparation of paroxetine substantially free of alkoxy impurities.
  • ResearchGate. (n.d.). Synthesis and characterization of novel impurities in Paroxetine Hydrochloride hemihydrate and adopting QbD principles to built in quality in process of final drug substance. Retrieved from: [Link]

  • ResearchGate. (n.d.). Mechanism of Paroxetine (Paxil) Inhibition of the Serotonin Transporter. Retrieved from: [Link]

  • SynZeal. (n.d.). Paroxetine EP Impurity C. Retrieved from: [Link]

  • Slack, R. D., et al. (2019). A Novel Bromine-Containing Paroxetine Analogue Provides Mechanistic Clues for Binding Ambiguity at the Central Primary Binding Site of the Serotonin Transporter. ACS Chemical Neuroscience. Available from: [Link]

  • Wagstaff, A. J., et al. (2002). Paroxetine: a review of its pharmacology and therapeutic potential in the management of panic disorder. CNS Drugs, 16(5), 353-370. Available from: [Link]

  • European Chemicals Agency. (n.d.). (3S,4R)-3-[(1,3-Benzodioxol-5-yloxy)methyl]-1-benzyl-4-(4-fluorophenyl)piperidine. Retrieved from: [Link]

  • Coleman, J. A., et al. (2020). Chemical and structural investigation of the paroxetine-human serotonin transporter complex. eLife, 9, e57485. Available from: [Link]

  • Coleman, J. A., et al. (2020). Chemical and structural investigation of the paroxetine-human serotonin transporter complex. bioRxiv. Available from: [Link]

  • ResearchGate. (n.d.). Synthesis of paroxetine analogues. Retrieved from: [Link]

  • National Center for Biotechnology Information. (n.d.). Defluoro N-Benzyl Paroxetine Hydrochloride. PubChem Compound Database. Retrieved from: [Link]

  • Desertcart. (n.d.). Trans N Benzyl Paroxetine Biochemical. Retrieved from: [Link]

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A Comparative Guide to the Chemical Stability of Paroxetine and Its N-Protected Precursors

Author: BenchChem Technical Support Team. Date: January 2026

For researchers, scientists, and professionals in drug development, understanding the chemical stability of an active pharmaceutical ingredient (API) and its synthetic intermediates is paramount. This guide provides an in-depth technical comparison of the stability profiles of Paroxetine, a widely prescribed selective serotonin reuptake inhibitor (SSRI), and its common N-protected precursors. While direct comparative stability studies on these specific precursors are not extensively published, this guide synthesizes established data on Paroxetine's degradation with the known chemical properties of common amine-protecting groups to provide a robust, scientifically-grounded analysis. We will explore the causality behind their expected stabilities under various stress conditions and provide detailed experimental protocols for verification.

Introduction: The Significance of Stability in Paroxetine Synthesis

Paroxetine is a phenylpiperidine derivative used to treat a range of depressive and anxiety disorders.[1] Its synthesis often involves the use of N-protected intermediates to ensure chemoselectivity and achieve the desired stereochemistry.[2][3][4] The secondary amine in the piperidine ring is a key functional group that is both crucial for its pharmacological activity and a potential site for undesired reactions during synthesis and storage.

Protecting this amine, typically as a carbamate, prevents its nucleophilic and basic properties from interfering with other synthetic steps.[5][6] Common protecting groups for this purpose include the acid-labile tert-butyloxycarbonyl (Boc) group and the hydrogenolysis-cleavable benzyloxycarbonyl (Cbz) group.[6][7] The stability of these N-protected precursors is a critical factor, influencing yield, purity, and the overall efficiency of the synthetic route. This guide will compare the known stability of Paroxetine to the hypothesized stability of its N-Boc and N-Cbz precursors under forced degradation conditions.

The Established Stability Profile of Paroxetine

Forced degradation studies are essential to identify the likely degradation products and establish the intrinsic stability of a drug molecule.[8] Paroxetine is known to be susceptible to degradation under specific stress conditions.[9][10]

  • Acidic and Basic Hydrolysis : Paroxetine is particularly labile to hydrolysis under both acidic and alkaline conditions.[9] Acid-catalyzed hydrolysis typically involves the cleavage of the ether linkage.[9]

  • Oxidative Degradation : While relatively stable under oxidative conditions, degradation can occur, sometimes initiated by excipients in a formulation. For instance, oxidation can lead to the formation of N-methyl paroxetine.[9][11]

  • Photodegradation : Paroxetine is known to be photolabile, degrading upon exposure to simulated sunlight.[9] Photolysis can lead to various photoproducts, with the degradation rate accelerating at a higher pH.[12]

The primary degradation pathways of Paroxetine are visualized below.

G Paroxetine Paroxetine Acid Acidic Hydrolysis (e.g., 0.1 M HCl, heat) Paroxetine->Acid [19] Base Alkaline Hydrolysis (e.g., 0.1 M NaOH, heat) Paroxetine->Base [19] Oxidation Oxidation (e.g., H2O2) Paroxetine->Oxidation [19] Photo Photolysis (e.g., UV light) Paroxetine->Photo [11, 19] Deg1 Ether Linkage Cleavage Products Acid->Deg1 Deg2 Various Hydrolytic Products Base->Deg2 Deg3 N-Oxide / N-Methyl Paroxetine Oxidation->Deg3 Deg4 Multiple Photoproducts Photo->Deg4

Caption: Major degradation pathways of Paroxetine under stress.

N-Protected Precursors: A Stability Perspective

The stability of an N-protected Paroxetine precursor is intrinsically linked to the stability of the protecting group itself. The choice of protecting group is a strategic decision based on the planned reaction conditions for subsequent synthetic steps.[13]

  • N-Boc-Paroxetine : The Boc group is a carbamate that is well-known for its stability under basic, nucleophilic, and reductive conditions.[14] However, it is readily cleaved under acidic conditions, which catalyze the formation of a stable tert-butyl cation.[15]

  • N-Cbz-Paroxetine : The Cbz group, another carbamate, is robust and stable under both acidic and basic conditions.[7] Its primary lability is towards catalytic hydrogenolysis, a reductive cleavage method.[7]

The distinct labilities of these groups form the basis for a logical comparison with the parent drug.

Comparative Stability Analysis: Paroxetine vs. N-Protected Precursors

Based on the distinct chemical properties of the secondary amine of Paroxetine and the carbamate functionalities of its N-protected precursors, we can hypothesize their relative stabilities under forced degradation conditions.

Acidic Conditions
  • Paroxetine : Degrades via ether cleavage under strong acidic conditions and heat.[9]

  • N-Boc-Paroxetine : Expected to be significantly less stable than Paroxetine. The Boc group is designed to be removed with acid (e.g., trifluoroacetic acid or strong mineral acids).[6][15] This N-deprotection would likely be the primary and most rapid degradation pathway, occurring under milder acidic conditions than those required for Paroxetine's ether cleavage.

  • N-Cbz-Paroxetine : Expected to have comparable or potentially greater stability than Paroxetine. The Cbz group is generally stable to acidic conditions, meaning the precursor's degradation would likely proceed through the same ether cleavage pathway as Paroxetine itself.[7]

Basic Conditions
  • Paroxetine : Susceptible to degradation under alkaline conditions.[9]

  • N-Boc-Paroxetine : Expected to be more stable than Paroxetine. The Boc group is stable to basic conditions.[14] By converting the secondary amine to a non-ionizable, sterically hindered carbamate, the molecule is shielded from base-mediated reactions that might target the amine or adjacent protons.

  • N-Cbz-Paroxetine : Also expected to be more stable than Paroxetine for similar reasons. The Cbz group is resistant to cleavage by base, thus protecting the amine functionality.[7]

Oxidative Conditions
  • Paroxetine : The secondary amine is a potential site for oxidation.[9]

  • N-Boc & N-Cbz-Paroxetine : Both precursors are expected to be more stable than Paroxetine. The nitrogen lone pair in a carbamate is delocalized through resonance with the carbonyl group, making it significantly less susceptible to oxidation compared to the free secondary amine in Paroxetine.[13]

Photolytic Conditions
  • Paroxetine : Known to be photolabile.[12]

  • N-Boc & N-Cbz-Paroxetine : The effect is difficult to predict without experimental data . The Cbz group contains a benzene ring, which is a chromophore and could potentially increase photosensitivity. Conversely, the protection of the amine might disrupt a photochemical degradation pathway. This highlights the necessity for direct experimental comparison.

Summary of Hypothesized Stability
Stress ConditionParoxetine StabilityN-Boc-Paroxetine (Hypothesized)N-Cbz-Paroxetine (Hypothesized)Rationale for Precursor Stability
Acidic Labile-- (Much Less Stable)~ (Comparable)Boc group is highly acid-labile. Cbz group is acid-stable.
Basic Labile+ (More Stable)+ (More Stable)Both Boc and Cbz groups are base-stable and protect the amine.
Oxidative Moderately Stable+ (More Stable)+ (More Stable)Carbamate nitrogen is less susceptible to oxidation than a free amine.
Photolytic Labile? (Uncertain)? (Uncertain)Requires experimental data; protecting groups may alter photochemical properties.

(Key: -- Much Less Stable; - Less Stable; ~ Comparable; + More Stable; ? Uncertain)

Experimental Protocol: A Self-Validating System for Comparative Stability

To empirically validate the hypothesized stabilities, a comprehensive forced degradation study should be conducted. The following protocol outlines a robust, self-validating system for comparing Paroxetine with its N-Boc and N-Cbz precursors.

Materials and Instrumentation
  • Test Compounds : Paroxetine HCl, N-Boc-Paroxetine, N-Cbz-Paroxetine.

  • Reagents : Hydrochloric acid (HCl), Sodium hydroxide (NaOH), Hydrogen peroxide (H₂O₂), HPLC-grade acetonitrile, water, and appropriate buffer salts (e.g., potassium phosphate).

  • Instrumentation : Stability-indicating HPLC system with a UV/PDA detector, photostability chamber, pH meter, analytical balance, temperature-controlled oven/water bath.

HPLC Method (Stability-Indicating)

A validated stability-indicating HPLC method is crucial for separating the parent compound from its degradants.

  • Column : C18, 250 mm x 4.6 mm, 5 µm particle size.[16]

  • Mobile Phase : Isocratic or gradient elution with a mixture of phosphate buffer (e.g., pH 6.8) and acetonitrile. A common starting point is a 50:50 (v/v) ratio.[16]

  • Flow Rate : 1.0 mL/min.[16]

  • Detection Wavelength : 294 nm (or monitor with a PDA detector to ensure peak purity).[16]

  • Column Temperature : 30 °C.[16]

  • Injection Volume : 20 µL.[16]

Method validation must be performed according to ICH Q2(R2) guidelines to ensure specificity, linearity, accuracy, and precision.[16]

Forced Degradation Workflow

The following diagram illustrates the workflow for the comparative study.

G cluster_prep 1. Sample Preparation cluster_stress 2. Stress Conditions cluster_analysis 3. Analysis Prep Prepare stock solutions of Paroxetine, N-Boc-Paroxetine, and N-Cbz-Paroxetine in appropriate solvent (e.g., mobile phase). Acid Acid Hydrolysis 0.1 M HCl, 80°C Prep->Acid Base Base Hydrolysis 0.1 M NaOH, 80°C Prep->Base Oxidation Oxidation 3% H2O2, RT Prep->Oxidation Photo Photostability ICH Q1B conditions Prep->Photo Thermal Thermal 80°C (Solid & Solution) Prep->Thermal Sampling Sample at t=0, 2, 6, 12, 24, 48h (Neutralize acid/base samples) Acid->Sampling Base->Sampling Oxidation->Sampling Photo->Sampling Thermal->Sampling HPLC Analyze via validated stability-indicating HPLC-UV/PDA method Sampling->HPLC Data Calculate % Degradation & Identify Major Degradants HPLC->Data

Caption: Workflow for comparative forced degradation study.

Step-by-Step Protocol
  • Preparation of Stock Solutions : Accurately weigh and dissolve each compound (Paroxetine, N-Boc-Paroxetine, N-Cbz-Paroxetine) in a suitable solvent (e.g., a mixture of acetonitrile and water) to create stock solutions of known concentration (e.g., 1 mg/mL).

  • Acid Hydrolysis : Dilute an aliquot of each stock solution with 0.1 M HCl. Heat the solutions at 80°C. Withdraw samples at specified time points (e.g., 0, 4, 8, 12, 24 hours). Neutralize the samples with NaOH before HPLC analysis.[9]

  • Alkaline Hydrolysis : Dilute an aliquot of each stock solution with 0.1 M NaOH. Heat the solutions at 80°C. Withdraw and neutralize samples as described for acid hydrolysis.[9]

  • Oxidative Degradation : Dilute an aliquot of each stock solution with 3% H₂O₂. Store the solutions at room temperature, protected from light. Withdraw samples at specified time points.

  • Photolytic Degradation : Expose aliquots of each stock solution to light providing an overall illumination of not less than 1.2 million lux hours and an integrated near-ultraviolet energy of not less than 200 watt hours/square meter (as per ICH Q1B guidelines). A control sample should be wrapped in aluminum foil to protect it from light.

  • Analysis : Analyze all samples using the validated stability-indicating HPLC method. Calculate the percentage of degradation for each compound under each stress condition by comparing the peak area of the active moiety to its initial (t=0) peak area. Assess peak purity using the PDA detector to ensure no co-eluting degradants are interfering with the main peak.

Conclusion

This guide provides a comprehensive, logic-driven comparison of the stability between Paroxetine and its N-protected precursors. While Paroxetine itself shows vulnerabilities to acid, base, and photolytic degradation, the act of protecting its secondary amine can significantly alter its stability profile. N-protected precursors are hypothesized to offer enhanced stability against basic and oxidative degradation but may introduce new liabilities, such as the profound acid sensitivity of the N-Boc derivative.

The provided experimental workflow offers a clear and robust path for researchers to generate the direct, quantitative data needed to confirm these hypotheses. Such data is invaluable for optimizing synthetic routes, defining storage conditions for intermediates, and ensuring the overall quality and robustness of the drug manufacturing process.

References

  • Lin, C. E., Lin, C. H., & Hsieh, C. C. (2004). Hydrolysis and photolysis of paroxetine, a selective serotonin reuptake inhibitor, in aqueous solutions. Environmental Toxicology and Chemistry, 23(6), 1394-1399. [Online] Available at: [Link]

  • Lambropoulos, J., Spanos, G. A., & Lazaridis, N. V. (1999). Method development and validation for the HPLC assay (potency and related substances) for 20 mg paroxetine tablets. Journal of Pharmaceutical and Biomedical Analysis, 19(5), 793-802. [Online] Available at: [Link]

  • National Center for Biotechnology Information. (n.d.). PubChem Compound Summary for CID 43815, Paroxetine. [Online] Available at: [Link]

  • Labinsights. (2023). Benefits of Protecting Groups in Organic Synthesis. [Online] Available at: [Link]

  • Scott, K. (2024). Protecting Group Strategies for Complex Molecule Synthesis in Medicinal Chemistry. Journal of Chemical and Pharmaceutical Research, 16(4), 131. [Online] Available at: [Link]

  • Chemistry LibreTexts. (2021). 13.10: Protecting Groups in Organic Synthesis. [Online] Available at: [Link]

  • Wikipedia. (n.d.). Protecting group. [Online] Available at: [Link]

  • Organic Chemistry Portal. (n.d.). Protective Groups. [Online] Available at: [Link]

  • ResearchGate. (2004). Hydrolysis and photolysis of paroxetine, a selective serotonin reuptake inhibitor, in aqueous solutions. [Online] Available at: [Link]

  • Perlego. (n.d.). Protecting Groups | Overview & Research Examples. [Online] Available at: [Link]

  • Organic Chemistry Portal. (n.d.). Boc-Protected Amino Groups. [Online] Available at: [Link]

  • Master Organic Chemistry. (2018). Protecting Groups For Amines: Carbamates. [Online] Available at: [Link]

  • Vione, D., et al. (2021). Phototransformation study of the antidepressant paroxetine in surface waters. [Online] Available at: [Link]

  • Munigela, N., et al. (2008). Spectral Characterization of Degradation Impurities of Paroxetine Hydrochloride Hemihydrate. Scientia Pharmaceutica, 76(4), 653-662. [Online] Available at: [Link]

  • ResearchGate. (2008). Spectral Characterization of Degradation Impurities of Paroxetine Hydrochloride Hemihydrate. [Online] Available at: [Link]

  • Geetharam, Y., & Sravanthi, S. (2014). development and validation of a stability-indicating hplc method for the simultaneous determination of paroxetine hydrochloride and clonazepam in pharmaceutical dosage forms. International Journal of Pharmacy, 4(1), 448-457. [Online] Available at: [Link]

  • ResearchGate. (n.d.). Paroxetine to N-methyl paroxetine degradation reaction. [Online] Available at: [Link]

  • ResearchGate. (n.d.). Paroxetine to N-methyl paroxetine degradation reaction. [Online] Available at: [Link]

  • Coleman, J. A., & Gouaux, E. (2020). Chemical and structural investigation of the paroxetine-human serotonin transporter complex. eLife, 9, e57120. [Online] Available at: [Link]

  • Ohshima, T., et al. (2000). Improved Synthesis of Paroxetine Hydrochloride propan-2-ol Solvate Through One of Metabolites in Humans, and Characterization of the Solvate Crystals. Chemical & Pharmaceutical Bulletin, 48(4), 529-536. [Online] Available at: [Link]

  • Scribd. (n.d.). Protection for the AMINE.pptx. [Online] Available at: [Link]

  • Chemistry Steps. (n.d.). Boc Protecting Group for Amines. [Online] Available at: [Link]

  • GSC Online Press. (2021). Futuristic review on progress in force degradation studies and stability indicating assay method for some antiviral drugs. [Online] Available at: [Link]

  • Waters. (n.d.). Development and Validation of a UHPLC Method for Paroxetine Hydrochloride. [Online] Available at: [Link]

  • Google Patents. (n.d.). WO2001029032A1 - Process for the preparation of paroxetine.
  • Master Organic Chemistry. (2018). Protecting Groups For Amines: Carbamates. [Online] Available at: [Link]

  • LGC Standards. (n.d.). Paroxetine impurities: An overview. [Online] Available at: [Link]

  • PubMed. (2000). Improved Synthesis of Paroxetine Hydrochloride propan-2-ol Solvate Through One of Metabolites in Humans, and Characterization of the Solvate Crystals. [Online] Available at: [Link]

  • Total Synthesis. (n.d.). Cbz Protecting Group: N-Cbz Protection & Deprotection Mechanism. [Online] Available at: [Link]

  • ResearchGate. (2000). Improved Synthesis of Paroxetine Hydrochloride Propan-2-ol Solvate through One of Metabolites in Humans, and Characterization of the Solvate Crystals. [Online] Available at: [Link]

  • PubMed. (2013). Paroxetine hydrochloride. [Online] Available at: [Link]

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comparative study of N-debenzylation methods for paroxetine synthesis

Author: BenchChem Technical Support Team. Date: January 2026

An In-Depth Comparative Guide to N-Debenzylation Methods for Paroxetine Synthesis

Introduction: The Final Hurdle in Paroxetine Synthesis

Paroxetine, a potent and selective serotonin reuptake inhibitor (SSRI), is a cornerstone in the treatment of clinical depression, obsessive-compulsive disorder, and panic disorders.[1][2][3] Its synthesis is a topic of significant interest in medicinal and process chemistry. A common and effective strategy for constructing the key (3S,4R)-4-(4-fluorophenyl)-3-hydroxymethylpiperidine core involves the use of an N-benzyl protecting group. This group is robust, easily introduced, and provides steric bulk that can influence the stereochemical outcome of subsequent reactions.

However, the final and critical step in many synthetic routes is the removal of this N-benzyl group to unveil the secondary amine of the paroxetine molecule.[3][4] The choice of debenzylation method is paramount, as it directly impacts the overall yield, purity, cost-effectiveness, and environmental footprint of the synthesis. This guide provides a comparative analysis of the three most prevalent N-debenzylation strategies employed in paroxetine synthesis: Catalytic Hydrogenation, Catalytic Transfer Hydrogenation (CTH), and chemical cleavage using 1-chloroethyl chloroformate (ACE-Cl). We will delve into the mechanistic underpinnings, practical advantages, and inherent limitations of each method, supported by experimental data and protocols to guide researchers in making informed decisions for their specific applications.

The precursor at the center of this discussion is (3S,4R)-3-((benzo[d][4][5]dioxol-5-yloxy)methyl)-1-benzyl-4-(4-fluorophenyl)piperidine , often referred to as N-Benzyl Paroxetine.[6][7] The successful cleavage of the N-benzyl bond from this molecule yields the desired paroxetine base.

Method 1: Catalytic Hydrogenation

Catalytic hydrogenation is the classic, brute-force method for benzyl group removal. It involves the direct use of hydrogen gas (H₂) to cleave the benzylic carbon-nitrogen bond in the presence of a heterogeneous metal catalyst, most commonly palladium on carbon (Pd/C).[8][9]

Mechanistic Rationale

The reaction occurs on the surface of the palladium catalyst. Dihydrogen (H₂) is adsorbed onto the metal surface and dissociates into active hydrogen atoms. The N-benzyl paroxetine precursor also adsorbs onto the catalyst, bringing the benzylic C-N bond into proximity with the activated hydrogen. A process of hydrogenolysis ensues, leading to the cleavage of the C-N bond and the formation of paroxetine and toluene as a benign byproduct. The catalyst is then regenerated, allowing the cycle to continue.

cluster_0 Catalytic Surface (Pd) H2 H₂ Gas H_H H-H (Adsorbed) H2->H_H Adsorption H_act 2 [H•] (Active Hydrogen) H_H->H_act Dissociation Products Paroxetine + Toluene H_act->Products Hydrogenolysis NBn_Parox N-Benzyl Paroxetine NBn_Parox_ads N-Benzyl Paroxetine (Adsorbed) NBn_Parox->NBn_Parox_ads Adsorption NBn_Parox_ads->Products Hydrogenolysis cluster_0 Catalytic Surface (Pd) Donor Ammonium Formate (Hydrogen Donor) H2_gen H₂ (Generated in situ) Donor->H2_gen Decomposition Byproducts CO₂ + NH₃ Donor->Byproducts Products Paroxetine + Toluene H2_gen->Products Hydrogenolysis NBn_Parox N-Benzyl Paroxetine NBn_Parox->Products NBn_Parox N-Benzyl Paroxetine Carbamate Intermediate Carbamate NBn_Parox->Carbamate + ACE-Cl ACE_Cl ACE-Cl Paroxetine Paroxetine Carbamate->Paroxetine + Methanol Methanol Methanol (Reflux) Byproducts Methyl Carbamate + CO₂ + Benzyl Chloride

Sources

Author: BenchChem Technical Support Team. Date: January 2026

This guide provides an in-depth comparative analysis of the spectroscopic data for trans N-Benzyl Paroxetine and its common related impurities. As mandated by regulatory bodies like the International Conference on Harmonisation (ICH), the meticulous identification and characterization of any impurity in an Active Pharmaceutical Ingredient (API) is paramount to ensuring the safety and efficacy of the final drug product.[1][2] This document is designed for researchers, scientists, and drug development professionals, offering objective experimental data and field-proven insights into differentiating these closely related chemical entities.

Introduction: The Critical Role of Impurity Profiling

Paroxetine is a selective serotonin reuptake inhibitor (SSRI) widely used in the treatment of depression and various anxiety disorders.[1][3] Its synthesis is a multi-step process that can generate process-related impurities, while the final API can also degrade under stress conditions to form degradation products.[4] One of the key process-related impurities is this compound, often designated as Paroxetine EP Impurity C.[5] This impurity features a benzyl group attached to the piperidine nitrogen, a significant structural deviation from the parent paroxetine molecule which has a secondary amine. Understanding the unique spectroscopic signatures of N-Benzyl Paroxetine and other common impurities is essential for developing robust analytical methods for quality control.

Molecular Structures of Interest

The primary compounds discussed in this guide are Paroxetine, its N-benzylated impurity, and a common degradation product. Their structural differences are the basis for the variations observed in their respective spectra.

Chemical_Structures cluster_0 Paroxetine cluster_1 This compound (Impurity C) cluster_2 Degradation Impurity: [(3S,4R)-4-(4-fluorophenyl)piperidin-3-yl]methanol Paroxetine N_Benzyl_Paroxetine Degradant

Caption: Chemical structures of Paroxetine and two key related impurities.

Experimental Protocols: A Foundation for Reliable Data

The data presented herein is based on standard, validated analytical techniques. The choice of methodology is critical for generating reproducible and unambiguous results.

High-Performance Liquid Chromatography (HPLC)

A gradient reversed-phase HPLC method is typically employed to separate Paroxetine from its impurities before spectroscopic analysis.[6] This separation is fundamental for isolating impurities for individual characterization.

Nuclear Magnetic Resonance (NMR) Spectroscopy

Samples are dissolved in a suitable deuterated solvent (e.g., CDCl₃ or DMSO-d₆). ¹H and ¹³C NMR spectra are recorded on a 400 MHz or higher spectrometer.[1][7] Two-dimensional NMR techniques like COSY, HSQC, and HMBC are invaluable for unambiguous assignment of protons and carbons, especially for novel or unexpected impurities.[7]

Mass Spectrometry (MS)

Mass spectra are typically acquired using a triple quadrupole or ion trap mass spectrometer equipped with an electrospray ionization (ESI) source in positive ion mode.[8][9] High-resolution mass spectrometry (HRMS) is used to confirm elemental composition. Tandem mass spectrometry (MS/MS) is crucial for structural elucidation by analyzing fragmentation patterns.[10]

Fourier-Transform Infrared (FTIR) Spectroscopy

Spectra are recorded using KBr discs or as a thin film.[1][11] FTIR is particularly useful for identifying the presence or absence of specific functional groups.

Comparative Spectroscopic Analysis

The addition of the benzyl group to the piperidine nitrogen and the loss of the benzodioxole moiety in the degradant create distinct and readily identifiable spectroscopic differences.

Mass Spectrometry: The Definitive Mass Difference

MS provides the most direct evidence for identifying these compounds based on their molecular weights.

CompoundMolecular FormulaMolecular Weight ( g/mol )Key MS Fragments (m/z)
Paroxetine C₁₉H₂₀FNO₃329.37330.2 [M+H]⁺ , 192.0
This compound C₂₆H₂₆FNO₃419.49420.5 [M+H]⁺ , 91.1 (benzyl cation)
[(3S,4R)-4-(4-fluorophenyl)piperidin-3-yl]methanol C₁₂H₁₆FNO209.26210.0 [M+H]⁺

The most telling distinction is in the fragmentation patterns.

  • This compound readily loses the benzyl group to form a highly stable benzyl cation at m/z 91.1 .[8] This fragment is a hallmark of its identity and is absent in the fragmentation of Paroxetine.

  • Paroxetine , under MS/MS conditions, commonly undergoes fission of the ether C-O bond, leading to a characteristic fragment at m/z 192.2 .[9][10]

  • The degradation impurity, [(3S,4R)-4-(4-fluorophenyl)piperidin-3-yl]methanol , shows a protonated molecular ion at m/z 210 , a significant mass difference from the parent drug, indicating the loss of the entire benzodioxole-oxy-methyl group.[7]

¹H NMR Spectroscopy: Unambiguous Structural Markers

Proton NMR provides a detailed fingerprint of the molecule, with several key regions allowing for clear differentiation.

  • Benzyl Group Protons (this compound): The most obvious difference is the appearance of signals corresponding to the benzyl group. This typically includes a multiplet between 7.2-7.4 ppm for the five aromatic protons of the phenyl ring and a characteristic singlet or pair of doublets around 3.5-4.5 ppm for the two benzylic (N-CH₂) protons.

  • Piperidine N-H Proton (Paroxetine): The spectrum of Paroxetine shows a signal for the secondary amine proton (N-H) on the piperidine ring.[12] The chemical shift of this proton is variable and depends on the solvent and concentration, but its presence is a key identifier. This signal is absent in the spectrum of this compound.

  • Aromatic Region: While both Paroxetine and its N-Benzyl derivative show signals for the fluorophenyl and benzodioxole rings, the degradation impurity, [(3S,4R)-4-(4-fluorophenyl)piperidin-3-yl]methanol, will completely lack the characteristic signals for the benzodioxole protons (typically around 6.7-6.8 ppm and a singlet for the O-CH₂-O protons around 5.9 ppm).[7]

  • Hydroxyl Proton (Degradation Impurity): The degradation product [(3S,4R)-4-(4-fluorophenyl)piperidin-3-yl]methanol will exhibit a signal for the primary alcohol (-CH₂OH) proton.

Infrared (IR) Spectroscopy: Functional Group Confirmation

IR spectroscopy provides a quick method to confirm key functional groups.

  • N-H Stretch: Paroxetine exhibits a characteristic N-H stretching vibration in the region of 3300-3400 cm⁻¹ .[11] This band is completely absent in the spectrum of this compound, which is a tertiary amine.

  • O-H Stretch: The degradation impurity, [(3S,4R)-4-(4-fluorophenyl)piperidin-3-yl]methanol, will show a broad O-H stretching band around 3600-3200 cm⁻¹ , which is absent in both Paroxetine and its N-Benzyl derivative.[1]

Analytical Workflow and Data Summary

A logical workflow is crucial for the efficient identification of unknown impurities in a Paroxetine sample.

Analytical_Workflow cluster_workflow Impurity Identification Workflow Sample Paroxetine API Sample HPLC RP-HPLC Separation Sample->HPLC Peak Isolate Impurity Peak HPLC->Peak LCMS LC-MS Analysis (Determine Molecular Weight) Peak->LCMS HRMS HRMS (Confirm Formula) LCMS->HRMS NMR NMR Spectroscopy (¹H, ¹³C, 2D) HRMS->NMR Structure Structure Elucidation NMR->Structure

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Safety Operating Guide

Introduction: The Imperative for Responsible Disposal

Author: BenchChem Technical Support Team. Date: January 2026

As a Senior Application Scientist, I understand that moving beyond the synthesis and application of a compound to its responsible end-of-life management is a critical, yet often overlooked, aspect of the research lifecycle. Proper disposal is not merely a regulatory hurdle; it is a fundamental component of laboratory safety, environmental stewardship, and scientific integrity. This guide provides a comprehensive, technically grounded framework for the proper disposal of trans N-Benzyl Paroxetine, ensuring the protection of both laboratory personnel and the environment.

This compound is a derivative and impurity of Paroxetine, a widely recognized selective serotonin reuptake inhibitor (SSRI).[1][2] While its primary use is in research and development, its structural relationship to a potent pharmaceutical agent necessitates a rigorous approach to its disposal. The parent compound, Paroxetine, is known to exhibit significant aquatic toxicity and potential cytotoxic effects, making indiscriminate disposal a serious environmental and health risk.[3] This guide outlines the necessary protocols to manage this chemical waste stream in compliance with major regulatory frameworks, including the Environmental Protection Agency's (EPA) Resource Conservation and Recovery Act (RCRA).[4][5]

Part 1: Hazard Identification and Risk Assessment

The foundational step in any disposal protocol is a thorough understanding of the compound's intrinsic hazards. This assessment directly informs all subsequent handling, storage, and disposal decisions.

Chemical and Toxicological Profile

This compound must be managed as a hazardous waste. This classification is not discretionary; it is mandated by its ecotoxicity profile. The Safety Data Sheet (SDS) for the closely related Paroxetine HCl classifies it as H410: "Very toxic to aquatic life with long lasting effects," a designation that necessitates its management under EPA guidelines to prevent environmental release. Furthermore, studies on Paroxetine have indicated potential cytotoxic and genotoxic effects on human cells, underscoring the need for stringent safety measures to protect laboratory personnel.[3]

Property Value Source
Chemical Name (3S,4R)-3-[(1,3-Benzodioxol-5-yloxy)methyl]-1-benzyl-4-(4-fluorophenyl)piperidine[6]
CAS Number 105813-14-7[7]
Molecular Formula C₂₆H₂₆FNO₃[7]
Molecular Weight 419.49 g/mol [7]
Primary Hazard H410: Very toxic to aquatic life with long lasting effects.
Transport Classification May be classified as a Dangerous Good for transport.[7]
Regulatory Framework

The disposal of this compound falls under the purview of the EPA's RCRA regulations. Specifically, the 2019 Subpart P rule, which explicitly bans the sewering (drain disposal) of hazardous waste pharmaceuticals from healthcare facilities, serves as the authoritative standard for best practices in a laboratory setting as well.[5][8][9] Adherence to these guidelines is critical for regulatory compliance and responsible environmental management.

Part 2: Pre-Disposal Handling and Containment

Safe disposal begins long before the waste leaves the laboratory. It starts with meticulous handling and containment at the point of generation.

Mandatory Personal Protective Equipment (PPE)

Based on OSHA guidelines for handling hazardous drugs and SDS recommendations, the following PPE is mandatory when handling this compound in any form (solid, liquid, or waste).[10][11][12]

Equipment Specification Causality (The "Why")
Gloves Double-gloving with chemotherapy-rated nitrile gloves.Prevents dermal absorption, a primary route of exposure. The outer glove is removed immediately after handling.
Eye Protection Chemical splash goggles or a full-face shield.Protects against accidental splashes of solutions or aerosolized powder, preventing serious eye irritation.[13]
Lab Coat Disposable, solid-front gown with tight-fitting cuffs.Provides a barrier against contamination of personal clothing. Disposable gowns eliminate cross-contamination risks.
Respiratory NIOSH-approved N95 respirator or higher.Critical for handling the solid/powder form. Prevents inhalation of fine particles which can cause respiratory irritation.[11]
Waste Segregation and Containerization Protocol
  • Establish a Designated Waste Area: All hazardous chemical waste must be stored in a designated Satellite Accumulation Area (SAA), which is at or near the point of generation and under the control of laboratory personnel.[14][15]

  • Use Dedicated, Compatible Containers:

    • Utilize only containers approved for hazardous waste that are chemically compatible with the waste stream.

    • Ensure containers have a secure, tight-fitting lid to prevent spills and volatilization. The container must remain closed unless waste is actively being added.[14]

  • Segregate Waste Streams:

    • Solid Waste: Contaminated PPE (gloves, gowns), weigh paper, and used absorbent pads should be placed in a lined, dedicated solid hazardous waste container.

    • Liquid Waste: Unused solutions or contaminated solvents must be collected in a dedicated liquid hazardous waste container. Do not mix incompatible waste streams. For instance, avoid mixing acidic or basic solutions unless their compatibility is confirmed.[14]

    • Sharps: Contaminated needles or broken glass must be placed in a puncture-resistant sharps container specifically designated for hazardous chemical waste.[16]

  • Proper Labeling: From the moment the first drop of waste enters the container, it must be labeled. The EPA-compliant label must include:

    • The words "Hazardous Waste."[15]

    • The full chemical name: "this compound."

    • A clear indication of the hazard (e.g., "Toxic," "Ecotoxic").[15]

Part 3: Emergency Spill Management

Accidents can happen. A robust and well-rehearsed spill protocol is a non-negotiable component of laboratory safety.

Step-by-Step Spill Cleanup Procedure
  • SECURE THE AREA: Immediately alert others in the vicinity. Restrict access to the spill area to prevent the spread of contamination.[16]

  • DON APPROPRIATE PPE: Before approaching the spill, don the full set of PPE as detailed in the table above, including respiratory protection if the spill involves powder.

  • CONTAIN THE SPILL:

    • For Solid/Powder Spills: DO NOT sweep dry powder, as this will create hazardous dust. Gently cover with absorbent pads and then wet them slightly with water to prevent aerosolization.[11][16] Carefully scoop the material into a hazardous waste bag.

    • For Liquid Spills: Cover the spill with absorbent pads or a spill pillow, working from the outside in to prevent spreading.[17]

  • DECONTAMINATE THE AREA: Once the bulk of the spill is removed, clean the affected surface three times using a detergent solution, followed by a final rinse with water.[17]

  • DISPOSE OF ALL MATERIALS: All cleaning materials (absorbent pads, contaminated PPE, etc.) are considered hazardous waste and must be placed in the designated sealed container for disposal.[16]

For spills larger than 50 mL, evacuate the immediate area and contact your institution's Environmental Health & Safety (EHS) department immediately.[16]

Part 4: Final Disposal Procedures

The ultimate goal is the safe and permanent destruction of the hazardous compound, managed by professionals in accordance with federal law.

The Core Principle: No Drain Disposal

Under no circumstances should this compound or any solutions containing it be poured down the drain.[5][8] This practice is a direct violation of EPA regulations and poses a significant threat to aquatic ecosystems due to the compound's high toxicity to marine life.

Disposal Workflow

The following diagram illustrates the decision-making process for the proper disposal of waste generated from work with this compound.

G cluster_0 Point of Generation (Laboratory Bench) cluster_2 Final Disposition Waste Waste Generated (this compound) Solid Solid Waste (Contaminated PPE, wipes, etc.) Waste->Solid Is it solid? Liquid Liquid Waste (Unused solutions, solvents) Waste->Liquid Is it liquid? Sharps Sharps Waste (Needles, contaminated glass) Waste->Sharps Is it sharp? SolidContainer Labeled Solid Hazardous Waste Container Solid->SolidContainer LiquidContainer Labeled Liquid Hazardous Waste Container Liquid->LiquidContainer SharpsContainer Labeled Sharps Hazardous Waste Container Sharps->SharpsContainer EHS Contact Institutional EHS Office SolidContainer->EHS LiquidContainer->EHS SharpsContainer->EHS Vendor Licensed Hazardous Waste Vendor Pickup EHS->Vendor Incineration High-Temperature Incineration (Final Destruction) Vendor->Incineration

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A Senior Application Scientist's Guide to Personal Protective Equipment for Handling trans N-Benzyl Paroxetine

Author: BenchChem Technical Support Team. Date: January 2026

This guide provides essential safety and operational protocols for researchers, scientists, and drug development professionals handling trans N-Benzyl Paroxetine (CAS No. 105813-14-7). As a derivative of Paroxetine, a potent selective serotonin reuptake inhibitor (SSRI), this compound warrants meticulous handling to prevent occupational exposure.[1][2] The procedures outlined herein are rooted in the foundational principles of laboratory safety—the hierarchy of controls—to ensure both personnel safety and experimental integrity. While a specific Safety Data Sheet (SDS) for this exact compound is not publicly available, the guidance is predicated on the known hazards of its parent compound, Paroxetine, and established best practices for managing potent pharmaceutical agents.[3][4][5]

The Foundation: Hazard Assessment and the Hierarchy of Controls

Understanding the potential risks is the first step in establishing a safe handling protocol. The primary routes of occupational exposure to a solid compound like this compound are inhalation of aerosolized powder, dermal (skin) contact, ocular (eye) contact, and accidental ingestion. The parent compound, Paroxetine, is known to be harmful if swallowed, cause serious eye irritation, and may trigger an allergic skin reaction.[6][7] Therefore, all handling procedures must be designed to mitigate these risks.

Effective laboratory safety does not begin with gloves and goggles; it begins with robust engineering and administrative controls. Personal Protective Equipment (PPE) is the crucial final barrier.[8][9]

  • Elimination/Substitution : In a research context, substituting the compound is generally not feasible.

  • Engineering Controls : These are the primary, most effective measures. All work involving the solid form of this compound must be performed within a certified chemical fume hood or a powder containment balance hood.[10] This isolates the material and protects the operator from inhaling fine powders.

  • Administrative Controls : This includes rigorous training, restricting access to authorized personnel, and implementing Standard Operating Procedures (SOPs) like the ones in this guide.

  • Personal Protective Equipment (PPE) : The last line of defense, designed to protect you when engineering and administrative controls cannot eliminate all risks.

Core PPE Protocol: An Ensemble Approach

A single piece of PPE is insufficient. A complete ensemble is required to provide comprehensive protection. The specific level of PPE depends on the task being performed, as detailed in the table below.

Task Minimum Required PPE Ensemble Rationale & Causality
Weighing & Transferring Solids Double Nitrile Gloves , Lab Coat, Chemical Safety Glasses with Side ShieldsThe highest risk of aerosolization and contamination. Double gloving allows for the safe removal of the contaminated outer glove within the containment unit.[3][8]
Preparing Solutions Nitrile Gloves, Lab Coat, Chemical Splash Goggles Reduced risk of aerosolization, but increased risk of splashes. Goggles provide a superior seal around the eyes compared to safety glasses.
Conducting Experiments Nitrile Gloves, Lab Coat, Chemical Safety Glasses with Side ShieldsGeneral handling of dilute solutions. Standard protection against incidental contact.
Minor Spill Cleanup (<1g) Double Nitrile Gloves , Disposable Gown/Coverall, Chemical Splash Goggles, NIOSH-Approved N95 Respirator High risk of exposure to concentrated powder outside of primary containment. A respirator is essential to prevent inhalation.[3][8]
Step-by-Step Protocol: Weighing and Preparing a Solution

This protocol is designed to be a self-validating system, with checks built in to ensure safety at each stage.

  • Preparation :

    • Ensure the chemical fume hood has a valid certification and the airflow is confirmed to be operational.

    • Assemble all necessary materials (spatulas, weigh boats, vials, solvent, vortexer) and place them inside the fume hood to minimize reaching in and out.

    • Decontaminate the work surface within the fume hood before and after use.

  • Donning PPE :

    • Don a lab coat, ensuring it is fully fastened.

    • Don chemical safety glasses.

    • Wash and dry hands thoroughly.

    • Don the first pair of nitrile gloves.

    • Don the second, outer pair of nitrile gloves, ensuring the cuffs are pulled over the sleeves of the lab coat.

  • Handling the Compound :

    • Carefully open the container of this compound inside the fume hood. Avoid any sudden movements that could aerosolize the powder.

    • Use a dedicated spatula to carefully transfer the desired amount to a weigh boat on a tared analytical balance (if the balance is inside the hood).

    • If the balance is external, weigh the compound in a tared, sealed container (e.g., a vial) to prevent contamination of the balance.

    • Close the primary container securely.

    • To prepare the solution, place the weigh boat or vial into your receiving flask/beaker and carefully add the solvent, minimizing the potential for splashing.

  • Post-Handling :

    • Remove the outer pair of gloves and dispose of them in the designated hazardous waste container before exiting the fume hood.

    • Wipe down all surfaces, the spatula, and the exterior of any containers with an appropriate solvent (e.g., 70% ethanol) and dispose of the wipes in the hazardous waste stream.

    • Proceed with the experiment using the inner gloves.

Visualization of Safety Workflow

The following diagram illustrates the decision-making process for PPE selection and the subsequent decontamination steps.

PPE_Workflow start Task Assessment: Handling this compound solid Handling Solid Compound (Weighing, Aliquoting) start->solid High aerosolization risk solution Handling Liquid Solution (Dilutions, Assays) start->solution Splash/contact risk spill Spill or Uncontrolled Release start->spill Emergency Procedure ppe_solid Required PPE: • Chemical Fume Hood • Double Nitrile Gloves • Lab Coat • Safety Glasses solid->ppe_solid ppe_solution Required PPE: • Nitrile Gloves • Lab Coat • Safety Goggles (if splash risk) • Safety Glasses (minimum) solution->ppe_solution ppe_spill Required PPE: • Double Nitrile Gloves • Disposable Gown • Goggles • N95 Respirator spill->ppe_spill decon Decontamination & Doffing ppe_solid->decon ppe_solution->decon ppe_spill->decon disposal Hazardous Waste Disposal decon->disposal

Caption: PPE selection and decontamination workflow for this compound.

Operational Plans: Spill and Disposal Management

Emergency Spill Protocol (Minor Spill: <1g)
  • Alert & Evacuate : Alert personnel in the immediate area. Restrict access.

  • Don PPE : Before re-entering, don the full spill cleanup ensemble: double nitrile gloves, disposable gown, splash goggles, and an N95 respirator.

  • Contain & Clean :

    • Do NOT dry sweep.

    • Gently cover the spill with absorbent pads or granules from a chemical spill kit.

    • Carefully collect the absorbed material using non-sparking tools and place it into a labeled hazardous waste bag or container.

    • Decontaminate the area with a suitable solvent, followed by soap and water.

  • Dispose : All cleanup materials and contaminated PPE must be placed in the hazardous chemical waste stream.

Waste Disposal Plan

Under no circumstances should this compound or its contaminated materials be disposed of in standard trash or flushed down the drain.[11][12] Flushing pharmaceuticals can lead to environmental contamination as water treatment facilities are not equipped to filter out such compounds.[11]

  • Chemical Waste : The pure compound and any solutions must be collected in a clearly labeled, sealed hazardous waste container.

  • Contaminated Solids : All disposable items that have come into contact with the compound—including gloves, weigh boats, wipes, and disposable lab coats—must be collected in a dedicated, sealed hazardous waste container.

  • Disposal Vendor : All waste must be disposed of through your institution's certified hazardous waste management program, adhering to all local and federal regulations. For unused medication outside a lab setting, use a designated drug take-back program.[13][14]

By adhering to these scientifically grounded protocols, you can effectively minimize the risk of exposure, ensuring a safe and controlled environment for the vital work of research and development.

References

  • Handling Synthetic Cannabinoids: Safe Lab Procedures . Maxon Chemicals. [Link]

  • (3S,4R)-3-[(1,3-Benzodioxol-5-yloxy)methyl]-1-benzyl-4-(4-fluorophenyl)piperidine . PubChem, National Center for Biotechnology Information. [Link]

  • Paroxetine Tablets Safety Data Sheet . Indiana Department of Administration. [Link]

  • PPE Requirements Hazardous Drug Handling. (Source document appears to be an internal institutional guide, specific URL not available).
  • Safe Handling of Hazardous Drugs . Duke University Safety Office. [Link]

  • Personal Protective Equipment for Use in Handling Hazardous Drugs . Pharmacy Purchasing & Products. [Link]

  • Rules for the Safe Handling of Chemicals in the Laboratory . University of California, Santa Cruz. [Link]

  • Proper Disposal of Medications at Home: A Guide . Isha Health. [Link]

  • How to Properly Dispose of Your Unused Medicines . U.S. Drug Enforcement Administration. [Link]

  • The Collection and Disposal of Waste Medications . U.S. Pharmacist. [Link]

  • Ethical disposal of psychiatric drugs . Surviving Antidepressants. [Link]

  • Drug Disposal: Dispose "Non-Flush List" Medicine in Trash . U.S. Food & Drug Administration. [Link]

  • Handling Hazardous Chemicals In A Laboratory Setting: A Comprehensive Guide. (Source appears to be a general safety article, specific URL not available).
  • Safe Handling of Toxic Substances in the Laboratory . Labcompare. [Link]

  • Working with Chemicals . Prudent Practices in the Laboratory, National Center for Biotechnology Information. [Link]

  • Paroxetine . PubChem, National Center for Biotechnology Information. [Link]

Sources

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.